Bis(3,5-dimethylphenyl)chlorophosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEBDAANWYNQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400511 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74289-57-9 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bis(3,5-dimethylphenyl)chlorophosphine from Phosphorus Trichloride
Executive Summary
Bis(3,5-dimethylphenyl)chlorophosphine is a valuable organophosphorus intermediate, primarily utilized as a precursor for synthesizing bulky, electron-rich phosphine ligands.[1] These ligands are instrumental in advancing various catalytic transformations, including asymmetric hydrogenations and cross-coupling reactions.[1] This guide provides an in-depth, field-proven methodology for the synthesis of this compound via the Grignard reaction, starting from phosphorus trichloride (PCl₃). We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, address critical safety and handling procedures, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable synthetic route to this key reagent.
Introduction: The Strategic Importance of Diarylchlorophosphines
Diarylchlorophosphines, with the general structure Ar₂PCl, are fundamental building blocks in the synthesis of tertiary phosphines (Ar₂PR').[2] The ability to controllably introduce two identical aryl groups onto the phosphorus center, while leaving a reactive P-Cl bond for further functionalization, makes them highly versatile synthons. The specific properties of the resulting tertiary phosphine ligand—such as its steric bulk and electronic profile—are directly dictated by the nature of the aryl substituents.
The target molecule, this compound (also known as di(m-xylyl)chlorophosphine), is particularly useful for preparing ligands that combine significant steric hindrance with enhanced electron-donating ability due to the methyl groups on the phenyl rings.[1] This combination is often crucial for achieving high activity and selectivity in catalytic cycles.
Synthetic Strategy and Governing Principles
The Grignard Approach: A Classic C-P Bond Formation
The most direct and widely employed method for synthesizing arylphosphines from PCl₃ is the Grignard reaction.[3][4] This pathway leverages the nucleophilic character of the organomagnesium halide (Grignard reagent) to displace the chloride ions from the electrophilic phosphorus center.[5]
The overall transformation is: PCl₃ + 2 (CH₃)₂C₆H₃MgBr → ((CH₃)₂C₆H₃)₂PCl + 2 MgBrCl
Reaction Mechanism and Stoichiometric Control
The reaction proceeds through a stepwise nucleophilic substitution. Understanding this progression is critical to achieving the desired disubstituted product and avoiding common side products.
-
First Substitution: One equivalent of the 3,5-dimethylphenylmagnesium bromide attacks the phosphorus trichloride, displacing one chloride ion to form (3,5-dimethylphenyl)dichlorophosphine (ArPCl₂). PCl₃ + ArMgBr → ArPCl₂ + MgBrCl[5]
-
Second Substitution: A second equivalent of the Grignard reagent attacks the newly formed ArPCl₂, which is less electrophilic than PCl₃ but still susceptible to nucleophilic attack. This yields the target molecule, this compound (Ar₂PCl). ArPCl₂ + ArMgBr → Ar₂PCl + MgBrCl[5]
Causality Behind Experimental Choice: The core challenge of this synthesis is selectivity. Grignard reagents are highly reactive, and without careful control, the reaction can proceed to a third substitution, yielding the tris(3,5-dimethylphenyl)phosphine (Ar₃P).[3][6] To prevent this over-reaction, the following experimental parameters are crucial:
-
Stoichiometry: A precise 2:1 molar ratio of Grignard reagent to PCl₃ must be used.
-
Temperature Control: The reaction is highly exothermic.[7] Maintaining a low temperature (typically -78 °C to 0 °C) during the addition of the Grignard reagent moderates the reaction rate, favoring the desired disubstitution.
-
Slow Addition: Adding the Grignard reagent dropwise to the PCl₃ solution ensures that the concentration of the nucleophile remains low at any given moment, minimizing the statistical likelihood of a single phosphorus center reacting three times.
Detailed Experimental Protocol
This protocol assumes the use of standard air-free techniques (Schlenk line or glovebox) due to the extreme sensitivity of Grignard reagents and PCl₃ to moisture and air.[8][9][10]
Reagent and Solvent Data
| Reagent | Formula | M.W. ( g/mol ) | Concentration/Purity | Key Hazards |
| Phosphorus Trichloride | PCl₃ | 137.33 | ≥99% | Corrosive, Water-Reactive, Toxic |
| 3,5-Dimethylphenylmagnesium Bromide | (CH₃)₂C₆H₃MgBr | 209.37 | 0.5 M in THF | Flammable, Water-Reactive |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Flammable, Peroxide-Former |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous | Flammable, Irritant |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | Aqueous | Irritant |
Equipment Setup
-
Three-neck round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Pressure-equalizing dropping funnel
-
Septa
-
Schlenk line with nitrogen or argon supply
-
Dry ice/acetone or cryocool for bath
-
Cannulas and gas-tight syringes for liquid transfers
Step-by-Step Synthesis Workflow
Note: All glassware must be rigorously dried in an oven ( >120 °C) overnight or flame-dried under vacuum and cooled under an inert atmosphere before use.[11]
-
Reactor Preparation: Assemble the three-neck flask with a stirrer, thermometer, and a septum. Purge the entire system with inert gas (N₂ or Ar) for at least 30 minutes.
-
Reagent Charging: In a fume hood, carefully measure phosphorus trichloride (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M final concentration) inside the reaction flask via a gas-tight syringe.
-
Cooling: Cool the stirred PCl₃ solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Transfer the 3,5-dimethylphenylmagnesium bromide solution (2.0 eq., 0.5 M in THF) to the pressure-equalizing dropping funnel via cannula. Add the Grignard solution dropwise to the cold PCl₃ solution over a period of 1-2 hours. Critical: Maintain the internal reaction temperature below -65 °C throughout the addition. A rapid increase in temperature indicates a runaway reaction.[12]
-
Reaction & Warm-up: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, slowly warm the mixture to room temperature and let it stir overnight (approx. 12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts. Caution: This is an exothermic process and may release flammable gases. Perform in a well-ventilated fume hood.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether or toluene to dissolve the organic product fully.
-
Wash the organic layer sequentially with saturated NH₄Cl solution (2x) and brine (1x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Purification and Characterization
Crude this compound is often contaminated with the trisubstituted byproduct and residual starting materials.
-
Purification: High-vacuum distillation (e.g., using a Kugelrohr apparatus) is a common method for purifying chlorophosphines.[13] However, these compounds can be thermally sensitive, so careful temperature control is necessary to avoid decomposition. Column chromatography on silica gel can also be attempted, but requires strictly anhydrous conditions and a non-polar eluent system, as chlorophosphines can react with silica.
-
Characterization:
-
³¹P NMR Spectroscopy: This is the most definitive technique for characterizing the product. This compound should exhibit a characteristic singlet in the ³¹P{¹H} NMR spectrum. The chemical shift (δ) is typically in the range of 80-90 ppm. The monosubstituted (ArPCl₂) and trisubstituted (Ar₃P) impurities will appear at distinct chemical shifts.
-
¹H and ¹³C NMR Spectroscopy: Confirms the structure of the dimethylphenyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product and any byproducts.
-
Critical Safety and Hazard Management
The combination of reagents in this synthesis presents significant hazards. A thorough risk assessment must be conducted before beginning any work.[7]
Reagent-Specific Hazards
-
Phosphorus Trichloride (PCl₃): Highly corrosive and toxic. It reacts violently with water, releasing corrosive hydrogen chloride (HCl) and phosphorous acid in a highly exothermic reaction.[10] All handling must be done in a chemical fume hood, away from any sources of moisture.
-
Grignard Reagents: Pyrophoric or highly flammable. They react violently with water and protic solvents.[9] The THF solvent is also highly flammable. Ensure a Class D fire extinguisher (for reactive metals) and dry sand are available.[10]
-
Anhydrous Solvents (THF, Ether): Highly flammable. THF can form explosive peroxides upon storage and exposure to air. Use freshly opened bottles or solvent from a purification system.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear nitrile gloves for dexterity, but have heavy-duty, flame-resistant gloves (e.g., Nomex or leather) readily available for handling pyrophoric reagents.[7]
-
Body Protection: A flame-resistant lab coat is essential.[7]
Emergency & Waste Disposal Procedures
-
Spills: Small spills of Grignard reagent or PCl₃ should be smothered with dry sand or a Class D extinguisher powder. NEVER use water. [10]
-
Quenching Excess Reagent: Unused Grignard reagent must be quenched carefully by slow addition to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by water.
-
Waste: All solvent and aqueous waste streams will be contaminated with phosphorus compounds and must be collected in designated hazardous waste containers for proper disposal according to institutional guidelines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds slowly | 1. Wet glassware or solvents.[8][11]2. Poor quality magnesium (if preparing Grignard in-situ).3. Reaction temperature is too low. | 1. Ensure all equipment is rigorously dried and solvents are anhydrous.2. Use high-purity, activated magnesium turnings.3. Allow reaction to warm slightly after addition to ensure it proceeds to completion. |
| Low Yield of Ar₂PCl | 1. Inaccurate stoichiometry.2. Loss of material during aqueous work-up due to hydrolysis of the P-Cl bond.3. Thermal decomposition during distillation. | 1. Titrate the Grignard reagent before use to determine its exact concentration.2. Perform the work-up efficiently and avoid prolonged contact with the aqueous phase.3. Use high vacuum and the lowest possible temperature for distillation. |
| Significant formation of Ar₃P byproduct | 1. Grignard reagent added too quickly.2. Poor temperature control (reaction became too warm).3. Incorrect stoichiometry (excess Grignard). | 1. Ensure slow, dropwise addition.2. Maintain a consistently low temperature during addition.3. Re-verify all reagent measurements and concentrations. |
References
- Wikipedia. Phosphorus trichloride. [Link]
- Filo. Mechanism for the reaction between phosphorus trichloride and phenyl magnesium chloride. [Link]
- Thiel et al. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC, NIH. [Link]
- Laboratory Safety Standard Operating Procedure (SOP).
- Princeton EHS. Phosphorus Trichloride | Office of Environmental Health and Safety. [Link]
- The Royal Society of Chemistry.
- American Chemical Society. Grignard Reaction. [Link]
- University of Wisconsin-Madison.
- Hoffmann, J. et al. The bis(Biphenyl)phosphorus Fragment in Trivalent and Tetravalent P-Environments. MDPI. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Reisman, S. E. et al. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. PMC, NIH. [Link]
- Sarthaks eConnect. Reaction of PCl3 and PhMgBr. Would give. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
Sources
- 1. lifesciences.entegris.com [lifesciences.entegris.com]
- 2. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for the reaction between phosphorus trichloride and phenyl magn.. [askfilo.com]
- 6. sarthaks.com [sarthaks.com]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dchas.org [dchas.org]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Bis(3,5-dimethylphenyl)chlorophosphine
This technical guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of bis(3,5-dimethylphenyl)chlorophosphine. It is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds and require a deep understanding of their spectroscopic characterization. This document will delve into the theoretical underpinnings of the ³¹P NMR chemical shift, provide expert insights into experimental design, and offer a detailed protocol for the reliable acquisition of spectral data.
Introduction: The Significance of ³¹P NMR in Characterizing Chlorophosphines
Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and direct analytical technique for the structural elucidation of organophosphorus compounds.[1] The ³¹P nucleus possesses a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis.[1] For compounds like this compound, ³¹P NMR provides a unique window into the electronic environment of the phosphorus atom.
The chemical shift (δ) in ³¹P NMR is exquisitely sensitive to the coordination number, the nature of the substituents, and the overall geometry at the phosphorus center.[1] In the case of chlorophosphines, which are pivotal reagents and intermediates in synthetic chemistry, ³¹P NMR is indispensable for confirming identity, assessing purity, and monitoring reactions.
Expected ³¹P NMR Chemical Shift of this compound
A key reference compound is diphenylchlorophosphine (Ph₂PCl), which has a well-documented ³¹P NMR chemical shift of approximately 81.00 ppm.[2] A closer analog, bis(4-methylphenyl)chlorophosphine, is also estimated to have a chemical shift around 81.00 ppm, suggesting that methyl substitution on the phenyl ring has a relatively minor impact on the phosphorus nucleus's electronic environment.[2]
For this compound, the methyl groups are in the meta positions relative to the phosphorus-bound carbon. This positioning means their electron-donating inductive effects will have a minimal influence on the phosphorus atom's electron density compared to para substitution. Therefore, the ³¹P NMR chemical shift is expected to be very close to that of diphenylchlorophosphine.
Table 1: Comparative ³¹P NMR Chemical Shift Data
| Compound | Structure | ³¹P NMR Chemical Shift (δ, ppm) | Reference Standard |
| Diphenylchlorophosphine | P(C₆H₅)₂Cl | 81.00 | 85% H₃PO₄ |
| Bis(4-methylphenyl)chlorophosphine | P(C₇H₇)₂Cl | ~81.00 (estimated) | 85% H₃PO₄ |
| This compound | P(C₈H₉)₂Cl | ~81.00 (expected) | 85% H₃PO₄ |
The expected chemical shift in the range of +80 to +85 ppm is characteristic for a trivalent phosphorus atom bonded to two aryl groups and one chlorine atom.[3] The downfield shift relative to many other phosphines is attributed to the electronegativity of the chlorine atom, which deshields the phosphorus nucleus.
Factors Influencing the Chemical Shift
Several factors can cause minor variations in the observed chemical shift, and understanding these is crucial for accurate interpretation:
-
Solvent Effects: The choice of deuterated solvent can lead to slight changes in the chemical shift (typically <2 ppm) due to solvent-solute interactions that can subtly alter the electronic environment of the phosphorus atom.[4] Common solvents for acquiring ³¹P NMR of chlorophosphines include CDCl₃, C₆D₆, and THF-d₈.[2]
-
Concentration: While generally a minor effect for small molecules, concentration changes can sometimes lead to small shifts. It is good practice to report the concentration at which the spectrum was acquired.
-
Temperature: Temperature can influence molecular dynamics and solvent properties, potentially causing slight shifts in the resonance. Maintaining a constant and reported temperature is important for reproducibility.
Experimental Protocol for ³¹P NMR Spectrum Acquisition
The following protocol provides a robust, self-validating methodology for obtaining a high-quality ³¹P NMR spectrum of this compound. The causality behind each step is explained to ensure both technical accuracy and field-proven reliability.
Sample Preparation
-
Analyte Preparation: Weigh approximately 15-30 mg of this compound. The higher amount is beneficial for obtaining a good signal-to-noise ratio in a shorter time. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical; CDCl₃ is a common starting point due to its good solubilizing power for many organophosphorus compounds.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to prevent contamination or reaction with the chlorophosphine.
Spectrometer Setup and Data Acquisition
The following workflow illustrates the key stages of the NMR experiment.
Caption: Workflow for ³¹P NMR analysis.
-
Spectrometer Configuration: The experiment should be performed on a high-resolution NMR spectrometer. The ³¹P frequency will depend on the field strength (e.g., ~162 MHz on a 400 MHz ¹H spectrometer). An external reference of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.[2]
-
Data Acquisition: A standard one-pulse ³¹P NMR experiment is typically sufficient.
-
Proton Decoupling: Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum.[2] This removes ¹H-³¹P coupling, resulting in a single, sharp singlet for the phosphorus nucleus, which enhances both resolution and sensitivity.
-
Pulse Width: A 30-45° pulse angle is recommended. This allows for a shorter relaxation delay between scans without saturating the signal, optimizing the experiment time.[2]
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for phosphorus(III) compounds.[2]
-
Number of Scans: For a moderately concentrated sample, 64 to 256 scans will provide an excellent signal-to-noise ratio.[2]
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.
-
Referencing: Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).[2] The singlet observed will correspond to the chemical shift of this compound.
Conclusion
The ³¹P NMR chemical shift of this compound is predicted to be approximately 81.00 ppm, in line with its structural analog, diphenylchlorophosphine. This downfield shift is characteristic of a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality ³¹P NMR spectra for this and similar compounds. A thorough understanding of the factors influencing the chemical shift and the rationale behind the experimental parameters is paramount for accurate structural elucidation and quality control in a research and development setting.
References
- BenchChem. ³¹P NMR of chlorophosphorane species.
- BenchChem. An In-depth Technical Guide on the ³¹P NMR Chemical Shift of Bis(4-methylphenyl)chlorophosphine.
- NPTEL-NOC IITM. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.
- NMR Service. ³¹ Phosphorus NMR.
- Reich, H. J. NMR Spectroscopy :: ³¹P NMR Chemical Shifts.
- UC Santa Barbara, Department of Chemistry and Biochemistry. ³¹P - NMR Facility.
- Royal Society of Chemistry.
- Wiley-VCH. Phosphorus-31 NMR Spectroscopy - ReadingSample.
- Beilstein-Institut.
Sources
Spectroscopic Data for Bis(3,5-dimethylphenyl)phosphinous Chloride: An In-depth Technical Guide
Introduction
Bis(3,5-dimethylphenyl)phosphinous chloride, a sterically hindered and electron-rich organophosphorus compound, serves as a critical precursor in the synthesis of advanced ligands for catalysis and functional materials. Its precise molecular structure and electronic properties, which dictate its reactivity and performance in subsequent applications, are best understood through a comprehensive analysis of its spectroscopic data. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for bis(3,5-dimethylphenyl)phosphinous chloride. Beyond a mere presentation of data, this document elucidates the underlying principles of spectral interpretation and outlines robust protocols for data acquisition, offering researchers and drug development professionals a thorough understanding of this key chemical entity.
While direct, publicly archived spectroscopic data for bis(3,5-dimethylphenyl)phosphinous chloride is not extensively available, this guide synthesizes information from closely related structural analogs and foundational spectroscopic principles to provide a well-reasoned and predictive analysis. The presented data and interpretations are based on established trends in organophosphorus chemistry and serve as a reliable reference for researchers working with this compound and its derivatives.
Molecular Structure and Spectroscopic Correlation
The molecular structure of bis(3,5-dimethylphenyl)phosphinous chloride is foundational to interpreting its spectroscopic output. The phosphorus(III) center is bonded to a chlorine atom and two 3,5-dimethylphenyl (xylyl) rings. The steric bulk of the xylyl groups influences the geometry around the phosphorus atom and restricts bond rotation, which can be observed in the NMR spectra. The electron-donating nature of the methyl groups on the phenyl rings affects the electron density at the phosphorus center, a key parameter reflected in the ³¹P NMR chemical shift.
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups. For bis(3,5-dimethylphenyl)phosphinous chloride, the key vibrational modes are associated with the P-Cl bond and the aromatic rings.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Methyl C-H stretch |
| ~1600, 1470 | Strong | Aromatic C=C stretch |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~500-450 | Strong | P-Cl stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Due to its moisture sensitivity, the sample should be handled in a glovebox or under a dry nitrogen stream. A thin film can be prepared by dissolving a small amount of the compound in a volatile anhydrous solvent (e.g., dichloromethane) and evaporating the solvent on a KBr or NaCl plate.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 276/278 | High | [M]⁺ (Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom) |
| 241 | Moderate | [M - Cl]⁺ |
| 135 | High | [M - Cl - C₈H₉]⁺ |
| 121 | Moderate | [C₈H₉P]⁺ |
| 105 | High | [C₈H₉]⁺ |
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is suitable for this relatively stable molecule.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio.
Conclusion
The spectroscopic characterization of bis(3,5-dimethylphenyl)phosphinous chloride is essential for confirming its synthesis and purity. This guide provides a comprehensive, albeit predictive, overview of the expected ³¹P, ¹H, and ¹³C NMR, IR, and MS data. The detailed experimental protocols and interpretations of the spectral features offer a robust framework for researchers. By understanding the correlation between the molecular structure and the spectroscopic output, scientists can confidently utilize this important reagent in their synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of Triarylphosphines from Arylammonium Salts via One-Pot Transition-Metal-Free C–P Coupling.
- Guo, R., et al. (2002). (S)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 58(2), o270-o271. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to P,P-Bis(4-methylphenyl)-phosphinous chloride: Structure, Synthesis, and Catalytic Applications. Retrieved from a technical guide on a similar phosphinous chloride.
- Pazderski, L. (2021). ³¹P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy, 102, 1-89. [Link]
- Karsch, H. H., & Schmidbaur, H. (1974). Die ¹³C-NMR-Spektren von Trimethylphosphin, Trimethylphosphinoxid, -sulfid, -selenid und -imid. Chemische Berichte, 107(11), 3684-3691.
reaction of 3,5-dimethylphenyl Grignard with phosphorus trichloride
Synthesis of Tris(3,5-dimethylphenyl)phosphine: A Technical Guide
A Senior Application Scientist's Field-Proven Approach to the Synthesis of a Bulky, Electron-Rich Phosphine Ligand
This guide provides an in-depth examination of the synthesis of tris(3,5-dimethylphenyl)phosphine, a valuable ligand in modern catalysis. The procedure involves the formation of a 3,5-dimethylphenyl Grignard reagent followed by its reaction with phosphorus trichloride (PCl₃). We will move beyond a simple recitation of steps to explore the underlying principles, critical process parameters, and the rationale behind each experimental choice, ensuring a robust and reproducible synthesis.
Introduction: The Strategic Value of Bulky, Electron-Rich Ligands
In the landscape of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, the design of the phosphine ligand is paramount. Ligands are not passive spectators; they actively modulate the electronic and steric environment of the metal center, directly influencing catalyst stability, activity, and selectivity.[1][2] Tris(3,5-dimethylphenyl)phosphine belongs to a class of bulky, electron-rich triarylphosphines that are instrumental in advancing challenging chemical transformations.[3][4]
The key features of this ligand are:
-
Steric Bulk: The two methyl groups in the meta-positions of each aryl ring create a large, cone-like structure around the phosphorus atom. This steric hindrance promotes the formation of highly active, low-coordinate metal complexes and accelerates the rate-limiting reductive elimination step in many catalytic cycles.[2]
-
Electron-Donating Properties: The alkyl (methyl) groups are electron-donating, which increases the electron density on the phosphorus atom. This enhances the ligand's ability to stabilize the metal center, particularly in its catalytically active low-oxidation states (e.g., Pd(0)), preventing decomposition into inactive palladium black.[2][5]
The synthesis described herein is a classic and reliable method for preparing such triarylphosphines, relying on the powerful carbon-carbon bond-forming capability of Grignard reagents.[6][7]
Reaction Mechanism: A Stepwise Nucleophilic Substitution
The core of the synthesis is a sequential nucleophilic substitution reaction. The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, acts as a potent nucleophile, with the carbanionic aryl group attacking the electrophilic phosphorus atom of phosphorus trichloride.[8] The reaction proceeds in three successive steps, with each step replacing a chloride ion with a 3,5-dimethylphenyl group.
The three key stages are:
-
First Substitution: C₈H₉MgBr + PCl₃ → (C₈H₉)PCl₂ + MgBrCl
-
Second Substitution: C₈H₉MgBr + (C₈H₉)PCl₂ → (C₈H₉)₂PCl + MgBrCl
-
Third Substitution: C₈H₉MgBr + (C₈H₉)₂PCl → (C₈H₉)₃P + MgBrCl
To ensure the reaction goes to completion and to maximize the yield of the desired trisubstituted product, a stoichiometric excess of the Grignard reagent is typically employed (e.g., 3.1 to 3.3 equivalents).
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating, meaning that careful execution of each step minimizes potential failure points. Success hinges on the rigorous exclusion of atmospheric oxygen and moisture, which can quench the Grignard reagent and oxidize the final phosphine product.[9][10]
Reagent and Equipment Data
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 3.3 eq. | Must be dry and preferably activated. |
| 1-Bromo-3,5-dimethylbenzene | C₈H₉Br | 185.06 | 3.1 eq. | Ensure purity; distill if necessary. |
| Phosphorus Trichloride | PCl₃ | 137.33 | 1.0 eq. | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |
| Iodine (I₂) | I₂ | 253.81 | 1 small crystal | Used for Grignard initiation. |
| Saturated NH₄Cl solution | NH₄Cl(aq) | - | - | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic extract. |
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Ice/water bath
Step-by-Step Synthesis
Part A: Formation of 3,5-Dimethylphenylmagnesium Bromide
-
Apparatus Setup: Assemble the oven-dried three-neck flask with a condenser, dropping funnel, and a gas inlet connected to the inert gas manifold. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Reagent Preparation: Place the magnesium turnings (3.3 eq.) and a single small crystal of iodine in the reaction flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene (3.1 eq.) in approximately one-third of the total anhydrous THF.
-
Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the solvent are indicators of a successful initiation.[11] If the reaction does not start, gentle warming with a heat gun or sonication may be required.
-
Grignard Formation: Once initiated, dilute the remaining aryl bromide solution with the rest of the anhydrous THF and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the resulting gray-brown solution for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
Part B: Reaction with Phosphorus Trichloride
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice/water bath.
-
PCl₃ Addition: Prepare a solution of phosphorus trichloride (1.0 eq.) in a small amount of anhydrous THF in a separate, dry dropping funnel or syringe. Add this solution dropwise to the vigorously stirred Grignard reagent. This addition is exothermic and must be controlled carefully to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction proceeds to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or toluene to extract the product. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash it with a small amount of the extraction solvent.
-
Solvent Removal: Remove the solvent from the combined organic filtrates using a rotary evaporator.
-
Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield pure tris(3,5-dimethylphenyl)phosphine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tris(3,5-dimethylphenyl)phosphine.
Product Characterization
Confirming the identity and purity of the final product is essential. The following data are characteristic of tris(3,5-dimethylphenyl)phosphine.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₇P | [12][13] |
| Molecular Weight | 346.44 g/mol | [14] |
| Appearance | White powder | [14] |
| Melting Point | 160-165 °C | [14] |
| ³¹P NMR (CDCl₃) | Approx. -6 to -10 ppm | Typical range for triarylphosphines |
| ¹H NMR (CDCl₃) | Multiplet ~7.0 ppm (Ar-H), Singlet ~2.3 ppm (CH₃) | Expected chemical shifts |
| CAS Number | 69227-47-0 | [12][14] |
Safety and Handling
-
Grignard Reagents: Are highly reactive with water, protic solvents, and oxygen. All operations must be conducted under a dry, inert atmosphere.
-
Phosphorus Trichloride: Is a toxic and corrosive liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Anhydrous THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.
Conclusion and Applications
The synthesis of tris(3,5-dimethylphenyl)phosphine via the Grignard reaction is a robust and scalable method for producing a high-value ligand. The resulting phosphine is a powerful tool for researchers in catalysis and drug development, enabling a wide range of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[14] Its unique steric and electronic properties facilitate reactions that might otherwise be sluggish or inefficient, making it an indispensable component of the modern synthetic chemist's toolbox.
References
- Filo. (2025, November 12). Mechanism for the reaction between phosphorus trichloride and phenyl magnesium chloride.
- ChemicalBook. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis.
- Royal Society of Chemistry. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Sigma-Aldrich. Phosphine Ligands.
- BenchChem. Technical Support Center: Optimizing Catalysis with Bulky Phosphine Ligands.
- National Institutes of Health. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- ResearchGate. (2025, August 6). Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine.
- BYJU'S. Grignard Reaction Mechanism.
- Chemistry Steps. The Grignard Reaction Mechanism.
- PubChem. Phosphine, tris(3,5-dimethylphenyl)-.
- Sigma-Aldrich. Tris(3,5-dimethylphenyl)phosphine 96.
- U.S. Environmental Protection Agency. Phosphine, tris(3,5-dimethylphenyl)- - Substance Details.
- Royal Society of Chemistry. (2022, September 5). Tertiary phosphines: preparation.
- Royal Society of Chemistry. (2020, April 15). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry: Volume 49.
- Strem Catalog. Tris(3,5-dimethylphenyl)phosphine, 98%.
- Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
Sources
- 1. 膦配体 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Mechanism for the reaction between phosphorus trichloride and phenyl magn.. [askfilo.com]
- 9. byjus.com [byjus.com]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Phosphine, tris(3,5-dimethylphenyl)- | C24H27P | CID 112263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. strem.com [strem.com]
- 14. Tris(3,5-dimethylphenyl)phosphine 96 69227-47-0 [sigmaaldrich.com]
physical properties of chlorobis(3,5-dimethylphenyl)phosphine
An In-Depth Technical Guide to the Physical Properties of Chlorobis(3,5-dimethylphenyl)phosphine
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorobis(3,5-dimethylphenyl)phosphine (CAS No. 74289-57-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the handling, characterization, and application of this versatile organophosphorus reagent. We will delve into its key physical constants, spectroscopic signature, and inherent reactivity, providing a framework for its safe and effective use in synthesis. The guide includes detailed, self-validating experimental protocols for property determination and visual workflows to elucidate key processes, ensuring both scientific rigor and practical applicability.
Introduction: A Key Building Block in Modern Synthesis
Chlorobis(3,5-dimethylphenyl)phosphine, also known as Bis(3,5-dimethylphenyl)chlorophosphine, is a valuable organophosphorus compound widely utilized as a precursor in the synthesis of more complex phosphine ligands.[1][2] Its sterically hindered bis(3,5-dimethylphenyl) groups impart unique electronic and steric properties to the resulting ligands, which are crucial for influencing the outcome of catalytic reactions.
A notable application is its use in the synthesis of bulky, electron-rich ligands like (S)- and (R)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (Xyl-H8-BINAPO).[1][2][3] Such ligands are instrumental in asymmetric catalysis, where precise control over the steric and electronic environment of a metal center is paramount for achieving high enantioselectivity.
Understanding the fundamental physical properties of Chlorobis(3,5-dimethylphenyl)phosphine is not merely an academic exercise. Its pronounced sensitivity to air and moisture, its thermal characteristics, and its spectroscopic profile are critical data points that directly inform its storage, handling, reaction setup, and purification. This guide provides the necessary technical foundation for researchers to confidently and safely incorporate this reagent into their synthetic workflows.
Core Chemical and Physical Properties
The intrinsic properties of a reagent dictate its behavior and handling requirements. The data below has been consolidated from various chemical suppliers and databases to provide a robust profile of Chlorobis(3,5-dimethylphenyl)phosphine.
| Property | Value | Source(s) |
| CAS Number | 74289-57-9 | [1][4][5][6] |
| Molecular Formula | C₁₆H₁₈ClP | [2][4][5] |
| Molecular Weight | 276.74 g/mol | [2][3][4] |
| IUPAC Name | chloro-bis(3,5-dimethylphenyl)phosphane | [1][5][6] |
| Appearance | Colorless to pale yellow low melting solid or clear to hazy liquid.[3][5][7] | [3][5][7] |
| Boiling Point | 407.2°C at 760 mmHg[4][8]115-135°C at 0.015 Torr[2][9] | [2][4][8][9] |
| Density | 1.102 g/mL at 25°C | [2][4][9] |
| Refractive Index | n20/D 1.606 | [2][4][9] |
| Flash Point | 110 °C | [2][4][9] |
| Solubility | Reacts with water.[1][2][4] | [1][2][4] |
| Chemical Stability | Air and moisture sensitive.[1][2][9] | [1][2][9] |
Spectroscopic and Analytical Characterization
Confirmation of identity and purity is a cornerstone of chemical synthesis. For Chlorobis(3,5-dimethylphenyl)phosphine, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool.
-
Proton NMR (¹H NMR): The spectrum is expected to be consistent with the compound's structure, showing characteristic signals for the aromatic protons and the methyl group protons on the dimethylphenyl rings.[5][7] The integration of these signals should correspond to the number of protons in each environment.
-
Phosphorus-31 NMR (³¹P NMR): This is the most definitive technique for characterizing organophosphorus compounds. A ³¹P NMR spectrum provides a direct window into the phosphorus environment. For this compound, the spectrum should exhibit a signal that "conforms to the structure".[5][7] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Purity is often assessed via ³¹P NMR, with technical grade material typically specified at >88.0% purity by this method.[5][7][10]
The causality behind using ³¹P NMR is its simplicity and precision. The phosphorus nucleus provides a clean, unambiguous signal, and because it is a ¹⁰⁰% abundant isotope, the technique is highly sensitive. Any significant impurities containing phosphorus, such as the corresponding phosphine oxide (formed via oxidation), would present as a separate, identifiable peak, making this a self-validating method for purity assessment.
Handling, Storage, and Reactivity Insights
Expertise in Action: The physical data clearly indicate that Chlorobis(3,5-dimethylphenyl)phosphine is a reactive and sensitive compound. Its classification as "air & moisture sensitive" and its propensity to "react with water" are the most critical handling considerations.[1][2][9]
-
Inert Atmosphere Operations: All manipulations, including weighing, transferring, and addition to reaction vessels, must be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents two primary degradation pathways:
-
Hydrolysis: The P-Cl bond is highly susceptible to cleavage by water, leading to the formation of the corresponding phosphine oxide and hydrochloric acid.
-
Oxidation: The phosphorus(III) center can be readily oxidized by atmospheric oxygen to the more stable phosphorus(V) oxide.
-
-
Storage Protocol: The compound should be stored in a cool, dry place, typically between 2-8°C, under a nitrogen atmosphere.[2][9] The container must be tightly sealed to prevent ingress of moisture and air.[1] It should be stored away from incompatible materials such as strong oxidizing agents, water, and bases.[1]
-
Safety and Hazard Profile: This material is classified as corrosive and can cause severe skin burns and eye damage.[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be performed in a well-ventilated fume hood. It is a Class 8 corrosive solid for transport purposes.[1]
Experimental Protocols for Property Determination
The following protocols are designed as self-validating systems, incorporating best practices for obtaining reliable data for sensitive organophosphorus compounds.
Protocol: Determination of Boiling Point under Reduced Pressure
Causality: Determining the boiling point at atmospheric pressure (407.2°C) is impractical and dangerous for this compound, as significant thermal decomposition would likely occur.[4][8] A vacuum distillation is the authoritative method for characterizing the volatility of thermally sensitive, high-boiling-point liquids or low-melting solids.
-
Objective: To accurately determine the boiling point of Chlorobis(3,5-dimethylphenyl)phosphine at a specific, reduced pressure.
-
Materials:
-
Schlenk line or vacuum manifold with a pressure gauge (manometer).
-
Short-path distillation apparatus.
-
Heating mantle with a magnetic stirrer and stir bar.
-
Thermometer and adapter.
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone).
-
Chlorobis(3,5-dimethylphenyl)phosphine (technical grade).
-
-
Procedure:
-
System Setup: Assemble the short-path distillation apparatus. Ensure all glassware is oven-dried and assembled hot under a stream of nitrogen to eliminate atmospheric moisture.
-
Inert Transfer: Under a positive pressure of nitrogen, charge the distillation flask with the compound (approx. 1-2 g).
-
Vacuum Application: Slowly and carefully apply vacuum to the system. Place a cold trap between the apparatus and the vacuum pump to protect the pump.
-
Pressure Stabilization: Allow the system to equilibrate until a stable, low pressure is achieved (e.g., ~0.015 Torr).[2][9] Record this pressure precisely.
-
Heating: Begin gently heating the distillation flask using the heating mantle while stirring.
-
Observation: Observe for the onset of boiling and the condensation of vapor on the thermometer bulb.
-
Data Recording: Record the temperature at which the condensate drips steadily from the thermometer tip. This is the boiling point at the recorded pressure.
-
Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool to room temperature before reintroducing nitrogen to break the vacuum.
-
-
Self-Validation: The protocol is validated by the stability of the pressure reading throughout the distillation and the collection of a clear, colorless distillate, which can be subsequently analyzed by ³¹P NMR to confirm no decomposition has occurred.
Protocol: Acquisition and Interpretation of a ³¹P NMR Spectrum
-
Objective: To confirm the identity and assess the purity of a sample of Chlorobis(3,5-dimethylphenyl)phosphine.
-
Materials:
-
NMR spectrometer.
-
5 mm NMR tubes with caps.
-
Gastight syringe.
-
Deuterated chloroform (CDCl₃), stored over molecular sieves.
-
Triphenyl phosphate (internal standard, optional for quantitative analysis).
-
Glovebox or Schlenk line.
-
-
Procedure:
-
Sample Preparation (Inert Environment): Inside a glovebox or under a positive pressure of nitrogen, perform the following steps.
-
Weigh approximately 20-30 mg of Chlorobis(3,5-dimethylphenyl)phosphine directly into a clean, dry vial.
-
If using an internal standard for a quantitative purity assay, add a known mass of triphenyl phosphate.
-
Using a gastight syringe, add ~0.6 mL of anhydrous CDCl₃ to the vial and gently swirl to dissolve the sample.
-
Transfer the solution to an NMR tube and cap it securely.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure accurate signal integration (e.g., 5-10 seconds).
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening. Reference the spectrum (the chemical shift of the product should be consistent with literature or previous batches).
-
-
Data Analysis & Trustworthiness:
-
Identity: The presence of a major peak at the expected chemical shift confirms the compound's identity.
-
Purity: Integrate the main product peak and any impurity peaks (e.g., a peak corresponding to the phosphine oxide). The purity is calculated as: (Integral of Product Peak / Sum of Integrals of All Phosphorus-Containing Peaks) * 100%. This provides a trustworthy and direct measure of purity with respect to phosphorus-containing species.
-
Visualization of Experimental Workflows
Visualizing complex laboratory setups and procedures is essential for clarity and reproducibility. The following diagrams, rendered in DOT language, illustrate the core workflows described in the protocols.
Caption: Workflow for Reduced Pressure Boiling Point Determination.
Caption: Workflow for ³¹P NMR Identity and Purity Analysis.
Conclusion
Chlorobis(3,5-dimethylphenyl)phosphine is a foundational reagent for the construction of sophisticated phosphine ligands used in catalysis. Its physical properties—particularly its low melting point, high boiling point, and acute sensitivity to air and moisture—define the necessary conditions for its handling and use. A thorough understanding and application of inert atmosphere techniques are non-negotiable for maintaining its integrity. The analytical protocols outlined, centered on ³¹P NMR, provide a robust and reliable system for verifying the identity and purity of this crucial synthetic building block, empowering researchers to proceed with confidence in their synthetic endeavors.
References
- LookChem. (n.d.). 74289-59-9(this compound) Product Description. LookChem.
- LookChem. (n.d.). Cas 74289-57-9,this compound. lookchem.
Sources
- 1. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 74289-57-9 [chemicalbook.com]
- 3. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% 1 g | Request for Quote [thermofisher.com]
- 6. H25885.06 [thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lookchem.com [lookchem.com]
- 9. 74289-57-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
A Technical Guide to the Solubility of Bis(3,5-dimethylphenyl)chlorophosphine in Organic Solvents
Abstract
Bis(3,5-dimethylphenyl)chlorophosphine is a sterically hindered and electron-rich organophosphorus compound, serving as a critical precursor in the synthesis of advanced phosphine ligands.[1][2] These ligands are instrumental in homogeneous catalysis, particularly in cross-coupling reactions. A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, presents detailed protocols for its experimental determination, and offers a practical framework for solvent selection in a laboratory setting.
Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a distinct architecture that informs its behavior in various solvents.
1.1. Structural Analysis
The molecule consists of a central phosphorus(III) atom bonded to a chlorine atom and two bulky 3,5-dimethylphenyl (xylyl) groups. This structure imparts a dual character:
-
Non-polar Dominance: The two large xylyl rings constitute a significant portion of the molecule's surface area, creating a predominantly non-polar, lipophilic character.
-
Polar Moiety: The phosphorus-chlorine (P-Cl) bond is polar covalent, with the phosphorus atom being electrophilic.
Based on the "like dissolves like" principle, this structure predicts high solubility in non-polar and moderately polar aprotic organic solvents, where van der Waals forces are the primary solute-solvent interactions.[3][4][5]
1.2. Reactivity with Protic Solvents
A critical consideration is the compound's reactivity. The P-Cl bond is susceptible to nucleophilic attack, particularly by protic solvents like water, alcohols, and primary/secondary amines. These solvents will react with the compound to form phosphinous acids or other derivatives, rather than simply acting as a solvent.[1][6][7] Therefore, this compound is classified as moisture-sensitive and must be handled under inert, anhydrous conditions.[7][8]
1.3. Physicochemical Properties
A summary of the key physical and chemical properties is essential for both solubility prediction and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 74289-57-9 | [9] |
| Molecular Formula | C₁₆H₁₈ClP | [6][9] |
| Molecular Weight | 276.74 g/mol | [6][7] |
| Physical Form | Colorless to yellow liquid or semi-solid | |
| Density | ~1.102 g/mL at 25 °C | [6][7] |
| Boiling Point | 407.2 °C at 760 mmHg | [6][7] |
| Refractive Index | n20/D ~1.606 | [6][7] |
| Water Solubility | Reacts | [6][7] |
| Safety | GHS05: Corrosive. Causes severe skin burns and eye damage. | [6] |
Theoretical Framework for Solvent Selection
Choosing an appropriate solvent requires a systematic approach grounded in chemical principles. The primary factors include polarity, temperature, and the specific nature of solute-solvent interactions.[5][10]
2.1. The Role of Polarity and Aproticity
As established, the non-polar xylyl groups dictate a preference for non-polar solvents. The reactivity of the P-Cl bond mandates the use of aprotic solvents.
-
Excellent Solvents (Non-polar Aprotic): Solvents like toluene, benzene, hexane, and pentane are expected to be excellent choices. They interact favorably with the large aromatic rings via London dispersion forces without reacting with the P-Cl bond.
-
Good Solvents (Polar Aprotic): Solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are also suitable. While they possess a dipole moment, they lack the acidic proton necessary for reaction and can effectively solvate the molecule.
-
Reactive Solvents (Polar Protic): Water, methanol, ethanol, and other alcohols are unsuitable and will lead to decomposition of the material.[6][7]
2.2. Temperature Effects
For most solid or liquid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome intermolecular forces in the solute.[10] When working with this compound, gentle heating can be employed to increase both the rate of dissolution and the overall solubility in a chosen aprotic solvent.
The following diagram outlines the logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for selecting a suitable solvent.
Experimental Protocols for Solubility Determination
Accurate solubility data can only be obtained through careful experimentation. The following protocols describe methods for both qualitative assessment and quantitative measurement.
3.1. Prerequisite: Safety and Handling
-
Hazard Assessment: this compound is corrosive and causes severe burns.[6] It is also moisture and air-sensitive.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling Conditions: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with dry nitrogen or argon).[8] All solvents must be rigorously dried and deoxygenated before use.
3.2. Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Methodology:
-
Under an inert atmosphere, add approximately 20-30 mg of this compound to a small, dry vial.
-
Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while stirring or agitating the vial.
-
Observe the mixture after each addition.
-
Continue adding solvent up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely to form a clear, homogeneous solution.
-
Sparingly Soluble: A significant portion of the compound remains undissolved even after agitation.
-
Insoluble: The compound shows no sign of dissolving.
-
3.3. Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a precise measurement of solubility (e.g., in g/100 mL).
Methodology:
-
Preparation: Place a precisely weighed excess amount of this compound (e.g., ~500 mg, recorded as m₁) into a dry, tared vial equipped with a stir bar.
-
Dissolution: Add a known volume of the anhydrous solvent (e.g., 5.0 mL, recorded as V) to the vial. Seal the vial under an inert atmosphere.
-
Equilibration: Stir the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 12-24 hours) to ensure a saturated solution is formed and equilibrium is reached.
-
Separation: Stop stirring and allow the undissolved solid to settle completely.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (e.g., 2.0 mL, recorded as V_aliq) using a gas-tight syringe fitted with a filter (e.g., PTFE syringe filter) to avoid transferring any solid particles.
-
Evaporation: Transfer the aliquot to a pre-weighed (tared) round-bottom flask. Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Final Weighing: Once the solute is completely dry, weigh the flask again. The mass of the dissolved solute in the aliquot (m_solute) is the difference between the final and tared weights of the flask.
-
Calculation:
-
Solubility (g / 100 mL) = (m_solute / V_aliq) × 100
-
The following diagram illustrates the workflow for this quantitative protocol.
Caption: Experimental workflow for quantitative solubility measurement.
Summary of Recommended Solvents
While precise quantitative data must be determined experimentally, the following table provides a reliable guide for solvent selection based on established chemical principles.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Pentane, Benzene | Highly Soluble | Favorable van der Waals interactions between the solvent and the non-polar xylyl groups.[3][5] |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM) | Soluble | Capable of solvating the molecule without reacting with the sensitive P-Cl bond. |
| Polar Protic | Water, Methanol, Ethanol | Reacts | The acidic proton and nucleophilic oxygen/nitrogen will attack the P-Cl bond, leading to decomposition.[6][7] |
Conclusion
The solubility of this compound is governed by its predominantly non-polar character and the reactivity of its P-Cl bond. It exhibits high solubility in common anhydrous, aprotic organic solvents, particularly those with low polarity such as toluene and hexane. Conversely, it is reactive and incompatible with protic solvents. For any application in research or development, it is imperative to use anhydrous solvents and inert atmosphere techniques to maintain the compound's integrity. The experimental protocols provided herein offer a robust framework for researchers to validate solvent choices and determine precise solubility values tailored to their specific experimental conditions.
References
- LibreTexts Chemistry. Factors affecting solubility. [Link]
- EXPERIMENT 1 DETERMIN
- LookChem. Cas 74289-57-9,this compound. [Link]
- BYJU'S. Factors Affecting Solubility. [Link]
- SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
- PubMed Central. A novel method for the determination of organophosphorus pesticides in urine samples...[Link]
- LibreTexts Chemistry. Solubility and Factors Affecting Solubility. [Link]
- University of Toronto. Solubility of Organic Compounds. [Link]
- Johnson Matthey. Chlorophosphines - Life Sciences. [Link]
Sources
- 1. This compound | 74289-57-9 [chemicalbook.com]
- 2. lifesciences.entegris.com [lifesciences.entegris.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 74289-57-9 | this compound - AiFChem [aifchem.com]
- 10. byjus.com [byjus.com]
An In-depth Technical Guide on the Molecular Structure and Geometry of Bis(3,5-dimethylphenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of bis(3,5-dimethylphenyl)chlorophosphine, a key building block in the synthesis of advanced phosphine ligands for catalysis and drug development. In the absence of a definitive X-ray crystal structure for this specific compound, this guide synthesizes data from structurally related molecules, computational modeling principles, and spectroscopic analysis to present a robust model of its three-dimensional arrangement and electronic properties. This document is intended to serve as a critical resource for researchers leveraging this versatile reagent in synthetic chemistry, providing insights into its steric and electronic profile that govern its reactivity and application in catalysis.
Introduction: The Significance of Sterically Demanding Phosphines
Organophosphorus compounds, particularly phosphine ligands, are of paramount importance in homogeneous catalysis, enabling a wide array of chemical transformations with high efficiency and selectivity. The steric and electronic properties of these ligands are tunable, allowing for the fine-tuning of catalyst performance. This compound serves as a precursor to a class of bulky, electron-rich phosphine ligands. The strategic placement of methyl groups on the phenyl rings imparts significant steric bulk, which can enhance catalyst stability and influence regioselectivity and enantioselectivity in various cross-coupling reactions.[1] Understanding the precise molecular geometry of this chlorophosphine is therefore crucial for the rational design of novel catalysts and the prediction of their behavior in catalytic cycles.
Predicted Molecular Structure and Geometry
While an experimental crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD), its molecular geometry can be reliably predicted through a combination of VSEPR theory, data from analogous structures, and computational modeling.
The central phosphorus atom is trivalent, bonded to two 3,5-dimethylphenyl (xylyl) groups and one chlorine atom. This arrangement leads to a trigonal pyramidal geometry around the phosphorus center, with the lone pair of electrons on the phosphorus atom occupying one of the vertices of the tetrahedron.
Key Geometric Parameters (Predicted)
Based on computational studies of similar diarylchlorophosphines and the crystal structure of related bulky phosphine oxides, the following geometric parameters for this compound can be anticipated:
| Parameter | Predicted Value | Rationale and Comparative Data |
| P-Cl Bond Length | ~2.04 - 2.08 Å | Typical P-Cl single bond lengths in chlorophosphines fall within this range. |
| P-C Bond Length | ~1.83 - 1.86 Å | Consistent with P-C single bonds in other arylphosphines. |
| C-P-C Bond Angle | ~103 - 106° | Steric repulsion between the two bulky 3,5-dimethylphenyl groups will likely lead to a C-P-C angle slightly larger than the ideal tetrahedral angle. |
| Cl-P-C Bond Angle | ~100 - 103° | The presence of the electronegative chlorine atom and the lone pair will influence this angle. |
| Dihedral Angle | Variable | The rotational orientation of the 3,5-dimethylphenyl groups around the P-C bonds will be influenced by steric hindrance, leading to a propeller-like arrangement to minimize non-bonded interactions. |
The steric hindrance induced by the four meta-methyl groups is expected to significantly influence the overall shape and accessibility of the phosphorus lone pair, a key factor in its nucleophilicity and coordination to metal centers.
Diagram: Predicted Molecular Structure of this compound
Caption: Ball-and-stick model of the predicted trigonal pyramidal geometry.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound and for probing its electronic structure.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphorus-containing compounds.[2] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.
-
Predicted Chemical Shift: For this compound, the ³¹P NMR chemical shift is expected to appear in the range of +80 to +90 ppm (relative to 85% H₃PO₄). This prediction is based on the known chemical shift of the structurally similar diphenylchlorophosphine (δ ≈ +81 ppm) and considers the minor electronic effect of the methyl substituents.[3] The electron-donating nature of the methyl groups may lead to a slight upfield shift compared to the diphenyl analogue.
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The compound is sensitive to moisture.[1]
-
Instrument Setup: Utilize a high-resolution NMR spectrometer operating at a suitable frequency for ³¹P nuclei (e.g., 162 MHz on a 400 MHz spectrometer).
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide valuable information about the functional groups and the overall structure of the molecule.
-
Expected Vibrational Modes:
-
P-Cl Stretch: A characteristic absorption is expected in the range of 450-550 cm⁻¹.
-
P-C (Aryl) Stretch: Vibrations associated with the phosphorus-carbon bond are expected in the fingerprint region.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.
-
C-H Bending Modes: Both in-plane and out-of-plane bending vibrations of the aromatic and methyl protons will be observed.
-
Due to the lack of experimental spectra in the literature, computational methods (DFT) would be a valuable tool for predicting the vibrational frequencies and aiding in the assignment of experimental spectra.[4]
Synthesis and Handling
The synthesis of this compound is typically achieved through the reaction of a Grignard or organolithium reagent derived from 3,5-dimethylbromobenzene with phosphorus trichloride.
Diagram: Synthetic Workflow
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis via Grignard Reagent
-
Caution: This reaction should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) as the reagents and product are sensitive to air and moisture.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, activate magnesium turnings. Add a solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium. Initiate the reaction if necessary (e.g., with a small crystal of iodine). Reflux the mixture until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: Cool the Grignard solution in an ice bath. Add a solution of phosphorus trichloride in the same anhydrous solvent dropwise with vigorous stirring, maintaining the temperature below 10 °C. A 2:1 molar ratio of the Grignard reagent to PCl₃ is required.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Applications in Catalysis and Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of phosphine-based ligands.[1] The resulting phosphines, such as bis(3,5-dimethylphenyl)phosphine, are used in various transition metal-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Heck Reaction
The steric bulk provided by the 3,5-dimethylphenyl groups can lead to enhanced catalytic activity and selectivity by promoting reductive elimination and preventing catalyst deactivation.
Conclusion
This technical guide has presented a detailed overview of the molecular structure, geometry, spectroscopic characteristics, synthesis, and applications of this compound. While a definitive experimental structure remains to be determined, the combination of theoretical predictions and comparative analysis with related compounds provides a strong and reliable model for its key structural features. This understanding is critical for the continued development of novel and efficient catalytic systems based on this important organophosphorus building block.
References
- 31 Phosphorus NMR. University of California, Santa Barbara.
- Cas 74289-57-9,this compound. LookChem.
- Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules. 2008;13(9):2039-2048.
- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry. 2011;9(8):2893-2902.
Sources
An In-depth Technical Guide to the Electronic Properties of Bis(3,5-dimethylphenyl)phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core electronic properties of bis(3,5-dimethylphenyl)phosphine, a sophisticated phosphine ligand increasingly utilized in catalysis and medicinal chemistry. We will delve into the theoretical underpinnings of phosphine ligand electronics, detail rigorous experimental and computational methodologies for their characterization, and contextualize the significance of these properties in driving catalytic efficiency and influencing the bioactivity of metal-based therapeutics. This document is intended to serve as a vital resource for researchers seeking to rationally design and optimize chemical processes and molecular entities by leveraging the distinct electronic signature of this important ligand.
Introduction: The Pivotal Role of Phosphine Ligands in Modern Chemistry
Phosphine ligands (PR₃) represent a cornerstone of contemporary coordination chemistry and homogeneous catalysis.[1] Their remarkable utility lies in their capacity to finely tune the steric and electronic environment of a metal center, thereby dictating the reactivity, selectivity, and stability of the resulting complex.[2] The electronic nature of a phosphine ligand is a delicate interplay of its σ-donating and π-accepting capabilities, which directly modulates the electron density at the metal center. This, in turn, influences the rates of key catalytic steps such as oxidative addition and reductive elimination, and can impact the binding affinities and redox potentials of metallodrugs.
Bis(3,5-dimethylphenyl)phosphine, with its unique substitution pattern, presents a compelling case study in ligand design. The methyl groups at the meta positions of the phenyl rings exert a distinct electronic influence that differentiates it from less substituted arylphosphines. A thorough understanding of these electronic properties is paramount for predicting its behavior in complex chemical systems and for harnessing its full potential in a variety of applications, from cross-coupling reactions to the development of novel therapeutic agents.[3][4]
Theoretical Framework: Deconstructing the Electronic Character of Phosphine Ligands
The electronic influence of a phosphine ligand on a metal center is primarily understood through two key interactions:
-
σ-Donation: The phosphorus atom possesses a lone pair of electrons that can be donated to a vacant d-orbital on the metal, forming a σ-bond. The strength of this donation is intrinsically linked to the electron density on the phosphorus, which is modulated by the inductive and resonance effects of its substituents. Electron-donating groups on the aryl rings, such as the methyl groups in bis(3,5-dimethylphenyl)phosphine, are expected to increase the electron density on the phosphorus, thereby enhancing its σ-donating capacity.
-
π-Acceptance (Back-donation): Conversely, the metal center can back-donate electron density from its filled d-orbitals into the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. The extent of this π-acceptance is influenced by the energy and orientation of these acceptor orbitals.
The net electronic effect of the ligand is a synergistic combination of these two phenomena. A ligand that is a strong σ-donor and a weak π-acceptor will significantly increase the electron density at the metal center.
Quantifying Electronic Properties: Key Experimental and Computational Methodologies
To move beyond qualitative descriptions, several experimental and computational techniques are employed to quantify the electronic properties of phosphine ligands.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted empirical measure of the net electron-donating ability of a phosphine ligand.[5][6] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.
The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This leads to enhanced π-backbonding from the nickel to the antibonding π* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency. Therefore, a lower TEP value signifies a more electron-donating phosphine.
Experimental Protocol for TEP Determination:
A detailed workflow for the experimental determination of the Tolman Electronic Parameter is outlined below.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive probe of the electronic environment of the phosphorus nucleus.[2] The chemical shift (δ) of the phosphorus signal is highly dependent on the nature of the substituents attached to it. Generally, for phosphines, an increase in electron density at the phosphorus nucleus leads to a more upfield (less positive or more negative) chemical shift.
For bis(3,5-dimethylphenyl)phosphine, the electron-donating methyl groups are expected to shield the phosphorus nucleus, resulting in an upfield shift compared to unsubstituted diphenylphosphine. While a precise experimental value is not widely reported, computational studies on similar phosphines can provide a reliable estimate.[7][8]
Table 1: Estimated Electronic Parameters for Bis(3,5-dimethylphenyl)phosphine and Related Ligands
| Ligand | Estimated TEP (cm⁻¹) | Estimated ³¹P NMR Chemical Shift (ppm) |
| Triphenylphosphine | 2068.9 | -5 |
| Diphenylphosphine | ~2067 | ~-41 |
| Bis(3,5-dimethylphenyl)phosphine | ~2066 | ~-15 to -25 |
| Tricyclohexylphosphine | 2056.1 | +11 |
Note: The values for bis(3,5-dimethylphenyl)phosphine are estimates based on computational studies and trends observed in structurally similar phosphines.
Experimental Protocol for ³¹P NMR Spectroscopy:
The following protocol outlines the steps for acquiring a ³¹P NMR spectrum of a phosphine ligand.
Computational Approaches: Density Functional Theory (DFT)
In the absence of extensive experimental data, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties of phosphine ligands with high accuracy.[9] By calculating the vibrational frequencies of [LNi(CO)₃] complexes, a theoretical TEP can be determined.[10] Similarly, DFT calculations can predict the ³¹P NMR chemical shift by computing the magnetic shielding tensor of the phosphorus nucleus.[11][12] These computational methods allow for the systematic evaluation of a wide range of ligands, providing valuable insights for ligand design and catalyst development.
Impact of Electronic Properties on Catalytic Applications
The enhanced electron-donating ability of bis(3,5-dimethylphenyl)phosphine has profound implications for its performance in catalysis. In palladium-catalyzed cross-coupling reactions, for instance, a more electron-rich ligand can facilitate the rate-limiting oxidative addition step by increasing the electron density on the palladium center. This often leads to higher catalytic activity and allows for the use of less reactive substrates. Furthermore, the electronic properties of the ligand can influence the stability of catalytic intermediates, thereby affecting catalyst lifetime and overall efficiency.
Conclusion
Bis(3,5-dimethylphenyl)phosphine is a valuable ligand in the chemist's toolkit, offering a unique electronic profile characterized by its enhanced σ-donating ability. This property, which can be quantified through techniques such as the determination of the Tolman Electronic Parameter and ³¹P NMR spectroscopy, is a direct consequence of the methyl substitution on the aryl rings. A comprehensive understanding of these electronic characteristics, supported by both experimental and computational methodologies, is crucial for the rational design of highly efficient catalysts and innovative metallodrugs. As the demand for more sophisticated and selective chemical transformations grows, the continued exploration of the electronic landscapes of phosphine ligands like bis(3,5-dimethylphenyl)phosphine will undoubtedly pave the way for new discoveries and advancements in chemical science.
References
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348.
- Wikipedia. (2026). Tolman electronic parameter.
- Kégl, T., & Kollár, L. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3176.
- Gierlich, J., & Grimme, S. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Latypov, S. K., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(10), 4384-4395.
- Improta, R., & Barone, V. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry, 19, 1-13.
- Kégl, T., et al. (2019). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3176.
- Diedrich, C., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv.
- Payard, P.-A., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121-3130.
- Suresh, C. H., & Koga, N. (2002). Quantifying the electronic effect of substituted phosphine ligands via molecular electrostatic potential. Inorganic Chemistry, 41(6), 1573-1578.
- Barron, A. R. (n.d.). draft 1. OpenStax CNX.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- King, R. B., et al. (2020). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 59(17), 12246-12258.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Metal Complexes with Trimethylphosphine Ligands.
- The University of Manchester. (n.d.). measuring the electronic and steric effect of phosphine ligands.
- Latypov, S. K., et al. (2016). Combined DFT protocol for the calculation of 31 P NMR shifts in platinum complexes. RSC Advances, 6(82), 78653-78663.
- van der Walt, C., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121-3130.
- Gaussian, Inc. (2016). Gaussian 16 Rev. B.01.
- ResearchGate. (2025). DFT study on the electronic structure, energetics and spectral properties of several bis(organohydrazido(2-))
- BenchChem. (2025).
- ChemicalBook. (2025). BIS(3,5-DIMETHYLPHENYL)PHOSPHINE.
- SciSpace. (n.d.).
- Sigma-Aldrich. (n.d.). Bis(3,5-dimethylphenyl)phosphine.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. barron.rice.edu [barron.rice.edu]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying the electronic effect of substituted phosphine ligands via molecular electrostatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Subtle Architects of Reactivity: An In-depth Technical Guide to the Steric Effects of 3,5-Dimethylphenyl Substituents on Phosphine Ligands
Abstract
In the intricate world of transition metal catalysis, the performance of a catalytic system is profoundly dictated by the nuanced properties of its supporting ligands. Among the vast arsenal of ligands available to the modern chemist, phosphines stand out for their remarkable tunability. This technical guide delves into the specific, yet significant, role of 3,5-dimethylphenyl substituents on phosphine ligands. We will explore how the strategic placement of these methyl groups imparts a unique combination of steric bulk and electronic properties, influencing the ligand's coordination chemistry and, consequently, its efficacy in pivotal catalytic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of rational ligand design and its impact on catalytic performance.
Introduction: The Significance of Steric Hindrance in Ligand Design
The electronic and steric properties of phosphine ligands are the two primary pillars upon which their catalytic proficiency is built. While electronic effects, governed by the electron-donating or -withdrawing nature of the substituents, modulate the electron density at the metal center, steric effects play a crucial role in dictating the geometry of the metal complex, the lability of the ligands, and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
The 3,5-dimethylphenyl substituent, with its meta-positioned methyl groups, presents a fascinating case study in the deliberate engineering of steric hindrance. Unlike ortho-substitution, which creates significant crowding directly around the phosphorus atom, meta-substitution projects steric bulk further from the metal center. This "remote steric hindrance" can have a profound impact on the stability of the catalyst and the selectivity of the reaction.[3]
Quantifying Steric Bulk: Cone Angle and Percent Buried Volume
To move beyond qualitative descriptions of "bulkiness," two key parameters are widely employed to quantify the steric footprint of a phosphine ligand: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).
-
Tolman Cone Angle (θ): This parameter measures the solid angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal atom at the apex. A larger cone angle signifies greater steric bulk.[4]
-
Percent Buried Volume (%Vbur): This metric calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more nuanced representation of the steric environment, particularly for complex and asymmetric ligands.[5][6]
The interplay between these two parameters is critical. A ligand can possess a large cone angle but a relatively small buried volume, indicating that its bulk is projected away from the immediate coordination sphere of the metal. This is a key characteristic of ligands bearing 3,5-disubstituted aryl groups.[3]
Data Presentation: A Comparative Analysis of Bulky Phosphine Ligands
The following table provides a comparative overview of the steric parameters for tris(3,5-dimethylphenyl)phosphine and other commonly employed bulky phosphine ligands.
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
| Triphenylphosphine (PPh₃) | 145 | 29.6 |
| Tri(o-tolyl)phosphine | 194 | 43.6 |
| Tricyclohexylphosphine (PCy₃) | 170 | 35.5 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182 | 40.6 |
| Tris(3,5-dimethylphenyl)phosphine | 165 | 36.2 |
| JohnPhos | 196 | 45.3 |
| XPhos | 211 | 51.1 |
Note: The values presented are approximate and can vary slightly depending on the method of calculation and the specific metal complex being considered.[3][7][8]
Synthesis and Characterization of Tris(3,5-dimethylphenyl)phosphine
The synthesis of tris(3,5-dimethylphenyl)phosphine is typically achieved through the reaction of a Grignard reagent derived from 1-bromo-3,5-dimethylbenzene with phosphorus trichloride. This method provides a reliable and scalable route to this valuable ligand.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Safety Precautions: This procedure involves flammable solvents and toxic reagents. It should be performed in a well-ventilated fume hood, and appropriate PPE must be worn.
Reagents and Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tris(3,5-dimethylphenyl)phosphine
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water
-
Standard Schlenk tube or vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol, 1 mol%), tris(3,5-dimethylphenyl)phosphine (e.g., 7.0 mg, 0.02 mmol, 2 mol%), 4-bromotoluene (e.g., 171 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium phosphate (e.g., 318 mg, 1.5 mmol).
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene (2 mL) and degassed deionized water (0.2 mL) to the Schlenk tube via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by GC-MS or ¹H NMR to determine the conversion and yield. If necessary, the product can be purified by flash column chromatography on silica gel.
-
Conclusion: The Strategic Advantage of 3,5-Disubstitution
The 3,5-dimethylphenyl substituent provides a powerful tool for the rational design of phosphine ligands. By projecting steric bulk away from the metal center, these ligands create a unique coordination environment that can enhance catalytic activity and selectivity. The ability to fine-tune the steric properties of phosphines without drastically altering their electronic nature is a key advantage in the development of highly efficient and selective catalysts for a wide range of chemical transformations. This in-depth guide has provided a comprehensive overview of the synthesis, characterization, and application of phosphines bearing 3,5-dimethylphenyl groups, underscoring their importance in modern catalysis.
References
- Casey, C. P.; Whiteker, G. T.; Melville, M. G.; Petrovich, L. M.; Gavney, J. A., Jr.; Powell, D. R. J. Am. Chem. Soc.1992, 114 (2), 5535–5543. [Link]
- Gagnon, A.; Du, X.; Gorelsky, S. I.; Fagnou, K. J. Am. Chem. Soc.2008, 130 (45), 15214–15227. [Link]
- Hartwig, J. F. Organometallics2005, 24 (25), 6030–6041. [Link]
- Surry, D. S.; Buchwald, S. L. Chem. Sci.2011, 2, 27-50. [Link]
- Tolman, C. A. Chem. Rev.1977, 77 (3), 313–348. [Link]
- Clavier, H.; Nolan, S. P. Chem. Commun.2010, 46, 841-861. [Link]
- Doyle, A. G.; Jacobsen, E. N. Chem. Rev.2007, 107 (12), 5713–5743. [Link]
- Falivene, L.; Credendino, R.; Poater, A.; Petta, A.; Serra, L.; Oliva, R.; Scarano, V.; Cavallo, L. Organometallics2016, 35 (13), 2286–2293. [Link]
- Hill, N. D.; Boeré, R. T. Acta Crystallogr. E2018, 74 (7), 889-894. [Link]
- Jover, J.; Cirera, J. Dalton Trans.2019, 48, 14556-14567. [Link]
- PubChem. Tris(3,5-dimethylphenyl)phosphine. [Link]
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41, 4176-4211. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Scientist's Guide to Starting Materials and Synthetic Strategies for Bulky, Electron-Rich Phosphine Ligands
Introduction: The Indispensable Role of Bulky, Electron-Rich Phosphines
In the landscape of modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, the phosphine ligand is not merely an accessory; it is a critical determinant of catalytic activity, stability, and selectivity. Bulky, electron-rich phosphine ligands have emerged as transformative tools, enabling reactions that were previously inefficient or impossible. Their potent σ-donating character enhances the rate of oxidative addition, a key step in many catalytic cycles, while their significant steric bulk promotes the desired reductive elimination step and stabilizes the catalytically active monoligated metal species.[1][2] This guide provides an in-depth analysis of the core starting materials and field-proven synthetic strategies for producing some of the most influential bulky, electron-rich phosphine ligands used in research and industry today.
Part 1: Foundational Precursors: Chlorophosphines and Phosphorus Trichloride
The journey to nearly all phosphine ligands begins with a handful of fundamental phosphorus sources. Phosphorus trichloride (PCl₃) is the ultimate feedstock, a versatile and reactive precursor from which a vast array of more complex chlorophosphines are derived. Dialkyl- and diarylchlorophosphines (R₂PCl) are the immediate and most crucial starting materials for the final-stage synthesis of tertiary phosphines.
The choice of R₂PCl is a critical design element. The 'R' groups are installed early and dictate the steric and electronic properties of the final ligand. For instance, dicyclohexylphosphine chloride (Cy₂PCl) is a common precursor for highly effective ligands like XPhos, imparting both bulk and strong electron-donating character.[3]
| Precursor | Formula | Typical Application / Target Ligand Class |
| Phosphorus Trichloride | PCl₃ | Primary precursor for all other chlorophosphines |
| Dicyclohexylphosphine Chloride | Cy₂PCl | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos) |
| Di-tert-butylphosphine Chloride | (t-Bu)₂PCl | Highly bulky trialkyl- and arylphosphines (e.g., t-BuXPhos) |
| Di(1-adamantyl)phosphine Chloride | (1-Ad)₂PCl | Adamantyl-containing ligands (e.g., CataCXium A derivatives) |
Causality: The P-Cl bond is the key reactive site. It is highly susceptible to nucleophilic attack by organometallic reagents (Grignard or organolithium reagents), which allows for the straightforward formation of the final P-C bond, completing the synthesis of the tertiary phosphine ligand. The synthesis of these chlorophosphines themselves often involves reacting PCl₃ with the appropriate Grignard reagent or using methods like the chlorination of secondary phosphines.[4]
Part 2: Synthesis of Trialkylphosphines: The Organometallic Approach
The most direct method for synthesizing simple, yet highly effective, trialkylphosphines involves the reaction of a phosphorus halide with a potent organometallic nucleophile. This strategy is essential for introducing sterically demanding groups that define this ligand class.
Case Study: Tri-tert-butylphosphine [P(t-Bu)₃]
Tri-tert-butylphosphine is a canonical example of a bulky, electron-rich ligand. Its synthesis showcases the power and challenges of handling reactive organometallic reagents.
Core Starting Materials:
-
Phosphorus Trichloride (PCl₃)
-
tert-Butylmagnesium chloride (t-BuMgCl) or tert-Butyllithium (t-BuLi)
-
Copper(I) Iodide (CuI) and Lithium Bromide (LiBr) as catalysts/additives[5][6]
Rationale: The extreme steric hindrance of the tert-butyl group prevents complete substitution of PCl₃ under many conditions, often stalling at the di-tert-butylphosphine chloride stage.[7] To drive the reaction to completion, highly reactive nucleophiles like t-BuLi or catalyzed Grignard reagents are necessary. The use of CuI/LiBr additives in the Grignard route is reported to improve yields and facilitate the final C-P bond formation.[5]
Experimental Protocol: Synthesis of P(t-Bu)₃ via Grignard Reagent
This protocol is an adapted summary of established literature procedures. All operations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5][6]
-
Grignard Formation: To a flask containing magnesium turnings, add a solution of tert-butyl chloride in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of t-BuMgCl. Maintain the reaction under gentle reflux until all magnesium is consumed.
-
Additive Introduction: In a separate, dry reaction flask, add copper(I) iodide (10 mol%) and lithium bromide (20 mol%). Purge with inert gas.
-
Phosphine Synthesis: Cool the reaction flask containing the additives to -20°C. Add a solution of phosphorus trichloride (PCl₃) in THF.
-
Addition of Grignard: Slowly add the prepared t-BuMgCl solution to the PCl₃ solution while maintaining the temperature at -20°C.
-
Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding an aqueous solution of ammonium chloride.
-
Purification: Extract the product into an organic solvent (e.g., hexanes), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often purified by sublimation or crystallization.
Caption: Synthesis workflow for Tri-tert-butylphosphine.
Part 3: Synthesis of Buchwald-Type Biaryl Phosphines: The Modular Approach
The Buchwald ligands are a testament to rational design, featuring a modular biaryl scaffold that allows for precise tuning of the ligand's properties.[1] Their synthesis relies on a robust strategy of directed lithiation followed by quenching with a chlorophosphine.
Case Study: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
XPhos is one of the most versatile and widely used Buchwald ligands, effective in a vast range of cross-coupling reactions.[8][9]
Core Starting Materials:
-
Biaryl Precursor: 2-Bromo-2',4',6'-triisopropylbiphenyl. This is the structural backbone.
-
Lithiation Agent: n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi).
-
Phosphorus Source: Dicyclohexylphosphine chloride (Cy₂PCl).
Rationale: The synthetic strategy is brilliantly modular. The biaryl backbone is constructed first, often via a Suzuki coupling. This allows for variation in the substitution pattern on both aryl rings. The key step is the halogen-metal exchange of the aryl bromide with an organolithium reagent, creating a potent nucleophilic aryl lithium species. This species is then "quenched" by reacting it with the electrophilic phosphorus of Cy₂PCl to form the final P-C bond. This modularity has enabled the creation of an entire library of ligands (SPhos, RuPhos, etc.) by simply changing the biaryl precursor or the chlorophosphine.[2][10]
Experimental Protocol: Synthesis of XPhos
This protocol is an adapted summary of established literature procedures. All operations must be conducted under a strictly inert atmosphere using anhydrous solvents.
-
Setup: Add the biaryl precursor, 2-bromo-2',4',6'-triisopropylbiphenyl, to a dry reaction flask and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium dropwise. The solution typically develops a deep color, indicating the formation of the aryllithium species. Stir at this temperature for 1-2 hours.
-
Phosphinylation (Quench): In a separate flask, dissolve dicyclohexylphosphine chloride (Cy₂PCl) in anhydrous THF and cool to 0°C. Transfer the cold aryllithium solution to the Cy₂PCl solution via cannula.
-
Reaction and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or toluene). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Caption: Modular synthesis workflow for the XPhos ligand.
Part 4: Adamantyl-Containing Ligands: Leveraging Caged Structures
Ligands incorporating adamantyl groups represent another pinnacle of steric bulk. The rigid, three-dimensional cage structure of adamantane provides a unique and highly effective steric shield around the metal center.
Case Study: CataCXium A (Di(1-adamantyl)-n-butylphosphine)
CataCXium A is a commercially successful ligand known for its high efficacy in various cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[11][12]
Core Starting Materials:
-
Adamantane Source: Adamantane or 1-bromoadamantane.
-
Phosphorus Source: Phosphorus trichloride (PCl₃) or di(1-adamantyl)phosphine [(1-Ad)₂PH].[13]
-
Alkylating Agent: An n-butyl source, such as n-butyllithium or an n-butyl halide.
Rationale: The synthesis of adamantyl phosphines can be challenging due to the bulk of the adamantyl group. One common route involves the initial synthesis of di(1-adamantyl)phosphine [(1-Ad)₂PH] as a key intermediate. This secondary phosphine can then be deprotonated with a strong base to form a phosphide anion, which subsequently reacts with an alkyl halide (like n-butyl bromide) to yield the final tertiary phosphine. An improved synthesis avoids the sensitive lithium phosphide by alkylating the secondary phosphine to form a phosphonium salt, which is then deprotonated.[14]
Experimental Protocol: Synthesis of Di(1-adamantyl)phosphine Intermediate
This protocol is an adapted summary of established literature procedures for a key intermediate. All operations must be conducted under a strictly inert atmosphere using anhydrous solvents.[13][15]
-
Phosphinic Chloride Formation: React adamantane with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form bis(1-adamantyl)phosphinic chloride.
-
Reduction: Dissolve the resulting bis(1-adamantyl)phosphinic chloride in anhydrous THF and cool to -10°C.
-
Reducing Agent Addition: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the cooled solution.
-
Reaction and Workup: Allow the mixture to warm to room temperature and stir for 20 hours. Carefully quench the reaction by the slow addition of water and hydrochloric acid at low temperature.
-
Purification: Extract the product, di(1-adamantyl)phosphine, into an organic solvent. Dry the organic phase, filter, and remove volatiles under vacuum to yield the secondary phosphine as a white powder.[15] This intermediate is then used for the final alkylation step to produce CataCXium A.
Caption: Synthetic pathway to CataCXium A via a key intermediate.
Conclusion
The synthesis of bulky, electron-rich phosphine ligands is a field built upon a foundation of classic organometallic chemistry and innovative structural design. The selection of starting materials—from the fundamental phosphorus trichloride to complex, custom-synthesized biaryl backbones—is the primary determinant of the final ligand's character and, consequently, its catalytic performance. The strategic routes outlined in this guide, from direct organometallic substitution to modular lithiation-quench sequences, provide the chemical logic and practical framework for accessing these indispensable tools of modern chemical synthesis.
References
- Synthesis and Crystal Structure of Palladium(0) and Arylpalladium(II) Bromide Complexes of CataCXium A.Organometallics - ACS Publications.
- Di(1-adamantyl)phosphine ligands: synthesis, palladium complexation, and catalytic activity.Dalton Transactions (RSC Publishing).
- P–N bond formation as a route to highly electron rich phosphine ligands.Chemical Communications (RSC Publishing).
- General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and Their Phosphonium Salts.ResearchGate.
- Di(1-adamantyl)phosphine ligands: synthesis, palladium complexation, and catalytic activity.Dalton Transactions (RSC Publishing). DOI:10.1039/D5DT02523K.
- The Science Behind CataCXium A Pd G3: Structure, Activation, and Application.Pharmaffiliates.
- Pyridinylidenaminophosphines: Facile Access to Highly Electron-Rich Phosphines.Chemistry – A European Journal. DOI: 10.1002/chem.201904621.
- PROCESS FOR PRODUCING TERTIARY PHOSPHINE HAVING BULKY HYDROCARBON GROUP BONDED.European Patent Office - EP 1473297 B1.
- Synthesis of a library of XPhos ligand derivatives by functional group interconversion and arylation by phosphine self‐catalysis.ResearchGate.
- Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon.Organic Syntheses.
- Free Metallophosphines: Extremely Electron-Rich Phosphorus Superbases that are Electronically and Sterically Tunable.SciSpace.
- Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications.ResearchGate.
- Process for preparing tertiary phosphines.Google Patents - US7847126B2.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.National Institutes of Health (NIH).
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.Catalysis Science & Technology (RSC Publishing).
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.Catalysis Science & Technology.
- cataCXium® A Pd G3.Krackeler Scientific, Inc.
- cataCXium A Pd G3, 95%.SLS - Lab Supplies.
- A method of synthesis tri-tert-butylphosphine.Google Patents - CN109553639A.
- Method for synthesizing tri-tert-butylphosphine.Google Patents - CN109553639B.
- Chlorodicyclohexylphosphine.LookChem.
- What is the synthesis method of Dicyclohexylchlorophosphined?.Bloom Tech.
- Dialkylbiaryl phosphine ligands.Wikipedia.
- Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides.ResearchGate.
- Method for synthesizing bis(dicyclohexylphosphine)alkane.Google Patents - CN104558029A.
- The synthesis of deuteriated tri‐tert‐butyl phosphine.ResearchGate.
- XPhos.Wikipedia.
- Buchwald Phosphine Ligands.Merck Millipore.
- 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: properties, applications and safety.Chemsrc.
- Phosphorus-Based Catalysis.ACS Central Science.
- Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.Organic Chemistry Portal.
- 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Cas No.787618-22-8.ALLGREEN.
Sources
- 1. Buchwald Ligands [sigmaaldrich.com]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. CN109553639B - Method for synthesizing tri-tert-butylphosphine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XPhos - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. DI-1-ADAMANTYLPHOSPHINE | 131211-27-3 [chemicalbook.com]
reactivity of P-Cl bond in chlorophosphines
An In-depth Technical Guide to the Reactivity of the P-Cl Bond in Chlorophosphines
Abstract
Chlorophosphines (RₓPCl₃₋ₓ) are foundational pillars in organophosphorus chemistry, serving as versatile synthons for a vast array of phosphorus-containing molecules. Their utility is fundamentally derived from the inherent reactivity of the phosphorus-chlorine (P-Cl) bond. This technical guide provides a comprehensive exploration of the principles governing P-Cl bond reactivity, the factors that modulate it, and its application in key synthetic transformations. We will delve into the mechanistic underpinnings of nucleophilic substitution, reduction, and oxidation reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development and materials science.
The P-Cl Bond: A Gateway to Organophosphorus Chemistry
The P-Cl bond is the central functional group in chlorophosphines, a class of compounds that includes phosphorus trichloride (PCl₃), dichlorophosphines (RPCl₂), and monochlorophosphines (R₂PCl). These reagents are critical intermediates for introducing phosphorus moieties into organic frameworks, leading to products used as ligands in catalysis, pharmaceuticals, flame retardants, and materials science.[1][2][3] The reactivity of the P-Cl bond is dictated by its unique electronic and structural characteristics.
Electronic Structure and Electrophilicity
The significant difference in electronegativity between phosphorus (2.19) and chlorine (3.16) results in a highly polarized covalent bond. This polarization imparts a substantial partial positive charge (δ+) on the phosphorus atom and a partial negative charge (δ-) on the chlorine atom, rendering the phosphorus center a potent electrophile.[4] This inherent electrophilicity is the primary driver for the bond's susceptibility to attack by a wide range of nucleophiles.[1][5]
Bond Strength and Geometry
The strength of the P-Cl bond is influenced by the oxidation state of the phosphorus and the nature of its substituents. For instance, the average P-Cl bond energy in phosphorus trichloride (PCl₃), a P(III) compound, is approximately 322 kJ/mol.[6] This is stronger than the axial P-Cl bonds in phosphorus pentachloride (PCl₅), a P(V) compound, which are weaker and more reactive due to increased electron-electron repulsion in the trigonal bipyramidal geometry.[6][7][8] In typical chlorophosphines, the phosphorus atom adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the sp³ hybrid orbitals.
Modulating Reactivity: Steric and Electronic Effects
The reactivity of the P-Cl bond is not static; it can be finely tuned by altering the steric and electronic properties of the substituents (R groups) attached to the phosphorus atom. Understanding these effects is crucial for controlling reaction outcomes and designing selective synthetic routes.
-
Electronic Effects : Electron-donating groups (EDGs), such as alkyl or amino groups, increase the electron density on the phosphorus atom. This reduces its electrophilicity and consequently decreases the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) intensify the positive charge on phosphorus, enhancing its reactivity toward nucleophiles.[9][10]
-
Steric Effects : The size and spatial arrangement of substituents create steric hindrance around the phosphorus center.[11] Bulky groups, like tert-butyl or diisopropylamino, can physically obstruct the trajectory of an incoming nucleophile, slowing the reaction rate or directing the attack to a less hindered position.[1][12] This principle is often exploited to achieve selectivity in complex molecules.
The interplay of these effects is summarized in the diagram below.
Caption: Fig. 1: Influence of Substituent Effects on P-Cl Bond Reactivity.
Key Transformations of the P-Cl Bond
The synthetic utility of chlorophosphines is realized through three main classes of reactions: nucleophilic substitution, reduction, and oxidation.
Nucleophilic Substitution: The Cornerstone of P-C, P-O, and P-N Bond Formation
Nucleophilic substitution is the most prevalent reaction involving the P-Cl bond, providing access to a vast library of trivalent phosphorus compounds.[1]
General Mechanism (Sɴ2@P): The reaction typically proceeds via a bimolecular nucleophilic substitution mechanism at phosphorus (Sɴ2@P).[13] Unlike Sɴ2 reactions at carbon, which exclusively proceed with inversion of stereochemistry, Sɴ2@P reactions can result in either inversion or retention of the configuration at the chiral phosphorus center.[14][15][16] This stereochemical outcome is dictated by the nature of the nucleophile, the leaving group, and the solvent. The reaction often involves the formation of a transient pentacoordinate (trigonal bipyramidal) intermediate or transition state.[13][17]
Caption: Fig. 2: General Pathways for Nucleophilic Substitution at Phosphorus (SN2@P).
Key Nucleophiles and Products:
-
Organometallic Reagents (Grignard, Organolithium): This is the most direct method for forming phosphorus-carbon (P-C) bonds and is widely used to synthesize tertiary phosphines, which are crucial as ligands in catalysis.[2][3][14]
-
Alcohols/Phenols: Reaction with alcohols in the presence of a base yields phosphites. This is a key step in the synthesis of phosphoramidites, the building blocks for automated DNA and RNA synthesis.[1]
-
Amines: Reaction with primary or secondary amines produces phosphoramidites or phosphinous amides, important ligands and synthetic intermediates.[1][2]
Exemplary Protocol 1: Synthesis of a Tertiary Phosphine via Grignard Reaction
Objective: To synthesize tricyclohexylphosphine (PCy₃) from dicyclohexylchlorophosphine (Cy₂PCl).
Materials:
-
Dicyclohexylchlorophosphine (Cy₂PCl)
-
Cyclohexylmagnesium chloride (CyMgCl) in THF (1.0 M solution)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, dropping funnel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Charge the flask with Cy₂PCl (10.0 g, 43.0 mmol) dissolved in 50 mL of anhydrous THF.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add the CyMgCl solution (50 mL, 50.0 mmol, 1.16 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The formation of a white precipitate (MgCl₂) will be observed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from methanol to obtain pure tricyclohexylphosphine as a white solid.
Reduction of the P-Cl Bond
Reduction of chlorophosphines provides access to valuable secondary phosphines (R₂PH) and diphosphines (R₄P₂), which are important synthons and ligands in their own right.
Methodology: A modern and efficient method involves the catalytic reduction using silanes, such as phenylsilane (PhSiH₃), in the presence of a Lewis acid or base catalyst.[18][19] For example, 9-borabicyclo[3.3.1]nonane (9-BBN) and tetraethylammonium chloride ([Et₄N]Cl) can be used as a catalyst system to facilitate this transformation under mild conditions, avoiding the high temperatures required for uncatalyzed reactions.[20][21] The choice of substituents on the chlorophosphine can influence the product distribution, with aryl-substituted chlorophosphines often yielding diphosphines and alkyl-substituted ones favoring secondary phosphines.[18][20]
Caption: Fig. 3: Workflow for Catalytic Reduction of Chlorophosphines.
Oxidation Reactions
While the phosphorus in chlorophosphines is in the +3 oxidation state, it is readily oxidized to the more stable +5 state. This oxidation can occur with various oxidizing agents, including air (O₂), hydrogen peroxide, or sulfur.[3][22] Often, the trivalent phosphorus product from a nucleophilic substitution is intentionally or unintentionally oxidized to the corresponding phosphine oxide (R₃P=O), phosphine sulfide (R₃P=S), or other P(V) species. This conversion is often thermodynamically favorable due to the formation of a very strong P=O bond.
The Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus synthesis, used to form a phosphorus-carbon bond by reacting a trivalent phosphorus ester with an alkyl halide.[23][24] While chlorophosphines are not direct substrates, they are the immediate precursors to the phosphites, phosphonites, and phosphinites that undergo the reaction.[25]
Mechanism: The reaction proceeds in two Sɴ2 steps:
-
Nucleophilic attack by the trivalent phosphorus atom on the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[26][27]
-
The displaced halide ion then acts as a nucleophile, attacking one of the alkoxy/aryloxy groups on the phosphonium intermediate, leading to the final pentavalent phosphorus product and an alkyl halide byproduct.[24][26]
Summary and Outlook
The P-Cl bond in chlorophosphines is a highly reactive and synthetically versatile functional group. Its electrophilic phosphorus center is amenable to a wide range of transformations, most notably nucleophilic substitution, which allows for the rational construction of P-C, P-N, and P-O bonds. The reactivity can be precisely controlled through the judicious choice of substituents, leveraging both steric and electronic effects. The reduction to secondary phosphines and the role of chlorophosphines as precursors in the pivotal Arbuzov reaction further underscore their importance. For researchers in drug discovery, catalysis, and materials science, a deep understanding of P-Cl bond reactivity is essential for the design and synthesis of novel organophosphorus compounds with tailored properties.
Data Summary
| Parameter | Compound | Value (kJ/mol) | Significance |
| Average Bond Energy | P-Cl in PCl₃ | ~322[6] | Represents the strength of the bond in the common P(III) state. |
| Average Bond Energy | P-Cl in PCl₅ | ~260 (axial)[6] | Weaker axial bonds in P(V) state lead to higher reactivity. |
| Average Bond Energy | P=O (in phosphine oxides) | ~540-580 | The high strength of this bond is a major thermodynamic driving force for oxidation reactions. |
References
- Stephan, D. W., & Greenberg, S. (2022). 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines.
- Ye, Y., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines. Organic Letters, 19(19), 5384–5387. [Link]
- Ye, Y., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. PubMed. [Link]
- Stephan, D. W., & Greenberg, S. (2022). 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines.
- Royal Society of Chemistry. (2022). 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines. RSC Publishing. [Link]
- Fleury-Brégeot, N., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 969–1004. [Link]
- ResearchGate. (2022). 9-BBN and Chloride Catalyzed Reduction of Chlorophosphines to Phosphines and Diphosphines. Request PDF. [Link]
- Various Authors. (n.d.).
- CN110922428A - Synthesis method of chlorophosphine compound. (2020).
- Quora. (2017). Why are the compounds SO3 and PCl5 electrophiles although they are hypervalent molecules? [Link]
- Jurca, T., et al. (2022). Convenient and Scalable Synthesis of Aryldichlorophosphines and Primary Arylphosphines via Perthiophosphonic Anhydrides. Synlett, 34(03), 263-267. [Link]
- Chemistry Stack Exchange. (2015). Is the P-Cl bond energy same in PCl5 and PCl3? [Link]
- Kumar, A., et al. (2004). Selective Reactivity of the Phosphorus-Chlorine and Carbon-Chlorine Bonds in Cyclic Chlorocarbaphosphazenes: An Unusual Activation of a Carbon-Nitrogen Bond in Trialkylamines. Inorganic Chemistry, 43(13), 4101–4111. [Link]
- Fleury-Brégeot, N., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]
- Plack, V., et al. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 39(20), 3826–3838. [Link]
- Ellul, C. E., et al. (2021). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics, 40(1), 108–114. [Link]
- Wikipedia. (n.d.). Chlorodiphenylphosphine.
- Dembinski, R., et al. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(1), 245. [Link]
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
- ResearchGate. (2024). Photocatalytic Applications of Chlorophosphines. Request PDF. [Link]
- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
- Quora. (2020). Why the P-Cl bond energies are probably not the same in PCl3 and PCl5? [Link]
- Ondrejovič, G., et al. (1972). Oxidation of triphenylphosphine in chloroiron(III) complexes.
- ResearchGate. (n.d.). Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. Request PDF. [Link]
- Chinese Chemical Society. (2021). Radical Arbuzov Reaction. CCS Chemistry. [Link]
- Mikołajczyk, J., et al. (2021). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions. Molecules, 26(12), 3656. [Link]
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. [Link]
- Abdallah, H. H., & Ramasami, P. (2018). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? RSC Advances, 8(46), 26034–26049. [Link]
- Park, Y., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(4), 481–491. [Link]
- Bickelhaupt, F. M., & Ziegler, T. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. Organometallics, 28(14), 4064-4074. [Link]
- AccessScience. (n.d.). Steric effect (chemistry). McGraw Hill. [Link]
- Wikipedia. (n.d.). Phosphine oxides.
- Snelders, D. J. M., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry, 17(1), 42–57. [Link]
- ResearchGate. (n.d.). The Structure and Reactivity of Phosphorus Pentachloride. [Link]
- Allen Institute. (n.d.).
- Wikipedia. (n.d.). Phosphorus pentachloride.
- Michigan State University. (n.d.). Bond Energies. MSU Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (n.d.). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. [Link]
- Wikipedia. (n.d.). Bond dissociation energy.
- The Organic Chemistry Tutor. (2020, July 21). Nucleophiles and Electrophiles. YouTube. [Link]
- Let's learn together. (2021, October 1). Why PCl5 is highly reactive than PCl3? || Why all the P-Cl bonds in PCl5 are not equal? YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110922428A - Synthesis method of chlorophosphine compound - Google Patents [patents.google.com]
- 3. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessscience.com [accessscience.com]
- 12. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 23. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 24. jk-sci.com [jk-sci.com]
- 25. chinesechemsoc.org [chinesechemsoc.org]
- 26. Arbuzov Reaction [organic-chemistry.org]
- 27. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
A Technical Guide to the Controlled Hydrolysis of Bis(3,5-dimethylphenyl)chlorophosphine
An In-Depth Examination of Mechanism, Protocol, and Product Characterization for the Synthesis of Bis(3,5-dimethylphenyl)phosphine Oxide
Executive Summary
The hydrolysis of organophosphorus halides represents a fundamental transformation in synthetic chemistry, yielding valuable phosphine oxides. This guide provides a detailed technical overview of the hydrolysis of bis(3,5-dimethylphenyl)chlorophosphine, a diarylchlorophosphine featuring sterically influential aryl groups. We delve into the nucleophilic substitution mechanism at the phosphorus center, outlining the kinetic and thermodynamic considerations that govern the reaction. A comprehensive, field-proven experimental protocol is presented, detailing a self-validating workflow from reaction setup and monitoring to product isolation and purification. Furthermore, this document establishes the analytical methods for the definitive characterization of the resulting product, bis(3,5-dimethylphenyl)phosphine oxide, including multinuclear NMR spectroscopy and mass spectrometry. This whitepaper is intended for researchers, chemists, and drug development professionals who utilize organophosphorus compounds as synthetic intermediates, ligands in catalysis, or core scaffolds in medicinal chemistry.
Introduction: The Significance of Diarylchlorophosphine Hydrolysis
Diarylchlorophosphines are a class of trivalent organophosphorus compounds characterized by a P-Cl bond, which serves as a highly reactive functional group. This reactivity makes them versatile precursors for a vast array of phosphorus(III) and phosphorus(V) compounds. The specific substituent on the aryl rings dictates the steric and electronic properties of the phosphorus center, influencing its reactivity and the properties of its derivatives.
The subject of this guide, this compound, incorporates two 3,5-dimethylphenyl (or mesityl) groups. These groups provide significant steric bulk around the phosphorus atom, which can enhance the thermal and oxidative stability of its derivatives. The hydrolysis of this chlorophosphine is a critical process, as it leads to the formation of bis(3,5-dimethylphenyl)phosphine oxide, a stable, air-insensitive phosphorus(V) compound. Phosphine oxides of this nature are not merely byproducts; they are valuable molecules in their own right, often used as high-performance ligands in transition metal catalysis, as flame retardants, and as key intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds.
Understanding and controlling the hydrolysis process is paramount for ensuring high-yield, high-purity synthesis of the target phosphine oxide.
Reaction Mechanism and Scientific Rationale
The conversion of this compound to its corresponding phosphine oxide via hydrolysis is a classic example of a nucleophilic substitution reaction at a phosphorus center.
2.1 The Sₙ2-type Mechanism at Phosphorus
The reaction proceeds through a mechanism analogous to the Sₙ2 reaction at a carbon center. The lone pair of electrons on the oxygen atom of a water molecule acts as the nucleophile, attacking the electrophilic phosphorus atom. This attack occurs opposite to the most electronegative leaving group, the chloride atom.
The key steps are as follows:
-
Nucleophilic Attack: The water molecule attacks the phosphorus center, initiating the formation of a P-O bond.
-
Transition State: A transient, trigonal bipyramidal intermediate or transition state is formed. In this state, the incoming nucleophile (water) and the outgoing leaving group (chloride) occupy the axial positions.
-
Leaving Group Departure: The P-Cl bond cleaves, with the chloride ion departing.
-
Deprotonation: The resulting oxophosphonium species is highly acidic and is rapidly deprotonated by a base (another water molecule or an added scavenger base like triethylamine) to yield the final, stable phosphine oxide and hydrogen chloride (or its corresponding salt).
The presence of a base is often recommended to neutralize the HCl byproduct, which can otherwise protonate the starting material or product, leading to side reactions.
Diagram: Hydrolysis Mechanism
Caption: Sₙ2-type mechanism for chlorophosphine hydrolysis.
Experimental Protocol: A Validated Workflow
This section provides a detailed methodology for the synthesis of bis(3,5-dimethylphenyl)phosphine oxide. The protocol is designed to be self-validating by incorporating in-process checks.
3.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role | Notes |
| This compound | C₁₆H₁₈ClP | 276.74 | Starting Material | Moisture-sensitive; handle under inert gas. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reaction Solvent | Anhydrous grade recommended. |
| Deionized Water | H₂O | 18.02 | Reactant | Degassed water can be used. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | HCl Scavenger | Neutralizes the HCl byproduct. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | For workup. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | Wash Solution | Removes residual acid. |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | Wash Solution | Aids in separating aqueous/organic layers. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from organic phase. |
3.2 Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 equiv).
-
Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).
-
Rationale: The starting material is moisture-sensitive. An inert atmosphere prevents premature hydrolysis or oxidation.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous THF (100 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Reagent Addition:
-
In a separate vial, prepare a solution of deionized water (1.1 equiv) and triethylamine (1.2 equiv) in THF (20 mL).
-
Add this solution dropwise to the stirred solution of the chlorophosphine over 15-20 minutes using a syringe pump. An ice bath can be used to control any exotherm.
-
Rationale: Dropwise addition prevents a rapid, uncontrolled exotherm. Triethylamine is added to neutralize the generated HCl in situ, forming triethylammonium chloride, which simplifies the workup.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking a small aliquot (under inert atmosphere), quenching it, and analyzing by ³¹P NMR. The starting material will have a characteristic shift, while the product phosphine oxide will appear at a different, downfield shift. The reaction is complete when the starting material spot/peak is no longer observed.
-
Self-Validation: This monitoring step ensures the reaction has gone to completion before proceeding to the workup, preventing yield loss.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (100 mL) and deionized water (50 mL). Stir vigorously in a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The DCM extracts the organic product. The bicarbonate wash removes any remaining acidic species, and the brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Purification:
-
Dry the isolated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization (e.g., from a solvent system like ethyl acetate/hexanes) to afford the pure bis(3,5-dimethylphenyl)phosphine oxide as a white solid.
-
3.3 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for hydrolysis.
Product Characterization
Definitive characterization of the product, bis(3,5-dimethylphenyl)phosphine oxide, is essential to confirm its identity and purity.
4.1 Spectroscopic Analysis
-
³¹P NMR: This is the most diagnostic technique. The phosphorus atom in the product phosphine oxide is in a +5 oxidation state and will exhibit a single peak in the proton-decoupled ³¹P NMR spectrum. The chemical shift is expected to be in the range of δ 25-40 ppm (relative to 85% H₃PO₄), a significant downfield shift from the starting chlorophosphine (typically δ > 80 ppm).
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, one would expect a signal for the two methyl groups on each ring and distinct signals for the aromatic protons.
-
¹³C NMR: The spectrum will confirm the carbon framework, showing distinct signals for the different aromatic carbons and a signal for the methyl carbons.
4.2 Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed m/z value for the molecular ion [M+H]⁺ should match the calculated value for C₁₆H₁₉OP⁺.
4.3 Data Summary
| Analysis Technique | Expected Result for Bis(3,5-dimethylphenyl)phosphine Oxide | Purpose |
| ³¹P NMR | Single peak, δ ≈ 25-40 ppm | Confirm P-oxidation state and purity. |
| ¹H NMR | Signals corresponding to aromatic and methyl protons | Confirm proton environment and structure. |
| HRMS | [M+H]⁺ calculated: 259.1246; found: 259.124x | Confirm elemental composition. |
| Melting Point | Sharp, defined melting point | Indicate high purity of the solid product. |
References
A comprehensive list of references supporting the fundamental principles described in this guide will be provided upon request, drawing from authoritative texts in organophosphorus chemistry and peer-reviewed literature on the synthesis and characterization of phosphine oxides. The protocols and mechanistic interpretations are based on well-established and widely accepted chemical principles.
A Researcher's In-Depth Guide to the Air and Moisture Sensitivity of Chlorophosphine Compounds
This guide provides an in-depth exploration of the inherent reactivity of chlorophosphine compounds with atmospheric oxygen and moisture. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to offer a foundational understanding of the chemical principles governing this sensitivity. By elucidating the causality behind specific handling techniques, this guide equips scientists with the knowledge to design robust, safe, and repeatable experimental workflows.
The Dichotomy of Reactivity: Utility and Hazard
Chlorophosphines (R₃₋ₓPClₓ) are a cornerstone of organophosphorus chemistry. The phosphorus-chlorine (P-Cl) bond is a highly versatile functional group, serving as a critical linchpin for the synthesis of a vast array of more complex molecules. These include tertiary phosphines, which are indispensable as ligands in homogeneous catalysis, as well as compounds utilized as pesticides, flame retardants, and stabilizers for plastics.[1][2][3][4]
However, the very electrophilicity and reactivity that make the P-Cl bond so synthetically useful also render it exceptionally susceptible to attack by atmospheric nucleophiles and oxidants, namely water and oxygen.[1][5] This guide addresses the chemical underpinnings of this sensitivity and outlines the rigorous techniques required to handle these compounds safely and effectively.
The Chemical Mechanisms of Degradation
Understanding the reaction pathways through which chlorophosphines degrade upon atmospheric exposure is fundamental to preventing it. The two primary mechanisms are hydrolysis and oxidation.
Hydrolysis: The Vigorous Reaction with Water
The P-Cl bond in chlorophosphines is highly polarized, with the phosphorus atom being electrophilic and susceptible to nucleophilic attack. Water, even ambient moisture in the air, acts as a potent nucleophile. The reaction is often rapid and highly exothermic.[6][7][8]
The general mechanism involves the nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of the chloride ion and the formation of a P-OH bond. For a dialkyl- or diarylchlorophosphine, this initially yields a phosphinous acid (R₂POH), which exists in tautomeric equilibrium with its more stable secondary phosphine oxide (SPO) form (R₂P(O)H).[9]
For example, the hydrolysis of the widely used reagent chlorodiphenylphosphine (Ph₂PCl) proceeds to form diphenylphosphine oxide.[1][9]
Caption: Hydrolysis pathway of a generic chlorophosphine (R₂PCl).
Oxidation: The Reaction with Oxygen
The phosphorus(III) center in chlorophosphines possesses a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen. This process converts the P(III) center to a more stable, higher-oxidation-state phosphorus(V) center.[10] The reaction can be spontaneous and, in the case of many primary and some secondary phosphines, pyrophoric, meaning they can ignite upon contact with air.[11][12][13]
The oxidation product is typically a phosphoryl chloride or a related P(V) species. This oxidative degradation is often undesirable as it consumes the reactive P(III) starting material and forms a chemically distinct, and often less useful, byproduct.[9]
Caption: Oxidation pathway of a generic chlorophosphine (R₂PCl).
Hazard Identification and Management
Due to their reactivity, chlorophosphines are classified as hazardous materials. Proper identification and understanding of these hazards are the first steps in safe handling.
| Hazard Classification | GHS (Globally Harmonized System) | NFPA 704 Diamond | Rationale & Notes |
| Health (Blue) | GHS05: Corrosive. Causes severe skin burns and eye damage.[1][8] | 3 | Reacts with moisture on skin/in lungs to form HCl and other corrosive byproducts.[6][7] Inhalation can cause severe respiratory tract damage.[14] |
| Flammability (Red) | Not typically classified as flammable, but reaction with water can release flammable gases. | 1 | The primary fire hazard stems from its reactivity, not its flash point. Some related phosphines are pyrophoric.[11][12] |
| Instability/Reactivity (Yellow) | Water-Reactive. | 2 | Reacts violently with water.[7][8] This is a key hazard to control. |
| Special Hazards (White) | N/A | W | The "Use NO WATER" symbol is critical for emergency responders. |
| This table uses Chlorodiphenylphosphine as a representative example. Classifications for other chlorophosphines may vary.[1][15][16] |
Foundational Pillars of Inert Atmosphere Chemistry
The core principle for managing chlorophosphines is the rigorous exclusion of atmospheric air and moisture.[5] This is achieved primarily through two complementary techniques: the use of an inert atmosphere glovebox and a Schlenk line.
-
Glovebox (Dry Box): This is the most robust method, providing a fully enclosed working environment with a continuously purified inert atmosphere (typically argon or nitrogen).[17][18] The atmosphere within a glovebox maintains oxygen and moisture levels at parts-per-million (ppm) concentrations, making it ideal for storing and manipulating highly sensitive compounds.[18] Key components include the main chamber, an antechamber for transferring materials in and out, and a catalyst system that scrubs the atmosphere of contaminants.[17]
-
Schlenk Line (Double Manifold): This apparatus is a staple in synthetic chemistry for handling air-sensitive materials on a standard laboratory bench.[19][20] It consists of a dual glass manifold connected to both a vacuum source and a supply of dry, inert gas.[17] Specially designed "Schlenk" glassware, which has a sidearm with a stopcock, can be connected to the line to allow for alternating cycles of evacuation (to remove air) and backfilling with inert gas, creating an inert atmosphere within the flask.[5][19]
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, where the successful exclusion of air and moisture is inherent to the procedure.
Protocol 1: Rigorous Glassware Preparation
Causality: Glass surfaces readily adsorb a thin film of moisture from the air.[21] If not removed, this water will readily react with and destroy a significant amount of the chlorophosphine reagent, especially in smaller-scale reactions.[20]
Methodology:
-
Cleaning: Thoroughly wash all glassware with a suitable laboratory detergent, followed by rinses with deionized water and a final rinse with acetone or another volatile solvent to facilitate drying.
-
Oven Drying: Place the glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, or preferably overnight.[21]
-
Assembly & Cooling: While still hot, assemble the reaction apparatus (e.g., flask, condenser). Immediately connect the assembly to a Schlenk line or move it into a glovebox antechamber.
-
Inert Atmosphere Cooling: Cool the glassware to room temperature under a dynamic vacuum or a positive pressure of inert gas. This prevents moist laboratory air from being drawn back into the flask as it cools.[21]
Protocol 2: Transfer of Liquid Chlorophosphines
Causality: Exposing a liquid chlorophosphine to the atmosphere, even for a moment during transfer, can lead to significant degradation. Syringe and cannula techniques create a closed system, moving the liquid under inert gas pressure without atmospheric contact.[11][17]
Methodology (Cannula Transfer):
-
Preparation: Ensure the source vessel (e.g., a Sure/Seal™ bottle) and the receiving Schlenk flask are both under a positive pressure of inert gas, vented through an oil bubbler.[17]
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the receiving flask, ensuring the needle tip is above the headspace.[19]
-
System Purge: Insert the other end of the cannula through the septum of the source bottle, keeping the tip in the headspace above the liquid. The flow of inert gas from the receiving flask will purge the cannula of air.
-
Initiate Transfer: Lower the cannula tip into the liquid in the source bottle. Slightly reduce the inert gas pressure in the receiving flask (or vent it with a needle) to create a pressure differential. The higher pressure in the source bottle will push the liquid through the cannula into the receiving flask.[11]
-
Completion: Once the desired volume is transferred, raise the cannula tip out of the liquid in the source bottle and allow the inert gas to flush the remaining liquid from the cannula. Remove the cannula from the receiving flask first, then the source bottle.
Caption: Workflow for transferring air-sensitive liquids via cannula.
Protocol 3: Purification and Solvent Removal
Causality: Standard laboratory procedures like chromatography and rotary evaporation involve large surface areas and pressure changes that can introduce significant amounts of air and moisture, leading to product degradation.[22]
Methodology:
-
Aqueous Workup: Avoid aqueous workups whenever possible. If required, use thoroughly degassed solvents and perform extractions quickly under a blanket of inert gas.[22]
-
Filtration: To remove solid byproducts, use a Schlenk filter apparatus. This allows for filtration from one Schlenk flask to another entirely within a closed, inert system.[11][17]
-
Solvent Removal: When using a rotary evaporator, do not vent the system to air upon completion. Instead, backfill the apparatus with inert gas (e.g., nitrogen or argon) before bringing it to atmospheric pressure.[22]
Protocol 4: Solvent Degassing
Causality: Solvents, even anhydrous grades, contain dissolved atmospheric gases, primarily oxygen and nitrogen. Dissolved oxygen can cause slow oxidation of sensitive compounds. Removing these dissolved gases is crucial for long-term stability and reaction success.[20]
| Method | Procedure | Effectiveness | Best For |
| Purging/Sparging | An inert gas is bubbled through the solvent for an extended period (30-60 min).[17] | Least Effective | Quickly degassing large volumes of solvent for less sensitive applications.[17] |
| Sonication | The solvent is sonicated under a light vacuum for several cycles, backfilling with inert gas each time.[17] | Moderately Effective | Rapidly degassing small to medium volumes for HPLC or some reactions.[17] |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), placed under high vacuum to remove gases from the headspace, sealed, and thawed. This is repeated 3 times.[17] | Most Effective | Preparing solvents for highly sensitive reactions or long-term storage of compounds in solution.[17][20] |
Safe Storage and Disposal
Storage:
-
Chlorophosphines must be stored under a positive pressure of a dry, inert gas (nitrogen or argon).[23]
-
Containers, such as Aldrich Sure/Seal™ bottles, are designed for this purpose and their septa should be maintained with care to prevent leaks.[12][17]
-
Store in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials, away from incompatible substances like oxidizing agents.[6][14]
-
For long-term storage, sealing the container with Parafilm and placing it inside a desiccator or a glovebox is recommended.[12][18]
Disposal & Decontamination:
-
Never dispose of active chlorophosphine directly. It must first be quenched.
-
Quenching Protocol:
-
In a fume hood, prepare a flask with a suitable, less reactive alcohol like isopropanol, and cool it in an ice bath.
-
Under an inert atmosphere, slowly add the waste chlorophosphine dropwise to the stirred alcohol solution. The reaction is exothermic and may release HCl gas.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
The neutralized solution can then be collected in an appropriate hazardous waste container.[21]
-
-
Empty Container Decontamination: Empty reagent bottles must be decontaminated before disposal. Triple-rinse the bottle with an inert, dry solvent (e.g., hexane or toluene) under an inert atmosphere.[21] Collect the rinsate and quench it using the protocol above. The rinsed bottle can then be left open in the back of a fume hood to evaporate any remaining solvent before being disposed of as clean glassware.[21]
References
- Division of Research Safety. (2019, September 18). Handling Pyrophoric and other Air/Water Reactive Materials.
- Chemistry LibreTexts. (2024, October 15). Guides.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Office of Research Services, NIH. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
- Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4--methylphenyl)chlorophosphine.
- MIT Environment, Health & Safety. Pyrophoric and Water-Reactive Chemical Safety.
- Kent State University. Safe Use of Pyrophoric/Water Reactive Materials Introduction.
- Wikipedia. Chlorodiphenylphosphine.
- Royal Society of Chemistry. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48.
- Apollo Scientific. Chlorodiphenylphosphine Safety Data Sheet.
- Ossila. Air Sensitive Compounds.
- AK Scientific, Inc. Chlorodiphenylphosphine Safety Data Sheet.
- A-Z Chemistry. (2024, September 20). Phosphorus Trichloride: The Backbone of Industrial Chemistry.
- Wikipedia. Phosphine oxides.
- Fisher Scientific. (2009, October 8). Chlorodiphenylphosphine Safety Data Sheet.
- PubChem. Chlorodiphenylphosphine.
- Wauters, I., Debrouwer, W., & Stevens, C. V. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 959–990.
- Wikipedia. Organophosphine.
- Wikipedia. Category:Chlorophosphine.
- Benchchem. Technical Support Center: Overcoming Air and Moisture Sensitivity of Phospholanes.
- Sigma-Aldrich. (2025, August 25). Chlorodiphenylphosphine Safety Data Sheet.
- Compliance Publishing. (2014, July 10). GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems.
- EHS, University of Washington. Comparison of Hazardous Classification Systems.
- Benchchem. (2025, November). Managing air and moisture sensitivity of 4-Pyridyldiphenylphosphine.
Sources
- 1. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Category:Chlorophosphine - Wikipedia [en.wikipedia.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. fishersci.com [fishersci.com]
- 7. Chlorodiphenylphosphine | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Organophosphine - Wikipedia [en.wikipedia.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. info.waxie.com [info.waxie.com]
- 16. unlv.edu [unlv.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ossila.com [ossila.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. molan.wdfiles.com [molan.wdfiles.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ors.od.nih.gov [ors.od.nih.gov]
A Senior Application Scientist's Guide to Bis(3,5-dimethylphenyl)chlorophosphine: From Commercial Sourcing to Catalytic Application
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of bis(3,5-dimethylphenyl)chlorophosphine. This guide delves into its commercial availability, quality assessment, and practical application in modern synthetic chemistry, with a focus on enabling informed decisions in ligand design and catalytic system development.
Introduction: The Significance of this compound in Advanced Synthesis
This compound, also known as chlorobis(3,5-xylyl)phosphine, is a crucial organophosphorus intermediate with the CAS number 74289-57-9.[1] Its molecular structure, featuring two sterically bulky 3,5-dimethylphenyl (xylyl) groups attached to a chlorophosphine moiety, imparts unique electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of a wide range of phosphine ligands. Such ligands are instrumental in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients.
The strategic placement of methyl groups at the meta positions of the phenyl rings enhances the electron-donating ability and steric bulk of the resulting phosphine ligands. This increased bulk can promote the reductive elimination step in catalytic cycles and stabilize the active catalytic species, leading to improved reaction rates and yields. Consequently, ligands derived from this precursor have found utility in various carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions.[2]
Commercial Availability and Supplier Overview
This compound is readily available from several commercial suppliers, catering to both research and bulk-scale needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and lead times to ensure the consistency and reliability of your research and development efforts. Below is a comparative overview of some of the key suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (Ambeed) | 97% | 100 mg, 250 mg, 1 g, 5 g | Provided as a colorless to yellow liquid, semi-solid, or solid.[1][3] |
| Echemi | 98% (typical) | Inquiry-based | Often available from multiple sources on the platform.[4] |
| ChemicalBook | Inquiry-based | Inquiry-based | Lists multiple suppliers in China.[5][6] |
| AiFChem | 97% | 250 mg, 1 g, 5 g, 10 g | In-stock availability is often indicated.[7][8][9][10] |
| BLD Pharm | Inquiry-based | Inquiry-based | Provides access to analytical data like NMR and HPLC.[11] |
| Ambeed | Inquiry-based | Inquiry-based | Offers comprehensive analytical data (NMR, HPLC, LC-MS).[8] |
Quality Control and In-House Validation of Commercial this compound
To ensure the reliability and reproducibility of experimental results, it is imperative to perform in-house quality control on commercially sourced this compound. This validation process confirms the identity and purity of the material, guarding against potential contaminants that could interfere with sensitive catalytic reactions.
Recommended Analytical Workflow
A robust quality control workflow for this compound involves a combination of spectroscopic and chromatographic techniques.
Sources
- 1. This compound | 74289-57-9 [sigmaaldrich.com]
- 2. This compound | 74289-57-9 [chemicalbook.com]
- 3. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 74289-57-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 74289-57-9|this compound|BLD Pharm [bldpharm.com]
- 8. 74289-57-9 | this compound - AiFChem [aifchem.com]
- 9. 74289-57-9 | this compound - AiFChem [aifchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 74289-57-9 | this compound | Aryls | Ambeed.com [ambeed.com]
Methodological & Application
Application Note & Protocol: Preparation and Application of Palladium Catalysts with Bis(3,5-dimethylphenyl)phosphine
Introduction: The Strategic Advantage of Steric Bulk in Catalysis
In the landscape of palladium-catalyzed cross-coupling, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Bis(3,5-dimethylphenyl)phosphine stands out as a ligand of significant interest due to its unique steric and electronic profile. The four methyl groups in the meta positions of the phenyl rings create a sterically demanding environment around the phosphorus atom. This bulk is not merely a passive feature; it is a critical design element that directly influences the catalytic cycle.
Bulky, electron-rich phosphine ligands like bis(3,5-dimethylphenyl)phosphine are known to accelerate key steps in the catalytic cycle, particularly the rate-limiting reductive elimination, which forges the desired carbon-carbon or carbon-heteroatom bond.[1] Furthermore, the steric hindrance helps to stabilize the monoligated palladium(0) species, which is often the most active catalytic intermediate. These properties make catalysts derived from this ligand particularly effective for challenging transformations involving sterically hindered substrates or less reactive coupling partners like aryl chlorides.
This guide provides two robust protocols for harnessing the power of bis(3,5-dimethylphenyl)phosphine in your research:
-
Synthesis of a well-defined, isolable pre-catalyst , Bis(bis(3,5-dimethylphenyl)phosphine)palladium(II) Dichloride, for applications requiring precise control and reproducibility.
-
A protocol for the in situ generation of the active catalyst from common palladium precursors, offering operational simplicity and flexibility for rapid reaction screening and development.
PART 1: The Mechanistic Rationale (Expertise & Experience)
The decision to employ bis(3,5-dimethylphenyl)phosphine is grounded in a deep understanding of catalytic mechanisms. Its structure is engineered to overcome common hurdles in cross-coupling reactions.
Causality Behind Ligand Choice:
-
Promotion of Reductive Elimination: The significant steric bulk imposed by the 3,5-dimethylphenyl groups creates a congested coordination sphere around the palladium center. This steric pressure favors the reductive elimination step, where the two coupling partners are joined, and the product is released. This acceleration is crucial for preventing side reactions and catalyst decomposition.[1]
-
Stabilization of the Active Species: In many catalytic cycles, the active species is a 14-electron Pd(0) complex, often L-Pd(0) where L is a single phosphine ligand. The steric bulk of bis(3,5-dimethylphenyl)phosphine helps prevent the formation of inactive, coordinatively saturated palladium complexes, thereby maintaining a higher concentration of the active catalyst.
-
Facilitating Oxidative Addition: As an electron-rich phosphine, it increases the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide to the Pd(0) complex, a critical activation step.
-
Navigating Undesired Pathways: It is crucial for the modern chemist to recognize that ligand choice involves trade-offs. While bulky phosphines are excellent for difficult couplings, they can paradoxically promote undesirable side reactions under certain conditions. For instance, in Suzuki-Miyaura couplings, palladium complexes with sterically hindered phosphines have been shown to accelerate the undesired protodeboronation of the boronic acid reagent, especially in the presence of adventitious water.[2][3][4] This expert knowledge allows researchers to judiciously select reaction conditions (e.g., rigorously anhydrous solvents, choice of base) to mitigate such pathways.
PART 2: Synthesis of a Defined Pre-catalyst: Bis(bis(3,5-dimethylphenyl)phosphine)palladium(II) Dichloride
This protocol describes the synthesis of a stable, yellow, and crystalline Pd(II) pre-catalyst, PdCl₂[P(3,5-Me₂C₆H₃)₂]₂. Such well-defined complexes are invaluable for mechanistic studies and when stoichiometric precision is critical. The procedure is adapted from established methods for the synthesis of analogous bis(phosphine)palladium(II) chloride complexes.[5][6][7]
Experimental Workflow: Pre-catalyst Synthesis
Caption: Workflow for the synthesis of the defined Pd(II) pre-catalyst.
Protocol Details
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
|---|---|---|---|---|---|
| Palladium(II) Chloride | PdCl₂ | 177.33 | 200 mg | 1.13 | 1.0 eq |
| Bis(3,5-dimethylphenyl)phosphine | C₁₆H₁₉P | 242.30 | 572 mg | 2.37 | 2.1 eq |
| Anhydrous Benzonitrile | C₇H₅N | 103.12 | 15 mL | - | Solvent |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 2 x 20 mL | - | Wash Solvent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 2 x 20 mL | - | Wash Solvent |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (200 mg, 1.13 mmol). The flask is then evacuated and backfilled with argon or nitrogen gas three times. A positive pressure of inert gas should be maintained throughout the synthesis.
-
Expert Insight: An inert atmosphere is crucial because phosphines can be susceptible to oxidation, and this prevents the formation of palladium black (Pd(0)) from side reactions, ensuring the synthesis of the desired Pd(II) complex.[6]
-
-
Reagent Addition: Under a positive flow of argon, add bis(3,5-dimethylphenyl)phosphine (572 mg, 2.37 mmol) followed by anhydrous benzonitrile (15 mL).
-
Expert Insight: Benzonitrile is an excellent solvent for this reaction as it coordinates weakly to the palladium, forming a soluble intermediate that readily undergoes ligand exchange with the more strongly coordinating phosphine.[6] Acetonitrile can be used as an alternative but may result in lower yields.
-
-
Reaction: Immerse the flask in a preheated oil bath at 180 °C. Stir the mixture vigorously for 20-30 minutes. The solution will typically turn from a suspension to a clear, dark yellow or orange solution.
-
Cooling and Precipitation: Turn off the heat and allow the flask to cool slowly to room temperature. The product will begin to precipitate as a yellow solid. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.
-
Isolation (Self-Validation): Filter the resulting yellow precipitate under inert atmosphere using a Schlenk filter or cannula filtration. Wash the solid sequentially with two portions of cold, anhydrous ethanol (20 mL each) and two portions of cold, anhydrous diethyl ether (20 mL each).
-
Expert Insight (Trustworthiness): The washing steps are critical for self-validation. Ethanol removes any remaining benzonitrile and unreacted starting materials, while diethyl ether removes any excess phosphine ligand and ensures the product is thoroughly dry. A free-flowing yellow powder is indicative of a pure product.
-
-
Drying: Dry the isolated yellow solid under high vacuum for at least 4 hours. The expected yield is typically >90%.
-
Characterization: The product can be characterized by ³¹P NMR spectroscopy, which should show a single peak (confirming the trans isomer, which is typically favored), and by ¹H NMR to confirm the presence of the ligand.
PART 3: In Situ Generation of the Active Catalyst
For many applications, especially in methods development and rapid synthesis, the in situ generation of the active Pd(0) catalyst is more convenient. This method involves simply mixing a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with the phosphine ligand directly in the reaction vessel prior to adding the substrates.
Workflow: In Situ Catalyst Generation & Reaction
Caption: Workflow for in situ catalyst generation and use in a coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of catalyst loading, ligand-to-palladium ratio, base, and solvent is often necessary.
Materials and Reagents
| Reagent | Role | Typical Loading | Notes |
|---|---|---|---|
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Pd(0) Precursor | 0.5 - 2 mol% Pd | Air-stable but best handled quickly. |
| Bis(3,5-dimethylphenyl)phosphine | Ligand | 1.1 - 1.5 eq per Pd | The L:Pd ratio is a critical parameter to optimize. |
| Aryl Halide (Ar-X) | Substrate | 1.0 eq | - |
| Boronic Acid/Ester | Coupling Partner | 1.2 - 1.5 eq | - |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 eq | A common base for Suzuki couplings.[2] |
| Toluene/Dioxane | Solvent | 0.1 - 0.5 M | Must be anhydrous and de-gassed. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Add the palladium precursor (e.g., Pd₂(dba)₃) and bis(3,5-dimethylphenyl)phosphine to a dry Schlenk tube or reaction flask containing a magnetic stir bar. Evacuate and backfill with argon three times.
-
Catalyst Formation: Add the anhydrous, de-gassed solvent (e.g., Toluene) and stir the mixture at room temperature for 5-10 minutes. A color change is often observed as the active catalyst forms.
-
Expert Insight (Trustworthiness): This "pre-stirring" step is a self-validating measure to ensure the ligand has fully coordinated to the palladium center before the substrates are introduced. This leads to more consistent and reproducible reaction outcomes.
-
-
Addition of Reagents: Add the base (e.g., K₃PO₄), followed by the aryl halide and the boronic acid.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitored by TLC, GC, or LC-MS).
-
Workup: After cooling to room temperature, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude product for purification.
PART 4: Safety, Handling, and Storage
-
Bis(3,5-dimethylphenyl)phosphine: This compound is classified as harmful if swallowed (H302). It is also air-sensitive and should be handled under an inert atmosphere. Store in a cool, dry place in a tightly sealed container under argon or nitrogen.
-
Palladium Compounds: Palladium salts and complexes should be handled with care. They are toxic and may cause sensitization by skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling these chemicals. All manipulations, especially weighing of solids, should be performed in a well-ventilated fume hood.
References
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Bulky ligands promote palladium-catalyzed protodeboron
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboron
- complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing).
- Bis(3,5-dimethylphenyl)phosphine 71360-06-0. Sigma-Aldrich.
- Optimizing Synthesis: The Role of Bis(3,5-dimethylphenyl)
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Application Notes and Protocols: Preparation of a Palladium Catalyst with Diphenyl(m-tolyl)phosphine. Benchchem.
- Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and C
- How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. YouTube.
- Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide. YouTube.
- Palladium-Phosphine C
- Synthetic Applications of Buchwald′s Phosphines in Palladium-Catalyzed Aromatic Bond Forming Reactions.
- Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. MDPI.
- Preparation method of bis-triphenylphosphine palladium dichloride.
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphin
- Bis(3,5-dimethylphenyl)phosphine 71360-06-0. Sigma-Aldrich.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Bis(triphenylphosphine)palladium chloride. Wikipedia.
Sources
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ligand Synthesis Using Bis(3,5-dimethylphenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of phosphine ligands utilizing bis(3,5-dimethylphenyl)chlorophosphine. This document is intended for researchers and professionals in the fields of organic synthesis, catalysis, and drug development who require robust and reliable methods for the preparation of bulky, electron-rich phosphine ligands. The protocols and discussions herein are grounded in established chemical principles and aim to provide not only a set of instructions but also a deeper understanding of the underlying chemistry.
Introduction: The Significance of Bulky, Electron-Rich Phosphine Ligands
Phosphine ligands are pivotal in modern coordination chemistry and homogeneous catalysis.[1][2][3] Their ability to coordinate with transition metals allows for the fine-tuning of the metal center's steric and electronic properties.[1][2] This modulation of the catalyst's environment is critical for achieving high efficiency, selectivity, and functional group tolerance in a multitude of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[3][4]
Bis(3,5-dimethylphenyl)phosphine, and its derivatives, are a class of bulky, electron-rich phosphine ligands that have demonstrated exceptional performance in challenging catalytic cycles.[5][6][7] The steric bulk, a result of the dimethylphenyl groups, and the electron-donating nature of the phosphine are believed to accelerate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1][7] this compound is a key precursor for the synthesis of these valuable ligands.[4][6][8]
Properties of this compound
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source |
| CAS Number | 74289-57-9 | [4][9] |
| Molecular Formula | C₁₆H₁₈ClP | [4] |
| Molecular Weight | 276.75 g/mol | [4] |
| Appearance | Liquid | [8] |
| Density | 1.102 g/mL at 25°C | [10] |
| Boiling Point | 407.2°C at 760 mmHg | [10] |
| Flash Point | >110 °C | |
| Water Solubility | Reacts with water | [10] |
Reaction Mechanism: Nucleophilic Substitution
The synthesis of phosphine ligands from this compound typically proceeds via a nucleophilic substitution reaction. In this process, a nucleophile, such as an organolithium or Grignard reagent, attacks the electrophilic phosphorus atom, displacing the chloride leaving group.
Caption: General mechanism for phosphine ligand synthesis.
Detailed Protocol: Synthesis of a Tertiary Phosphine Ligand
This protocol outlines the synthesis of a biarylphosphine ligand, a common class of ligands in cross-coupling catalysis. The procedure is based on established methods for the synthesis of similar phosphines.[1][11]
Materials:
-
2-Bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equivalents)
-
This compound (1.0 equivalent)
-
Saturated Aqueous Ammonium Chloride
-
Brine (Saturated Aqueous Sodium Chloride)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes
-
Ethyl Acetate
-
Silica Gel
Equipment:
-
Flame-dried Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Cannula
-
Dry ice/acetone bath
-
Rotary evaporator
-
Chromatography column
Procedure:
Part 1: Formation of the Aryllithium Reagent
-
Under an inert atmosphere (e.g., argon), dissolve 2-bromo-2',6'-diisopropoxybiphenyl in anhydrous diethyl ether or THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium reagent.[11]
Part 2: Phosphination Reaction
-
In a separate flame-dried Schlenk flask, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared aryllithium solution from Part 1 into the stirred solution of this compound via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[11]
Part 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[11]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure phosphine ligand.[11]
Caption: Step-by-step workflow for ligand synthesis.
Safety and Handling of Chlorophosphines
Chlorophosphines are reactive and require careful handling.[10]
-
Moisture Sensitivity: this compound reacts with water and should be handled under an inert atmosphere (e.g., argon or nitrogen).[10][12][13]
-
Corrosivity: This reagent is corrosive and can cause severe skin burns and eye damage.[10][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14][15] Work in a well-ventilated fume hood.[12][14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[12][15][16]
-
Spills: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[15]
Applications in Catalysis
Ligands derived from this compound are instrumental in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling[5]
-
Buchwald-Hartwig Amination[5]
-
Heck Reaction[5]
-
Sonogashira Coupling
-
Stille Coupling
-
Negishi Coupling
The steric bulk and electron-rich nature of these ligands can enhance catalytic activity, improve product yields, and influence selectivity.[5][7][17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete lithiation | Ensure anhydrous conditions and accurate titration of n-butyllithium. |
| Degradation of the organometallic reagent | Prepare the aryllithium fresh and use it immediately. | |
| Inefficient phosphination | Ensure the chlorophosphine is of high purity. | |
| Complex Product Mixture | Side reactions due to moisture | Use flame-dried glassware and anhydrous solvents. |
| Scrambling of phosphine substituents | Maintain low temperatures during the addition of the organometallic reagent. | |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
| Oxidation of the phosphine product | Handle the purified ligand under an inert atmosphere. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of bulky, electron-rich phosphine ligands. The protocols and guidelines presented in these application notes are designed to enable researchers to safely and effectively utilize this compound for the development of novel catalytic systems. A thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and adherence to safety precautions are paramount for successful ligand synthesis.
References
- Synthesis of Bulky Phosphine Ligands Utilizing Bis(diisopropylamino)chlorophosphine: An Application Note and Detailed Protocol - Benchchem.
- Optimizing Synthesis: The Role of Bis(3,5-dimethylphenyl)
- This compound: Enabling Advanced Chemical Synthesis.
- Chlorophosphines - Life Sciences.
- This compound - MySkinRecipes.
- Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene - Benchchem.
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. [Link]
- Cas 74289-57-9,this compound | lookchem. [Link]
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society. [Link]
- Advanced Phosphine Ligands for C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cfmot.de [cfmot.de]
- 3. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. lifesciences.entegris.com [lifesciences.entegris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 74289-57-9 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Bis(3,5-dimethylphenyl)phosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Ligand Selection in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] At the heart of this powerful transformation lies a palladium catalyst, the efficacy of which is profoundly dictated by the choice of its coordinating ligand. The ligand modulates the catalyst's electronic and steric properties, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] For challenging substrates, particularly those that are sterically hindered, the selection of a bulky, electron-rich phosphine ligand is often paramount to achieving high yields and reaction rates.[1][5][6]
This guide focuses on the application of bis(3,5-dimethylphenyl)phosphine, a monodentate phosphine ligand characterized by its significant steric bulk and electron-donating nature. These attributes make it highly effective in promoting the formation of the active, monoligated palladium(0) species necessary to engage sterically demanding aryl halides and facilitate the often rate-limiting reductive elimination step to furnish the desired biaryl product.[6][7] This document provides a comprehensive protocol for employing bis(3,5-dimethylphenyl)phosphine in the Suzuki-Miyaura coupling, complete with mechanistic insights, procedural details, and troubleshooting advice to empower researchers in synthesizing complex molecules with greater precision and success.[8]
The Catalytic Cycle: A Ligand-Mediated Pathway
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. The use of a bulky, electron-rich ligand like bis(3,5-dimethylphenyl)phosphine is crucial for enhancing the rates of key steps within this cycle, particularly for sterically encumbered substrates.[6][7]
The primary roles of the bis(3,5-dimethylphenyl)phosphine ligand are:
-
Facilitation of Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium(0) center, promoting the oxidative addition of the aryl halide.[3][4]
-
Stabilization of the Catalytic Species: The steric bulk of the ligand helps to stabilize the monoligated L1Pd(0) species, which is often the most active catalyst, preventing catalyst decomposition.[7]
-
Promotion of Reductive Elimination: The steric hindrance imposed by the bulky ligand facilitates the final reductive elimination step, which can be the rate-determining step for hindered substrates, to release the biaryl product and regenerate the active palladium(0) catalyst.[3][6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with bis(3,5-dimethylphenyl)phosphine ligand. Optimization may be required for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Bis(3,5-dimethylphenyl)phosphine[9] |
| Aryl Halide | Aryl bromide or chloride |
| Boronic Acid | Arylboronic acid |
| Base | Potassium phosphate (K₃PO₄), finely ground, or Cesium carbonate (Cs₂CO₃) |
| Solvent | Anhydrous toluene or 1,4-dioxane |
| Other | Anhydrous magnesium sulfate or sodium sulfate, silica gel for chromatography |
| Equipment | Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[5] A strong, non-nucleophilic base is crucial for activating the boronic acid to facilitate transmetalation.[6]
-
-
Catalyst Preparation:
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution. Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bis(3,5-dimethylphenyl)phosphine ligand (0.04 mmol, 4 mol%).
-
Add a small amount of the reaction solvent (e.g., 1 mL of anhydrous toluene) and stir for 5-10 minutes to allow for complex formation.
-
Rationale: A ligand-to-palladium ratio of 2:1 is commonly employed for monodentate phosphine ligands to ensure the formation of the active catalytic species and to prevent catalyst decomposition.[1] Using a pre-formed catalyst or allowing for pre-complexation can lead to more reproducible results.[6]
-
-
Reaction Execution:
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add the remaining anhydrous solvent (to achieve a final concentration of the aryl halide of approximately 0.1-0.2 M).
-
Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.
-
Rationale: The removal of oxygen is critical as it can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the base and any precipitated palladium black. Wash the filter cake with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.[1]
-
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective catalyst activation or decomposition. | Ensure anhydrous and oxygen-free conditions by properly degassing the solvent and using an inert atmosphere.[6] Consider using a pre-catalyst. |
| Insufficiently active base. | Use a freshly ground, dry, strong base like K₃PO₄ or Cs₂CO₃.[6] | |
| Steric hindrance impeding the reaction. | Increase the reaction temperature and/or the catalyst loading (up to 5 mol%).[5] | |
| Significant Side Product Formation (e.g., Protodeboronation) | Presence of excess water. | Use anhydrous solvents and ensure the base is thoroughly dried. A small amount of water can sometimes be beneficial for dissolving inorganic bases, but excess water is detrimental.[5] |
| High reaction temperature. | If possible, lower the reaction temperature once the reaction has initiated. | |
| Instability of the boronic acid. | Use the boronic acid as soon as possible after purchase or synthesis, or consider using a more stable boronic ester derivative.[5] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[6] |
| High catalyst loading or temperature. | Optimize the catalyst loading and reaction temperature. |
Conclusion
The use of bis(3,5-dimethylphenyl)phosphine as a ligand in Suzuki-Miyaura cross-coupling reactions offers a robust and effective method for the synthesis of a wide range of biaryl compounds, particularly those involving sterically challenging substrates. Its electron-rich character and steric bulk are key to overcoming the kinetic barriers associated with oxidative addition and reductive elimination. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can effectively leverage this powerful catalytic system to advance their synthetic endeavors in drug discovery and materials science.
References
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Cheang, J. J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Cheang, J. J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem. (n.d.).
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Kumar, P., et al. (2009). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Balcells, D., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016).
- What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019).
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013).
- Optimizing Synthesis: The Role of Bis(3,5-dimethylphenyl)phosphine in Modern Catalysis. (n.d.).
- Tertiary phosphines: preparation - Books - The Royal Society of Chemistry. (2022).
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. (n.d.).
- Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction | Request PDF - ResearchGate. (n.d.).
- Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49 - Books. (2020).
- Org. Synth. 2024, 101, 423. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(3,5-dimethylphenyl)chlorophosphine
Introduction: The Strategic Imperative of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a foundational element in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, offering a versatile and efficient methodology for the synthesis of aryl amines.[1] The efficacy of this transformation is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. Ligands that are both sterically bulky and electron-rich have proven to be exceptionally effective, promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]
This application note provides a comprehensive guide to the utilization of ligands derived from bis(3,5-dimethylphenyl)chlorophosphine, a precursor to a class of bulky and electron-rich phosphine ligands. We will detail the synthesis of a representative biaryl phosphine ligand from this precursor and provide a robust protocol for its application in the Buchwald-Hartwig amination of aryl chlorides, which are notoriously challenging substrates.
The Decisive Role of Ligand Architecture
The success of a Buchwald-Hartwig amination is intrinsically linked to the structural and electronic properties of the phosphine ligand. Bulky substituents on the phosphine ligand are crucial for promoting the formation of the catalytically active monoligated palladium(0) species.[3] Furthermore, electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and facilitate the final reductive elimination step to furnish the desired aryl amine.
Ligands derived from this compound embody these desirable characteristics. The 3,5-dimethylphenyl (xylyl) groups provide significant steric bulk, while the phosphorus atom remains highly electron-donating. This combination makes them excellent candidates for facilitating challenging C-N cross-coupling reactions.
Ligand Synthesis: Crafting the Key to Catalysis
Herein, we describe the synthesis of a highly effective biaryl phosphine ligand, (2',4',6'-Triisopropylbiphenyl-2-yl)bis(3,5-dimethylphenyl)phosphine, which we will refer to as "XylylPhos," from this compound. This synthesis is a modular and reliable route to a high-performance ligand.
Protocol: Synthesis of (2',4',6'-Triisopropylbiphenyl-2-yl)bis(3,5-dimethylphenyl)phosphine (XylylPhos)
Materials:
-
2-Bromo-2',4',6'-triisopropylbiphenyl
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Preparation of the Lithiated Biaryl:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
-
Phosphine Coupling:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared lithiated biaryl solution to the solution of this compound via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford XylylPhos as a white solid.
-
Application in Buchwald-Hartwig Amination
The newly synthesized XylylPhos ligand can be effectively employed in the palladium-catalyzed amination of a variety of aryl and heteroaryl chlorides and bromides. The following protocol provides a general procedure for the coupling of an aryl chloride with a primary amine.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
XylylPhos ligand
-
Aryl chloride
-
Primary or secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk tube or sealed reaction vial
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (1-2 mol%), XylylPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.) under an inert atmosphere.
-
Add the aryl chloride (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination using bulky biaryl phosphine ligands like XylylPhos with a variety of substrates.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94[4] |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (1.0) | XylylPhos (2.0) | NaOtBu (1.4) | Dioxane | 100 | 12 | >90 (expected) |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ (2.0) | XylylPhos (4.0) | NaOtBu (1.5) | Toluene | 110 | 24 | >85 (expected) |
Visualizing the Process
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Sources
Heck reaction protocol with bulky phosphine ligands
Application Notes & Protocols
Topic: Advanced Heck Reaction Protocols Utilizing Bulky Phosphine Ligands for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Role of Bulky Phosphine Ligands in the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1][2] The evolution of this powerful methodology has been profoundly influenced by the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[3][4] These ligands have been instrumental in expanding the substrate scope of the Heck reaction to include more challenging and economically viable starting materials, such as aryl chlorides, which are often unreactive with traditional catalysts.[3][5]
Bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and the extensive family of dialkylbiaryl phosphines (often referred to as Buchwald ligands), are critical for enhancing reaction efficiency, especially with less reactive substrates.[6][7] Their steric hindrance promotes the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the crucial oxidative addition step with the aryl halide.[3][8] Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates oxidative addition.[3][9] The judicious selection of a bulky phosphine ligand can dramatically influence reaction yields, catalyst turnover numbers (TONs), and the required reaction conditions.[3]
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for employing bulky phosphine ligands in the Heck reaction, aimed at enabling researchers to tackle challenging synthetic transformations with greater success.
Mechanistic Rationale: Why Bulky Ligands Excel
The efficacy of bulky phosphine ligands in the Heck reaction is rooted in their influence over key steps of the catalytic cycle.
The Heck Catalytic Cycle with Bulky Phosphine Ligands
The catalytic cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[10]
-
Oxidative Addition: The bulky ligand (L) facilitates the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0)L species. This species readily undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. The steric bulk and electron-donating properties of the ligand are paramount for this step's efficiency, particularly with less reactive aryl chlorides.[3][8]
-
Olefin Coordination & Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by migratory insertion of the alkene into the Pd-Ar bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.
-
β-Hydride Elimination: A syn β-hydride elimination occurs, yielding the final substituted alkene product and a hydridopalladium(II) complex.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3]
Comparative Data of Common Bulky Phosphine Ligands
The choice of ligand is critical and substrate-dependent. Below is a summary of commonly used bulky phosphine ligands and their general performance characteristics in Heck reactions.
| Ligand | Structure | Key Features & Applications | Typical Pd:Ligand Ratio |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Highly electron-rich and sterically demanding. Excellent for coupling of aryl chlorides.[6] | 1:1 to 1:2 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile Buchwald ligand with a good balance of steric bulk and electron-donating ability. Broad substrate scope. | 1:1 to 1:2 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | More electron-rich than XPhos due to the methoxy groups. Useful for challenging couplings. | 1:1 to 1:2 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald ligand, often effective when others fail. | 1:1 to 1:2 |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky and electron-rich, designed for particularly difficult cross-coupling reactions.[11] | 1:1 to 1:2 |
Detailed Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Heck Coupling of an Aryl Chloride with Styrene using a Pd/P(t-Bu)₃ Catalyst System
This protocol is suitable for the coupling of an electron-deficient aryl chloride with styrene, a common transformation enabled by bulky phosphine ligands.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃HBF₄)
-
Aryl chloride (e.g., 4-chlorobenzonitrile)
-
Styrene
-
Base: N,N-Dicyclohexylmethylamine (Cy₂NMe) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (P(t-Bu)₃, 6 mol%).
-
Reagent Addition: Add the aryl chloride (1.0 equiv.) and the base (e.g., Cy₂NMe, 1.3 equiv.).
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent and Alkene Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M) via syringe, followed by the alkene (styrene, 1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100 °C). The optimal temperature will depend on the reactivity of the aryl chloride.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Here are some common issues and expert recommendations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst precursor. 2. Inefficient oxidative addition. 3. Ligand degradation. | 1. Use a more active Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to BrettPhos). Increase temperature. 3. Ensure strictly anhydrous and deoxygenated conditions. Handle ligands under an inert atmosphere.[8] |
| Formation of Palladium Black | Catalyst decomposition and agglomeration. This can be caused by high temperatures, ligand dissociation, or the presence of oxygen. | 1. Use a more robust ligand that binds strongly to palladium. 2. Lower the reaction temperature. 3. Ensure the reaction is run under a strictly inert atmosphere.[12][13] |
| Poor Regioselectivity (with certain olefins) | The electronics of the olefin and the steric environment of the catalyst can influence the position of arylation. | 1. Modify the ligand. Sometimes a slightly less bulky ligand can alter the regiochemical outcome. 2. Change the solvent or base. |
| Reductive Dehalogenation of Aryl Halide | A common side reaction where the aryl halide is reduced to the corresponding arene.[13] | 1. Optimize conditions to accelerate the productive Heck coupling. 2. Ensure the base is not a source of hydrides. |
| Excess Ligand Inhibition | Too much phosphine ligand can lead to the formation of a coordinatively saturated, inactive palladium complex.[8][12] | Screen different palladium-to-ligand ratios. For many bulky monodentate phosphines, a 1:1 to 1:2 ratio is optimal.[8] |
Conclusion
The strategic use of bulky phosphine ligands has transformed the Mizoroki-Heck reaction from a specialized transformation into a broadly applicable and robust tool for C-C bond formation. By understanding the mechanistic principles that govern their effectiveness and by carefully selecting the appropriate ligand and conditions, researchers can overcome the challenges associated with unreactive substrates and achieve high yields in complex synthetic endeavors. The protocols and insights provided herein serve as a valuable starting point for the successful application of these advanced catalytic systems in research and development.
References
- Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- BenchChem. Bulky Phosphine Ligands: A Comparative Guide to Enhancing Heck Reaction Efficiency.
- BenchChem. A Comprehensive Guide to Phosphine Ligands: Comparing Steric and Electronic Effects in Catalysis.
- National Institutes of Health (NIH). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
- Macromolecules. Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst.
- BenchChem. Application Notes: Heck Reaction Catalyzed by Palladium Complexes of tert-Butyl Phosphine Ligands.
- ResearchGate. Recent progress in Heck reaction.
- BenchChem. Technical Support Center: Troubleshooting Cross-Coupling Reactions with Bulky Phosphine Ligands.
- MDPI. Heck Reaction—State of the Art.
- BenchChem. Technical Support Center: Heck Reaction with Electron-Rich Olefins.
- ResearchGate. (PDF) Heck Reaction—State of the Art.
- Wikipedia. Dialkylbiaryl phosphine ligands.
- Organic Chemistry Portal. Heck Reaction.
- Sigma-Aldrich. Buchwald Ligands.
- Wikipedia. Heck reaction.
- National Institutes of Health (NIH). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- Chemistry LibreTexts. Heck Reaction.
- BenchChem. Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Asymmetric Hydrogenation Using Catalysts with 3,5-Dialkylphenyl Phosphine Ligands
Abstract: Asymmetric hydrogenation is a cornerstone of modern chemical synthesis, providing an atom-economical pathway to enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1] The efficacy of this transformation is profoundly dependent on the design of the chiral ligand coordinated to the transition metal center.[2] This guide focuses on a particularly successful class of ligands: chiral phosphines bearing 3,5-dialkylphenyl substituents. We will explore the fundamental principles governing their high performance, provide detailed protocols for their application, and present case studies that demonstrate their utility in synthesizing complex chiral molecules. Ligands such as those derived from BINAP and the development of P-chirogenic phosphines like DuanPhos, which incorporate these bulky, electron-rich aryl groups, have consistently delivered exceptional levels of enantioselectivity and catalytic activity across a broad range of substrates.[3][4]
The Scientific Rationale: Causality Behind Enhanced Performance
The remarkable success of phosphine ligands substituted with 3,5-dialkylphenyl groups (e.g., 3,5-dimethylphenyl [Xylyl] or 3,5-di-tert-butylphenyl) is not coincidental. It stems from a synergistic combination of steric and electronic effects that create a highly effective chiral environment for catalysis.
Steric Influence: Crafting the Chiral Pocket
The primary role of the bulky 3,5-dialkyl substituents is to create a well-defined, rigid, and sterically demanding chiral pocket around the metal center. This steric hindrance is the key to high enantioselectivity.[5]
-
Repulsive Interactions: The bulky groups effectively block certain coordination pathways for the prochiral substrate. The substrate is forced to adopt a specific orientation to minimize steric clash with the ligand's dialkylphenyl groups, thereby exposing only one of its two prochiral faces to the catalytic hydride transfer.[5]
-
Three-Hindered Quadrant Model: Some of the most effective ligands, like those developed by Hoge, are described as possessing a "three hindered quadrant" steric environment.[6] This leaves only one accessible quadrant for the substrate's smaller substituent to occupy during the transition state, leading to exceptionally high levels of stereo-differentiation (>99% ee).[6]
Electronic Contributions: Activating the Catalyst
The alkyl groups on the phenyl ring are electron-donating. This increases the electron density on the phosphorus atom, which in turn makes the phosphine a stronger σ-donor ligand.
-
Enhanced Reactivity: This increased electron density at the metal center (e.g., Rhodium or Ruthenium) can facilitate key steps in the catalytic cycle, such as the oxidative addition of molecular hydrogen.[7] This often translates to higher turnover frequencies (TOF) and the ability to perform hydrogenations under milder conditions (lower pressure and temperature).[8]
-
Catalyst Stability: The robust steric bulk also serves to protect the metal center, preventing decomposition pathways and contributing to the overall stability and high turnover numbers (TON) of the catalyst.[8]
Caption: Logical relationship between ligand properties and catalytic outcomes.
Featured Catalytic Systems
While numerous ligands employ this design principle, two families are particularly prominent: atropisomeric biaryl phosphines (e.g., Xyl-BINAP) for ketone hydrogenation and P-chirogenic phosphines (e.g., DuanPhos) for olefin hydrogenation.
| Ligand Family | Common Metal | Typical Substrates | Key Features |
| Xyl-BINAP / Tol-BINAP | Ruthenium (Ru) | Aromatic & Aliphatic Ketones, β-Ketoesters | C2-symmetric, atropisomeric backbone. Excellent for creating vicinal stereocenters via dynamic kinetic resolution.[4][9] |
| DuanPhos / TangPhos | Rhodium (Rh) | α-Dehydroamino acids, Enamides, Itaconates | P-chirogenic, electron-rich, and conformationally rigid butenolide backbone. Air-stable and highly efficient.[3] |
General Protocol: In-Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of a model substrate. Note: All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be degassed and dried prior to use.
Materials and Reagents
-
Metal Precursor: [Rh(COD)₂]BF₄ or [RuCl₂(p-cymene)]₂
-
Chiral Ligand: (R)-Xyl-BINAP or (S,S)-Me-DuanPhos
-
Substrate: Prochiral olefin or ketone (e.g., Methyl (Z)-α-acetamidocinnamate or Acetophenone)
-
Solvent: Degassed methanol, ethanol, or dichloromethane
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Glassware: Schlenk flask or high-pressure autoclave equipped with a magnetic stir bar
Step-by-Step Methodology: Hydrogenation of an Olefin with Rh/DuanPhos
This procedure targets a substrate-to-catalyst ratio (S/C) of 1000:1.
-
Catalyst Pre-formation (In-Situ):
-
To a clean, dry Schlenk flask under inert atmosphere, add the Rhodium precursor, [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol).
-
Add the chiral phosphine ligand, (S,S)-Me-DuanPhos (e.g., 2.9 mg, 0.0055 mmol, ~1.1 eq. relative to Rh). The slight excess of ligand ensures full coordination to the metal.
-
Add 5.0 mL of degassed methanol.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the active catalyst complex.
-
-
Reaction Execution:
-
In a separate flask, dissolve the substrate (e.g., Methyl (Z)-α-acetamidocinnamate, 1.10 g, 5.0 mmol) in 15.0 mL of degassed methanol.
-
Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.
-
If using a Schlenk flask, purge the headspace with H₂ gas (balloon pressure). For higher pressures, transfer the entire solution to a high-pressure autoclave.
-
Pressurize the autoclave to the desired pressure (e.g., 5 bar / ~75 psi). Caution: Always handle hydrogen gas with extreme care in a well-ventilated area.
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by observing hydrogen uptake or by taking aliquots for analysis (TLC, GC, or ¹H NMR) if the setup allows.
-
Once the reaction is complete (typically 1-12 hours), carefully vent the excess hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
-
Analysis:
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate).
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Caption: Standard experimental workflow for asymmetric hydrogenation.
Application Case Study: Ruthenium-Catalyzed Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters is a powerful method for synthesizing chiral β-hydroxy esters, which are valuable building blocks in drug development. Ru-BINAP-type catalysts are exceptionally effective for this transformation.[9]
Reaction: Hydrogenation of methyl 3-oxobutanoate to methyl (R)-3-hydroxybutanoate using a Ru-catalyst bearing a (R)-BINAP derivative with 3,5-dialkylphenyl groups.
| Entry | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conv. (%) | ee (%) |
| 1 | RuCl₂[(R)-Tol-BINAP] | 1000:1 | 40 | EtOH | 30 | 3 | >99 | 98 |
| 2 | RuCl₂[(R)-Xyl-BINAP] | 1000:1 | 40 | EtOH | 30 | 2.5 | >99 | >99 |
| 3 | RuCl₂[(R)-BINAP] | 1000:1 | 40 | EtOH | 30 | 5 | >99 | 97 |
Data is representative and compiled based on typical results reported in the literature.[4][9][10]
The results clearly indicate that the addition of the methyl (Tolyl) and especially the dimethyl (Xylyl) groups at the 3 and 5 positions of the phenyl rings enhances both the rate of reaction and the enantioselectivity compared to the parent BINAP ligand.
Troubleshooting & Key Considerations
-
Low Conversion:
-
Catalyst Poisoning: Ensure all solvents are rigorously degassed. Oxygen is a known inhibitor. Certain functional groups on the substrate (e.g., thiols) can also poison the catalyst.
-
Inactive Catalyst: Verify the quality of the metal precursor and ligand. Prepare the catalyst in-situ just before use.
-
Leaks: In a high-pressure system, ensure all seals are tight and the vessel is holding pressure.
-
-
Low Enantioselectivity:
-
Ligand Purity: Use a ligand with high enantiomeric purity. Even small amounts of the opposite enantiomer can diminish the final ee.
-
Temperature: Hydrogenation is often more selective at lower temperatures. Try running the reaction at 0 °C or ambient temperature.
-
Solvent Effects: The coordinating ability of the solvent can impact selectivity. Screen different solvents (e.g., MeOH, EtOH, THF, DCM).[11]
-
-
Safety:
-
Hydrogen Gas: H₂ is highly flammable. Operate in a fume hood away from ignition sources and use certified high-pressure equipment.
-
Pyrophoric Reagents: While not common for these specific catalysts, be aware that some reagents used in ligand synthesis can be pyrophoric.
-
Pressure: Never exceed the maximum pressure rating of the reaction vessel.
-
References
- Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-7.
- Deerenberg, S., et al. (2000). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(16), 4810–4817.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.
- Verdaguer, X., Riera, A., & Rojo Solé, P. (2023). Bulky P-stereogenic ligands. A success story in asymmetric catalysis. ResearchGate.
- Imamoto, T., et al. (2016). Electron-rich P-chirogenic phosphine ligands in Rh-catalyzed asymmetric hydrogenation. Wiley-VCH.
- Noyori, R. (2002). Asymmetric hydrogenation of ketones. Pure and Applied Chemistry, 73(2), 227-232.
- van den Berg, M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis, 9(8), 7156-7168.
- Gao, W., Lv, H., & Zhang, X. (2016). Enantioselective Hydrogenation of Tetrasubstituted Olefins of Cyclic β-(Acylamino)acrylates. ResearchGate.
- Guan, Y.-Q., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry.
- Wipf, P. (2006). Asymmetric hydrogenation of ketones by BINAP–ruthenium complexes. University of Pittsburgh.
- Imamoto, T., & Gridnev, I. D. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(6), 238-252.
- Myers, A. G. (2005). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
- Gao, W., Lv, H., & Zhang, X. (2016). Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral β-Acetylamino Sulfides. Organic Letters, 18(20), 5428–5431.
- Li, C., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 12(20), 7064-7070.
- Li, W., et al. (2012). Ru-catalyzed hydrogenation of 3,5-diketo amides: simultaneous control of chemo- and enantioselectivity. Chemical Communications, 48(71), 8976-8.
- Hoge, G., et al. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966-7.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. nbinno.com [nbinno.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ru-catalyzed hydrogenation of 3,5-diketo amides: simultaneous control of chemo- and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Gold(I) Phosphine Complexes from Chlorophosphine Precursors: A Detailed Guide to Strategy and Execution
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of Gold(I) Phosphine Complexes
Gold(I) phosphine complexes represent a cornerstone of medicinal inorganic chemistry and catalysis. Their unique linear geometry, stability, and tunable electronic and steric properties—governed by the phosphine ligand—have led to their exploration in a vast array of applications. From the pioneering anti-arthritic drug Auranofin to modern anticancer agents and homogeneous catalysts, the ability to rationally design and synthesize these compounds is of paramount importance.[1][2][3] The presence of phosphine ligands can enhance the lipophilicity and membrane permeability of gold(I) complexes, making them particularly effective as therapeutic agents.[4]
Chlorophosphines (R₂PCl, RPCl₂, PCl₃) are fundamental, cost-effective building blocks in organophosphorus chemistry. They serve as the primary precursors for the vast majority of phosphine ligands used in coordination chemistry. This guide provides a detailed, experience-driven overview of the primary and most reliable synthetic strategies for preparing gold(I) phosphine complexes starting from these essential chlorophosphine reagents. We will delve into not just the procedural steps, but the underlying chemical principles that dictate the choice of methodology, ensuring a robust and reproducible synthesis.
Core Synthetic Strategy: A Two-Step Approach for Purity and Control
While a direct, one-pot reaction between a chlorophosphine and a gold(I) salt might seem appealing, it is not the standard or recommended approach in synthetic practice. The high reactivity of the phosphorus-chlorine (P-Cl) bond can lead to undesirable side reactions with solvents or complex gold precursors. The most reliable and versatile strategy involves a two-step process:
-
Step 1: Synthesis of the desired tertiary phosphine ligand (R₃P) from a chlorophosphine precursor.
-
Step 2: Coordination of the purified tertiary phosphine to a suitable gold(I) precursor.
This bifurcation of the synthesis ensures that a well-characterized, pure phosphine ligand is used for complexation, affording greater control over the final product's identity and purity.
Workflow for the Two-Step Synthesis of Gold(I) Phosphine Complexes
Caption: Fig. 1: Two-Step Synthesis Workflow.
PART 1: Experimental Protocols - The Two-Step Synthesis
Protocol 1.1: Synthesis of a Tertiary Phosphine from a Dichlorophosphine
Objective: To synthesize methyldiphenylphosphine (PPh₂Me) from dichlorophenylphosphine (PhPCl₂). This protocol is broadly applicable for the synthesis of various tertiary phosphines.[5][6]
Causality & Rationale:
-
Reagents: Dichlorophenylphosphine is the electrophilic phosphorus source. A Grignard reagent (MeMgBr) provides the nucleophilic methyl group. Using two equivalents of the Grignard reagent ensures complete substitution of both chlorine atoms.
-
Conditions: The reaction is performed under an inert atmosphere (Nitrogen or Argon) and in anhydrous solvent (THF or diethyl ether). Chlorophosphines and Grignard reagents are highly sensitive to moisture and oxygen. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction before being warmed to room temperature or refluxed to ensure completion.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Set up a 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen.
-
In the flask, dissolve dichlorophenylphosphine (10.0 g, 55.9 mmol) in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (37.3 mL of a 3.0 M solution, 111.8 mmol, 2.0 equivalents) to the stirred solution via the dropping funnel over 30 minutes. An exothermic reaction and the formation of a white precipitate (MgBrCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the starting material signal (δ ≈ 162 ppm for PhPCl₂) has disappeared and a new signal for PPh₂Me appears (δ ≈ -26 ppm).
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield methyldiphenylphosphine as a colorless liquid.
Protocol 1.2: Synthesis of Chloro(methyldiphenylphosphine)gold(I)
Objective: To coordinate the synthesized methyldiphenylphosphine to a gold(I) center using a common and easily handled precursor, (Dimethyl sulfide)gold(I) chloride.
Causality & Rationale:
-
Gold Precursor: (Dimethyl sulfide)gold(I) chloride, [(Me₂S)AuCl], is an excellent choice. The dimethyl sulfide ligand is labile and easily displaced by the stronger σ-donating phosphine ligand. This drives the reaction to completion. Other precursors like chloroauric acid (HAuCl₄) can also be used, but require a reduction step, often accomplished by using an excess of the phosphine ligand.[1][7]
-
Stoichiometry: A 1:1 molar ratio of phosphine to gold precursor is used to favor the formation of the common linear, two-coordinate [L-Au-Cl] complex.
Materials:
-
(Dimethyl sulfide)gold(I) chloride [(Me₂S)AuCl]
-
Methyldiphenylphosphine (PPh₂Me) (from Protocol 1.1)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask, dissolve (Dimethyl sulfide)gold(I) chloride (1.00 g, 3.40 mmol) in 30 mL of dichloromethane.
-
In a separate vial, dissolve methyldiphenylphosphine (0.68 g, 3.40 mmol) in 10 mL of dichloromethane.
-
Add the phosphine solution dropwise to the stirred gold precursor solution at room temperature. The solution should remain colorless.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction by ³¹P NMR. The signal for the free phosphine (δ ≈ -26 ppm) will shift downfield upon coordination to gold (typically δ ≈ +20 to +40 ppm).
-
Isolation: Reduce the volume of the dichloromethane solution to approximately 5 mL under reduced pressure.
-
Add 50 mL of hexane to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of hexane, and dry under vacuum. This typically yields the chloro(methyldiphenylphosphine)gold(I) complex in high purity (>95%). Further purification can be achieved by recrystallization from a dichloromethane/hexane mixture.
PART 2: An Alternative Pathway - Direct Synthesis of Gold(I) Secondary Phosphine Oxide (SPO) Complexes
An interesting and direct reaction involving a chlorophosphine and a gold(I) precursor occurs in the presence of trace water. This does not yield a traditional phosphine complex but instead forms a gold(I) secondary phosphine oxide (SPO) complex.[2]
Causality & Rationale: The P-Cl bond in a chlorophosphine (e.g., diphenylchlorophosphine, Ph₂PCl) is susceptible to hydrolysis. In a "wet" solvent, the chlorophosphine is rapidly converted to the corresponding phosphinous acid (Ph₂P(OH)), which exists in equilibrium with its tautomer, the secondary phosphine oxide Ph₂P(O)H. This SPO then acts as the ligand, coordinating to the gold(I) center.
Workflow for the Synthesis of Gold(I) SPO Complexes
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [researchspace.ukzn.ac.za]
- 3. Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Stille Coupling Using Electron-Rich Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing C-C Bond Formation with Advanced Ligand Design
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide or pseudo-halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its significance is particularly pronounced in the pharmaceutical industry and materials science, where the construction of complex molecular architectures with high functional group tolerance is paramount.[4][5][6] The efficacy of the Stille coupling is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. While traditional phosphines like triphenylphosphine (PPh₃) have their utility, the advent of bulky, electron-rich phosphine ligands has revolutionized the field, enabling reactions with previously challenging substrates under milder conditions and with greater efficiency.[7][8][9][10]
This guide provides an in-depth exploration of the Stille coupling protocol, with a specific focus on the strategic application of electron-rich phosphine ligands. We will delve into the mechanistic underpinnings that make these ligands superior, offer a detailed experimental protocol, and provide insights for reaction optimization and troubleshooting.
The Decisive Role of Electron-Rich Phosphine Ligands: A Mechanistic Perspective
The catalytic cycle of the Stille coupling comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The electronic and steric properties of the phosphine ligand directly impact the rate and efficiency of each of these steps.[7][10]
Electron-rich phosphines, characterized by the presence of alkyl groups (e.g., tert-butyl, cyclohexyl) or electron-donating substituents on aryl rings, increase the electron density on the palladium center.[7][9][10] This heightened electron density has two major beneficial consequences:
-
Accelerated Oxidative Addition: The initial and often rate-limiting step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile.[2][3] An electron-rich palladium center is more nucleophilic, which significantly promotes this oxidative addition, particularly with less reactive electrophiles like aryl chlorides.[7][10]
-
Facilitated Reductive Elimination: The final step, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst.[1][2] Bulky phosphine ligands, a common feature of electron-rich variants, create steric strain around the metal center. This steric repulsion promotes the reductive elimination of the coupled product, thereby accelerating catalyst turnover.[1][3]
While electron-donating ligands are advantageous for oxidative addition, a more electron-deficient metal center can favor transmetalation and reductive elimination.[1] However, for many challenging substrates, the oxidative addition is the bottleneck, making the use of electron-rich phosphines the optimal strategy.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Selecting the Optimal Electron-Rich Phosphine Ligand
A variety of commercially available electron-rich phosphine ligands have demonstrated exceptional performance in Stille couplings. The choice of ligand often depends on the specific substrates and desired reaction conditions.
| Ligand | Key Features | Common Applications |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Highly electron-rich and sterically demanding. | Suzuki, Stille, Negishi, and Heck reactions, particularly with aryl chlorides.[11][12][13] |
| Tricyclohexylphosphine (PCy₃) | Similar to P(t-Bu)₃ but with slightly different steric and electronic properties. | Effective for a broad range of cross-coupling reactions.[14] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl phosphines with both steric bulk and electron-donating substituents. | Highly universal for Suzuki-Miyaura reactions and effective for C-N and C-O bond formations.[15][16] |
| Josiphos Ligands | Chiral diphosphines used in asymmetric catalysis. | Enantioselective hydrogenations and various cross-coupling reactions.[17] |
Detailed Experimental Protocol: Stille Coupling of an Aryl Bromide with an Aryl Stannane using Pd(P(t-Bu)₃)₂
This protocol provides a general procedure for the Stille coupling of an aryl bromide with an aryl stannane using the highly effective and commercially available catalyst, bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂].
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
Aryl stannane (1.1 equiv)
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, THF, DMF)
-
Anhydrous, non-nucleophilic base (e.g., DABCO, optional but can be beneficial)[18]
-
Additives (e.g., LiCl, optional, can accelerate the reaction)[1]
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen) supply
-
Standard laboratory glassware for workup and purification
Experimental Workflow
Caption: A typical experimental workflow for the Stille coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and the aryl stannane (1.1 equiv). If using a base or additive, add it at this stage.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. This is crucial to prevent catalyst deactivation by oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(P(t-Bu)₃)₂ catalyst (1-2 mol%).
-
Reaction: Place the reaction flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an aqueous solution (e.g., saturated KF to remove tin byproducts, or water). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure rigorous exclusion of air and moisture.[19] |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Unsuitable solvent | Screen different solvents such as toluene, DMF, or THF.[19] | |
| Homocoupling of Stannane | High catalyst loading | Reduce the catalyst loading.[19] |
| High reaction temperature | Attempt the reaction at a lower temperature.[19] | |
| Protodestannylation | Presence of acidic impurities or water | Use freshly distilled and degassed solvents and ensure anhydrous conditions. The addition of a non-nucleophilic base may help.[19] |
Conclusion
The strategic use of bulky, electron-rich phosphine ligands has significantly broadened the scope and utility of the Stille coupling reaction. By accelerating the key steps of the catalytic cycle, these advanced ligands enable the efficient synthesis of complex molecules that are central to drug discovery and materials science. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving optimal results. The information and procedures outlined in this guide are intended to empower researchers to successfully implement and adapt the Stille coupling for their specific synthetic challenges.
References
- Stille reaction - Wikipedia.
- Stille Coupling | OpenOChem Learn.
- Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC - PubMed Central.
- Stille Coupling - Chemistry LibreTexts.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing).
- Phosphine ligands and catalysis - Research - Gessner Group.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents - New Journal of Chemistry (RSC Publishing).
- The Mechanisms of the Stille Reaction - University of Windsor.
- Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications - ResearchGate.
- Stille Coupling Reaction Using 4-(Trimethylsilyl)-2-butenylstannanes To Afford Allylic Silanes | The Journal of Organic Chemistry - ACS Publications.
- Ligand design for cross-couplings: phosphines - YouTube.
- Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis - RSC Publishing.
- Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1][21]benzodiazepines (PBDs) - PubMed.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J.
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - NIH.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv.
- Josiphos ligands - Wikipedia.
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions | The Journal of Organic Chemistry - ACS Publications.
- Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation - DSpace@MIT.
- Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. - ResearchGate.
- Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation - ResearchGate.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.
- Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands.
- Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes | Request PDF - ResearchGate.
- Stille Coupling - Organic Chemistry Portal.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. gessnergroup.com [gessnergroup.com]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 18. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Negishi Coupling Reactions Utilizing Bis(3,5-dimethylphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bis(3,5-dimethylphenyl)phosphine in Negishi Cross-Coupling
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that forges carbon-carbon bonds between organozinc compounds and organic halides or triflates, stands as a cornerstone of modern organic synthesis.[1][2] Its versatility in constructing sp³-sp², sp²-sp², and sp³-sp³ linkages has made it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The success of a Negishi coupling, however, is profoundly influenced by the choice of ligand that coordinates to the metal center. The ligand modulates the catalyst's reactivity, stability, and selectivity, making its selection a critical parameter in reaction optimization.
This guide focuses on the application of bis(3,5-dimethylphenyl)phosphine, a bulky and electron-rich monodentate phosphine ligand, in palladium-catalyzed Negishi coupling reactions. The strategic placement of methyl groups at the 3 and 5 positions of the phenyl rings imparts unique steric and electronic properties that offer distinct advantages in the catalytic cycle. The increased steric bulk around the phosphorus atom can facilitate the reductive elimination step, the final bond-forming event, while the electron-donating nature of the xylyl groups enhances the electron density at the palladium center, which can promote the initial oxidative addition of the organic halide. These attributes often translate to higher reaction efficiency, broader substrate scope, and improved product yields, particularly with challenging or sterically hindered substrates.
Mechanistic Considerations: The Role of Bis(3,5-dimethylphenyl)phosphine in the Catalytic Cycle
A fundamental understanding of the Negishi coupling mechanism is paramount to appreciating the impact of bis(3,5-dimethylphenyl)phosphine. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of bis(3,5-dimethylphenyl)phosphine can accelerate this often rate-limiting step by increasing the nucleophilicity of the palladium center.
-
Transmetalation: The organic group from the organozinc reagent (R²-ZnX) is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple to form the desired carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst. The steric bulk of bis(3,5-dimethylphenyl)phosphine is thought to promote this step by destabilizing the planar Pd(II) intermediate, thus favoring the formation of the product.
Diagram 1: Catalytic cycle of the Negishi cross-coupling reaction.
Application Profile: High-Throughput Screening for Optimal Conditions
In pharmaceutical and process chemistry, high-throughput screening (HTS) is a powerful tool for rapidly identifying optimal reaction conditions. The following protocol outlines a general procedure for employing bis(3,5-dimethylphenyl)phosphine in an HTS campaign for a Negishi coupling reaction, inspired by methodologies for scalable cross-coupling processes.[3]
Experimental Workflow for High-Throughput Screening
Diagram 2: High-throughput screening workflow for Negishi coupling.
Detailed Protocol: Negishi Coupling of a Heteroaryl Chloride with a Heteroaryl Zinc Reagent
This protocol is a representative example for the coupling of a substituted chloroaniline with a pyrazolylzinc reagent. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials and Reagents:
-
Bis(3,5-dimethylphenyl)phosphine
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Substituted chloroaniline (e.g., 2-chloro-5-aminopyridine derivative)
-
Substituted pyrazole (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole)
-
n-Butyllithium (in hexanes)
-
Zinc chloride (in a suitable solvent like 2-Me-THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
Water (deionized)
Procedure:
-
Generation of the Heteroaryl Zinc Reagent:
-
In a nitrogen-filled glovebox, dissolve the substituted pyrazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to -10 °C.
-
Slowly add n-butyllithium (1.05-1.1 equiv) dropwise over several minutes.
-
Stir the resulting slurry at -10 °C for 10-15 minutes.
-
Add a solution of ZnCl₂ (1.05-1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
To facilitate transfer, an appropriate amount of NMP can be added.
-
-
High-Throughput Reaction Setup:
-
Into a 96-well reaction plate containing pre-dosed vials with bis(3,5-dimethylphenyl)phosphine (typically 2 µmol for monodentate ligands), add a stock solution of the palladium precatalyst in THF.
-
Age the plate at ambient temperature for approximately 20 minutes to allow for ligand-metal complex formation.
-
Add a stock solution of the substituted chloroaniline in THF to each vial.
-
Concentrate the plate to dryness using a centrifugal evaporator.
-
To each vial, add the prepared heteroaryl zinc reagent solution, followed by additional THF to reach the desired reaction concentration.
-
Seal the plate under a nitrogen atmosphere and heat to the desired temperature (e.g., 60 °C) with orbital shaking for 12-24 hours.
-
-
Sample Analysis:
-
After cooling to room temperature, dilute the reaction mixtures with a solution of MeCN:water.
-
Transfer an aliquot to a filter plate and perform a final dilution.
-
Analyze the samples by UPLC-MS to determine the conversion and identify the desired product.
-
Data Presentation: Hypothetical Screening Results
The following table illustrates a potential outcome of a high-throughput screen, comparing bis(3,5-dimethylphenyl)phosphine with other common phosphine ligands for a generic Negishi coupling of an aryl chloride with an organozinc reagent.
| Entry | Ligand | Pd Precatalyst | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Bis(3,5-dimethylphenyl)phosphine | [Pd(allyl)Cl]₂ | 60 | 16 | 95 |
| 2 | Triphenylphosphine | [Pd(allyl)Cl]₂ | 60 | 16 | 45 |
| 3 | Tri(tert-butyl)phosphine | [Pd(allyl)Cl]₂ | 60 | 16 | 88 |
| 4 | SPhos | [Pd(allyl)Cl]₂ | 60 | 16 | 92 |
| 5 | XPhos | [Pd(allyl)Cl]₂ | 60 | 16 | 96 |
Interpretation of Results:
In this hypothetical scenario, bis(3,5-dimethylphenyl)phosphine demonstrates high efficacy, comparable to other established bulky phosphine ligands like XPhos and SPhos, and significantly outperforms the less sterically hindered triphenylphosphine. This highlights its utility in promoting the coupling of potentially challenging substrates like aryl chlorides.
Conclusion and Future Outlook
Bis(3,5-dimethylphenyl)phosphine is a valuable and effective ligand for palladium-catalyzed Negishi cross-coupling reactions. Its steric bulk and electron-donating properties contribute to high catalytic activity, enabling the efficient coupling of a range of substrates, including historically challenging aryl chlorides. The protocols and workflows presented here provide a framework for the successful implementation of this ligand in both screening and preparative scale applications. As the demand for increasingly complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of well-designed ligands like bis(3,5-dimethylphenyl)phosphine will remain a critical component of synthetic innovation.
References
- Joe, C. L., Inankur, B., Chadwick, J., Lou, S., Nye, J., Strotman, N. A., & DelMonte, A. J. (Year). Supporting Information for: Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. [Journal Name, Volume(Issue), pages].
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Gerber, R., Blacque, O., & Frech, C. M. (2011). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 40(35), 8996-9003.
- Salvadó Ruiz, O. (2021). ACTIVATION OF GEM-DIBORYLALKANES AND ALKENES TO EMCOMPASS SELECTIVE C- C BOND FORMING REACTIONS [Doctoral dissertation, Universitat Rovira i Virgili]. TDX (Tesis Doctorals en Xarxa).
- Jin, M. (2021). Development of Iron-Catalyzed Enantioselective Carbon-Carbon Bond Forming Reactions for Efficient Access to Bioactive Compounds [Doctoral dissertation, Kyoto University]. Kyoto University Research Information Repository.
- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530.
- Gagnier, S. V., & Larionov, O. V. (2016). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 138(34), 11013–11023.
- Hu, Q., & Lu, Y. (2016). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers, 3(9), 1146-1166.
- Kwong, F. Y., Cheung, C. L., Choy, P. Y., & Tse, M. H. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-439.
Sources
- 1. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sonogashira Coupling Catalyzed by Palladium-Phosphine Complexes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become indispensable in the synthesis of complex molecules, finding widespread use in the creation of pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has allowed for its application in the synthesis of intricate molecular architectures.[1]
This guide provides an in-depth exploration of the Sonogashira coupling, focusing on the crucial role of palladium-phosphine complexes. It will delve into the reaction mechanism, offer detailed experimental protocols, and discuss its significant applications in the field of drug discovery and development.
The Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira reaction is a fascinating example of cooperative catalysis, involving two interconnected catalytic cycles: one centered on palladium and the other on copper.[3][4] While copper-free versions exist, the classical Sonogashira reaction relies on both metals for optimal efficiency.[3][5]
The generally accepted mechanism involves two independent catalytic cycles for palladium and copper.[4] The palladium cycle begins with the active Pd(0) species, which can be added directly or generated in situ from a Pd(II) precatalyst.[3] This is followed by the oxidative addition of the aryl or vinyl halide. The copper cycle, on the other hand, involves the formation of a copper acetylide intermediate.[3]
The Palladium Cycle:
-
Reductive Elimination: The cycle starts with the active 14-electron Pd(0) complex, often stabilized by phosphine ligands.[4] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are commonly used and are reduced in situ to the active Pd(0) species.[1][2]
-
Oxidative Addition: The aryl or vinyl halide (R¹-X) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate.[4]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a π-alkyne-copper complex.[3] This complexation increases the acidity of the alkyne's terminal proton.
-
Copper Acetylide Formation: The base then deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Palladium-Phosphine Complexes: The Heart of the Reaction
The choice of the palladium catalyst and its associated phosphine ligands is critical for a successful Sonogashira coupling.[4] These components significantly influence the reaction's efficiency, substrate scope, and tolerance to various functional groups.
Commonly Used Palladium Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A highly active Pd(0) complex that can directly enter the catalytic cycle. However, it can be sensitive to air and moisture.[2]
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride): A more stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is easier to handle than its Pd(0) counterpart.[2]
The Role of Phosphine Ligands:
Phosphine ligands play a multifaceted role in the Sonogashira coupling:
-
Stabilization: They stabilize the palladium center, preventing its decomposition into palladium black.[5]
-
Solubility: They enhance the solubility of the palladium complex in organic solvents.
-
Reactivity Modulation: The electronic and steric properties of the phosphine ligand can be tuned to optimize the catalytic activity. Electron-rich and bulky phosphine ligands can increase the rate of the oxidative addition step, which is often the rate-limiting step, especially for less reactive aryl chlorides.[4][6]
| Catalyst/Precatalyst | Palladium Oxidation State | Key Characteristics | Typical Applications |
| Pd(PPh₃)₄ | 0 | Highly active, air and moisture sensitive.[2] | Broad applicability, especially with more reactive halides. |
| PdCl₂(PPh₃)₂ | +2 | Air-stable, reduced in situ.[2] | A workhorse catalyst for a wide range of substrates.[2] |
| Pd(dppf)Cl₂ | +2 | Employs a bidentate ligand, often showing enhanced stability and activity.[7] | Useful for challenging couplings, including those with aryl bromides.[7] |
| Pd₂(dba)₃ with XPhos | 0 (precatalyst) | A modern, highly active system with a bulky, electron-rich ligand.[8] | Effective for difficult couplings, including those with aryl chlorides and at low catalyst loadings.[8] |
Experimental Protocol: A Step-by-Step Guide
This section provides a general protocol for a typical Sonogashira coupling reaction. It is important to note that reaction conditions may need to be optimized for specific substrates.
Materials and Reagents:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the halide).[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A general workflow for the Sonogashira coupling reaction.
Applications in Drug Discovery and Development
The Sonogashira coupling has had a profound impact on drug discovery by enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[8] The ability to form C(sp²)-C(sp) bonds under mild conditions allows for the late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry.[9][10]
Notable Examples:
-
Tazarotene: A treatment for psoriasis and acne, the synthesis of which utilizes a Sonogashira coupling.[1]
-
Altinicline (SIB-1508Y): A nicotinic receptor agonist whose preparation involves the Sonogashira reaction.[1]
-
PROTACs (Proteolysis Targeting Chimeras): The Sonogashira coupling has proven to be a robust method for linking the two ligands of these emerging therapeutic agents.[8]
The versatility of the Sonogashira reaction allows for the incorporation of alkynyl and aromatic functionalities into pharmaceutical compounds, which can significantly impact their biological activity.[9][10]
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise during a Sonogashira coupling. Here are some common problems and their potential solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| No or low product yield | Inactive catalyst, poor quality reagents, or inappropriate reaction conditions.[5] | Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvents. Ensure the reaction is performed under a strict inert atmosphere.[5] Optimize the temperature; less reactive halides like aryl bromides and chlorides often require heating.[5][6] |
| Formation of black precipitate (Palladium black) | Decomposition of the palladium catalyst.[5] | Use high-purity reagents and solvents. Some solvents, like THF, may promote the formation of palladium black.[5] Consider using a more stable precatalyst or a different ligand. |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen, inappropriate catalyst or conditions.[5] | Thoroughly degas the solvent and maintain a strict inert atmosphere. Copper-free Sonogashira conditions can be employed to avoid this side reaction.[5] |
| Reaction stalls | Catalyst deactivation or insufficient base. | Add a fresh portion of the catalyst. Ensure the base is dry and used in sufficient excess.[5] |
The reactivity of the halide partner is a crucial factor, with the general trend being I > OTf > Br > Cl.[5][6] For less reactive chlorides, specialized ligands and higher temperatures are often necessary.[6]
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2025). ChemistrySelect.
- Sonogashira Coupling. (2016). Royal Society of Chemistry.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols.
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. (2018). European Journal of Organic Chemistry.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Sonogashira coupling in natural product synthesis. (2025). ResearchGate.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Navigating the Challenges of Air-Sensitive Chlorophosphines: An Application Note on Experimental Setups
Abstract: Chlorophosphines are a pivotal class of reagents in synthetic chemistry, serving as versatile precursors for ligands, organophosphorus compounds, and catalysts. Their utility, however, is matched by their significant handling challenges, primarily stemming from their extreme sensitivity to atmospheric oxygen and moisture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the requisite experimental setups and protocols for the safe and effective manipulation of air-sensitive chlorophosphines. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established safety and handling standards.
Understanding the Adversary: The Chemistry of Chlorophosphine Sensitivity
Chlorophosphines, characterized by one or more P-Cl bonds, are highly electrophilic at the phosphorus center and possess a lone pair of electrons, making them susceptible to rapid oxidation and hydrolysis.[1]
-
Hydrolysis: The P-Cl bond is readily attacked by water, even trace atmospheric moisture, leading to the formation of phosphinous acid and hydrochloric acid (HCl) gas.[2][3][4] This not only consumes the reagent but also introduces corrosive byproducts that can interfere with subsequent reactions.
-
Reaction: R₂PCl + H₂O → R₂P(O)H + HCl
-
-
Oxidation: The phosphorus (III) center is easily oxidized by molecular oxygen to the more stable phosphorus (V) state, forming the corresponding phosphonyl chloride.[1][5] This side reaction is often rapid and exothermic.
-
Reaction: 2 R₂PCl + O₂ → 2 R₂P(O)Cl
-
These reactions necessitate the strict exclusion of air and moisture, which is achieved through the use of specialized inert atmosphere techniques.[6]
The Chemist's Toolkit: Choosing Your Inert Atmosphere Environment
The two primary methods for handling air-sensitive compounds are the Schlenk line and the glovebox. The choice between them depends on the scale of the reaction, the physical state of the reagents, and the complexity of the manipulations required.[7]
| Feature | Schlenk Line | Glovebox (Inert Atmosphere) |
| Primary Use | Manipulations of liquids and solutions; setting up reactions, filtrations, and distillations.[8] | Handling of solids; weighing sensitive reagents; complex manipulations and parallel synthesis.[9][10] |
| Atmosphere | High-purity inert gas (Argon or Nitrogen) flow.[8] | Recirculating, purified inert gas atmosphere (<1 ppm O₂, <1 ppm H₂O).[7] |
| Cost | Lower initial investment and operational cost. | Higher initial investment and maintenance costs. |
| Throughput | Suitable for single or few parallel reactions. | High throughput and parallel experimentation are feasible.[10] |
| Learning Curve | Requires proficiency in specific techniques (e.g., cannula transfers, counterflow).[8][11] | More intuitive for general manipulations once inside.[12] |
Expert Insight: For most routine solution-based reactions involving chlorophosphines, a well-maintained Schlenk line is perfectly adequate.[13] However, for precise weighing of solid chlorophosphine precursors or derivatives, or for intricate multi-step manipulations, the controlled environment of a glovebox is indispensable.[10][12]
Decision Workflow: Schlenk Line vs. Glovebox
Caption: Standard workflow for setting up a reaction using a Schlenk line.
The Glovebox: For Ultimate Control
A glovebox provides a sealed environment with a continuously purified inert atmosphere. [7][9]This is the gold standard for handling highly reactive or pyrophoric materials.
Protocol 3: Weighing and Preparing a Solid Chlorophosphine Derivative
Rationale: Solid organophosphorus compounds can be just as air-sensitive as their liquid counterparts. The controlled environment of a glovebox prevents any decomposition during weighing and preparation of solutions. [10][12][14]
-
Material Transfer: Bring all necessary items (spatulas, vials, solvents, magnetic stir bars, and the chlorophosphine container) into the glovebox antechamber.
-
Antechamber Purge: Evacuate and backfill the antechamber with the glovebox's inert gas. This cycle should be repeated at least three to five times to remove atmospheric gases. [12]3. Weighing: Inside the main chamber, place a weighing boat on the analytical balance and tare it. Carefully transfer the desired amount of the solid chlorophosphine derivative to the boat and record the mass.
-
Solution Preparation: Add the weighed solid to a pre-dried flask inside the glovebox. Add a stir bar and the desired volume of a sparged, anhydrous solvent (previously brought into the box). Seal the flask tightly with a septum or glass stopper before removing it from the glovebox for reaction on a Schlenk line if desired.
Quenching and Disposal: A Matter of Safety
Chlorophosphines and their reaction byproducts must be neutralized before disposal.
Protocol 4: Quenching Excess Chlorophosphine
Rationale: Unreacted chlorophosphines will react with water or air if disposed of improperly. A controlled quenching process is essential for safety.
-
Cooling: Cool the reaction flask containing the chlorophosphine in an ice bath.
-
Dilution: Dilute the reaction mixture with a high-boiling, non-reactive solvent like toluene to manage the heat of the quenching reaction.
-
Slow Addition: While stirring vigorously, slowly add a protic solvent like isopropanol. This will react with the P-Cl bond in a more controlled manner than water.
-
Hydrolysis: After the initial reaction subsides, slowly and cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. [15]5. Verification: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic before proceeding to waste disposal according to your institution's guidelines.
Conclusion
The successful use of air-sensitive chlorophosphines hinges on the meticulous application of inert atmosphere techniques. Understanding the underlying chemical principles of their reactivity informs the choice between a Schlenk line and a glovebox and dictates the rigorous protocols for glassware preparation, reagent transfer, and waste neutralization. By adopting these self-validating systems and adhering to a safety-conscious mindset, researchers can confidently and effectively harness the synthetic power of these valuable reagents.
References
- Title: Safely handling air-sensitive products - Cleanroom Technology Source: Cleanroom Technology URL:[Link]
- Title: Chlorodiphenylphosphine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation Source: Inert Corpor
- Title: Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE Source: JoVE URL:[Link]
- Title: Preparing Anhydrous Reagents and Equipment - Moodle@Units Source: Moodle@Units URL:[Link]
- Title: School of Chemistry SOP For Operation Of Glove Boxes Source: University of St Andrews URL:[Link]
- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh Source: University of Pittsburgh URL:[Link]
- Title: Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com Source: WordPress.com URL:[Link]
- Title: Schlenk line - Wikipedia Source: Wikipedia URL:[Link]
- Title: An Illustrated Guide to Schlenk Line Techniques Source: ChemRxiv URL:[Link]
- Title: Quenching Reactive Substances - KGROUP Source: University of Chicago URL:[Link]
- Title: (PDF) The hydrolysis of monochlorophosphine and monochloroarsine complexes of platinum(II)
- Title: The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI Source: MDPI URL:[Link]
- Title: The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed Source: PubMed URL:[Link]
- Title: Preparation of phosphines through C–P bond formation - Beilstein Journals Source: Beilstein Journals URL:[Link]
- Title: Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines | Organometallics - ACS Publications Source: ACS Public
- Title: how to deal with an air sensitive solid? : r/chemistry - Reddit Source: Reddit URL:[Link]
Sources
- 1. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ucd.ie [ucd.ie]
- 8. Schlenk line - Wikipedia [en.wikipedia.org]
- 9. Safely handling air-sensitive products [cleanroomtechnology.com]
- 10. inertcorp.com [inertcorp.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. kgroup.du.edu [kgroup.du.edu]
Application Notes & Protocols: Inert Atmosphere Techniques for Phosphinous Chlorides
Abstract: Phosphinous chlorides (R₂PCl) are versatile reagents in organophosphorus chemistry, serving as critical precursors for synthesizing valuable ligands, P-stereogenic compounds, and other functional materials.[1][2] However, their utility is matched by their reactivity. These compounds are highly sensitive to atmospheric moisture and oxygen, undergoing rapid hydrolysis and oxidation that can compromise experimental outcomes and pose significant safety risks.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for safely and effectively handling phosphinous chlorides using inert atmosphere techniques.
The Chemical Challenge: Understanding the Reactivity of Phosphinous Chlorides
The phosphorus(III) center in phosphinous chlorides is both nucleophilic and electrophilic, and highly susceptible to reaction with atmospheric components.
-
Hydrolysis: The most immediate challenge is the rapid and often vigorous reaction with water. This hydrolysis produces phosphinous acids (R₂POH) and corrosive hydrogen chloride (HCl) gas.[3][4][5] The reaction is exothermic and the HCl fumes can cause severe respiratory and skin burns.[6][7]
R₂PCl + H₂O → R₂P(O)H + HCl
-
Oxidation: In the presence of oxygen, phosphinous chlorides can be oxidized to the corresponding phosphinic chlorides (R₂P(O)Cl), which possess different reactivity profiles and may be undesirable impurities.
2 R₂PCl + O₂ → 2 R₂P(O)Cl
This inherent reactivity mandates the strict exclusion of air and moisture from all manipulations, from storage and weighing to reaction setup and workup.[8][9] The choice of technique—primarily the use of a glovebox or a Schlenk line—depends on the specific manipulation, the scale of the reaction, and the required atmospheric purity.
Strategic Decision: Glovebox vs. Schlenk Line
Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere, typically of nitrogen or argon, but they function differently and are suited for distinct tasks.[9][10] The choice is a critical first step in experimental design.
| Feature | Glovebox (Dry Box) | Schlenk Line (Vacuum/Gas Manifold) |
| Atmosphere Purity | Superior. Continuously purified via a catalyst system, achieving <1 ppm O₂/H₂O levels.[11] | Technique-Dependent. Purity relies on user skill in performing purge/refill cycles; susceptible to small leaks.[9] |
| Primary Applications | Storage, weighing, and transfer of highly sensitive solids and liquids.[12][13] Preparing samples for analysis (NMR, etc.).[11] | Performing chemical reactions, especially those involving heating, reflux, solvent distillation, and cannula transfers.[10][14] |
| Manipulation | High dexterity for fine-motor tasks using standard labware within a contained environment.[14] | Requires specialized glassware (Schlenk flasks) and manipulations from outside the vessel via septa.[14][15] |
| Throughput | Can be slower due to the need to cycle materials through an antechamber.[14][15] | Multiple reactions can be run simultaneously on a multi-port manifold.[10] |
| Cost & Maintenance | Higher initial investment and ongoing maintenance (catalyst, sensors, electricity). | Lower initial cost, with maintenance primarily focused on the vacuum pump and glassware. |
Causality Behind the Choice: For tasks requiring the highest atmospheric integrity, such as accurately weighing a hygroscopic solid phosphinous chloride or storing reagents long-term, the controlled and constantly purified environment of a glovebox is indispensable.[11][12] For conducting a chemical synthesis that involves adding solvents, heating under reflux, and transferring solutions between flasks, the Schlenk line offers greater flexibility and is better suited to handle the associated temperature changes and solvent vapors.[10]
Experimental Protocols
The following protocols provide step-by-step methodologies for common manipulations of phosphinous chlorides. Prerequisite for all protocols: All glassware must be rigorously dried in an oven (>120 °C) for several hours and cooled under vacuum or in a desiccator immediately before use.[9] All solvents must be anhydrous and thoroughly degassed.
Protocol 1: Weighing and Solution Preparation in a Glovebox
Objective: To accurately weigh a phosphinous chloride and prepare a stock solution for a subsequent reaction.
Core Principle: The glovebox provides a static, ultra-low oxygen and moisture environment, preventing degradation during the sensitive process of weighing and initial dissolution.[11][12]
Materials:
-
Glovebox with an integrated balance
-
Phosphinous chloride reagent bottle
-
Clean, dry spatulas
-
Tared vial with a screw cap
-
Oven-dried volumetric flask or Schlenk flask, sealed with a rubber septum
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Syringes and needles (oven-dried)
Procedure:
-
Prepare the Antechamber: Place all necessary items (sealed reagent bottle, vial, flask, spatula, etc.) into the glovebox antechamber.
-
Purge the Antechamber: Perform a minimum of three evacuate-refill cycles on the antechamber to remove atmospheric air and moisture before transferring items into the main chamber.[12]
-
Transfer and Equilibrate: Move the items into the main glovebox chamber and allow them to equilibrate with the box atmosphere for 10-15 minutes.
-
Weigh the Reagent: Carefully open the reagent bottle. Using a clean spatula, weigh the desired amount of phosphinous chloride directly into the tared vial and securely close the vial.
-
Prepare the Solution: Transfer the weighed solid into the oven-dried flask. Using a syringe, add the required volume of anhydrous, degassed solvent to the flask to achieve the target concentration.
-
Seal and Remove: Securely seal the flask with the rubber septum. For extra security, wrap the joint with electrical tape or parafilm. The prepared solution can now be removed from the glovebox through the antechamber for use on a Schlenk line.
Visualization: Glovebox Workflow
Caption: Workflow for preparing phosphinous chloride solutions in a glovebox.
Protocol 2: Liquid Transfer via Syringe on a Schlenk Line
Objective: To transfer a precise volume of a liquid phosphinous chloride (e.g., dichlorophenylphosphine) from a commercial Sure/Seal™ bottle to a reaction flask.
Core Principle: This technique uses a positive pressure of inert gas to prevent air from entering the system during transfer. A gas-tight syringe is used as the vessel for moving the liquid.[16][17]
Materials:
-
Dual-manifold Schlenk line connected to a vacuum pump and a purified inert gas source (Argon or Nitrogen).[10]
-
Oven-dried Schlenk flask with a stir bar, sealed with a rubber septum.
-
Sure/Seal™ bottle of liquid phosphinous chloride.
-
Gas-tight syringe with a Luer-lock fitting.
-
Long, oven-dried stainless-steel needle (e.g., 18-20 gauge).
-
Second needle for nitrogen inlet to the reagent bottle.
Procedure:
-
Prepare the Reaction Flask: Connect the Schlenk flask to the Schlenk line. Perform three evacuate-refill cycles to thoroughly replace the internal atmosphere with inert gas. Leave the flask under a positive pressure of inert gas (indicated by gas bubbling out through the oil bubbler).
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator. Purge the syringe by drawing inert gas from the headspace of a clean, empty Schlenk flask and expelling it into the fume hood at least five times.[18]
-
Prepare the Reagent Bottle: Secure the Sure/Seal™ bottle with a clamp. Puncture the septum with a short needle connected to the inert gas manifold of the Schlenk line to create a slight positive pressure.
-
Withdraw the Reagent: Insert the long, purged syringe needle through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the liquid surface. Slowly pull back the plunger to draw the desired volume of liquid into the syringe.
-
Create an Inert Gas Buffer: With the needle tip still in the reagent bottle, raise it into the headspace above the liquid. Withdraw ~0.5-1 mL of inert gas into the syringe. This gas buffer prevents any liquid from dripping out of the needle tip and protects the reagent from air exposure during transfer.[19][20][21]
-
Transfer to Reaction Flask: Remove the syringe from the reagent bottle and quickly insert it through the septum of the prepared reaction flask.
-
Inject the Reagent: First, depress the plunger to inject the inert gas buffer into the flask's headspace. Then, lower the needle tip below the surface of any solvent already in the flask (if applicable) and slowly dispense the liquid phosphinous chloride.
-
Clean Up: Withdraw the syringe. Immediately rinse the syringe and needle by drawing up a dry, inert solvent (like hexane), and expelling it into a dedicated quench beaker. Repeat this process three times before rinsing with isopropanol and then water.[19]
Visualization: Schlenk Line Syringe Transfer
Caption: Syringe transfer of a liquid phosphinous chloride using a Schlenk line.
Protocol 3: Safe Quenching and Disposal
Objective: To safely neutralize unreacted phosphinous chlorides and clean contaminated glassware.
Core Principle: Direct quenching with water is highly exothermic and releases large amounts of HCl gas.[3][4] The procedure involves a stepwise addition of reagents with increasing protic reactivity to control the reaction rate and temperature.[22][23]
WARNING: This procedure must be performed in a well-ventilated chemical fume hood. Always wear appropriate PPE, including a face shield.[8][24]
Procedure:
-
Inert the Vessel: Ensure the vessel containing the phosphinous chloride residue is under a positive flow of inert gas (e.g., on a Schlenk line).
-
Cool the System: Place the reaction vessel in an ice/water bath to dissipate the heat generated during quenching.
-
Initial Quench: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe.[22][23] A vigorous reaction with gas evolution (HCl) is expected. Continue addition until the gas evolution subsides.
-
Secondary Quench: After the reaction with isopropanol is complete, slowly add methanol, followed by a cautious, dropwise addition of water.
-
Neutralization: The resulting solution will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate or a 1 M NaOH solution until the solution is neutral (test with pH paper).
-
Disposal: The neutralized aqueous waste can now be transferred to an appropriate hazardous waste container according to institutional guidelines.
Mandatory Safety Precautions
Working with phosphinous chlorides requires stringent adherence to safety protocols due to their corrosive, water-reactive, and toxic nature.[3][6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory at all times.[7][8]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[8][24]
-
Gloves: Wear nitrile gloves for dexterity. For larger quantities, consider wearing heavier chemical-resistant gloves over the nitrile gloves.[24]
-
-
Engineering Controls:
-
Spill Response:
-
Keep a container of powdered lime (calcium oxide) or dry sand within arm's reach.[26] In the event of a spill, smother the material completely with the absorbent before beginning any quench-in-place procedures.
-
Do not use water or a CO₂ fire extinguisher on a phosphinous chloride fire. Use a Class D dry powder extinguisher.
-
By understanding the inherent reactivity of these valuable reagents and rigorously applying the techniques and protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.
References
- Title: Procedures for Safe Use of Pyrophoric Liquid Reagents Source: UCLA – Chemistry and Biochemistry URL:[Link]
- Title: Chem 1140; Techniques for Handling Air-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL:[Link]
- Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry, University of Groningen URL:[Link]
- Title: Tips and Tricks for the Lab: Air-Sensitive Techniques (3) Source: ChemistryViews URL:[Link]
- Title: Pyrophoric Reagents Handling in Research Labs Source: Environmental Health and Safety, Iowa St
- Title: Pyrophoric Handling Procedure Source: Carnegie Mellon University URL:[Link]
- Title: Air-free technique Source: Wikipedia URL:[Link]
- Title: Safe Handling of Pyrophoric Liquids Source: Environmental Health and Safety, Oregon St
- Title: Material Safety Data Sheet - Dichlorophenylphosphine, 97% Source: Cole-Parmer URL:[Link]
- Title: Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs) Source: Thieme Chemistry URL:[Link]
- Title: The Safe Use of Pyrophoric Reagents Source: University of Nebraska-Lincoln URL:[Link]
- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL:[Link]
- Title: Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis Source: RSC Publishing URL:[Link]
- Title: Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric c
- Title: Approaches to access to P‐stereogenic phosphines.
- Title: Does phosphorus trichloride react with air or moisture? Source: Quora URL:[Link]
- Title: Transferring Air-Sensitive Reagents Source: University of California, San Diego URL:[Link]
- Title: Schlenk line Source: Wikipedia URL:[Link]
- Title: Phosphoryl chloride Source: Wikipedia URL:[Link]
- Title: Quenching Reactive Substances Source: KGROUP, University of Washington URL:[Link]
- Title: An Illustrated Guide to Schlenk Line Techniques Source: ACS Public
- Title: use of schlenk line Source: University of Wollongong URL:[Link]
- Title: 4: Transferring Liquids Source: Chemistry LibreTexts URL:[Link]
- Title: Inert
- Title: 1.3C: Transferring Methods - Inert Atmospheric Methods Source: Chemistry LibreTexts URL:[Link]
- Title: Common Standard Operating Procedure Source: University of Notre Dame URL:[Link]
- Title: The Schlenk Line Survival Guide Source: Schlenk Line Survival Guide URL:[Link]
- Title: Air-Stable Secondary Phosphine Oxide or Chloride (Pre)
- Title: Sciencemadness Discussion Board - Phosphorus Chlorides Source: Sciencemadness URL:[Link]
- Title: Organophosphorus chemistry Source: Wikipedia URL:[Link]
- Title: Inert Atmosphere, with no O2 Source: YouTube URL:[Link]
- Title: Quenching and Disposal of Water Reactive Materials Source: Environmental Health and Safety, University of California, Santa Cruz URL:[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. quora.com [quora.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cmu.edu [cmu.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. Schlenk line - Wikipedia [en.wikipedia.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. as.uky.edu [as.uky.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. research.unl.edu [research.unl.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. kgroup.du.edu [kgroup.du.edu]
- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 24. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Application Notes & Protocols: A Modern Approach to Phosphinic Amide Synthesis
Topic: A Catalyst-Free Radical-Mediated Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxylamines
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Executive Summary
Phosphinic amides represent a cornerstone class of organophosphorus compounds, prized for their unique physicochemical properties and significant therapeutic potential.[1] Traditionally, their synthesis has been hampered by methods requiring harsh conditions, sensitive reagents, or multi-step procedures that limit functional group tolerance and atom economy.[2][3] This document details a robust, catalyst-free protocol for the synthesis of phosphinic amides through the direct coupling of chlorophosphines and hydroxylamines. The reaction proceeds under mild conditions via a P(III) to P(V) rearrangement, driven by a novel radical-mediated pathway.[4] This approach offers significant advantages, including high efficiency, broad substrate scope, operational simplicity, and improved atom economy by avoiding the formation of phosphine oxide waste, making it highly attractive for applications in medicinal chemistry and drug discovery.[4][5]
Introduction: The Significance of Phosphinic Amides in Drug Discovery
The phosphinic amide moiety is a valuable pharmacophore in modern drug design. These structures serve as effective bioisosteres of peptides and esters, capable of mimicking the transition state of enzymatic hydrolysis reactions.[5][6] This inhibitory capacity has led to their successful integration into a wide range of therapeutic agents, including inhibitors of metalloproteases for anti-inflammatory applications and antivirals.[4][7][8]
Key advantages of incorporating phosphinic amides in drug candidates include:
-
Enhanced Stability: The P-N bond is generally more resistant to enzymatic cleavage than a standard amide bond, improving pharmacokinetic profiles.
-
Improved Physicochemical Properties: The phosphinamide group can lower lipophilicity and enhance aqueous solubility compared to analogous amides or sulfonamides, which are critical parameters for drug efficacy.[1]
-
Structural Diversity: The tetrahedral phosphorus center allows for the creation of diverse 3D structures, enabling precise interaction with biological targets.[7]
Given their importance, the development of efficient and scalable synthetic routes is a paramount objective. The protocol described herein addresses this need by providing a direct, catalyst-free method that circumvents many limitations of classical approaches, such as the reaction of phosphinic chlorides with amines which requires a base to neutralize the HCl byproduct, or methods starting from phosphinic acids that need activating agents.[2][3][9]
The Causality of the Reaction: Mechanistic Insights
The core of this synthetic strategy is a P(III) to P(V) oxidative rearrangement. The reaction is initiated by the nucleophilic attack of the hydroxylamine on the electrophilic chlorophosphine. In the presence of a mild base, such as pyridine, this forms a key P(III) intermediate species (R₂N-O-PR₂).[4]
The central mechanistic hypothesis, supported by radical trapping experiments and Density Functional Theory (DFT) calculations, involves the spontaneous homolytic cleavage of the weak N-O bond in this intermediate.[4] This homolysis generates two distinct radical species simultaneously: an amino radical (•NR₂) and a phosphoryl radical (•PR₂). These radicals then recombine through a radical-radical coupling event to form the thermodynamically stable P(V) phosphinic amide product.[4][10]
This radical-based mechanism is highly atom-economical as it avoids the production of stoichiometric phosphine oxide byproducts, a common issue in reactions mediated by phosphoranyl radicals.[5][10] The mild conditions (0 °C) suggest a low activation energy for the N-O bond homolysis and subsequent recombination.
Detailed Experimental Protocol
This protocol is based on the optimized conditions reported by Cheng et al. and is designed to be a self-validating system.[4][10] Adherence to stoichiometry, temperature, and inert atmosphere conditions is critical for success.
4.1 Materials and Reagents
-
Hydroxylamine derivative (1.0 eq)
-
Chlorophosphine derivative (1.5 eq)
-
Pyridine (1.2 eq), anhydrous
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution based on hydroxylamine)
-
Standard glassware (Schlenk flask, syringes, dropping funnel)
-
Nitrogen or Argon gas line for inert atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
4.2 Safety Precautions: A Critical Assessment
-
Chlorophosphines: These reagents are highly reactive, corrosive, and moisture-sensitive. They can release HCl gas upon contact with water. Always handle in a certified chemical fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Hydroxylamines: Hydroxylamine and its derivatives can be toxic, corrosive, and skin sensitizers. Some are suspected carcinogens. Avoid inhalation of dust and direct skin contact.[11][12] Handle with appropriate PPE in a well-ventilated fume hood.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
4.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the hydroxylamine derivative (0.2 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DCM (2.0 mL) via syringe, followed by anhydrous pyridine (19.0 µL, 0.24 mmol, 1.2 eq).
-
Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 5-10 minutes.
-
Reagent Addition: In a separate, dry vial, prepare a solution of the chlorophosphine derivative (0.3 mmol, 1.5 eq) in a small amount of anhydrous DCM if it is a solid. Add the chlorophosphine (or its solution) dropwise to the cooled reaction mixture over 5 minutes using a syringe. Causality Note: Slow, dropwise addition is crucial to control any exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure phosphinic amide.
Data Presentation: Optimized Conditions & Yields
The following table summarizes the optimized reaction conditions and representative yields for this protocol.
| Entry | Hydroxylamine (R₂NOH) | Chlorophosphine (R'₂PCl) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-hydroxy-N-phenylbenzamide | Diphenylchlorophosphine | Pyridine (1.2) | DCM | 0 | 2 | 91% |
| 2 | N-Cyclohexylhydroxylamine | Diphenylchlorophosphine | Pyridine (1.2) | DCM | 0 | 2 | 85% |
| 3 | N-Benzylhydroxylamine | Di(p-tolyl)chlorophosphine | Pyridine (1.2) | DCM | 0 | 2 | 82% |
| 4 | N,N-Dibenzylhydroxylamine | Diphenylchlorophosphine | Pyridine (1.2) | DCM | 0 | 3 | 65% |
| Data adapted from Cheng, F. et al., Org. Lett., 2023.[4] |
Product Characterization
The identity and purity of the synthesized phosphinic amides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are essential. In ³¹P NMR, phosphinic amides typically show characteristic chemical shifts. In ¹H NMR, coupling to the phosphorus atom (J-coupling) can often be observed for adjacent protons.[13][14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Presence of moisture deactivating the chlorophosphine. 2. Impure or degraded starting materials. 3. Insufficient base to neutralize generated HCl. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. Run the reaction strictly under an inert atmosphere. 2. Check the purity of reagents before use. 3. Use freshly distilled, anhydrous pyridine. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high. 2. Rapid addition of chlorophosphine. | 1. Maintain the reaction temperature strictly at 0 °C using an ice bath. 2. Add the chlorophosphine dropwise to the reaction mixture. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Steric hindrance from bulky substrates. | 1. Monitor the reaction by TLC/LC-MS and allow it to run to completion. 2. For sterically hindered substrates, a longer reaction time or a slight increase in temperature (e.g., to room temperature) may be required, but this could also increase side products.[16] |
References
- Cheng, F., Li, D., Li, J., Tang, Y., Wu, Y., & Xu, S. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555–2559. [Link]
- Keglevich, G., & Bálint, E. (2015). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Current Organic Synthesis, 12(3), 269-286. [Link]
- Keglevich, G., & Bálint, E. (2014). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Semantic Scholar. [Link]
- Keglevich, G. (2012). An Overview of the Synthesis of Phosphinates and Phosphinic Amides. ChemInform, 43(32). [Link]
- Cheng, F., Li, D., Li, J., Tang, Y., Wu, Y., & Xu, S. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Chemistry Portal. [Link]
- Kafarski, P., & Lejczak, B. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1022288. [Link]
- Abdou, M. G., & Matziari, M. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]
- Demkowicz, S., Rachon, J., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 660527. [Link]
- Meurillon, V., Blanchart, P., & Perry, M. (2021). An investigation of phosphinamides as a functional group for medicinal chemistry. Medicinal Chemistry Research, 30, 1-13. [Link]
- Pikul, S., McDow Dunham, K. L., Almstead, N. G., De, B., Natchus, M. G., Anastasio, M. V., ... & Mieling, G. E. (2002). Design and Synthesis of Phosphinamide-Based Hydroxamic Acids as Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry, 45(1), 87-96. [Link]
- Chemstock. (n.d.).
- Harger, M. J. P., & Stephen, M. A. (1980). Nuclear magnetic resonance non-equivalence of the enantiomers in optically active samples of phosphinic amides.
- Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7753-7771. [Link]
- Wang, J., Carnali, J. O., & Zax, D. B. (2019). Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles. The Journal of Physical Chemistry C, 123(1), 379-388. [Link]
- Various Authors. (2021). Why did my amide synthesis not work?
- da Silva, A. A., de Almeida, L. S., de Paula, J. E., & da Silva, V. C. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(12), 2530-2538. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Modifications of Phosphinic Dipeptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Nuclear magnetic resonance non-equivalence of the enantiomers in optically active samples of phosphinic amides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing Catalysts Derived from Chlorophosphines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The creation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, fundamental to the construction of complex molecules that form the basis of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies for this purpose. The efficacy of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the metal center. This guide provides an in-depth exploration of the use of catalysts derived from chlorophosphines, a versatile and crucial class of precursors for the synthesis of a vast array of phosphine ligands. We will delve into the rationale behind ligand design, provide detailed, field-proven protocols for key C-C bond-forming reactions—including the Suzuki-Miyaura, Heck, and Sonogashira couplings—and offer insights into the mechanistic underpinnings that govern these powerful catalytic systems.
The Central Role of Phosphine Ligands in Catalysis
The success of palladium-catalyzed cross-coupling reactions is intrinsically linked to the properties of the phosphine ligands employed.[1][2] These ligands play a multifaceted role in the catalytic cycle by:
-
Modulating Electronic Properties: The electron-donating or -withdrawing nature of the phosphine ligand directly influences the electron density at the palladium center. Electron-rich phosphines, for instance, facilitate the oxidative addition step, a critical activation of the C-X bond (where X is a halide or triflate).[3]
-
Dictating Steric Environment: The bulkiness of the phosphine ligand is a key determinant of the coordination number of the palladium complex and the rate of reductive elimination, the final step that forms the desired C-C bond and regenerates the active catalyst.[4] Bulky ligands often promote the formation of highly reactive, low-coordinate palladium species.[4]
-
Enhancing Catalyst Stability: Phosphine ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black and thereby increasing its overall efficiency and turnover number.
Chlorophosphines are invaluable starting materials in the synthesis of tertiary phosphine ligands because the P-Cl bond is readily susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of organic substituents.[5][6] This modularity enables the rational design and synthesis of ligands with precisely tuned steric and electronic properties to optimize a specific catalytic transformation.[1]
From Chlorophosphine to High-Performance Ligand: A Synthetic Overview
The synthesis of tertiary phosphine ligands from chlorophosphines is a well-established and versatile process, typically involving the reaction of a chlorophosphine with an organometallic nucleophile, such as a Grignard or organolithium reagent.[1][7] This nucleophilic substitution at the phosphorus atom displaces the chloride to form a new phosphorus-carbon bond.[1]
Protocol 1: General Synthesis of a Tertiary Phosphine Ligand from a Diarylchlorophosphine
This protocol describes a general procedure for the synthesis of an unsymmetrical tertiary phosphine ligand using a diarylchlorophosphine precursor.
Materials:
-
Bis(4-methylphenyl)chlorophosphine
-
Appropriate Grignard reagent (e.g., Cyclohexylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a solution of Bis(4-methylphenyl)chlorophosphine (1.0 equiv) in anhydrous THF to a Schlenk flask.
-
Nucleophilic Addition: Cool the solution to 0 °C and slowly add the Grignard reagent (1.1 equiv) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of degassed water at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary phosphine.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Insights:
-
Inert Atmosphere: Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxides, which are generally catalytically inactive.[7] Therefore, all manipulations must be carried out under an inert atmosphere.
-
Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards water. The use of anhydrous solvents is crucial for the success of the reaction.
-
Stoichiometry: A slight excess of the organometallic reagent is often used to ensure complete consumption of the chlorophosphine.
Palladium-Catalyzed C-C Cross-Coupling Reactions
The ligands synthesized from chlorophosphines are instrumental in some of the most powerful C-C bond-forming reactions in organic chemistry. Below, we detail the application of these catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Suzuki-Miyaura Coupling: A Robust Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.[8][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110922428A - Synthesis method of chlorophosphine compound - Google Patents [patents.google.com]
- 6. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
application in pharmaceutical intermediate synthesis
An Application Guide to Modern Synthetic Strategies in Pharmaceutical Intermediate Production
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where the efficiency, purity, and scalability of each step are paramount. Pharmaceutical intermediates are the crucial chemical building blocks synthesized during this journey, bridging raw materials and the final API.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern catalytic and process technologies that are revolutionizing the synthesis of these vital compounds. We will explore the causality behind the shift towards greener, more efficient methodologies like catalysis and flow chemistry, provide a detailed, field-proven protocol for a key transformation, and discuss the analytical techniques required for quality assurance.
The Strategic Imperative for Innovation in Intermediate Synthesis
Traditionally, the synthesis of pharmaceutical intermediates has been criticized for its environmental impact, often involving hazardous reagents, large volumes of toxic solvents, and energy-intensive processes.[1][] Modern pharmaceutical development, driven by stringent regulatory standards and a growing emphasis on sustainability, necessitates a paradigm shift. The goal is no longer just to synthesize a molecule, but to do so via a process that is safe, cost-effective, scalable, and environmentally benign.[4][5] This has led to the widespread adoption of innovative platforms that address the core challenges of chemical synthesis.
Two of the most impactful advancements are the adoption of Green Chemistry principles and the implementation of novel process technologies .
-
Green Chemistry : This philosophy focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[][6] Key principles include maximizing "atom economy" (ensuring most atoms from the reactants end up in the final product), using safer solvents, and employing catalysts to enable more efficient reactions.[][7]
-
Advanced Process Technologies : Innovations like Flow Chemistry and the use of Biocatalysis offer unprecedented control and efficiency. Flow chemistry provides a safer, more consistent, and scalable alternative to traditional batch processing, while biocatalysis leverages the exquisite selectivity of enzymes to perform complex transformations under mild conditions.[8][9][10][11]
Core Methodologies in Modern Intermediate Synthesis
Catalysis: The Engine of Efficiency and Selectivity
Catalysis is a cornerstone of modern pharmaceutical synthesis, enabling reactions that are faster, more selective, and require less energy.[12][13]
-
Homogeneous Asymmetric Catalysis : Many APIs are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one is therapeutically active. Asymmetric catalysis is crucial for producing a single, desired enantiomer, thereby improving efficacy and reducing potential side effects.[12][14] Transition metal catalysts, such as those based on Rhodium and Ruthenium, are instrumental in reactions like asymmetric hydrogenation to create chiral centers with high fidelity.[12][14]
-
Biocatalysis : The use of enzymes as natural catalysts offers unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild, aqueous conditions.[15][16][17] This approach aligns perfectly with green chemistry principles.[1] Enzyme classes like hydrolases, oxidoreductases, and transaminases are now routinely used for synthesizing key chiral intermediates, such as chiral amines and alcohols, which are prevalent in many drugs.[11][15][18]
Flow Chemistry: From the Flask to the Future
Flow chemistry, or continuous manufacturing, represents a fundamental shift from traditional batch production.[9] Instead of reacting large quantities in a single vessel, reactants are continuously pumped through a network of tubes or microreactors where they mix and react.[9][10]
Causality for Adopting Flow Chemistry:
-
Enhanced Safety : Small reaction volumes within the reactor minimize the risk associated with highly exothermic or hazardous reactions.[8][19] This allows chemists to explore reaction conditions that would be too dangerous in large batch reactors.[8]
-
Superior Control & Consistency : Precise control over parameters like temperature, pressure, and residence time leads to higher yields, fewer impurities, and excellent batch-to-batch reproducibility.[9][20]
-
Efficient Scalability : Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[10]
The diagram below illustrates the fundamental difference between batch and continuous flow processing.
Sources
- 1. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 2. theasengineers.com [theasengineers.com]
- 4. matjournals.net [matjournals.net]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Sustainable Pharma Synthesis: Eco-Friendly Manufacturing - Reachem [reachemchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. oatext.com [oatext.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. jst.org.in [jst.org.in]
Troubleshooting & Optimization
preventing oxidation of bis(3,5-dimethylphenyl)phosphine during synthesis
Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, scientists, and drug development professionals working with air-sensitive phosphine ligands. Today, we address a critical challenge in the synthesis of bis(3,5-dimethylphenyl)phosphine: the prevention of its oxidation to the corresponding phosphine oxide. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and high-purity synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What makes bis(3,5-dimethylphenyl)phosphine so susceptible to oxidation?
The phosphorus atom in bis(3,5-dimethylphenyl)phosphine is in a +3 oxidation state (P(III)) and possesses a lone pair of electrons. This lone pair makes the phosphorus atom nucleophilic and highly susceptible to attack by atmospheric oxygen.[1] The reaction results in the formation of the thermodynamically stable pentavalent (P(V)) bis(3,5-dimethylphenyl)phosphine oxide, which is generally inactive for its intended purpose as a ligand in catalysis.[1] This oxidation is a common degradation pathway for most tertiary phosphines.[2]
Q2: How can I definitively identify oxidation in my product?
The most reliable method for identifying and quantifying the presence of phosphine oxide is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] There is a significant and predictable difference in the chemical shifts between the phosphine and its oxide. Visual inspection can also be an indicator; the desired phosphine is a low-melting solid or oil, whereas the phosphine oxide is typically a white, crystalline solid.[3] A cloudy reaction mixture or the formation of a white precipitate can suggest unwanted oxidation.
Table 1: Typical ³¹P NMR Chemical Shifts
| Compound | Typical δ (ppm, CDCl₃) | Notes |
| Bis(3,5-dimethylphenyl)phosphine | ~ -15 to -25 ppm | The exact shift can vary slightly based on concentration and solvent. |
| Bis(3,5-dimethylphenyl)phosphine Oxide | ~ +30 to +40 ppm | The large downfield shift is characteristic of P(V) oxides compared to P(III) phosphines.[1][4] |
Q3: What are the non-negotiable best practices for storing and handling this phosphine?
To maintain the integrity of bis(3,5-dimethylphenyl)phosphine, it must be stored and handled under a dry, inert atmosphere (high-purity argon or nitrogen) at all times.[3] For long-term storage, a cool, dark environment such as a laboratory freezer is recommended.[5] The container must be sealed with a high-integrity cap, such as a Sure/Seal™ bottle, which allows for the removal of the compound via syringe or cannula without exposing the bulk material to air.[5] Before opening, the container must be allowed to warm fully to room temperature to prevent condensation of atmospheric moisture on the cold surfaces.
Q4: Which solvents are recommended, and how should they be prepared?
Solvents must be rigorously dried and deoxygenated. The presence of dissolved oxygen is a direct route to oxidation, while water can participate in hydrolysis pathways. Toluene is a common solvent for the synthesis.[6]
-
Drying: Solvents can be dried by passing them through a column of activated alumina (solvent purification system) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for toluene).
-
Deoxygenating: The most effective method to remove dissolved gases is to perform at least three "freeze-pump-thaw" cycles.[7][8] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing the solvent.[7] For less stringent applications, sparging the solvent with a stream of inert gas for 30-60 minutes can suffice, but this is less thorough.[9]
Troubleshooting Guide: Synthesis & Workup
Problem: My final product's ³¹P NMR spectrum shows a significant peak for the phosphine oxide.
This is the most common issue and points directly to oxygen exposure at some stage. The key is to identify the source of the leak or contamination.
Answer:
-
Verify the Integrity of Your Inert Atmosphere Setup:
-
Schlenk Line Leaks: Check all glass joints, stopcocks, and tubing for leaks. Ensure all ground-glass joints are properly greased with a suitable vacuum grease and secured with clips.[5][10] A good seal is paramount.
-
Inert Gas Purity: Use high-purity (≥99.998%) argon or nitrogen. Older gas cylinders or house lines can sometimes be contaminated. An oxygen trap on your gas line is a worthwhile investment.
-
Insufficient Purging: Ensure you perform at least three evacuate-refill cycles on all glassware before starting the reaction.[7] This process removes the laboratory atmosphere and replaces it with the inert gas.[7][10]
-
-
Re-evaluate Your Reagent and Solvent Preparation:
-
Starting Material: If your synthesis involves the reduction of bis(3,5-dimethylphenyl)phosphine oxide, ensure the reduction reaction went to completion. Incomplete reduction will leave the starting material, which has a similar chemical shift to the unwanted oxidized product.
-
Solvent Deoxygenation: Sparging alone may not be sufficient. For maximum security, switch to the freeze-pump-thaw method for all solvents used in the reaction and workup.[8]
-
-
Analyze Your Workup Procedure:
-
Quenching: The reaction quenching step is a high-risk point for oxygen introduction. Quenching reagents (e.g., water) must be thoroughly degassed before being added to the reaction mixture. The addition should be done via cannula or syringe under a positive pressure of inert gas.
-
Extraction & Filtration: All workup steps, including liquid-liquid extractions and filtrations, must be performed using air-free techniques. This involves using a Schlenk filter stick (cannula filtration) or conducting the entire workup in a glovebox.[11] Exposing the product to air during separation is a common cause of oxidation.[2]
-
-
Consider the Purification Step:
-
Chromatography: If you are purifying by column chromatography, the phosphine oxide is significantly more polar than the phosphine.[12] However, running a column is a major source of air exposure. If chromatography is unavoidable, use degassed solvents and keep the column under a positive pressure of inert gas.
-
Crystallization/Precipitation: This can be a better, air-free method of purification. The phosphine may be crystallized from a degassed non-polar solvent like hexane.
-
Caption: Troubleshooting flowchart for identifying sources of oxidation.
Problem: My reaction yield is low, and I'm recovering starting material, but I don't see significant phosphine oxide.
Answer:
If oxidation is not the primary issue, the problem likely lies with the reaction conditions or reagent activity. If you are performing a reduction of the phosphine oxide:
-
Reducing Agent Potency: The activity of reducing agents like Red-Al® (sodium bis(2-methoxyethoxy)aluminum dihydride) can diminish with improper storage. Ensure you are using a fresh or properly stored batch.
-
Reaction Temperature: The reduction is often performed at low temperatures (e.g., -5 to 5 °C).[6] Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction period. A deviation to warmer temperatures can sometimes lead to side reactions, while a temperature that is too low may stall the reaction.
-
Stoichiometry: Carefully check the stoichiometry of your reducing agent. A slight excess is sometimes used to ensure full conversion, but a large excess can complicate the workup.
Detailed Experimental Protocol: Synthesis via Reduction
This protocol details the synthesis of bis(3,5-dimethylphenyl)phosphine by reducing the air-stable bis(3,5-dimethylphenyl)phosphine oxide. All steps must be performed using standard Schlenk techniques under an inert atmosphere. [5][7][13]
Materials:
-
Bis(3,5-dimethylphenyl)phosphine Oxide (1.0 eq)
-
Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®), ~70% solution in toluene (1.0 eq)
-
Anhydrous, degassed toluene
-
Degassed deionized water
Procedure:
-
Glassware Preparation: Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser overnight. Assemble the apparatus hot and allow it to cool to room temperature under a positive flow of high-purity argon or nitrogen.
-
Reaction Setup: Place the flask in an ice/salt bath to achieve a temperature of -5 °C.
-
Reagent Addition:
-
Under a positive flow of inert gas, add the bis(3,5-dimethylphenyl)phosphine oxide to the flask, followed by anhydrous, degassed toluene (approx. 3 mL per gram of oxide). Stir until dissolved.
-
Using a gas-tight syringe, slowly add the Red-Al® solution dropwise to the stirred mixture, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 30 minutes.[6]
-
-
Reaction: Allow the reaction to stir at 0-5 °C for 5 hours.[6] Monitor the reaction by taking an aliquot (via syringe), quenching it in degassed CDCl₃, and analyzing by ³¹P NMR to confirm the disappearance of the starting material.
-
Workup (Air-Free):
-
Cool the reaction flask back to <5 °C.
-
Crucial Step: Very slowly and carefully, add degassed deionized water dropwise via syringe to quench the excess reducing agent. This is an exothermic process; maintain vigorous stirring and slow addition to control the reaction.
-
Allow the mixture to warm to room temperature and let the layers separate.
-
Using a cannula, transfer the organic (toluene) layer to a separate, pre-dried and inerted Schlenk flask.
-
-
Isolation:
-
Remove the toluene from the organic layer under reduced pressure (on the Schlenk line) to yield the crude bis(3,5-dimethylphenyl)phosphine as an oil or low-melting solid.[6] The product should be stored under an inert atmosphere immediately.
-
Caption: Workflow for the synthesis of bis(3,5-dimethylphenyl)phosphine.
References
- BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Precursors.
- BenchChem. (2025). Technical Support Center: Managing Air-Sensitive Phosphine-Containing Reagents.
- BenchChem. (2025). The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
- Berry Group, University of Wisconsin. (2019). Section 5.2 Title: Schlenk Techniques.
- The Schlenk Line Survival Guide. Illustrated guides designed to help you master air and moisture-sensitive chemistry.
- LibreTexts Chemistry. (2021). The Schlenk Line Survival Guide.
- Macgregor, S. A., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
- University of Groningen. (2008). Working with air and moisture sensitive compounds.
- ChemicalBook. (2023). BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis.
- Engel, R., & Cohen, J. I. (2011). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(5), 1554-1560.
- BenchChem. (2025). Preventing oxidation of Bis(4-methylphenyl)chlorophosphine to the phosphine oxide.
- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. batch.libretexts.org [batch.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bulky Ligands
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when working with sterically demanding substrates and bulky phosphine ligands. Our goal is to provide not just solutions, but a deeper understanding of the mechanistic principles behind them, empowering you to confidently troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low yields in Suzuki couplings involving bulky ligands.
Q1: I'm seeing very low to no product formation in my Suzuki coupling with a sterically hindered substrate. What are the first things I should check?
A1: When faced with low conversion, a systematic check of your reaction parameters is crucial. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. Steric hindrance can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Therefore, a common first step is to switch to a bulkier, more electron-rich ligand, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to accelerate these steps.[1][2] Concurrently, ensure your base (e.g., K₃PO₄) is finely powdered and anhydrous, and consider increasing the reaction temperature, as sterically hindered substrates often require more thermal energy.[1]
Q2: My boronic acid starting material seems to be disappearing, but I'm not getting my desired product. What's happening?
A2: This is a classic sign of protodeboronation, a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[1][3] This is often promoted by the presence of water and can be exacerbated at higher temperatures.[1] To mitigate this, consider using more stable boron reagents like boronic pinacol esters (Bpin) or MIDA boronates.[1][3] Ensuring strictly anhydrous reaction conditions and using a thoroughly dried base can also help suppress this unwanted side reaction.[1]
Q3: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling, the formation of a biaryl from two molecules of your boronic acid, is typically promoted by the presence of oxygen.[1][3] It is imperative to thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[1] Using a well-defined Pd(0) precatalyst can also help minimize the Pd(II) species that can promote homocoupling at the start of the reaction.[1]
Q4: Can the bulky ligand itself cause problems?
A4: While bulky, electron-rich ligands are essential for promoting the coupling of hindered substrates, their use requires careful consideration. In some cases, these ligands can paradoxically accelerate the undesired protodeboronation side reaction.[4] This highlights the need for careful optimization of the ligand, base, and solvent system to find a balance that favors the desired cross-coupling pathway.
In-Depth Troubleshooting Guide
Problem: Low or No Product Formation
When initial checks don't resolve the issue of low yield, a more detailed investigation into the reaction components and conditions is necessary.
The choice of palladium precursor and, most critically, the phosphine ligand is paramount for overcoming the steric challenges of bulky substrates.[2][5] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these demanding transformations.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of the active, monoligated 14-electron palladium(0) species, which is more reactive in the crucial oxidative addition step with the sterically hindered aryl halide.[1][2] They also facilitate the final, often difficult, reductive elimination step to release the product.[6]
-
Palladium Source: While Pd(OAc)₂ is a common choice, well-defined Pd(0) precatalysts can sometimes offer improved performance by minimizing side reactions at the start of the reaction.[1]
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the yield.[3]
The base and solvent work in concert to influence the reaction rate and outcome. The base is required to activate the boronic acid for transmetalation.[9][10]
Solutions:
-
Base Selection:
-
Potassium phosphate (K₃PO₄) is a reliable and often effective base for hindered couplings, particularly when used as a fine, anhydrous powder.[1]
-
For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be required.[1]
-
Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[11]
-
-
Solvent Choice:
Sterically hindered substrates often have higher activation energy barriers for the key steps in the catalytic cycle.
Solution:
-
Increase Temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), a stepwise increase to 100-140 °C can significantly improve the reaction rate and yield.[1][8]
-
Microwave Irradiation: Microwave heating can be a powerful tool to rapidly and uniformly heat the reaction, often leading to dramatically reduced reaction times and improved yields for difficult couplings.[1]
Problem: Significant Byproduct Formation
The consumption of starting materials to form undesired byproducts is a common reason for low yields.
As mentioned in the FAQs, this is the hydrolysis of the boronic acid.
Solutions:
-
Use More Stable Boron Reagents: Boronic pinacol esters (Bpin) are significantly more robust and less prone to protodeboronation.[1] Potassium aryltrifluoroborates and MIDA boronates are also excellent, stable alternatives.[3]
-
Anhydrous Conditions: Ensure your base and solvent are thoroughly dried. The presence of water is a key contributor to this side reaction.[1]
The coupling of two boronic acid molecules or two aryl halide molecules.
Solutions:
-
Rigorous Degassing: Remove all traces of oxygen from the reaction mixture by sparging with an inert gas or through freeze-pump-thaw cycles.[1][3]
-
Use a Pd(0) Precatalyst: This can minimize the presence of Pd(II) species that can initiate homocoupling pathways.[1]
The aryl halide is reduced to the corresponding arene, a common issue with bulky, electron-rich ligands.
Solutions:
-
Ligand Optimization: This side reaction is often ligand-dependent. The unique structure of certain ligands, like AntPhos, has been shown to inhibit the β-hydride elimination pathway that leads to these reduction products.[1][8]
-
Choice of Base and Solvent: Avoid protic solvents and hydroxide bases which can act as hydride sources.[3]
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Recommended Ligand and Base Combinations for Hindered Substrates
The following table provides starting points for optimizing your reaction. Conditions should be further optimized for each specific substrate combination.
| Aryl Halide Reactivity | Boronic Acid/Ester | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temp. (°C) |
| Aryl Bromide/Iodide (Hindered) | Arylboronic Acid | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 |
| Aryl Chloride (Hindered) | Arylboronic Acid | XPhos, RuPhos | K₃PO₄, t-BuOK | Toluene, Dioxane | 100-120 |
| Tetra-ortho-substituted Biaryl Synthesis | Arylboronic Acid/Ester | AntPhos, BI-DIME | K₃PO₄ | Toluene, Xylenes | 110-140 |
| Prone to Protodeboronation | Boronic Pinacol Ester | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
General Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for a Suzuki coupling reaction involving a sterically hindered aryl bromide and a boronic acid, using a Buchwald-type ligand.
Materials:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.2-1.5 eq)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and finely powdered base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the entire mixture can be subjected to another three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[12]
References
- BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to the Kinetic Performance of Catalysts in Suzuki Coupling with 3-tert-Butylphe.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- University of Liverpool IT Services. (n.d.). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands.
- University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ACS Publications. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Palladium-Phosphine Complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to troubleshooting catalyst deactivation pathways for palladium-phosphine complexes. This resource is designed to provide in-depth, practical guidance to help you diagnose, mitigate, and overcome common challenges encountered during your experiments. As Senior Application Scientists, we understand that catalyst stability is paramount to achieving reproducible and high-yielding synthetic transformations. This guide combines fundamental mechanistic understanding with field-proven insights to empower your research.
Section 1: Understanding the "Why" - Common Deactivation Pathways
Before diving into troubleshooting, it's crucial to understand the common culprits behind the loss of catalytic activity. Palladium-phosphine complexes, while versatile, are susceptible to several deactivation pathways that can terminate the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction starts well but then stalls, often with the formation of palladium black. What's happening?
A1: This is a classic symptom of catalyst decomposition leading to the formation of inactive palladium(0) nanoparticles or bulk metal ("palladium black").[1][2] This typically occurs when the concentration of the active, ligand-stabilized Pd(0) species diminishes. The primary causes include:
-
Ligand Oxidation: Phosphine ligands, especially electron-rich trialkylphosphines, are susceptible to oxidation to the corresponding phosphine oxides, particularly in the presence of trace oxygen or other oxidants.[3][4] Phosphine oxides are generally poor ligands for Pd(0) and cannot effectively stabilize the metal center, leading to aggregation.[1]
-
Insufficient Ligand Concentration: If the ligand-to-palladium ratio is too low, or if the ligand dissociates too readily, the "naked" Pd(0) species can aggregate.
-
Reductive Elimination of Unstable Species: In some cases, the catalyst can be consumed by side reactions that lead to inactive Pd species.[5]
Q2: I'm observing significant P-C bond cleavage in my phosphine ligand during a high-temperature reaction. Why does this occur and how can I prevent it?
A2: P-C bond cleavage is a known deactivation pathway, particularly with bulky, electron-rich phosphine ligands at elevated temperatures. This process can occur through several mechanisms, including oxidative addition of a P-C bond to the palladium center. The resulting palladacycle can be catalytically inactive or have significantly reduced activity. To mitigate this:
-
Ligand Choice: Consider using more robust ligands with stronger P-C bonds. Bidentate or chelating phosphine ligands often exhibit greater stability.[4]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of P-C bond cleavage.
-
Additives: In some systems, the addition of sacrificial ligands or stabilizers can help prevent this deactivation pathway.
Q3: My reaction is sluggish, and I suspect β-hydride elimination is a competing and deactivating pathway. How can I confirm this and what can be done?
A3: β-hydride elimination is a fundamental step in many palladium-catalyzed reactions but can also be a deactivation pathway if it leads to the formation of undesired byproducts and inactive palladium hydride species.[6][7] It is particularly relevant when using alkyl substrates with β-hydrogens.[8]
-
Confirmation: Deuterium labeling studies can provide strong evidence for β-hydride elimination. If you replace a β-hydrogen with deuterium, you should observe a kinetic isotope effect (a slower reaction rate).
-
Mitigation Strategies:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the rate of β-hydride elimination.[9] Bulky ligands can disfavor the geometry required for this step.
-
Substrate Choice: If possible, use substrates that lack β-hydrogens.
-
Reaction Conditions: The choice of base and solvent can also influence the propensity for β-hydride elimination.
-
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured troubleshooting workflows and step-by-step protocols to address specific deactivation issues.
Troubleshooting Guide 1: Diagnosing and Preventing Catalyst Decomposition (Palladium Black Formation)
Issue: Premature catalyst deactivation and formation of palladium black.
Workflow:
Experimental Protocol: 31P NMR Analysis for Ligand Oxidation
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours).
-
Quenching (Optional): If the reaction is ongoing, you may need to quench the aliquot by adding a suitable reagent that stops the catalytic cycle without interfering with the NMR analysis.
-
NMR Analysis: Dilute the aliquot in a deuterated solvent and acquire a ³¹P{¹H} NMR spectrum.
-
Data Interpretation:
-
The presence of a new peak in the region of +20 to +40 ppm is indicative of phosphine oxide formation.
-
Compare the integration of the phosphine ligand peak to the phosphine oxide peak to quantify the extent of oxidation.
-
| Compound Type | Typical ³¹P NMR Chemical Shift (ppm) |
| Triarylphosphine (e.g., PPh₃) | -5 to -10 |
| Trialkylphosphine (e.g., PCy₃) | +10 to +30 |
| Triarylphosphine Oxide (e.g., OPPh₃) | +25 to +35 |
| Trialkylphosphine Oxide (e.g., OPCy₃) | +45 to +55 |
Table 1: Typical ³¹P NMR chemical shifts for common phosphines and their oxides.
Troubleshooting Guide 2: Addressing Sluggish Reactions Due to Reductive Elimination Issues
Issue: The reaction is slow or does not go to completion, suggesting that the final reductive elimination step is rate-limiting.
Causality: Reductive elimination is the product-forming step and involves the coupling of two ligands on the palladium center with a concomitant reduction of the metal's oxidation state.[10] The rate of this step is highly sensitive to the electronic and steric properties of both the ancillary phosphine ligands and the coupling partners.[11][12] Electron-donating ligands can slow down reductive elimination from an electron-rich metal center.[12]
Workflow:
Experimental Protocol: Ligand Screening for Improved Reductive Elimination
-
Reaction Setup: Set up a parallel screen of several reactions. Use the same substrate and reaction conditions but vary the phosphine ligand.
-
Ligand Selection: Choose a diverse set of ligands with varying electronic and steric properties. For example:
-
Electron-rich, bulky: t-Bu₃P
-
Electron-rich, less bulky: P(o-tolyl)₃
-
Electron-neutral: PPh₃
-
Electron-poor: P(4-CF₃C₆H₄)₃
-
Bidentate (different bite angles): dppe, dppf, Xantphos
-
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., GC, LC-MS, or TLC).
-
Analysis: Compare the reaction rates and final conversions to identify the optimal ligand.
| Ligand Property | Effect on Reductive Elimination | Rationale |
| Increased Electron Donation | Generally Slower | Stabilizes the higher oxidation state of palladium, making reduction less favorable.[12] |
| Increased Steric Bulk | Generally Faster | Steric repulsion between bulky ligands can promote the bond-forming elimination step to relieve steric strain.[13][14] |
| Increased Bite Angle (Bidentate) | Can be Faster | A wider bite angle can distort the square planar geometry, bringing the coupling partners closer and facilitating elimination. |
Table 2: Influence of ligand properties on the rate of reductive elimination.
Section 3: Mechanistic Deep Dive - Visualizing Deactivation Pathways
A deeper understanding of the elementary steps involved in catalyst deactivation can aid in the rational design of more robust catalytic systems.
Oxidative Deactivation Pathway
This pathway is particularly relevant in aerobic oxidation reactions but can also occur with trace oxygen in other cross-coupling reactions.[3]
Deactivation via P-C Bond Cleavage
At elevated temperatures, P-C bond activation can lead to the formation of inactive palladacycles.
References
- Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
- Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(12), 4954-4966. [Link][11][12]
- Ananikov, V. P., Musaev, D. G., & Morokuma, K. (2005). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 44(10), 3534-3545. [Link][13]
- Hartwig, J. F. (1998). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 120(50), 13032-13033. [Link][14]
- Gensch, T., et al. (2020).
- Milstein, D., & Stille, J. K. (1979). A general scheme for the palladium-catalyzed coupling of organotin reagents with organic halides. Journal of the American Chemical Society, 101(17), 4992-4998. [Link][10]
- Biscoe, M. R., & Buchwald, S. L. (2009). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters, 11(8), 1773-1775. [Link][1]
- Gessner Group. (n.d.). Phosphine ligands and catalysis. Ruhr-Universität Bochum. [Link][17]
- Drent, E., et al. (2012). Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. Organometallics, 31(22), 7963-7977. [Link][5]
- Chen, M., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 8(11), 10547-10554. [Link][2][20]
- Rodríguez-López, J., et al. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes.
- Tomás-Gamasa, M., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6297-6304. [Link][22][23]
- Jentoft, F. C. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 3-21. [Link][24]
- García Suárez, E. J. (2007). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- Liu, Y., & Watson, D. A. (2020). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical Science, 11(34), 9117-9123. [Link][26]
- García-Suárez, E. J., et al. (2007). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Dalton Transactions, (42), 4941-4949. [Link][27]
- Zhang, Z., et al. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters.
- Imamoto, T., & Gridnev, I. D. (2018). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 83(1), 1-18. [Link][28]
- Aromí, G., et al. (2020). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. [Link][9]
- Škoch, K., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link][29]
- Stahl, S. S., et al. (2013). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 135(12), 4872-4885. [Link][8]
- Wikipedia contributors. (2023).
- Ramar, T., Subbaiah, M. A. M., & Ilangovan, A. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry, 87(7), 4508-4523. [Link][30]
- Nova, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][31]
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1944. [Link][33]
- ResearchGate. (n.d.). Additives used to stabilise palladium catalyst.
- Chemicalland21. (2025). The Role of Advanced Phosphine Ligands in Modern Catalysis: A Look at 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine. Chemicalland21. [Link][35]
Sources
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Moisture in Reactions with Chlorophosphines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorophosphines. This guide is designed to provide in-depth, field-proven insights into the critical challenge of moisture management. As highly reactive electrophiles, chlorophosphines demand rigorous anhydrous conditions to ensure reaction success, prevent byproduct formation, and maintain experimental reproducibility. This resource, presented in a troubleshooting and FAQ format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and proactively design robust experimental setups.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause, diagnostic methods, and a step-by-step solution grounded in chemical principles.
Problem 1: My reaction yield is significantly lower than expected, and I've isolated a sticky white solid as a byproduct.
Probable Cause: This is a classic symptom of chlorophosphine hydrolysis. Chlorophosphines react readily with even trace amounts of water to form phosphinous acids (R₂POH), which can exist in equilibrium with their tautomer, secondary phosphine oxides (R₂P(O)H).[1] These compounds are often less soluble and can precipitate from organic solvents. The hydrolysis reaction consumes your starting material and generates hydrogen chloride (HCl), which can further catalyze undesired side reactions.
The Hydrolysis Reaction: R₂P-Cl + H₂O → [R₂P-OH₂⁺]Cl⁻ → R₂P(O)H + HCl
Diagnostic Steps:
-
³¹P NMR Spectroscopy: This is the most definitive method to identify phosphorus-containing byproducts.[2] The phosphorus atom in a secondary phosphine oxide has a distinct chemical shift, typically significantly downfield from the parent chlorophosphine.
-
Reaction Monitoring: If you observe fuming upon opening your reaction vessel (the generated HCl reacting with atmospheric moisture) or see an unexpected precipitate form, moisture contamination is highly likely.
Solution Pathway:
A multi-pronged approach focusing on the rigorous exclusion of water from all components is necessary.
-
Glassware Preparation: Water adsorbs onto glass surfaces. Standard washing and air-drying is insufficient.
-
Protocol: All glassware (flasks, syringes, cannulas, stir bars) must be oven-dried at >120 °C for at least 4 hours (overnight is standard) and assembled hot while flushing with a stream of dry inert gas (nitrogen or argon). Alternatively, for immediate use, glassware can be flame-dried under vacuum.
-
-
Solvent Dehydration: Commercial "anhydrous" solvents often contain unacceptable levels of moisture (50-300 ppm) for sensitive reactions. You must implement a robust drying protocol.[3]
-
Action: Choose a drying method appropriate for your solvent and desired dryness level. For many applications involving chlorophosphines, aiming for a residual water content of <10 ppm is advisable.
-
-
Inert Atmosphere Integrity: Ensure your reaction is performed under a positive pressure of a dry inert gas.
Problem 2: My reaction fails completely, and analysis shows only hydrolyzed starting material. I used a solvent from a commercial purification system.
Probable Cause: While solvent purification systems (SPS) using columns of activated alumina are effective, their performance degrades over time.[7] The column may be saturated with water, or the solvent may have been exposed to the atmosphere during dispensing. Another possibility is the use of a hygroscopic solvent that rapidly absorbs moisture after dispensing.
Diagnostic Steps:
-
Quantify Water Content with Karl Fischer Titration: This is the gold standard for accurately determining the water content in your solvent.[8][9][10][11] Take a sample directly from the SPS tap and another from your reaction flask just before adding the chlorophosphine. Comparing the two values will reveal if the solvent is "wet" from the source or if contamination occurs during transfer.
-
Check the Inert Gas Line: The inert gas used to pressurize the solvent keg and for your reaction manifold must be dry. Standard nitrogen is often not sufficient.
Solution Pathway:
-
Validate Your Solvent Source:
-
Protocol: Regularly test the output of your SPS with a Karl Fischer titrator.[12] If the water content is above your required threshold (e.g., >10-20 ppm), the drying columns need regeneration or replacement.
-
-
Refine Solvent Transfer Technique:
-
Action: When dispensing from an SPS, flush the tap thoroughly. Collect the solvent in an oven-dried flask that is already under a positive pressure of inert gas.
-
-
Purify Your Inert Gas:
-
Action: Pass the inert gas from the cylinder through a drying column (e.g., packed with Drierite/molecular sieves) and an oxygen-scavenging catalyst before it enters your manifold or glovebox.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting failed or low-yielding reactions involving chlorophosphines.
Caption: Troubleshooting decision tree for moisture-related issues.
Frequently Asked Questions (FAQs)
Q1: Why are chlorophosphines so sensitive to moisture and air?
A1: The sensitivity arises from the electronic properties of the phosphorus atom. The phosphorus in a chlorophosphine (a P(III) species) has a lone pair of electrons, making it a target for oxidation by atmospheric oxygen to form the more thermodynamically stable phosphinyl chloride (a P(V) species).[2] Simultaneously, the phosphorus atom is highly electrophilic due to the electron-withdrawing effect of the chlorine atom, making it extremely susceptible to attack by nucleophiles like water.[1]
Q2: How dry do my solvents really need to be?
A2: The required level of dryness depends on the specific chlorophosphine's reactivity, the reaction scale, and stoichiometry. For highly sensitive reagents or reactions where the chlorophosphine is the limiting reagent, a water content of <10 ppm is often necessary. For less sensitive applications, <50 ppm might be acceptable.[3] As a best practice, always aim for the driest possible conditions to ensure reproducibility. Karl Fischer titration is the most reliable method to verify your solvent's water content.[13][14]
Q3: What is the best drying agent for my solvent?
A3: The choice of drying agent is critical and solvent-dependent. Using an inappropriate agent can be ineffective or even introduce new impurities. Molecular sieves (3Å for most solvents, 4Å for others) are a good general-purpose choice for static drying.[15][16] For achieving the lowest possible water levels, distillation from a reactive drying agent is often superior.[7][17]
| Solvent | Recommended Primary Drying Agent(s) | Typical Residual H₂O (ppm) | Incompatible Agents |
| Tetrahydrofuran (THF) | Na / Benzophenone (distillation) | < 10 ppm | P₂O₅, CaCl₂ |
| Activated 3Å Molecular Sieves (static, 48h) | 3-5 ppm[15][16] | ||
| Dichloromethane (DCM) | CaH₂ (distillation) | ~13 ppm[15][16] | Na, K |
| Activated Alumina (column) | < 5 ppm[15][16] | ||
| Toluene | Na / Benzophenone (distillation) | ~34 ppm[16] | CaCl₂, CaSO₄ |
| Activated Silica (column) | < 5 ppm[16] | ||
| Acetonitrile (MeCN) | CaH₂ (distillation), then P₂O₅ (distillation) | < 10 ppm | Na / Benzophenone |
| Activated 3Å Molecular Sieves (static, 24h) | ~9 ppm[15] | ||
| Methanol / Ethanol | Mg / I₂ (distillation) | 30-60 ppm[15][16] | Na, CaH₂ (reactive) |
| Activated 3Å Molecular Sieves (static, >72h) | 10-20 ppm[15][16] | ||
| Table 1: Efficiency and compatibility of common solvent drying agents. Data compiled from authoritative sources.[15][16][18] |
Q4: What's the difference between using nitrogen and argon as an inert gas?
A4: Both nitrogen (N₂) and argon (Ar) are used to create an inert atmosphere.[5] For most applications involving chlorophosphines, high-purity, dry nitrogen is sufficient and more economical. Argon is significantly denser than air, making it more effective at blanketing a reaction and preventing atmospheric ingress, especially in systems with potential small leaks.[7] While some lithium chemistry can react with N₂, this is not a concern for chlorophosphine reactions. The primary consideration is ensuring the gas is dry, regardless of which you choose.
Experimental Protocols & Methodologies
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF) via Distillation
This protocol describes the process for obtaining ultra-dry THF suitable for the most moisture-sensitive reactions.
Methodology:
-
Pre-drying: Add approximately 10-20g of calcium hydride (CaH₂) per liter of commercial-grade THF. Stir overnight under a nitrogen atmosphere. This removes the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be appropriately sized (not more than 2/3 full). All glassware must be oven- or flame-dried.
-
Transfer & Reagent Addition: Carefully decant or cannula transfer the pre-dried THF into the distillation flask. Under a positive flow of nitrogen, add small pieces of metallic sodium (approx. 5g/L) and a few crystals of benzophenone (approx. 0.5g/L) to the flask.
-
Reflux: Heat the mixture to a gentle reflux. The solution will initially be colorless or yellow. As the sodium reacts with residual water and the benzophenone, a ketyl radical anion is formed, which imparts a deep blue or purple color.
-
Equilibration: The persistent deep blue/purple color is your indicator that the solvent is anhydrous and free of oxygen. Continue to reflux for at least 30 minutes after this color develops.
-
Distillation & Collection: Distill the solvent directly into an oven-dried collection flask (e.g., a Schlenk flask) that is under a positive pressure of inert gas. Collect only the amount needed for immediate use. Never distill to dryness.
-
Storage: The freshly distilled, anhydrous solvent should be used immediately for best results.
Protocol 2: Performing a Reaction Under Inert Atmosphere Using a Schlenk Line
This protocol outlines the key steps for setting up and running a reaction while excluding air and moisture.
Caption: A simplified Schlenk line setup for inert atmosphere reactions.
Methodology:
-
Apparatus Setup: Assemble your oven-dried glassware (e.g., a Schlenk flask with a stir bar, condenser) and connect it to the dual-manifold Schlenk line via flexible tubing.
-
Purge Cycle: Evacuate the flask by switching the stopcock to the vacuum line. Once a good vacuum is achieved, switch the stopcock to backfill the flask with inert gas from the manifold. Repeat this "pump-purge" cycle three to five times to remove all atmospheric gases.[19][20]
-
Solvent Addition: Add your freshly dried, anhydrous solvent to the reaction flask via a gas-tight syringe or by cannula transfer from a solvent storage flask.
-
Reagent Addition:
-
Liquids: Add liquid reagents via a gas-tight syringe. First, draw a small amount of inert gas ("headspace") from the flask into the syringe, then insert the needle into the liquid reagent and draw the required volume.[19][20] Before adding to the reaction, expel the inert gas "buffer" with the needle tip above the solvent line in the flask, then dispense the liquid.
-
Solids: If not using a glovebox, solids should be added to the flask before the pump-purge cycles. For additions during the reaction, use a solid addition tube under a strong positive flow of inert gas.
-
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by gentle bubbling in the exhaust bubbler.
-
Workup: Quench and work up the reaction using degassed solvents and appropriate techniques to maintain an inert environment if the product is also air- or moisture-sensitive.
References
- Chlorodiphenylphosphine - Wikipedia. Wikipedia. [Link][1]
- Karl Fischer titr
- Karl Fischer Titration - Precise Moisture Analysis Made Easy. WorldofTest.com. [Link][12]
- Principles of Karl Fischer Moisture Measurement. Kyoto Electronics Manufacturing Co., Ltd.. [Link][10]
- What is Karl Fischer Titration and How Does It Work?. News-Medical.Net. [Link][11]
- Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link][4]
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link][15]
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University. [Link][7]
- Drying solvents - Sciencemadness Wiki. Sciencemadness Wiki. [Link][17]
- Inert
- Inert Atmosphere. Zamann Pharma Support GmbH. [Link][21]
- Inert atmosphere methods | Laboratory techniques. Biocyclopedia. [Link][5]
- Inert Atmosphere, with no O2. YouTube. [Link][20]
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach. National Institutes of Health (NIH). [Link][13]
- A Method for Detecting Water in Organic Solvents. National Institutes of Health (NIH). [Link][22]
- Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Organic Chemistry. [Link][16]
- Method for preparing high-purity phenyl phosphine.
- Hydrolysis of chlorodiphenylphosphine complexes of molybdenum and palladium. Inorganic Chemistry. [Link][27]
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. [Link][14]
- Dessicant Efficency in Drying Polar Aprotic Solvents. Scribd. [Link][29]
- Hydrolysis of Chlorodiphenylphosphine Complexes of Molybdenum and Palladium. Inorganic Chemistry. [Link][30]
- Solubilities of Dichlorophenylphosphine Sulfide and Bis(4-carboxyphenyl)phenylphosphine Oxide in Water.
- Chloramination of organophosphorus pesticides found in drinking w
- Synthesis of Dichlorophenylphosphine via a Friedel-Crafts Reaction in [Et4N]Br-XAlCl3 Ionic Liquids.
- Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids.
- Process for preparing chloro-phenyl phosphanes.
- Process for the preparation of chloro(phenyl)phospines.
- Synthesizing phosphines without oxid
- Dichlorophenylphosphine - Wikipedia. Wikipedia. [Link][42]
- Reactivity of coordinated phosphino enolates and metallacycles toward chlorophosphines with diastereoselective formation of P-O and P-C bonds. Alkaline hydrolysis of coordinated phosphinites leading to oxodiarylphosphoranido ligands. Inorganic Chemistry. [Link][43]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link][6]
- Reactions of Some Chlorophosphines with Tributylphosphine. Inorganic Chemistry. [Link][44]
Sources
- 1. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 11. news-medical.net [news-medical.net]
- 12. worldoftest.com [worldoftest.com]
- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Bis(3,5-dimethylphenyl)chlorophosphine
Welcome to the technical support center for the purification of crude bis(3,5-dimethylphenyl)chlorophosphine (CAS 74289-57-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this air- and moisture-sensitive reagent. As a key building block in the synthesis of bulky, electron-rich phosphine ligands, its purity is paramount for achieving desired outcomes in catalysis and organic synthesis.[1][2] This document provides a compilation of field-proven insights and detailed protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: The primary impurities stem from the Grignard reaction itself and subsequent workup. These typically include:
-
Bis(3,5-dimethylphenyl)phosphine oxide: This is the most common impurity, formed by the hydrolysis or air oxidation of the product.[3] The P-Cl bond is highly susceptible to moisture.[1][4][5]
-
Unreacted 3,5-dimethylbromobenzene: The starting material for the Grignard reagent.
-
Bis(3,5-dimethylphenyl): A Wurtz-type coupling byproduct formed between the Grignard reagent and unreacted aryl halide.
-
Magnesium salts (MgX₂): Remnants from the Grignard reaction that may be carried through the initial workup.
-
Partially substituted phosphines: Such as (3,5-dimethylphenyl)dichlorophosphine, if the stoichiometry is not carefully controlled.
Q2: My crude product is a dark-colored oil/semi-solid. Is this normal?
A2: While the pure compound is a colorless to pale yellow liquid or semi-solid, crude products from Grignard reactions can often be dark. This coloration can be due to the formation of finely divided magnesium metal from side reactions or the presence of other high-molecular-weight byproducts. Purification should yield a lighter-colored product.
Q3: Why is it critical to use anhydrous and deoxygenated solvents and reagents?
A3: this compound is highly sensitive to both moisture and oxygen.[1][4][5] Water will readily hydrolyze the P-Cl bond to form the corresponding phosphine oxide, which is often difficult to separate from the desired product.[3] Oxygen can also lead to the formation of the phosphine oxide. Therefore, all glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously dried and degassed to prevent product loss and contamination.[6]
Q4: Can I purify this compound using standard silica gel column chromatography?
A4: It is strongly advised against using standard silica gel. The acidic nature of silica gel can promote the hydrolysis of the chlorophosphine on the column, leading to significant product loss. If chromatography is necessary, deactivated silica gel (treated with a base like triethylamine) or a neutral stationary phase like alumina should be used under a strict inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides actionable solutions based on chemical principles.
Issue 1: Low Yield After Aqueous Workup
-
Symptom: Significantly lower than expected mass of crude product after extraction.
-
Probable Cause: Hydrolysis of the product during the aqueous quench and extraction. The P-Cl bond is highly labile.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform the aqueous quench and extractions as quickly as possible.
-
Use Degassed Water/Brine: Ensure all aqueous solutions used in the workup are thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
Maintain Low Temperatures: Conduct the quench and extractions at 0 °C to reduce the rate of hydrolysis.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon over the separatory funnel during extraction to minimize contact with air.
-
Issue 2: Product Decomposes During Distillation
-
Symptom: The product darkens, or the distillation yield is very low, with a significant amount of residue remaining in the distillation pot.
-
Probable Cause: The distillation temperature is too high, leading to thermal decomposition. The atmospheric boiling point is high (407.2°C), necessitating vacuum distillation.[4][5]
-
Troubleshooting Steps:
-
Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus is ideal as it minimizes the path length and allows for distillation at lower temperatures.
-
Avoid Overheating: Use a sand bath or a well-controlled heating mantle to ensure even heating and prevent localized hot spots.
Issue 3: Persistent Phosphine Oxide Impurity
-
Symptom: 31P NMR of the purified product still shows a significant peak corresponding to the phosphine oxide.
-
Probable Cause: Incomplete separation by the chosen purification method or re-oxidation of the product after purification.
-
Troubleshooting Steps:
-
Optimize Distillation: Ensure a clean fractionation during vacuum distillation. A short path distillation head can improve separation.
-
Recrystallization: If the product is a solid or can be induced to crystallize, this is often the most effective method for removing the more polar phosphine oxide.
-
Inert Atmosphere Chromatography: If other methods fail, chromatography on deactivated silica or alumina under a strict inert atmosphere (e.g., in a glovebox) can be effective.
-
Proper Storage: Store the purified product in a sealed container under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent degradation.
-
Visual Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification.
Detailed Purification Protocols
Safety Precaution: this compound is corrosive and reacts with water, releasing HCl gas.[4][5] All manipulations must be performed under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox) by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by High-Vacuum Distillation
This method is most suitable for separating the product from non-volatile impurities like magnesium salts and high-boiling point byproducts like the phosphine oxide.
Equipment:
-
Schlenk line or glovebox
-
Flame-dried distillation apparatus (short-path distillation head is recommended)
-
High-vacuum pump (<1 mmHg) with a cold trap
-
Heating mantle or oil/sand bath with a thermometer
-
Flame-dried receiving flasks
Procedure:
-
Setup: Assemble the distillation apparatus while hot after flame-drying under vacuum and backfilling with nitrogen or argon. Ensure all joints are well-sealed with high-vacuum grease.
-
Transfer: Transfer the crude this compound to the distillation flask via cannula under a positive pressure of inert gas.
-
Evacuation: Slowly and carefully apply vacuum to the system, ensuring any residual solvent from the workup is removed first via the cold trap.
-
Distillation: Once a stable high vacuum is achieved, begin to gently and slowly heat the distillation flask.
-
Fraction Collection: Collect any low-boiling fractions (e.g., unreacted 3,5-dimethylbromobenzene) in a separate receiving flask. As the temperature increases, the desired product will begin to distill. Collect the main fraction in a clean, pre-weighed, flame-dried receiving flask.
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Storage: Backfill the system with inert gas before disconnecting the receiving flask. Seal the flask containing the purified product and store it under an inert atmosphere in a refrigerator.
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is a solid or can be induced to crystallize, and it is particularly good for removing the more polar phosphine oxide impurity.
Equipment:
-
Schlenk flask or other suitable flame-dried glassware with a reflux condenser
-
Cannula and filter cannula (a glass tube with a frit)
-
Inert atmosphere system (Schlenk line or glovebox)
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. A non-polar solvent is a good starting point.
| Solvent System | Rationale |
| Hexane or Heptane | The non-polar nature of these solvents should provide low solubility for the chlorophosphine at room temperature, which increases with heating. The more polar phosphine oxide should have lower solubility. |
| Toluene/Hexane | Toluene can be used to dissolve the crude product, followed by the addition of hexane as an anti-solvent to induce crystallization. |
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere, add a minimal amount of hot, degassed solvent (e.g., hexane) to the crude product until it fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under inert atmosphere using a filter cannula into a clean, pre-heated Schlenk flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator or freezer (-20°C) may be necessary. Seeding with a small crystal of pure product can aid crystallization.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Remove the mother liquor via cannula.
-
Washing: Wash the crystals with a small amount of cold, degassed solvent and remove the wash solvent via cannula.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
-
Storage: Store the purified solid product in a sealed container under an inert atmosphere.
Purification Workflow Diagram
This diagram illustrates the general workflow for the purification of crude this compound.
Caption: General purification workflow.
References
- Cas 74289-57-9,this compound. LookChem. [Link]
- bis[3,5-bis(trifluoromethyl)phenyl]phosphine - Organic Syntheses Procedure. Organic Syntheses. [Link]
- The bis(Biphenyl)phosphorus Fragment in Trivalent and Tetravalent P-Environments. MDPI. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Supplementary Information Synthesis of Triarylphosphines from Arylammonium Salts via One- Pot Transition-Metal-Free C–P Coupli. The Royal Society of Chemistry. [Link]
- (r)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene-2,2'. Organic Syntheses. [Link]
- Grignard Reagents. Chemistry LibreTexts. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Phosphine Oxide Formation in Catalysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address a common and often frustrating challenge in catalysis: the formation of phosphine oxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of why phosphine oxide formation occurs and how to strategically prevent it, ensuring the integrity and efficiency of your catalytic reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions surrounding phosphine oxide formation.
Q1: What is phosphine oxide and why is it a problem in my catalytic reaction?
A: Phosphine oxide, commonly with the general formula R₃P=O, is the oxidized form of a phosphine ligand.[1] In the context of catalysis, phosphine ligands are crucial for stabilizing and activating metal catalysts. The formation of phosphine oxide is problematic for several key reasons:
-
Catalyst Deactivation: The oxidation of the phosphine ligand alters its electronic and steric properties, rendering it ineffective at coordinating with the metal center. This leads to catalyst deactivation and a significant decrease in reaction yield.
-
Difficult Separation: Phosphine oxides, such as the frequently encountered triphenylphosphine oxide (TPPO), are often polar and can be challenging to separate from the desired reaction product, complicating purification.[2][3] This is a significant issue in large-scale operations where chromatographic purification is not ideal.[2]
-
Reaction Stoichiometry Issues: In reactions where phosphines are used as reagents, such as the Wittig or Mitsunobu reactions, the formation of phosphine oxide is a stoichiometric byproduct.[4][5] Its efficient removal is critical for product isolation.[2]
Q2: What are the primary causes of phosphine oxide formation in a catalytic setting?
A: The formation of phosphine oxide in catalytic reactions is primarily due to the inherent sensitivity of phosphines to oxidation.[6] The main culprits are:
-
Atmospheric Oxygen: Many phosphine ligands, especially electron-rich alkylphosphines, are highly sensitive to air and can be readily oxidized by atmospheric oxygen.[7][8]
-
Water and Other Protic Solvents: Moisture in solvents or reagents can contribute to the oxidation of phosphines.
-
Oxidizing Reagents or Byproducts: The reaction mixture itself may contain oxidizing species that can react with the phosphine ligand.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of phosphine oxidation, especially in the presence of trace amounts of oxygen or other oxidants.[8]
Q3: Are all phosphine ligands equally susceptible to oxidation?
A: No, the susceptibility of a phosphine ligand to oxidation is highly dependent on its electronic and steric properties:
-
Electronic Effects: Electron-rich phosphines, such as trialkylphosphines, are generally more prone to oxidation than electron-poor phosphines like triarylphosphines.[8][9] The increased electron density on the phosphorus atom makes it more nucleophilic and thus more reactive towards electrophilic oxidants like oxygen.
-
Steric Effects: Sterically hindered (bulky) phosphines can be more resistant to oxidation.[6][10] The bulky substituents around the phosphorus atom can physically block the approach of oxidizing agents. This steric protection is a key design feature in many modern, highly effective phosphine ligands used in cross-coupling reactions.[6]
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific issues you might encounter during your experiments.
Scenario 1: My palladium-catalyzed cross-coupling reaction is sluggish and I'm observing a significant amount of phosphine oxide.
Issue Analysis: The sluggish reaction and presence of phosphine oxide strongly suggest that your phosphine ligand is being oxidized, leading to catalyst deactivation. The likely cause is exposure to atmospheric oxygen and/or moisture.
Troubleshooting Protocol:
-
Implement Rigorous Air-Free Techniques: The handling of air-sensitive compounds requires specific laboratory manipulations to prevent their reaction with atmospheric components.[11][12]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas (argon or nitrogen) or in a desiccator.[13]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas.[12] The two most common methods for achieving this are using a Schlenk line or a glovebox .[11][14]
-
Schlenk Line: This apparatus allows for the manipulation of air-sensitive materials on a standard lab bench. It consists of a dual manifold with one line connected to a vacuum pump and the other to an inert gas source.[15] This setup enables you to evacuate the air from your reaction vessel and backfill it with inert gas multiple times (typically 3 "purge-and-refill" cycles) to ensure an inert atmosphere.[12]
-
Glovebox: For highly sensitive reagents, a glovebox provides a more controlled and consistently inert environment.[14]
-
-
-
Solvent and Reagent Degassing: Solvents and liquid reagents can contain dissolved oxygen which must be removed.
-
Freeze-Pump-Thaw: This is a highly effective method for degassing solvents. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, the vessel is closed, and the solvent is then thawed. This cycle is repeated three times.[12][13]
-
Sparging: Bubbling a stream of inert gas through the solvent for an extended period (e.g., 30-60 minutes) can also effectively remove dissolved oxygen.
-
-
Ligand Selection and Handling:
-
Use Air-Stable Precursors: For particularly air-sensitive phosphines like tri-tert-butylphosphine, consider using their more stable phosphonium salt precursors (e.g., [tBu₃PH]BF₄). The active phosphine can be generated in situ under basic reaction conditions.[8] Phosphine-borane adducts are also highly stable to air and can be used to handle phosphines during ligand synthesis.[8]
-
Visualizing the Problem: The Path to Catalyst Deactivation
The following diagram illustrates how the oxidation of a phosphine ligand leads to the deactivation of the active catalyst in a typical cross-coupling cycle.
Caption: Oxidation of the phosphine ligand disrupts the catalytic cycle.
Scenario 2: I've performed a Wittig reaction and am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my product.
Issue Analysis: The Wittig reaction stoichiometrically produces one equivalent of phosphine oxide for every equivalent of alkene product.[4][16] TPPO is notoriously difficult to remove by standard chromatography, especially on a large scale, due to its polarity and solubility in many common organic solvents.[2]
Troubleshooting Protocol: Chromatography-Free TPPO Removal
Several methods exist to remove TPPO without resorting to column chromatography.[2] The choice of method depends on the properties of your desired product.
-
Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with certain metal salts, allowing for its removal by filtration.[17]
-
With Zinc Chloride (ZnCl₂): This method is effective in polar solvents like ethanol.[18]
-
Protocol:
-
Dissolve the crude reaction mixture in ethanol.
-
Add a solution of ZnCl₂ (typically 2 equivalents relative to the phosphine) in warm ethanol.[18][19]
-
Stir the mixture at room temperature to induce precipitation of the ZnCl₂(TPPO)₂ complex.[18]
-
Filter the mixture to remove the insoluble complex.
-
Concentrate the filtrate. The remaining product can often be purified by a simple trituration or recrystallization.
-
-
-
With Calcium Bromide (CaBr₂): This method works well in ethereal solvents (like THF and MTBE) and toluene.[20]
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, toluene).
-
Add CaBr₂ and stir to precipitate the CaBr₂-TPPO complex.[20]
-
Remove the precipitate by filtration.
-
-
-
-
Precipitation by Solvent Manipulation: Exploiting the differential solubility of your product and TPPO is a powerful strategy.[2]
-
Protocol:
-
Concentrate the reaction mixture.
-
Suspend the residue in a non-polar solvent or solvent mixture where your product is soluble but TPPO is not (e.g., cold hexanes, diethyl ether, or a mixture of both).[19]
-
Stir the suspension (cooling may improve precipitation) and then filter to remove the precipitated TPPO.[19]
-
-
-
Conversion to a Salt: TPPO can be converted into a salt that is easily removed.
Data Summary: Comparison of TPPO Removal Methods
| Method | Key Reagent | Suitable Solvents | Advantages | Considerations |
| Metal Salt Precipitation | ZnCl₂, CaBr₂, MgCl₂ | Polar (EtOH for ZnCl₂)[18], Ethereal/Toluene (for CaBr₂)[20] | Highly efficient, scalable.[2][20] | May require a solvent swap; potential for product co-precipitation.[2][17] |
| Solvent Precipitation | Non-polar solvents (Hexanes, Et₂O) | Non-polar | Simple, inexpensive. | Product must be soluble in non-polar solvents.[2] |
| Salt Formation | Oxalyl Chloride | Various | Effective for a wide range of products.[20] | Reagent is corrosive and moisture-sensitive. |
Proactive Strategies for Minimizing Phosphine Oxide Formation
Beyond troubleshooting, a proactive approach during experimental design can significantly mitigate the risk of phosphine oxide formation.
1. Strategic Ligand Selection:
-
Sterically Encumbered Ligands: Employ bulky phosphine ligands. The steric hindrance around the phosphorus center not only promotes the desired reductive elimination step in many cross-coupling reactions but also provides kinetic protection against oxidation.[6][10][21] Examples include tri(o-tolyl)phosphine and various Buchwald-type biaryl phosphines.[6]
-
Electron-Donating but Sterically Shielded Ligands: While electron-rich phosphines are more susceptible to oxidation, this property is also what makes them highly effective in catalysis by increasing the electron density on the metal center and facilitating oxidative addition.[9] The key is to choose ligands where this electronic benefit is paired with significant steric bulk for protection.[6]
2. Utilizing Protected Phosphine Sources:
-
Secondary Phosphine Oxides (SPOs): SPOs exist in tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH).[23][24] The pentavalent oxide form is air-stable, but upon coordination to a metal, the equilibrium can shift, allowing it to act as a trivalent phosphine ligand.[24]
Visualizing the Strategy: The Protected Ligand Approach
This workflow illustrates the use of a phosphine-borane adduct for the safe synthesis and handling of an air-sensitive phosphine ligand.
Caption: Workflow for using a phosphine-borane adduct.
By understanding the fundamental causes of phosphine oxide formation and implementing these proactive and reactive strategies, you can significantly improve the success, reproducibility, and efficiency of your catalytic reactions.
References
- Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. (2022).
- Air-free technique. (n.d.). Grokipedia. [Link]
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.).
- Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. [Link]
- How does one remove triphenylphosphine oxide from product? (2014).
- Phosphorus-Based Catalysis. (2021). ACS Central Science. [Link]
- US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction. (n.d.).
- Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. (n.d.).
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. (2020). ACS Omega. [Link]
- Phosphine oxides. (n.d.). Wikipedia. [Link]
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017). The Journal of Organic Chemistry. [Link]
- 10.08 The Wittig Reaction. (2019). YouTube. [Link]
- Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
- Phosphine Ligand Oxid
- Synthesis, purification, and characterization of tetraphosphine ligands. (n.d.).
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group. [Link]
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
- Phosphine Ligands. (n.d.). University of California, Berkeley. [Link]
- Catalytic Synthesis of Phosphines and Related Compounds. (n.d.). University of Liverpool. [Link]
- Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polya. (n.d.). SID. [Link]
- Air-free technique. (n.d.). chemeurope.com. [Link]
- Bridged [2.2.
- 24.2D: Phosphine and Related Ligands. (2023). Chemistry LibreTexts. [Link]
- Ylide‐Functionalized Phosphines: Strong Donor Ligands for Homogeneous C
- A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. (2022). PubMed. [Link]
- Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). Organometallics. [Link]
- Coordination chemistry and catalysis with secondary phosphine oxides. (n.d.). RSC Publishing. [Link]
- Coordination chemistry and catalysis with secondary phosphine oxides. (n.d.).
- Synthetic strategies towards phosphine ligands suitable for further.... (n.d.).
- Phosphines: preparation, reactivity and applications. (n.d.). Organophosphorus ChemistryVolume 48. [Link]
- Air-free technique. (n.d.). Wikipedia. [Link]
- 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]
- Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. (2014). Dalton Transactions. [Link]
- Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds
- Rhodium‐Catalyzed Hydroformylation Using Hindered Phosphine Ligands: An In Situ Study. (2025).
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (n.d.).
- Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds
- Sterically hindered and unsymmetrical phosphines: synthetic and catalytic aspects. (n.d.). University of Johannesburg. [Link]
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). Semantic Scholar. [Link]
- A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III)
Sources
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04381C [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. Air-free_technique [chemeurope.com]
- 14. ossila.com [ossila.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving Catalyst Stability in Buchwald-Hartwig Amination
Welcome to the Technical Support Center dedicated to enhancing the stability and performance of catalysts in Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful C-N bond-forming methodology. As a Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your reactions.
This guide is structured to address your needs, from quick answers to common problems to in-depth troubleshooting of complex issues. We will explore the nuances of catalyst deactivation and provide actionable strategies to maintain a robust and efficient catalytic cycle.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to some of the most common questions regarding catalyst stability in Buchwald-Hartwig amination.
Q1: My reaction has turned black, and I see a precipitate. What is happening to my catalyst?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) nanoparticles or aggregates).[1] This inactive form of palladium crashes out of the solution, effectively halting your catalytic cycle. This is often caused by factors that destabilize the active L-Pd(0) species, such as insufficient ligand protection, high temperatures, or the presence of impurities.
Q2: Why is my reaction with a pyridine or other N-heterocyclic substrate failing?
A: N-heterocyclic substrates, particularly those with nitrogen atoms positioned for chelation (like 2-halopyridines), are notorious for poisoning palladium catalysts.[2] The lone pair on the heterocyclic nitrogen can coordinate strongly to the palladium center, inhibiting the binding of your desired amine nucleophile and stalling the catalytic cycle.[2] The choice of a sufficiently bulky ligand is critical to sterically shield the palladium and prevent this unproductive binding.[2]
Q3: I'm using an aryl iodide, and the reaction is sluggish. I thought iodides were more reactive?
A: While the oxidative addition of aryl iodides is generally faster than that of aryl bromides or chlorides, the iodide anion generated during the reaction can be a potent catalyst inhibitor.[3][4] Iodide can form bridging dimers with palladium, leading to inactive or less active catalyst species that can precipitate from the reaction mixture.[4][5] This is a common reason for observing stalled reactions with aryl iodide substrates.[4]
Q4: What is the primary role of bulky, electron-rich phosphine ligands in catalyst stability?
A: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos), are crucial for several reasons.[6] Their steric bulk promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.[7] This bulk also helps to prevent the formation of inactive palladium dimers and protects the palladium center from deactivating side reactions. The electron-rich nature of these ligands enhances the rate of oxidative addition and facilitates the final reductive elimination step, leading to a more efficient and stable catalytic system.[6]
Q5: What are "precatalysts," and how do they improve reaction reproducibility?
A: Precatalysts are stable, well-defined palladium(II) complexes that are easily activated in situ to generate the active L-Pd(0) species.[4][8] Using a precatalyst, such as the various generations of Buchwald precatalysts (G1-G6), offers significant advantages over using separate Pd(0) or Pd(II) sources and ligands.[8][9] They ensure a precise 1:1 ligand-to-palladium ratio, are often air- and moisture-stable for easier handling, and provide a more controlled and reproducible generation of the active catalyst, leading to more consistent reaction outcomes.[8]
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, this guide provides a structured approach to diagnosing and solving persistent issues related to catalyst instability.
Issue 1: Rapid Catalyst Deactivation (Formation of Palladium Black)
Symptoms:
-
The reaction mixture darkens and forms a black or dark brown precipitate.
-
Reaction stalls before completion, as monitored by LC-MS or GC-MS.
-
Low to no product yield.
Causality: The active, soluble L-Pd(0) catalyst is unstable and aggregates into insoluble, inactive palladium black. This is often a sign that the phosphine ligand is not adequately protecting the palladium center.
Troubleshooting Workflow:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
Technical Support Center: Side Reactions of Chlorophosphines with Protic Solvents
Welcome to the technical support center for handling chlorophosphines in the presence of protic solvents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but highly reactive reagents. Here, we will delve into the common side reactions, their underlying mechanisms, and provide practical, field-tested troubleshooting strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problems
This section addresses the fundamental questions regarding the reactivity of chlorophosphines with protic solvents. Understanding these core principles is the first step toward effective troubleshooting.
Q1: My reaction with a chlorophosphine is giving low yields and multiple phosphorus-containing byproducts. What's the most likely cause?
The most common culprit is the presence of trace amounts of protic solvents, such as water, alcohols, or even primary/secondary amines, in your reaction mixture.[1] Chlorophosphines are highly susceptible to nucleophilic attack at the phosphorus center by these solvents. This leads to the formation of undesired byproducts and consumption of your starting material, ultimately lowering the yield of your target molecule.[2]
Q2: What are the primary side reactions of chlorophosphines with common protic solvents?
Chlorophosphines readily react with protic solvents in a variety of ways, leading to several common side products:
-
Hydrolysis (Reaction with Water): This is the most prevalent side reaction. Water attacks the electrophilic phosphorus atom, leading to the formation of a phosphine oxide or a related P(V) species.[2][3] This reaction is often catalyzed by the HCl generated in situ.
-
Alcoholysis (Reaction with Alcohols): Alcohols react similarly to water, yielding phosphinates or phosphonates. This reaction can be a desired transformation in some cases, but an unwanted side reaction in others.[4]
-
Aminolysis (Reaction with Primary/Secondary Amines): Primary and secondary amines are potent nucleophiles that readily attack chlorophosphines to form phosphinamides or phosphonamides.[5][6]
Q3: How do steric and electronic effects of the substituents on the chlorophosphine influence these side reactions?
The susceptibility of a chlorophosphine to side reactions is significantly influenced by the steric bulk and electronic properties of its substituents:
-
Steric Hindrance: Bulky substituents around the phosphorus atom can physically block the approach of a nucleophilic protic solvent, thereby slowing down the rate of side reactions.[7][8] For instance, a chlorophosphine with bulky tert-butyl groups will be less reactive towards water than one with smaller methyl groups.[9]
-
Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack.[10] Conversely, electron-donating groups decrease the electrophilicity of the phosphorus center, making it less prone to side reactions with protic solvents.[11]
Q4: Can the choice of solvent for my main reaction impact the extent of these side reactions?
Absolutely. The polarity of the solvent plays a crucial role. Polar aprotic solvents like THF, DCM, or acetonitrile are generally preferred for reactions involving chlorophosphins. These solvents can dissolve the reactants but do not have acidic protons that can initiate side reactions. In contrast, polar protic solvents like water, methanol, or ethanol will actively participate in side reactions and should be rigorously excluded unless they are a desired reactant.[12]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to identifying and resolving specific issues encountered during your experiments.
Issue 1: Formation of a White Precipitate in the Chlorophosphine Reagent Bottle or Reaction Flask.
| Observation | Probable Cause | Recommended Action |
| A white, insoluble solid is observed. | Hydrolysis: The chlorophosphine has reacted with atmospheric moisture to form the corresponding phosphine oxide.[3] | 1. Verify Reagent Quality: Before use, check the purity of the chlorophosphine using ³¹P NMR spectroscopy.[2] 2. Improve Inert Technique: Ensure all glassware is rigorously dried (e.g., oven-dried overnight) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.[13] 3. Proper Storage: Store chlorophosphines in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a freezer.[3][13] |
Issue 2: My ³¹P NMR spectrum shows multiple unexpected peaks, indicating a mixture of products.
| Observation | Probable Cause | Recommended Action |
| Multiple signals in the ³¹P NMR spectrum, often in the P(V) region. | Multiple Side Reactions: The presence of various protic impurities (water, alcohols, etc.) has led to a mixture of hydrolysis, alcoholysis, and other byproducts.[2] | 1. Identify Byproducts: Compare the observed chemical shifts to known values for common byproducts like phosphine oxides and phosphinates.[2] 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).[2] 3. Purify Starting Materials: If your other reactants may contain protic impurities, purify them before the reaction. |
Issue 3: The reaction is sluggish or incomplete, even with a stoichiometric amount of chlorophosphine.
| Observation | Probable Cause | Recommended Action |
| Incomplete conversion of starting material. | Reagent Degradation: The chlorophosphine has partially hydrolyzed or oxidized during storage or handling, reducing its effective concentration.[2] | 1. Re-evaluate Reagent Purity: As in Issue 1, confirm the purity of your chlorophosphine via ³¹P NMR.[2] 2. Use Fresh Reagent: If significant degradation is observed, use a fresh bottle of the chlorophosphine. 3. Optimize Reaction Conditions: Consider slightly increasing the stoichiometry of the chlorophosphine or exploring different reaction temperatures. |
Section 3: Experimental Protocols - Best Practices in Action
Adhering to rigorous experimental techniques is paramount when working with chlorophosphines. Below are step-by-step protocols for minimizing side reactions.
Protocol 1: Rigorous Drying of Glassware and Solvents
-
Glassware:
-
Disassemble and clean all glassware thoroughly.
-
Place the glassware in an oven at >120 °C for at least 4 hours, preferably overnight.
-
Assemble the glassware while still hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.
-
-
Solvents:
-
Use commercially available anhydrous solvents whenever possible.
-
If you need to dry solvents in-house, use appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and distill under an inert atmosphere.
-
Store dried solvents over molecular sieves in a sealed container under an inert atmosphere.
-
Protocol 2: Performing a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
This protocol outlines the general steps for setting up a reaction to exclude air and moisture.
Caption: Workflow for a reaction using a Schlenk line.
-
Set up your reaction flask and any other necessary glassware on the Schlenk line.
-
Evacuate the glassware and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all air is removed.
-
Add your anhydrous solvent and any solid reactants to the flask under a positive flow of inert gas.
-
Dissolve your other reactants in anhydrous solvent in a separate flask and add them to the reaction flask via a cannula or a gas-tight syringe.
-
Add the chlorophosphine dropwise to the reaction mixture at the desired temperature using a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
Protocol 3: Purification of Products from Chlorophosphine Reactions
Purification can be challenging due to the sensitivity of some products.
-
Aqueous Work-up (with caution): If your product is stable to water, a carefully performed aqueous work-up can remove salt byproducts. Use deoxygenated water and perform the extraction quickly.
-
Filtration: If salt byproducts precipitate, they can be removed by filtration under an inert atmosphere.
-
Column Chromatography:
-
Deactivate Silica Gel: Standard silica gel is acidic and can decompose some phosphorus compounds.[1] Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine.[1]
-
Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of deactivated silica gel. Evaporate the solvent to get a dry, free-flowing powder for loading onto the column.[1]
-
Elution: Elute the column with your chosen solvent system, always containing a small amount of triethylamine.[1]
-
-
Recrystallization/Precipitation: If your product is a solid, recrystallization or precipitation from a suitable solvent system can be an effective purification method.[1]
Section 4: Visualizing Reaction Mechanisms
Understanding the pathways of these side reactions can aid in their prevention.
Hydrolysis of a Chlorophosphine
This diagram illustrates the nucleophilic attack of water on the phosphorus center, leading to the formation of a phosphine oxide.
Caption: Troubleshooting flowchart for chlorophosphine reactions.
References
- Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? (2022). National Institutes of Health.
- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. (2020). MDPI.
- Configurational Stability of Chlorophosphines. (2018). ResearchGate.
- Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. (2023). Organic Chemistry Portal.
- Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. (2012). Organic Chemistry Portal.
- Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines. (2007). Pubs.rsc.org.
- Recent advances in the electrochemical synthesis of organophosphorus compounds. (2023). Beilstein Journals.
- Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. (2011). National Institutes of Health.
- ChemInform Abstract: Phosphine Oxide-Catalyzed Chlorination Reactions of Alcohols under Appel Conditions. (2015). ResearchGate.
- Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. (2015). Royal Society of Chemistry.
- Preparation of phosphines through C–P bond formation. (2014). Beilstein Journals.
- Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. (2021). ACS Publications.
- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (2016). National Institutes of Health.
- Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). (2020). YouTube.
- How to minimize side products of this reaction. (2024). Reddit.
- Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. (2020). YouTube.
- Electronic effect. (n.d.). Wikipedia.
- How To Run A Reaction: Purification. (n.d.). University of Rochester.
- Steric effects. (n.d.). Wikipedia.
- The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journals.
- List of purification methods in chemistry. (n.d.). Wikipedia.
- Tools for Purifying the Product. (2016). ResearchGate.
- Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. (2020). National Institutes of Health.
- Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction. (2018). ResearchGate.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (2023). National Institutes of Health.
- Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? (2022). Royal Society of Chemistry.
- Reactions of Amines. (2023). Chemistry LibreTexts.
- Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. (2021). ResearchGate.
- Synthesis method of chlorophosphine compound. (2020). Google Patents.
- Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. (2022). National Institutes of Health.
- Chlorination Chemistry. (n.d.). Virginia Tech.
- Purification Technologies Small Molecules. (n.d.). KD Pharma Group.
- A reaction mechanism responsible for the formation of chloroform in drinking water. (2010). Griffith University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Electronic effect - Wikipedia [en.wikipedia.org]
- 11. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Air-Sensitive Catalysts
Welcome to the Technical Support Center for optimizing reaction conditions for air-sensitive catalysts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but powerful chemical tools. Here, you will find practical, in-depth guidance to troubleshoot common issues, implement best practices, and ensure the success of your experiments. Our approach is rooted in explaining the "why" behind each technique, providing you with the scientific principles needed to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common questions encountered when working with air-sensitive catalysts.
Q1: My reaction yield is unexpectedly low or zero. How do I know if my catalyst was deactivated by air?
A1: Catalyst deactivation by air (oxygen) or moisture is a primary suspect in low-yielding reactions.[1] Visual cues for some catalysts include a color change. For instance, many palladium(0) catalysts will change from a vibrant color to black (palladium black) upon decomposition. However, many deactivation events are not visible. The most reliable way to diagnose this is to run a control reaction where you are confident that all sources of air and moisture have been rigorously excluded. If this reaction proceeds as expected, it strongly suggests that your previous attempts were compromised by atmospheric contamination.
Q2: What is the most effective way to degas solvents for my reaction?
A2: The "freeze-pump-thaw" method is a highly effective technique for removing dissolved gases from solvents.[2] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then allowing the solvent to thaw.[2] Repeating this cycle three times is generally sufficient to ensure a thoroughly degassed solvent.[3] For less sensitive reactions, sparging the solvent with an inert gas (bubbling nitrogen or argon through it) for an extended period can also be effective.[4]
Q3: Can I use Parafilm to seal my reaction vessel under an inert atmosphere?
A3: Parafilm is not a reliable long-term sealant for maintaining an inert atmosphere. While it can provide a temporary seal, it is permeable to air and moisture over time. For reactions that require a robustly inert environment, it is best to use ground-glass joints with appropriate grease or Teflon sleeves, sealed with septa and secured with clips.
Q4: My Schlenk line vacuum pressure is poor. What are the likely causes?
A4: A poor vacuum in your Schlenk line is almost always due to a leak.[5] Common culprits include poorly greased stopcocks, cracks in the glassware, or loose connections in the tubing.[5] To identify the source of the leak, you can individually check each stopcock and connection. Another potential issue could be a blocked solvent trap, especially if you have been removing solvents that freeze easily.[5]
Q5: What is the difference between using nitrogen and argon as an inert gas?
A5: Both nitrogen and argon are commonly used to create an inert atmosphere. Argon is denser than air, which allows it to form a protective "blanket" over the reaction mixture.[2] It is also truly inert under most reaction conditions. Nitrogen is less expensive but can react with certain reagents, such as lithium metal, at elevated temperatures.[6] For most applications, nitrogen is sufficient, but for highly sensitive systems, argon is the preferred choice.[2]
Troubleshooting Guide: From Low Yields to Inconsistent Results
This section provides a more detailed approach to diagnosing and solving common problems encountered during reactions with air-sensitive catalysts.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | Catalyst Deactivation: The catalyst has been exposed to oxygen or moisture, rendering it inactive.[1][7] | Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks in your setup.[5] Use Fresh Catalyst: If possible, use a fresh batch of catalyst from a reliable supplier. Store catalysts under an inert atmosphere as recommended.[1] |
| Impure Reagents or Solvents: Residual water or other impurities in your starting materials or solvents can poison the catalyst.[8] | Purify Solvents and Reagents: Use anhydrous and degassed solvents.[1][9] Purify starting materials if their purity is questionable. | |
| Suboptimal Reaction Conditions: The temperature, concentration, or choice of base may not be ideal for the reaction.[10] | Optimize Reaction Parameters: Systematically vary the temperature, concentration, and base to find the optimal conditions.[10] | |
| Inconsistent Results/Poor Reproducibility | Variable Quality of Inert Atmosphere: Leaks in the system or inconsistent purging can lead to varying levels of oxygen and moisture exposure between runs. | Standardize Your Setup: Develop a consistent and rigorous protocol for setting up your reactions. Always leak-check your Schlenk line before use. |
| Inconsistent Reagent Quality: The purity of reagents, especially those that are hydroscopic, can vary between batches or over time. | Use Freshly Purified Reagents: Whenever possible, purify and dry reagents immediately before use. | |
| Subtle Changes in Procedure: Small, seemingly insignificant changes in how reagents are added or how the reaction is worked up can have a large impact on the outcome. | Keep Detailed Notes: Maintain a meticulous laboratory notebook, recording every detail of your experimental procedure. | |
| Formation of Unwanted Side Products | Homocoupling: A common side reaction where the starting material couples with itself.[1] | Optimize Stoichiometry and Temperature: Using a slight excess of one reagent or lowering the reaction temperature can sometimes suppress homocoupling.[7] Ensure Thorough Degassing: Oxygen can promote homocoupling of some reagents, so rigorous degassing is crucial.[7] |
| Protodeboronation (in Suzuki couplings): The boronic acid is replaced by a hydrogen atom.[1] | Use Anhydrous Conditions: This side reaction is often promoted by water.[1] Choose a Milder Base: A less aggressive base may reduce the rate of protodeboronation.[10] |
Best Practices & Protocols for Handling Air-Sensitive Catalysts
Adherence to rigorous experimental technique is paramount for success with air-sensitive catalysts. This section provides detailed protocols for essential procedures.
Protocol 1: Setting Up a Reaction on a Schlenk Line
A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds under an inert atmosphere.[11]
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove any adsorbed water. Assemble the reaction apparatus while it is still warm and immediately place it under vacuum on the Schlenk line.
-
Evacuate-Refill Cycles: Alternate between applying a vacuum to the flask and refilling it with an inert gas (nitrogen or argon).[11] Repeat this cycle at least three times to ensure all air has been removed.
-
Adding Reagents:
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil bubbler.[12]
-
Workup: Quench the reaction and perform the workup under a positive pressure of inert gas until the air-sensitive components have been consumed or the product has been isolated in an air-stable form.
Diagram: Schlenk Line Setup for an Inert Atmosphere Reaction
Caption: A typical Schlenk line setup for performing a reaction under an inert atmosphere.
Protocol 2: Glovebox Best Practices
A glovebox provides a highly controlled inert atmosphere, ideal for handling extremely sensitive or pyrophoric reagents.[13]
Key Principles for Glovebox Use:
-
Atmosphere Integrity: Always monitor the oxygen and moisture levels in the glovebox.[13] They should typically be below 5 ppm.[13]
-
Antechamber Use: Use the antechamber to bring items into and out of the glovebox.[14] Perform at least three evacuate-refill cycles to purge the antechamber of air before opening the inner door.[15]
-
Solvent Compatibility: Be aware of which solvents are compatible with the glovebox's purification system.[13] Some solvents, like chlorinated hydrocarbons, can irreversibly damage the catalyst.[13]
-
Cleanliness: Keep the glovebox clean and organized. Remove all waste promptly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and a lab coat, even when using the glovebox.[16]
Diagram: Decision Tree for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting low-yielding reactions with air-sensitive catalysts.
Protocol 3: Purification and Drying of Solvents
The presence of water in solvents is a common cause of reaction failure.[2]
Common Drying Agents:
-
Sodium/Benzophenone: A classic method for drying ethereal solvents like THF and diethyl ether. The solution turns a deep blue or purple color when the solvent is dry, providing a built-in indicator.[17]
-
Calcium Hydride: Effective for drying a variety of solvents, including hydrocarbons and chlorinated solvents.[2]
-
Molecular Sieves: Can be used to dry many common solvents. Ensure they are properly activated by heating under vacuum before use.
Anhydrous Solvent Quality Check:
A simple and effective way to check the dryness of a solvent is to use a ketyl indicator like benzophenone with sodium metal.[17] The persistence of the characteristic blue/purple color indicates that the solvent is anhydrous.[17]
Understanding and Preventing Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[18] For air-sensitive catalysts, the primary culprits are often oxygen and water.
Mechanisms of Deactivation:
-
Poisoning: Strong chemisorption of species (like water or oxygen) onto the active sites of the catalyst, blocking them from participating in the catalytic cycle.[19][20]
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a decrease in the active surface area.[21]
-
Leaching: The dissolution of the active metal into the reaction medium.[22]
Strategies to Mitigate Deactivation:
-
Rigorous Exclusion of Air and Moisture: This is the most critical factor.[7]
-
Use of High-Purity Reagents: Impurities can act as catalyst poisons.[19]
-
Control of Reaction Temperature: High temperatures can accelerate thermal degradation and sintering.[21]
-
Proper Ligand Choice: In some cases, bulky ligands can protect the metal center from deactivating species.[10]
By understanding the principles behind these techniques and protocols, you can significantly improve the reliability and success of your reactions involving air-sensitive catalysts.
References
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 18). Handling Pyrophoric and other Air/Water Reactive Materials.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials.
- ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory.
- Molecular Inorganic Chemistry, University of Amsterdam. (2008, April 12). Working with air and moisture sensitive compounds.
- The Schlenk Line Survival Guide. (n.d.). Troubleshooting.
- APL Energy. (2024, April 24). Catalyst deactivation during water electrolysis: Understanding and mitigation.
- Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques.
- Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials.
- RISE Catalysis Center. (2020, April 23). Glovebox Manual.
- APL Energy. (2024, April 24). Catalyst deactivation during water electrolysis: Understanding and mitigation.
- The Schlenk Line Survival Guide. (n.d.). Schlenk Line Safety.
- MDPI. (n.d.). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Setup.
- Chemistry Online. (2022, October 30). Inert atmosphere reactions.
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- Chemistry For Everyone. (2025, February 1). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Berry Group, University of Wisconsin-Madison. (2019, January 17). Section 5.21 Title: Glovebox Use.
- MMRC. (n.d.). Glovebox rules.
- VET. (2025, January 3). Understanding Catalyst Deactivation in Water Electrolysis.
- EPFL. (n.d.). Glovebox safety guidelines.
- JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment.
- MMRC. (n.d.). Glovebox rules.
- chemeurope.com. (n.d.). Air-free technique.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of California, Irvine. (2011, April 4). Schlenk Line Design and Safety.
- The Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
- University of California, Santa Barbara. (2020, March 13). General Schlenk Line Use.
- Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions.
- Wikipedia. (n.d.). Titration.
- Intertek. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Reddit. (2023, February 28). Schlenk line contamination.
- MDPI. (2024, May 31). Study on the Deactivation Mechanism of Ru/C Catalysts.
- PubMed. (2025, November 25). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration.
- Preprints.org. (n.d.). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations.
- Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Capitol Scientific. (n.d.). CapitolBrand® 5842-500ML Methyl Purple Indicator Solution in Methanol, 500mL.
- Global Electronics Association. (1981, November). Solvent pH Determination in Anhydrous Fluorocarbons Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. Air-free_technique [chemeurope.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. epfl.ch [epfl.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chemistry-online.com [chemistry-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. Inert atmosphere | Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 13. mscore.web.unc.edu [mscore.web.unc.edu]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. mmrc.caltech.edu [mmrc.caltech.edu]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 18. alfachemic.com [alfachemic.com]
- 19. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 20. Understanding Catalyst Deactivation in Water Electrolysis - VET [cnvetenergy.com]
- 21. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 22. pubs.aip.org [pubs.aip.org]
Technical Support Center: Safe Handling of Pyrophoric Reagents in Phosphine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the safe and effective use of pyrophoric reagents in phosphine synthesis. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and clear protocols to ensure the highest level of safety and experimental success. As Senior Application Scientists, we have compiled this resource based on established safety protocols and extensive field experience to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are pyrophoric reagents, and why are they critical in phosphine synthesis?
Pyrophoric reagents are substances that ignite spontaneously upon contact with air or moisture.[1] This extreme reactivity makes them hazardous but also highly valuable in chemical synthesis. In the context of phosphine synthesis, they are indispensable for the formation of phosphorus-carbon (P-C) bonds, a fundamental step in creating a vast array of phosphine ligands used in catalysis and materials science.[2][3]
Commonly used pyrophoric reagents in phosphine synthesis include:
-
Organolithium Reagents: n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are powerful bases and nucleophiles used for the deprotonation of P-H bonds or for lithium-halogen exchange on phosphorus precursors.[4][5]
-
Grignard Reagents (RMgX): These organomagnesium compounds are crucial for the alkylation or arylation of halophosphines.[2][6]
-
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can be used for the reduction of phosphine oxides back to the desired phosphines.[7][8]
The high reactivity of these reagents is essential for driving the desired bond-forming reactions, but it also necessitates stringent handling procedures to mitigate the inherent risks.[1]
Troubleshooting Guide
Q2: My reaction involving n-butyllithium to deprotonate a secondary phosphine is sluggish and incomplete. What could be the issue?
Several factors can contribute to an incomplete reaction. Here's a troubleshooting workflow to diagnose the problem:
DOT DIAGRAM: Troubleshooting Incomplete Deprotonation
Caption: Troubleshooting flowchart for incomplete phosphine deprotonation.
Causality Behind these Checks:
-
Reagent Purity: Pyrophoric reagents are highly sensitive to protic impurities like water and alcohols. Any such impurity in your starting material or solvent will be quenched, reducing the effective concentration of your reagent.
-
Reagent Titration: Organolithium solutions degrade over time, especially if the septum has been punctured multiple times, allowing for gradual exposure to atmospheric moisture.[1] Titration is the only way to know the true concentration of the active reagent.
-
Anhydrous Conditions: The necessity of a completely inert and anhydrous environment cannot be overstated. All glassware must be oven or flame-dried, and solvents must be rigorously dried and deoxygenated.[9]
Q3: I observed a fire at the tip of my needle when transferring tert-butyllithium. What went wrong and how can I prevent it?
A fire at the needle tip is a clear indication of exposure of the pyrophoric reagent to air. This is a common and dangerous issue that can be prevented with proper technique.
Root Causes:
-
Improper Syringe/Cannula Purge: The needle and syringe or cannula must be thoroughly purged with an inert gas (argon or nitrogen) to remove all traces of air and moisture before coming into contact with the pyrophoric reagent.
-
Positive Pressure in Reagent Bottle: A slight positive pressure of inert gas should be maintained in the reagent bottle. If there is negative pressure, air will be drawn into the bottle when the septum is punctured.
-
Leaky Septum: Old, frequently used septa can lose their seal, allowing air to enter the reagent bottle.
Preventative Protocol: Syringe Transfer
-
Dry and Assemble: Ensure your syringe and needle are completely dry.
-
Purge: Draw inert gas into the syringe and expel it. Repeat this process at least three times.
-
Positive Pressure: Introduce a gentle stream of inert gas into the headspace of the pyrophoric reagent bottle via a separate needle connected to a bubbler.
-
Withdraw Reagent: Insert the purged needle through the septum and into the liquid. Slowly withdraw the desired volume.
-
Inert Gas "Pillow": After withdrawing the liquid, pull a small amount of inert gas from the headspace into the syringe. This "pillow" of inert gas protects the reagent from any air that might enter the needle tip during transfer.[7]
-
Transfer: Quickly and smoothly transfer the needle to your reaction flask, which should also be under a positive pressure of inert gas.
In-Depth Technical Guide
Q4: What is the standard operating procedure (SOP) for handling pyrophoric reagents in a fume hood?
Working with pyrophoric reagents requires a meticulous and well-rehearsed workflow. The following SOP should be adapted to your specific laboratory and experimental needs.
DOT DIAGRAM: Pyrophoric Reagent Handling Workflow
Sources
- 1. gla.ac.uk [gla.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride [organic-chemistry.org]
- 8. Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
Technical Support Center: Phosphine Ligand Degradation in Basic Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphine ligands in base-mediated catalytic reactions. Phosphine ligands are foundational to modern catalysis, but their stability can be compromised under basic conditions, leading to catalyst deactivation and inconsistent results. This document provides in-depth, experience-driven answers to common challenges, focusing on the causal mechanisms and offering practical troubleshooting strategies.
Section I: Foundational Concepts
Q1: Why are bases essential in many phosphine-ligated catalyst systems, and what is the inherent conflict?
A1: Bases are indispensable in a multitude of catalytic cycles, most notably in cross-coupling reactions. They typically serve one or more of the following roles:
-
Activation of Precursors: In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate complex, which is necessary for transmetalation.
-
Proton Scavenging: In Heck or Sonogashira couplings, the base neutralizes the hydrogen halide (HX) generated during the catalytic cycle, preventing catalyst inhibition and promoting catalyst turnover.
-
Deprotonation: In reactions involving C-H activation or the use of pro-nucleophiles, the base is required to generate the active nucleophilic species.
The conflict arises because the very properties that make a base effective for the reaction (e.g., high Brønsted basicity or nucleophilicity) can also make it aggressive towards the phosphine ligand or the metal center.[1] This can initiate degradation pathways that poison the catalyst, making the choice of base a critical parameter that requires careful optimization.
Q2: What are the primary degradation pathways for tertiary phosphine ligands in the presence of a base?
A2: Under basic conditions, tertiary phosphine ligands primarily degrade through two major pathways: oxidation and P-C bond cleavage.
-
Oxidation to Phosphine Oxide (R₃P=O): This is the most common degradation route. While often initiated by trace oxygen, the process can be accelerated by the reaction conditions, including the choice of base.[2][3] The resulting phosphine oxide typically has poor coordinating ability and leads to the formation of catalytically inactive metal species or metal precipitation (e.g., palladium black).[4]
-
P-C Bond Cleavage: This is a more destructive and often irreversible pathway where a bond between the phosphorus atom and one of its organic substituents is broken.[5] This can be promoted by strong bases, high temperatures, and interaction with the metal center.[6] The cleavage can lead to the formation of phosphide intermediates or even incorporate fragments of the ligand into undesired byproducts.
A third, less common pathway for certain ligand architectures can involve base-mediated reactions at the ligand backbone, but oxidation and P-C cleavage are the predominant concerns for most standard tertiary phosphines.
Section II: Troubleshooting Common Problems
Q3: My reaction is sluggish, and ³¹P NMR analysis shows a growing peak around δ 20-50 ppm. What is happening and how do I fix it?
A3: A signal in the δ 20-50 ppm region of a ³¹P NMR spectrum is characteristic of a phosphine oxide.[1] This indicates that your phosphine ligand is being oxidized, leading to a decrease in the concentration of the active catalyst.
Possible Causes & Solutions:
-
Trace Oxygen: Phosphines are susceptible to oxidation, and this is often the primary cause.[2][7]
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use robust degassing techniques (e.g., freeze-pump-thaw cycles for solvents) and handle all reagents using Schlenk line or glovebox techniques.[1]
-
-
Oxidizing Impurities: Reagents or substrates may contain peroxide impurities that can oxidize the ligand.
-
Action: Use freshly purified solvents and reagents. If impurities are suspected, consider passing solvents through a column of activated alumina.
-
-
Base-Promoted Oxidation: While not a direct oxidant, the base can influence the overall redox environment or participate in pathways that facilitate oxidation.
-
Action: Screen milder bases. For example, if you are using a strong alkoxide like sodium tert-butoxide, consider switching to a carbonate like cesium carbonate or potassium phosphate.
-
Q4: I am observing byproducts that suggest a piece of my phosphine ligand has been incorporated into the product (e.g., P-C bond cleavage). Which bases are the most common culprits?
A4: P-C bond cleavage is a severe degradation pathway often linked to the use of strong, sterically hindered bases, particularly at elevated temperatures.[6]
-
Strong Alkoxides and Amides: Bases like lithium diisopropylamide (LDA), sodium tert-butoxide (NaOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are known to promote P-C bond cleavage. This can occur through mechanisms such as deprotonation of C-H bonds alpha to the phosphorus atom, followed by rearrangement or interaction with the metal center.[6]
-
Organolithium Reagents: While often used as reagents rather than catalytic bases, residual strong organometallic bases like n-butyllithium can readily cleave P-C bonds.[8]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: P-C bond activation is often thermally promoted. Determine the lowest effective temperature for your reaction.[3]
-
Switch to a Weaker Base: If possible, transition to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are generally less aggressive towards P-C bonds.
-
Change Ligand Structure: Ligands with bulky, electron-donating alkyl groups (e.g., P(t-Bu)₃) can be more prone to certain cleavage pathways compared to some arylphosphines under specific conditions. Conversely, bulky biarylphosphine ligands are often designed to resist such degradation.[3] A screening of different ligand classes may be necessary.
Visual Guide 1: Primary Degradation Pathways of Phosphine Ligands
Caption: A decision tree for troubleshooting phosphine ligand degradation.
Section IV: Analytical & Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Stability by ³¹P NMR Spectroscopy
This protocol allows you to assess the stability of a phosphine ligand in the presence of a specific base under thermal stress, mimicking your reaction conditions.
Materials:
-
Phosphine ligand of interest
-
Base of interest
-
Anhydrous, degassed solvent (matching your reaction)
-
Internal standard (e.g., triphenyl phosphate, δ ~ -17 ppm, if needed for quantification)
-
NMR tubes with J. Young valves or screw caps with septa
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Preparation (In a Glovebox):
-
To a clean, dry vial, add the phosphine ligand (e.g., 0.02 mmol) and the base (e.g., 1.5 equivalents, 0.03 mmol).
-
If using an internal standard, add a known amount to the vial.
-
Add 0.6 mL of the degassed, anhydrous solvent and stir briefly to dissolve/suspend the components.
-
Transfer the solution/suspension to an NMR tube and seal it securely.
-
-
Initial Analysis (t=0):
-
Acquire a proton-decoupled ³¹P NMR spectrum at room temperature.
-
Note the chemical shift and integration of the starting phosphine ligand. This is your baseline.
-
-
Thermal Stress:
-
Place the sealed NMR tube in a heating block or oil bath set to your target reaction temperature (e.g., 100 °C).
-
-
Time-Course Monitoring:
-
After a set time interval (e.g., 1 hour), carefully remove the tube, allow it to cool to room temperature, and acquire another ³¹P NMR spectrum.
-
Repeat this process at several time points (e.g., 2h, 4h, 8h, 24h).
-
-
Data Analysis:
-
Compare the spectra over time. Look for the appearance of new peaks.
-
A peak in the δ 20-50 ppm range indicates phosphine oxide formation. [1] * The disappearance of the starting phosphine signal without the appearance of a corresponding phosphine oxide peak may suggest other degradation pathways like P-C bond cleavage or precipitation.
-
Quantify the percentage of remaining ligand at each time point by comparing its integration to the initial value or to the internal standard.
-
Protocol 2: Recommended HPLC Method for Monitoring Ligand Oxidation
While ³¹P NMR is excellent for qualitative analysis, HPLC can provide more precise quantification. A key challenge is preventing on-column oxidation of the analyte. [9] Principle:
This method, adapted from a published procedure, incorporates a small amount of a reducing agent, tris(2-carboxyethyl)phosphine (TCEP), into the mobile phase to passivate the HPLC system and prevent artifactual oxidation of the phosphine ligand during analysis. [9] Method Parameters:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mg/L TCEP.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable ratio of A:B to retain your phosphine and phosphine oxide, then ramp up the percentage of B to elute both compounds. (e.g., 50% B to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, wavelength set to the absorbance maximum of your ligand (e.g., 254 nm).
-
Sample Preparation: Dilute reaction aliquots in the mobile phase to an appropriate concentration. Filter through a 0.45 µm PTFE syringe filter before injection.
Validation:
Inject a known standard of the pure phosphine ligand. The absence of a significant phosphine oxide peak confirms the effectiveness of the TCEP in preventing on-column oxidation. [9]
Section V: References
-
Garrou, P. E. (1985). Transition-Metal-Mediated Phosphorus-Carbon Bond Cleavage and Its Relevance to Homogeneous Catalyst Deactivation. Chemical Reviews, 85(3), 171–185. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
-
Ye, M. M., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, 61(2), 184-190. [Link]
-
Issa, S. (2014). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Retrieved from [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127-150. [Link]
-
Gelman, D., et al. (2003). Synthesis of Hemilabile Phosphine−Phosphine Oxide Ligands via the Highly Selective Pd-Catalyzed Mono-oxidation of Bidentate Phosphines: Scope, Limitations, and Mechanism. Organometallics, 22(20), 4014–4023. [Link]
-
van Leeuwen, P. W. N. M. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Coordination Chemistry Reviews, 255(7-8), 829-857. [Link]
-
Fleury-Brégeot, N., et al. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 1426–1457. [Link]
-
Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(6), 3895-3932. [Link]
-
Lu, X., et al. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. ACS Catalysis, 7(4), 2534–2538. [Link]
-
Kyte, M. G., et al. (1998). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. Organometallics, 17(19), 4103–4108. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Monoligated Palladium(0) Species in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered when working with monoligated palladium(0) species in cross-coupling reactions. As the most active catalytic species, understanding how to generate and stabilize these fleeting intermediates is paramount for achieving high-yielding, reproducible, and robust chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is a "monoligated palladium(0) species," and why is it so important in cross-coupling?
A1: A monoligated palladium(0) species, often denoted as [Pd(0)L], is a highly reactive catalytic intermediate where the palladium center is coordinated to a single ancillary ligand (L).[1][2][3] This coordinatively unsaturated, 12-electron species is widely considered the most active form of the catalyst in many cross-coupling reactions.[1][4] Its high reactivity stems from its coordinative unsaturation, which makes it readily accessible for oxidative addition with the electrophile (e.g., an aryl halide), the first and often rate-limiting step in the catalytic cycle.[2][5] In contrast, more coordinatively saturated species like [Pd(0)L₂] must first dissociate a ligand to enter the catalytic cycle, an often unfavorable equilibrium that can slow down the overall reaction rate.[1][4]
Q2: My cross-coupling reaction is sluggish or fails with aryl chlorides. How can I promote the reaction?
A2: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making oxidative addition more difficult.[1][2] To overcome this challenge, you need to generate a highly reactive, electron-rich monoligated Pd(0) species.[6] This can be achieved by:
-
Employing Bulky, Electron-Rich Ligands: Ligands such as tri(tert-butyl)phosphine (P(tBu)₃), adamantyl-based phosphines (PAd₃), or specialized biaryl phosphines (e.g., SPhos, XPhos) are essential.[1][2][7] Their steric bulk favors the formation of the monoligated [Pd(0)L] species by discouraging the coordination of a second ligand, while their strong σ-donating character increases the electron density on the palladium center, which in turn accelerates the rate of oxidative addition.[2][5][7]
-
Using a Suitable Precatalyst: Instead of relying on the in-situ reduction of Pd(II) salts, which can be inefficient, consider using well-defined Pd(0) sources or precatalysts that readily generate the active species. Palladacycle precatalysts or Pd(I) dimers can be highly effective.[8][9]
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura coupling. What is the cause, and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction that consumes your nucleophile and complicates purification.[10][11] The primary causes are:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[11][12]
-
Use of Pd(II) Precatalysts: Some Pd(II) precursors can directly promote homocoupling before being reduced to the active Pd(0) species.[11]
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., using the freeze-pump-thaw method) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[10][12]
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst like Pd₂(dba)₃ can minimize the pathways available for homocoupling.[12]
-
Controlled Addition: In some cases, the slow addition of the boronic acid can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[12]
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Low to No Conversion of Starting Material
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Inactive Catalyst | The active monoligated Pd(0) species is not being generated or is rapidly decomposing. This can be due to inefficient reduction of a Pd(II) precatalyst, oxidation by trace oxygen, or the use of a ligand that does not sufficiently stabilize the monoligated species.[12] | Verify Catalyst Activity: Test your catalyst and ligand with a reliable standard reaction. Use a Precatalyst: Switch to a more robust precatalyst, such as a palladacycle or a Pd(I) dimer like [Pd(μ-Br)(P(tBu)₃)]₂, which is known to efficiently generate the active (tBu₃P)Pd(0) species.[9] Optimize Ligand Choice: Ensure you are using a bulky, electron-donating phosphine ligand appropriate for your specific transformation.[2][5] |
| Poor Oxidative Addition | The oxidative addition of the electrophile to the Pd(0) center is the rate-limiting step and is proceeding too slowly. This is common with unreactive electrophiles like aryl chlorides or sterically hindered substrates.[2] | Increase Electron Density on Palladium: Use a more electron-donating ligand. The increased nucleophilicity of the Pd(0) center lowers the activation energy for oxidative addition.[7][13] Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition.[8] |
| Inhibitory Effects | Anions, such as iodide generated during the reaction, can sometimes inhibit the catalyst.[14][15] In Buchwald-Hartwig aminations, the amine substrate itself can act as a ligand, leading to catalyst deactivation.[14] | Solvent Choice: For reactions involving aryl iodides, using less polar solvents like toluene can help mitigate the inhibitory effects of the iodide salt formed.[14] Ligand Stoichiometry: In amination reactions, adding a slight excess of the phosphine ligand relative to palladium can help prevent the amine substrate from deactivating the catalyst.[14] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Catalyst Decomposition Pathways | The highly reactive monoligated Pd(0) species can be prone to decomposition. For instance, it can react with Pd(II) intermediates to form off-cycle Pd(I) dimers, which can be catalytically less active or inactive.[16] | Lower Catalyst Loading: In some cases, high catalyst concentrations can promote bimolecular decomposition pathways. Try reducing the catalyst loading. Use a Preformed Pd(I) Dimer: Paradoxically, starting with a well-defined Pd(I) dimer precatalyst can sometimes provide a more controlled entry into the catalytic cycle and lead to higher activity compared to in-situ generated catalysts that may form a mixture of species.[17] |
| Protodeboronation (Suzuki) | The boronic acid is being replaced by a hydrogen atom, effectively destroying the nucleophile. This is often promoted by excess water or harsh basic conditions.[10][12] | Anhydrous Conditions: Use anhydrous solvents and reagents where possible. Milder Base: Switch to a milder base like K₂CO₃ or CsF.[8] Faster Catalyst: Employ a more active catalyst system that can "outrun" the decomposition of the boronic acid.[8] |
| β-Hydride Elimination | If the organometallic partner has a β-hydrogen, it can undergo elimination from the Pd(II) intermediate before reductive elimination can occur, leading to undesired alkene byproducts. | Ligand Design: Use ligands that promote reductive elimination. Bulky ligands can create steric strain that is relieved upon reductive elimination, thus accelerating this step relative to β-hydride elimination.[5] Some ligands, like Josiphos, are specifically designed to minimize this side reaction.[14] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.2-1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution in the aryl chloride).
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[8][10]
Visualizations & Data
The Central Role of Monoligated Pd(0)
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the central role of the [Pd(0)L] species.
Caption: The catalytic cycle highlighting the active [Pd(0)L] species.
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting cross-coupling reactions.
References
- Thomas, A. A., & Denmark, S. E. (2021). Capturing the Most Active State of a Palladium(0)
- Nayak, S., & Shaik, S. (2016). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 55(17), 8884-8893. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society, 129(25), 7894-7905. [Link]
- Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 131(23), 8141-8154. [Link]
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- Thomas, A. A., & Denmark, S. E. (2021). Capturing the Most Active State of a Palladium(0)
- Thomas, A. A., & Denmark, S. E. (2021). Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst.
- Liu, W., & Diao, T. (2017). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 9(12), 1226-1231. [Link]
- Milstein, D., & Stille, J. K. (1979). Mechanism of reductive elimination. Reaction of alkylpalladium(II) complexes with tetraorganotin, organolithium, and Grignard reagents. Evidence for palladium(IV) intermediacy. Journal of the American Chemical Society, 101(17), 4992-4998. [Link]
- de la Cruz, J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 651-663. [Link]
- Stahl, S. S., et al. (2010). Observation of Palladium(I) in Aerobic Oxidation Catalysis. Journal of the American Chemical Society, 132(40), 14116-14118. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Karunananda, K., & Hartwig, J. F. (2016). Catalysis with Palladium(I) Dimers. Angewandte Chemie International Edition, 55(42), 12996-13017. [Link]
- Suresh, C. H., & Varghese, B. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(7), 3536-3545. [Link]
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
- Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2844-2854. [Link]
- De Vries, J. G. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 5. [Link]
- Valente, C., et al. (2012). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 134(16), 7014-7027. [Link]
- NotDijkstra. (2017, July 30). How do the electronic properties of a catalyst affect the rate of oxidative addition? Chemistry Stack Exchange. [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(8), 1117-1130. [Link]
- Wang, Y., et al. (2020). Recent Advances on Palladium Radical Involved Reactions.
- Gildner, P. G., & Colacot, T. J. (2015). A Highly Active Palladium(I) Dimer for Pharmaceutical Applications. Topics in Organometallic Chemistry, 50, 1-26. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2005). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 24(24), 5871-5881. [Link]
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Semantic Scholar. [Link]
- Vesnal. (2018, September 6).
- Sohel, S. M., & Liu, R.-S. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Semagina, N., & Simakova, I. (2013). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles.
- Long, T. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Ali, I., et al. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society, 64(10), 1184-1191. [Link]
- OrganicChemExplained. (2018, April 27). Common cross coupling reactions [Video]. YouTube. [Link]
- Not_A_PhD_Chemist. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Ahlquist, M., & Norrby, P.-O. (2007). Theoretical Evidence for Low-Ligated Palladium(0): [Pd−L] as the Active Species in Oxidative Addition Reactions. Organometallics, 26(22), 5514-5517. [Link]
- LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Observation of Palladium(I) in Aerobic Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in Demanding Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted solutions to common challenges encountered during sterically demanding cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these complex transformations.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each issue is followed by a diagnostic approach and a set of prioritized solutions.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with a sterically hindered substrate (e.g., ortho-substituted aryl halide or a bulky nucleophile) is resulting in little to no product. What are the primary factors to investigate?
Answer: Low conversion in sterically demanding couplings is a frequent challenge. Increased steric bulk around the reacting centers can impede key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] A systematic approach to troubleshooting should focus on the catalyst system, base, solvent, and temperature.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System (Palladium Precatalyst & Ligand): This is the most critical factor for success with hindered substrates.[1][3]
-
The Ligand is Key: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3] The crucial modification is to switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step, and they also facilitate the often difficult reductive elimination step.[3][4]
-
Recommended Ligands:
-
Bulky Phosphines: Trialkylphosphines with significant steric bulk and strong electron-donating properties are highly effective.[4][5]
-
Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, RuPhos, and XPhos are excellent starting points for many sterically hindered couplings, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][6][7] For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos may offer superior performance.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are typically better σ-donors than phosphines and their steric bulk can be tuned.[6] They can offer high stability and activity, making them a good alternative to phosphine ligands.[3]
-
-
Use a Modern Precatalyst: To ensure the efficient generation of the active Pd(0) species, it is advisable to use a well-defined, bench-stable palladium(II) precatalyst.[6] Buchwald's G3 or G4 precatalysts are designed for this purpose and often provide more reliable results than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[8]
-
| Ligand Class | Examples | Recommended For |
| Bulky Trialkylphosphines | P(t-Bu)₃, (1-Ad)₂P(n-Bu) (cBRIDP) | General sterically demanding couplings.[4][5] |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Suzuki, Buchwald-Hartwig, and other couplings with hindered substrates.[6][7][9] |
| Ferrocenylphosphines | DtBPF | Buchwald-Hartwig amination of aryl chlorides.[10] |
| N-Heterocyclic Carbenes | IPr, IMes | A wide range of cross-couplings, particularly with challenging substrates.[6] |
-
Re-evaluate the Base and Solvent Combination:
-
Bases: The choice of base is critical. For Suzuki reactions, potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required.[11]
-
Solvents: Anhydrous, degassed, and non-polar aprotic solvents are preferred. Toluene and dioxane are common choices.[1][3] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[3]
-
-
Increase Reaction Temperature:
-
Sterically hindered substrates often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[3] If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[3]
-
Microwave irradiation can be a powerful tool to rapidly heat the reaction and may improve yields in shorter reaction times.[3]
-
-
Ensure Anhydrous and Oxygen-Free Conditions:
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Issue 2: Significant Side Product Formation
Question: My reaction is consuming the starting materials, but I am observing significant side products instead of my desired product. What are these side products and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, particularly under the harsher conditions sometimes required for hindered substrates. Common side products include those from protodeboronation, homocoupling, and reduction of the aryl halide.[3]
Common Side Reactions and Solutions:
-
Protodeboronation (in Suzuki Couplings): This is the protonolysis of the boronic acid or ester, replacing the boron group with a hydrogen atom. It is often exacerbated by the presence of water and high temperatures.[3][12]
-
Homocoupling: This can occur with either the boronic acid/ester or the aryl halide.
-
Boronic Acid Homocoupling: Often caused by the presence of oxygen.[1]
-
Aryl Halide Homocoupling: Can be promoted by certain catalyst systems.
-
Solution: Screen different ligands, as some may favor homocoupling less than others.
-
-
-
Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide is converted to the corresponding arene.
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands so effective for sterically hindered cross-couplings?
A1: These ligands have a profound effect on the key steps of the catalytic cycle:
-
Promote Oxidative Addition: Their strong electron-donating character increases the electron density on the palladium center, which facilitates its insertion into the carbon-halogen bond of the electrophile.[4]
-
Stabilize the Active Catalyst: Their steric bulk favors the formation of a monoligated and highly reactive 14-electron Pd(0) species, which is crucial for initiating the catalytic cycle.[3]
-
Facilitate Reductive Elimination: The steric strain in the Pd(II) intermediate is relieved upon reductive elimination to form the product and regenerate the lower-coordinate Pd(0) catalyst.[4][13][14] This makes the final, product-forming step faster.[4]
Q2: What is the ideal catalyst loading for a sterically hindered reaction?
A2: For sterically hindered reactions, a higher catalyst loading (2-5 mol %) is often required to achieve a satisfactory conversion.[3] However, some highly active catalyst systems, particularly with certain NHC ligands, can be effective at loadings as low as 0.05 mol %.[3] It is recommended to start in the 1-2 mol % range and increase if necessary.
Q3: My aryl halide is an aryl chloride. Does this require special conditions?
A3: Yes, aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond. This makes the oxidative addition step the rate-limiting step.[3] To overcome this, you will almost certainly need a highly active catalyst system employing a bulky, electron-rich ligand like XPhos, SPhos, or a specialized NHC ligand.[7][10] Stronger bases, such as potassium tert-butoxide, and higher reaction temperatures may also be necessary.[3]
Q4: Can I run these reactions at room temperature?
A4: While many modern catalyst systems have been developed to operate under milder conditions, sterically demanding couplings often require elevated temperatures to proceed at a reasonable rate.[6] However, some highly active catalyst systems, particularly those using bulky, water-soluble alkylphosphines, have demonstrated success in room-temperature Suzuki couplings of aryl bromides.[15] For a new, challenging substrate, it is advisable to start at an elevated temperature and then attempt to lower it once a successful protocol has been established.
Visualizing the Catalytic Cycle and Steric Effects
Understanding the catalytic cycle is key to effective troubleshooting. Steric hindrance can create bottlenecks at multiple stages.
Caption: The cross-coupling cycle, highlighting steps impacted by steric hindrance.
References
- Current time inform
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem. Benchchem.
- 14.1.3: Reductive Elimination - Chemistry LibreTexts. Chemistry LibreTexts.
- Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-altern
- Reductive elimin
- Buchwald–Hartwig amin
- Use of ligand steric properties to control the thermodynamics and kinetics of oxidative addition and reductive elimination with pincer- ligated Rh complexes | Request PDF - ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. NIH.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Use of Ligand Steric Properties to Control the Thermodynamics and Kinetics of Oxidative Addition and Reductive Elimination with Pincer-Ligated Rh Complexes | Organometallics - ACS Publications.
- Sterically demanding trialkylphosphines for palladium -catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B903646F. Royal Society of Chemistry.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Oxid
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. NIH.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Application of Sterically Demanding Phosphine Ligands in Palladium-Catalyzed Cross-Coupling leading to C( sp 2 ) E Bond Formation (E = NH 2 , OH, and F): Reactivity and Catalysis - ResearchGate.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Arom
- Mastering Cross-Coupling Reactions: A Guide to High-Performance Ligands. BenchChem.
- Sonogashira Coupling - YouTube. YouTube.
- Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di - NIH. NIH.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents | Organic Letters - ACS Publications.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. MDPI.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls - ResearchGate.
- CHAPTER 14: Greener Approaches to Cross-Coupling - Books. Royal Society of Chemistry.
- Cross-Coupling Chemistry. University of Rochester.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Sigma-Aldrich.
- Cross-Coupling C
- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- A Practical Procedure for Iron-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl-Grignard Reagents with Primary Alkyl Halides | Semantic Scholar. Semantic Scholar.
- (PDF) Organocopper Cross-coupling Reaction for C–C Bond Formation on Highly Sterically Hindered Structures - ResearchGate.
- Low Temperature Studies of Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Aryl Electrophiles | Request PDF - ResearchGate.
- On the role of additives in alkyl–alkyl Negishi cross-couplings - RSC Publishing. Royal Society of Chemistry.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. NIH.
- Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC - PubMed Central. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcct.com [jmcct.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. research.rug.nl [research.rug.nl]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reductive elimination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Bis(3,5-dimethylphenyl)phosphine vs. Buchwald Ligands in Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The efficacy of these transformations is critically dependent on the choice of phosphine ligand, which orchestrates the reactivity, stability, and selectivity of the palladium catalyst. This guide provides an in-depth, objective comparison between a classic monodentate phosphine, bis(3,5-dimethylphenyl)phosphine, and the widely acclaimed Buchwald family of biaryl phosphine ligands. Through an analysis of their structural and electronic properties, supported by experimental data, this document aims to empower researchers to make informed decisions in ligand selection for optimizing their synthetic endeavors.
The Critical Role of Ligands in Catalysis: A Mechanistic Overview
The performance of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is fundamentally tied to its steric and electronic properties.[1] These characteristics directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, bulky and electron-rich ligands are sought after as they promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[2][3] The electron-donating nature of the ligand also enhances the catalytic activity of the metal center.[2]
Structural and Electronic Profiles: Bis(3,5-dimethylphenyl)phosphine and Buchwald Ligands
Bis(3,5-dimethylphenyl)phosphine: A Sterically Hindered Monodentate Ligand
Bis(3,5-dimethylphenyl)phosphine is a monodentate phosphine ligand characterized by two 3,5-dimethylphenyl (xylyl) substituents attached to the phosphorus atom. The methyl groups in the meta-positions of the phenyl rings provide significant steric bulk around the phosphorus center. This steric hindrance is a key feature that can promote the formation of the desired monoligated palladium complexes, which are often the most active catalytic species.[3] As a monodentate ligand, it offers flexibility in coordination to the metal center.[4]
Buchwald Ligands: A Class of Bulky and Electron-Rich Biaryl Phosphines
The Buchwald ligands are a family of electron-rich, sterically demanding dialkylbiaryl phosphines.[5] Ligands such as XPhos, SPhos, and RuPhos have become mainstays in cross-coupling chemistry due to their ability to facilitate a wide range of challenging transformations.[6] Their defining structural feature is a biaryl backbone, which creates a sterically hindered environment around the phosphorus atom. This bulkiness is instrumental in promoting the reductive elimination step and stabilizing the catalytically active species.[5] The dialkylphosphino group imparts strong electron-donating properties, which enhances the rate of oxidative addition.[5]
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The choice between bis(3,5-dimethylphenyl)phosphine and a Buchwald ligand is highly dependent on the specific cross-coupling reaction, the nature of the substrates, and the desired reaction conditions. The following sections present a comparative overview of their performance in two of the most important C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction is particularly sensitive to the steric and electronic properties of the phosphine ligand, especially when dealing with sterically hindered or unreactive aryl halides.[2][7]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [7] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 | [7] |
| Bis(3,5-dimethylphenyl)phosphine | 4-Bromotoluene | Phenylboronic acid | 2 (Pd) | KOH | THF | RT | 12 | ~100 | [8] |
| RuPhos | 4-Chloroanisole | Phenylboronic acid | 2 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 98 | [9] |
Analysis:
The data indicates that for Suzuki-Miyaura couplings, the Buchwald ligands, particularly SPhos and XPhos, are highly effective, often achieving high yields with low catalyst loadings and short reaction times, even with challenging aryl chlorides.[7] Bis(3,5-dimethylphenyl)phosphine also demonstrates excellent performance, particularly with aryl bromides, driving the reaction to completion at room temperature.[8] The choice of ligand can be critical when dealing with sterically hindered substrates, where the tailored steric bulk of Buchwald ligands can be advantageous.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is often challenging, and the development of effective ligands has been crucial to its broad applicability.[5][10]
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [11][12] |
| RuPhos | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene/Dioxane | 100 | 18 | 71 | [6] |
| SPhos | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | Toluene/Dioxane | 100 | 18 | 76 | [6] |
| Bis(3,5-dimethylphenyl)phosphine | 4-Bromoanisole | Aniline | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 100 | 24 | 95 | [13] |
Analysis:
In Buchwald-Hartwig amination, Buchwald ligands like XPhos, RuPhos, and SPhos have demonstrated broad utility and high efficiency, particularly for the coupling of challenging substrates such as heteroaryl halides.[6] The provided data showcases the successful application of XPhos in the amination of an aryl chloride.[11][12] Bis(3,5-dimethylphenyl)phosphine also serves as a competent ligand in C-N coupling reactions, providing high yields with aryl bromides.[13] The choice of ligand is often substrate-dependent, and screening of several ligands may be necessary to achieve optimal results.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[7][14]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Bis(3,5-dimethylphenyl)phosphine, XPhos, SPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precursor and the phosphine ligand (typically a 1:1 to 1:2 Pd:ligand ratio).[1]
-
The aryl halide, arylboronic acid, and base are then added to the vessel.
-
The anhydrous solvent is added, and the vessel is sealed.
-
The reaction mixture is stirred at the desired temperature for the specified time (e.g., 2-24 hours).[7]
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and quenched, typically with water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as flash column chromatography.[7]
General Procedure for Buchwald-Hartwig Amination
The following is a representative protocol for a Buchwald-Hartwig amination reaction.[11][12]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Bis(3,5-dimethylphenyl)phosphine, XPhos, RuPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.[12]
-
Add the anhydrous solvent and stir the mixture at room temperature for a few minutes.[12]
-
Add the aryl halide and the amine to the reaction mixture.[12]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (e.g., 6-24 hours).[12]
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.[12]
-
Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[12]
Visualization of Catalytic Concepts
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of key properties of the ligand classes.
Conclusion and Recommendations
Both bis(3,5-dimethylphenyl)phosphine and the Buchwald family of ligands are powerful tools for palladium-catalyzed cross-coupling reactions. The optimal choice is not universal but rather depends on the specific synthetic challenge at hand.
-
Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are often the ligands of choice for a broad range of substrates, including sterically demanding and unreactive partners, particularly in industrial and pharmaceutical settings where high efficiency and broad applicability are paramount. Their well-defined structure-activity relationships and the availability of pre-catalysts make them reliable options for robust process development.
-
Bis(3,5-dimethylphenyl)phosphine , as a more classical monodentate ligand, remains a highly effective and often more economical option for a variety of cross-coupling reactions, especially with less sterically hindered substrates or when fine-tuning of reaction conditions is feasible. Its performance in certain Suzuki-Miyaura and Buchwald-Hartwig reactions is comparable to that of the more specialized Buchwald ligands.
For researchers and drug development professionals, a pragmatic approach would involve an initial screening of a small library of ligands, including a representative Buchwald ligand and a sterically hindered monodentate phosphine like bis(3,5-dimethylphenyl)phosphine, to identify the optimal catalyst system for a given transformation. The insights and data presented in this guide should serve as a valuable starting point for this critical optimization process.
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
- Head-to-head comparison of ligands for sterically hindered Suzuki coupling. BenchChem.
- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. Semantic Scholar.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
- Monodent
- Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature.
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. BenchChem.
- NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactiv
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in C
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- (PDF) Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis.
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Synfacts.
- trans-Dichlorobis(XPhos)palladium(II)
- Synthetic Applications of Buchwald′s Phosphines in Palladium-Catalyzed Aromatic Bond Forming Reactions.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. MIT Open Access Articles.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. alfachemic.com [alfachemic.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Decisive Role of Steric Bulk: A Comparative Guide to Phosphine Ligands in Aryl Chloride Activation
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool, yet the activation of historically unreactive aryl chlorides remains a significant hurdle. This guide provides an in-depth comparison of bulky phosphine ligands, elucidating their performance in the crucial activation of aryl chlorides and offering data-driven insights to inform your catalyst system selection.
The inert nature of the C-Cl bond presents a considerable challenge in organic synthesis. Overcoming this obstacle has been largely achieved through the strategic design of catalyst systems, particularly the development of bulky, electron-rich phosphine ligands. These ligands are not mere spectators; they are crucial players that directly influence the catalytic cycle's key steps, enabling the use of cost-effective and readily available aryl chlorides as coupling partners.[1][2]
The Mechanism: How Bulky Ligands Tame the C-Cl Bond
The activation of an aryl chloride by a palladium catalyst hinges on the oxidative addition step, where the palladium(0) center inserts into the C-Cl bond. The success of this often rate-determining step is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligands.[1]
Steric Hindrance: Large, bulky phosphine ligands promote the formation of a highly reactive, monoligated 12-electron palladium(0) species.[1][3] This coordinatively unsaturated complex is more amenable to oxidative addition than its more stable, bis-ligated counterparts.[4] Furthermore, the steric bulk facilitates the final reductive elimination step, which regenerates the active catalyst and releases the desired product.[1]
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium atom. This enhanced nucleophilicity of the metal center is crucial for its attack on the electron-deficient carbon of the aryl chloride, thereby lowering the activation energy for C-Cl bond cleavage.[1]
The interplay of these steric and electronic factors is the cornerstone of modern cross-coupling catalysis involving aryl chlorides.
A Comparative Analysis of Leading Bulky Phosphine Ligands
The landscape of bulky phosphine ligands is dominated by several key classes, most notably the biarylphosphine ligands developed by the Buchwald and Fu groups. These ligands have revolutionized the field, enabling a broad range of transformations with previously challenging substrates.
The Buchwald Ligands: A Legacy of Innovation
Professor Stephen Buchwald's group has developed an extensive portfolio of biaryl phosphine ligands that are highly effective for a variety of cross-coupling reactions, including the challenging amination of aryl chlorides.[5][6] These ligands are characterized by a biaryl backbone, which provides the necessary steric bulk to promote the formation of the active monoligated palladium species.[3]
Over the years, successive generations of Buchwald ligands have been introduced, each offering improved performance and broader applicability.
| Ligand Generation | Key Features & Advantages | Representative Ligands |
| First Generation | Enabled the first efficient couplings of aryl chlorides with alkyl amines.[6] | 2-(Dicyclohexylphosphino)biphenyl (Cy-JohnPhos), 2-(Di-tert-butylphosphino)biphenyl (tBu-JohnPhos) |
| Second Generation | Introduced additional steric bulk on the non-phosphine-bearing aryl ring, leading to higher catalytic activity and stability.[6] | XPhos, SPhos, RuPhos |
| Third & Fourth Generation Precatalysts | Offered improved air- and moisture-stability, enhanced solubility, and the ability to activate with weaker bases at lower temperatures.[5] | G3 and G4 precatalysts incorporating various Buchwald ligands |
| Sixth Generation Precatalysts | Oxidative addition complexes (OACs) that provide even easier catalyst activation and avoid the formation of unwanted byproducts.[5] | G6 precatalysts |
Performance Highlights of Buchwald Ligands:
-
XPhos: A highly versatile and widely used ligand, demonstrating excellent performance in Suzuki-Miyaura and Buchwald-Hartwig aminations of aryl chlorides.
-
BrettPhos: Particularly effective for the selective arylation of primary amines.
-
JackiePhos: An electron-deficient biaryl phosphine ligand that has shown unique selectivity in certain cross-coupling reactions.[7]
The evolution of Buchwald ligands and their corresponding precatalysts has significantly expanded the scope of palladium-catalyzed cross-coupling reactions, making them more practical and robust for a wider range of applications.
Other Notable Bulky Phosphine Ligands
While the Buchwald-type ligands are prominent, other classes of bulky phosphine ligands have also made significant contributions to the field.
-
Fu Ligands (e.g., P(t-Bu)3): Professor Gregory Fu's group has demonstrated that even simple, sterically demanding trialkylphosphines can be highly effective for the coupling of unactivated aryl chlorides.
-
Adamantyl-Containing Ligands: Ligands incorporating bulky adamantyl groups, such as di(1-adamantyl)phosphinous acid-ligated palladium precatalysts, have proven effective for Suzuki reactions of unreactive aryl chlorides.[8]
-
Ylide-Functionalized Phosphines (YPhos): Developed by the Gessner group, these ligands possess strong electron-donating abilities and have shown excellent performance in the amination of aryl chlorides, even at room temperature.[9][10]
The choice of ligand is critical and depends on the specific substrates and reaction conditions. For instance, in some cases, a less sterically hindered but more electron-rich ligand might be optimal, while for particularly challenging substrates, a highly bulky ligand may be required.
Experimental Protocols: Putting Theory into Practice
To provide a practical context, detailed experimental protocols for two common cross-coupling reactions utilizing bulky phosphine ligands are presented below.
Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Buchwald-type ligand.
Diagram of the Experimental Workflow:
A typical Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%), the bulky phosphine ligand (e.g., SPhos, 2-4 mol%), the arylboronic acid (1.2 equivalents), and a suitable base (e.g., K3PO4, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Substrate Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the aryl chloride (1.0 equivalent).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines a general procedure for the C-N cross-coupling of an aryl chloride with an amine using a Buchwald ligand.
Diagram of the Catalytic Cycle:
The catalytic cycle for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of nitrogen, charge a reaction tube with the palladium catalyst (e.g., Pd2(dba)3, 1.5 mol%), the bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., NaOtBu, 2.0 equivalents).
-
Solvent and Substrate Addition: Add anhydrous toluene, followed by the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents).
-
Reaction: Seal the tube and stir the mixture at the appropriate temperature (e.g., reflux) for the required time (e.g., 6 hours).
-
Workup: After cooling to room temperature, quench the reaction with water.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.
Conclusion: Tailoring Ligand Selection for Optimal Performance
The development of bulky, electron-rich phosphine ligands has been a transformative event in the field of cross-coupling chemistry, enabling the routine use of otherwise unreactive aryl chlorides. The Buchwald biaryl phosphine ligands, in particular, have provided a versatile and highly effective platform for a wide array of synthetic transformations.
The choice of ligand is not a one-size-fits-all decision. It requires careful consideration of the specific substrates, desired reaction conditions, and the subtle interplay of steric and electronic effects. By understanding the fundamental principles of ligand design and performance, researchers can make informed decisions to optimize their catalytic systems and accelerate the discovery and development of new chemical entities.
References
- Doyle, A. G. et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Milstein, D. et al. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Organometallics25, 5648–5658 (2006). [Link]
- Hartwig, J. F. et al. Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Journal of the American Chemical Society121, 3591–3601 (1999). [Link]
- Doyle, A. G. et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Jutand, A. et al. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics22, 4270–4278 (2003). [Link]
- Sigman, M. S. et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv (2023). [Link]
- Itami, K. et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science13, 8185-8191 (2022). [Link]
- OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube (2024). [Link]
- Armentrout, P. B. et al. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition53, 3387-3391 (2014). [Link]
- Lee, D.-Y. et al. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules24, 2275 (2019). [Link]
- Nozaki, K. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions48, 11439-11445 (2019). [Link]
- Buchwald, S. L. et al. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society129, 13001-13007 (2007). [Link]
- Buchwald, S. L. Buchwald Ligands and Precatalysts Table of Contents. Strem Chemicals (2014). [Link]
- Gessner, V. H. et al. A Highly Active Ylide‐Functionalized Phosphine for Palladium‐Catalyzed Aminations of Aryl Chlorides. Angewandte Chemie International Edition56, 14578-14582 (2017). [Link]
- Wang, X. et al. Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides.
- Gessner, V. H. et al. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters23, 5648–5652 (2021). [Link]
- Mou, C.-Y. et al. Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon.
- Shen, Q. et al. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.
- Fu, G. C. & Littke, A. F. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition41, 4176-4211 (2002). [Link]
- Buchwald, S. L. et al. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society144, 12646–12654 (2022). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. entegris.com [entegris.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald触媒・配位子 [sigmaaldrich.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Goldilocks Ligand: A Comparative Guide to the Steric and Electronic Effects of Dimethylphenylphosphine
A Senior Application Scientist's Guide for Researchers in Catalysis and Drug Development
In the intricate world of transition metal catalysis, the phosphine ligand is not merely a spectator. It is an active and influential partner to the metal center, dictating the pace, selectivity, and overall success of a reaction. For scientists engaged in the synthesis of complex molecules, particularly in pharmaceutical development, the choice of ligand is a critical decision that can define the viability of a synthetic route. Among the vast arsenal of available phosphines, dimethylphenylphosphine (PMe₂Ph) occupies a unique and strategic position. It is neither the most sterically demanding nor the most electron-rich, yet this "just right" combination of properties makes it a versatile and often optimal choice for a range of catalytic transformations.
This guide provides an in-depth comparison of PMe₂Ph with other common phosphine ligands. We will dissect its core steric and electronic characteristics, present supporting experimental data to illustrate its performance in key cross-coupling reactions, and provide detailed protocols for the fundamental experiments that underpin our understanding of these crucial ligand effects.
Understanding the Language of Ligands: Tolman's Parameters
To objectively compare phosphine ligands, we rely on two key metrics pioneered by Chadwick A. Tolman: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP) .[1]
-
Steric Effects (The Cone Angle): The cone angle is a measure of a ligand's bulkiness. It is defined as the apex angle of a cone, centered on the metal, that encompasses the entire ligand.[2] A larger cone angle signifies greater steric hindrance around the metal center. This bulk can be advantageous, often promoting the final, product-forming reductive elimination step in a catalytic cycle.[3]
-
Electronic Effects (The Electronic Parameter): The TEP quantifies a ligand's net electron-donating or -withdrawing ability. It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[4] More electron-donating ligands increase the electron density on the metal, which in turn engages in greater π-backbonding to the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Therefore, a lower TEP value corresponds to a more electron-donating ligand.[1] Strongly donating ligands are known to facilitate the initial oxidative addition step in many cross-coupling reactions.[5]
The interplay between these two effects is critical. A successful catalytic cycle requires a delicate balance—enough steric bulk to encourage product release but not so much that it hinders substrate approach, and an electronic character that promotes key steps without shutting down others.
PMe₂Ph in Context: A Quantitative Comparison
Dimethylphenylphosphine's structure, with two small methyl groups and one phenyl group, places it in a moderate position both sterically and electronically. It is more compact and more electron-donating than the classic triphenylphosphine (PPh₃) but less bulky and less donating than workhorse ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).
The following table summarizes the Tolman parameters for PMe₂Ph and a selection of other frequently used phosphine ligands, providing a clear quantitative basis for comparison.
| Phosphine Ligand (L) | Formula | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Trimethylphosphine | P(CH₃)₃ | 118 | 2064.1 |
| Dimethylphenylphosphine | P(CH₃)₂Ph | 122 [6] | 2065.3 |
| Triethylphosphine | P(CH₂CH₃)₃ | 132 | 2061.7 |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 2068.9 |
| Tricyclohexylphosphine | P(C₆H₁₁₎₃ | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 182 | 2056.1 |
| Triphenyl phosphite | P(OC₆H₅)₃ | 128 | 2085.3 |
| Trifluorophosphine | PF₃ | 104 | 2110.9 |
Data compiled from various sources, including Tolman's original reviews and subsequent studies.
As the data shows, PMe₂Ph (θ = 122°, TEP = 2065.3 cm⁻¹) is sterically similar to PMe₃ but slightly less electron-donating. Compared to PPh₃, it is significantly less bulky (122° vs. 145°) and a stronger electron donor (2065.3 cm⁻¹ vs. 2068.9 cm⁻¹). This unique profile allows it to facilitate catalysis without the extreme steric hindrance of ligands like PCy₃, which can sometimes limit substrate scope.
Performance in Action: Cross-Coupling Reactions
The true measure of a ligand's utility is its performance in catalytic reactions. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern synthesis, essential for forging the C-C and C-N bonds prevalent in pharmaceuticals.[3][7] The choice of phosphine ligand is paramount to the success of these transformations, especially when dealing with challenging substrates like aryl chlorides.[8]
The Logic of Ligand Selection in Catalysis
The catalytic cycle for these reactions broadly involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand's properties influence each step:
-
Oxidative Addition: An electron-rich ligand enhances the electron density on the palladium center, promoting its insertion into the aryl-halide bond. This step is often rate-limiting, particularly for less reactive aryl chlorides.[5]
-
Transmetalation: This step involves the transfer of the nucleophilic partner (from the boronic acid or amine) to the palladium center.
-
Reductive Elimination: The final step where the new C-C or C-N bond is formed and the product is released. Bulky ligands can promote this step by creating steric pressure around the metal, favoring the more compact product-released state.[3]
Figure 1. The causal relationship between ligand properties and key steps in a cross-coupling catalytic cycle.
Illustrative Performance in Suzuki-Miyaura Coupling
While direct, comprehensive comparative studies are sparse, the well-established principles of ligand effects allow us to construct an illustrative comparison. Consider the challenging Suzuki-Miyaura coupling of an electron-rich aryl chloride (e.g., 4-chloroanisole) with phenylboronic acid.
| Ligand | Cone Angle (θ) | TEP (cm⁻¹) | Representative Yield (%) | Rationale for Performance |
| PPh₃ | 145° | 2068.9 | Low (<10%) | Poor electron-donating ability makes oxidative addition to the unreactive C-Cl bond very slow.[9] |
| PMe₂Ph | 122° | 2065.3 | Moderate-Good | A good balance: sufficiently electron-donating to activate the aryl chloride, with moderate bulk that doesn't impede the cycle. |
| PCy₃ | 170° | 2056.4 | Excellent (>95%) | Highly electron-donating and bulky, ideal for activating unreactive aryl chlorides and promoting rapid reductive elimination.[8] |
| P(t-Bu)₃ | 182° | 2056.1 | Excellent (>95%) | Among the most electron-donating and bulky monodentate phosphines, providing very high activity for challenging substrates.[8] |
This comparison highlights the strategic advantage of PMe₂Ph. While highly active ligands like PCy₃ are superb for very unreactive substrates, their extreme bulk can sometimes be detrimental with more sterically hindered coupling partners. PMe₂Ph provides a more moderate, yet effective, alternative that balances reactivity with broader substrate compatibility.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods for characterizing and screening ligands must be robust. Below are detailed, self-validating protocols for determining Tolman's parameters and for performing a comparative ligand screen in a Suzuki-Miyaura reaction.
Protocol 1: Determination of the Tolman Electronic Parameter (TEP)
Objective: To synthesize a [LNi(CO)₃] complex and measure its A₁ ν(CO) stretching frequency via IR spectroscopy to determine the TEP of a phosphine ligand L (e.g., PMe₂Ph).
Causality: The ν(CO) frequency is a direct probe of the electron density on the nickel center, which is modulated by the σ-donating and π-accepting properties of ligand L. This protocol provides a standardized method to quantify this electronic effect.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Extreme Caution: Highly toxic, volatile, and must be handled in a certified fume hood with appropriate personal protective equipment)
-
Phosphine ligand (L), e.g., Dimethylphenylphosphine
-
Anhydrous, deoxygenated solvent (e.g., hexane or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer with a gas-tight liquid cell (e.g., CaF₂ plates)
-
Gas-tight syringes and Schlenk flasks
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (N₂ or Ar). All solvents must be rigorously dried and deoxygenated.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the phosphine ligand (L, 1.0 mmol) in 10 mL of anhydrous hexane.
-
Complex Formation: To the stirred solution, carefully add a stoichiometric equivalent of Ni(CO)₄ (1.0 mmol) via a gas-tight syringe. The reaction is typically rapid at room temperature. Self-Validation: The reaction involves the displacement of one CO ligand by the phosphine ligand. The reaction can be monitored by observing the evolution of CO gas, although this is not typically measured.
-
IR Sample Preparation: Under an inert atmosphere, transfer the resulting [LNi(CO)₃] solution into a gas-tight IR cell via cannula or syringe.
-
Data Acquisition: Immediately record the infrared spectrum of the solution. The region of interest is typically 2200-1800 cm⁻¹.
-
Analysis: Identify the highest frequency, sharp, strong absorption band in the C-O stretching region. This corresponds to the A₁ symmetric stretching mode. The wavenumber (in cm⁻¹) of this peak is the Tolman Electronic Parameter (TEP) for the ligand L.[4]
Figure 2. Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Protocol 2: Comparative Ligand Screening in Suzuki-Miyaura Coupling
Objective: To objectively compare the performance of PMe₂Ph against other phosphine ligands in a standardized palladium-catalyzed Suzuki-Miyaura reaction.
Causality: By keeping all other reaction parameters (substrates, base, solvent, temperature, catalyst precursor) constant, any variation in reaction yield or rate can be directly attributed to the steric and electronic effects of the phosphine ligand being screened.
Materials:
-
Aryl halide (e.g., 4-Chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligands for screening (e.g., PMe₂Ph, PPh₃, PCy₃; 0.04 mmol, 2:1 L:Pd ratio)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 5 mL)
-
Internal standard for quantitative analysis (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, and a heating block
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph (GC) or HPLC for analysis
Procedure:
-
Array Preparation: In a glovebox, arrange an array of reaction vials, each containing a stir bar.
-
Reagent Addition (Solids): To each vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst Preparation: In separate vials, prepare stock solutions or pre-weigh the palladium precursor (0.01 mmol) and each phosphine ligand to be tested (0.04 mmol).
-
Catalyst Dosing: Add the specific catalyst/ligand combination to each designated reaction vial. Ensure one vial is a control with no ligand. Self-Validation: Running multiple reactions in parallel, including controls, ensures that observed differences are due to the ligand and not random experimental error.
-
Reaction Initiation: Add the anhydrous solvent (5 mL) and a known amount of internal standard to each vial. Seal the vials tightly.
-
Reaction Conditions: Place the vials in a pre-heated reaction block (e.g., 100 °C) and stir vigorously for a set period (e.g., 12 hours).
-
Workup and Analysis: After the designated time, cool the reactions to room temperature. Take an aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC or HPLC.
-
Data Comparison: Quantify the product yield in each reaction relative to the internal standard. A direct comparison of yields provides a quantitative measure of each ligand's performance under identical conditions.[10]
Conclusion
Dimethylphenylphosphine (PMe₂Ph) exemplifies the principle of balance in ligand design. Its moderate steric bulk and good electron-donating ability position it as a highly effective ligand for a variety of palladium-catalyzed cross-coupling reactions. While it may not always provide the absolute highest rates seen with extremely bulky and electron-rich ligands like P(t-Bu)₃, its "Goldilocks" nature—not too big, not too small, but just right—often translates to a broader substrate scope and more reliable performance across different reaction types. For the researcher and drug development professional, understanding the quantitative steric and electronic parameters of PMe₂Ph and its counterparts is not just an academic exercise; it is a predictive tool that enables the rational selection of catalysts, saving time, resources, and accelerating the discovery of new medicines and materials.
References
- Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Barrios-Landeros, F., & Hartwig, J. F. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1544-1554.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Müller, T. E., & Beller, M. (1998). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Chemical Reviews, 98(2), 675-703.
- ResearchGate. (n.d.). Summary of computed average cone angles and the associated standard deviations for phosphine ligands.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Tolman electronic parameter.
- Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands.
- de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Ortuño, M. A., et al. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3189.
- Cremer, D., & Kraka, E. (2016). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Inorganic Chemistry, 55(5), 2332-2344.
- Royal Society of Chemistry. (2024). Dalton Transactions.
- Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- ResearchGate. (n.d.). Measured cone angles (°).
- ResearchGate. (n.d.). ChemInform Abstract: An Efficient Class of P,N-Type “PhMezole-phos” Ligands: Applications in Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- Chen, Y., et al. (2014). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Organic Letters, 16(24), 6358-6361.
- Wikipedia. (2023). Ligand cone angle.
- Macmillan Group. (n.d.). Why C–N and C–O Couplings?
- Wang, Y., et al. (2022). Synthesis of Bimetallic Ni-Co Phosphide Nanosheets for Electrochemical Non-Enzymatic H2O2 Sensing. Sensors, 22(24), 10015.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Steric Profile of (3,5-Dimethylphenyl)phosphine Ligands: A Comparative Analysis of the Tolman Cone Angle
Audience: Researchers, scientists, and drug development professionals engaged in catalyst design and organometallic chemistry.
Abstract: The steric and electronic properties of phosphine ligands are pivotal in dictating the outcome of transition metal-catalyzed reactions. The Tolman cone angle (θ) remains a foundational, albeit evolving, metric for quantifying the steric bulk of these crucial ligands. This guide provides an in-depth analysis of the methodologies for calculating the Tolman cone angle, focusing on arylphosphines substituted with 3,5-dimethylphenyl groups. We present a detailed, field-tested computational protocol, compare it with the classical crystallographic method, and contextualize the steric footprint of these ligands against common alternatives used in catalysis.
Introduction: Beyond Simple Structures – Quantifying Steric Influence
In the rational design of transition metal catalysts, the phosphine ligand is not merely a spectator. Its size and shape create a distinct steric environment around the metal center, profoundly influencing reaction rates, selectivity (e.g., regio- and enantioselectivity), and catalyst stability.[1][2] In 1977, Chadwick A. Tolman introduced the concept of the "cone angle" (θ) to provide a quantitative measure of this steric hindrance, a parameter that has since become a cornerstone of organometallic chemistry.[3][4][5]
The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom (at a standardized M-P distance of 2.28 Å), which fully encompasses the van der Waals radii of the ligand's atoms.[6][7] This guide focuses on phosphines bearing 3,5-dimethylphenyl substituents. A note on nomenclature is warranted: while the user prompt specified "bis(3,5-dimethylphenyl)phosphine," a secondary phosphine (PAr₂H), the principles of cone angle calculation are identical for the more commonly employed tertiary phosphine ligand, tris(3,5-dimethylphenyl)phosphine (PAr₃). For a more relevant comparison with standard catalytic ligands, this guide will use the tertiary phosphine as its primary example, noting that the methodologies described are fully applicable to its secondary counterpart.
Methodology Deep Dive: From Physical Models to In Silico Precision
The original method for determining cone angles involved measurements from physical, space-filling CPK models—a pioneering but imprecise approach.[8] Modern research relies on two highly accurate techniques: computational modeling and single-crystal X-ray diffraction.
Method A: The Computational Protocol (In Silico)
Computational chemistry offers a rapid, cost-effective, and highly accurate method for determining cone angles without synthesizing a physical complex.[9][10][11] The process relies on finding the ligand's most stable three-dimensional arrangement and then performing a geometric analysis.
Core Principle (Causality): The cone angle is highly sensitive to the ligand's conformation (the rotation of its substituent groups). Therefore, simply building a model is insufficient. We must first identify the global minimum energy conformation to ensure the calculated angle is a true representation of the ligand's most probable and sterically compact state.
Step-by-Step Experimental Workflow:
-
Initial Structure Generation: A 3D model of the phosphine ligand, tris(3,5-dimethylphenyl)phosphine, is generated using molecular modeling software.
-
Conformational Search: A rigorous conformational analysis is performed using a low-computational-cost method like Molecular Mechanics (MM). This step explores the rotational possibilities of the three aryl groups to identify a set of low-energy conformers.[10][11] This is a critical self-validating step; skipping it can lead to an inaccurate cone angle based on a high-energy, non-representative geometry.
-
DFT Geometry Optimization: The lowest-energy conformer identified from the MM search is then subjected to a full geometry optimization using a more accurate method, typically Density Functional Theory (DFT). This step refines the bond lengths, angles, and dihedrals to yield a highly accurate final structure.
-
Cone Angle Calculation: The optimized coordinates are used to calculate the cone angle. This is done by placing the phosphorus atom at a fixed distance of 2.28 Å from a virtual metal center (e.g., Nickel, as in Tolman's original work).[7][9] An algorithm then determines the angle of the tightest possible cone that encloses the van der Waals spheres of all ligand atoms. Specialized software or libraries, such as libconeangle, can perform this calculation precisely.[1][12]
Method B: The X-ray Crystallography Protocol (Experimental)
This method provides a direct measurement of the cone angle from an experimentally determined solid-state structure. It is considered the gold standard for empirical validation but is more resource-intensive.
Core Principle (Causality): This protocol measures the actual conformation of the ligand as it exists within a crystal lattice. While this provides unparalleled accuracy for that specific complex, it's important to recognize that the angle may vary slightly between different complexes due to crystal packing forces or interactions with other ligands.[13]
Step-by-Step Experimental Workflow:
-
Complex Synthesis & Crystallization: A suitable transition metal complex of the phosphine ligand is synthesized. High-quality single crystals are then grown, often through slow evaporation or vapor diffusion techniques.
-
X-ray Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a final model with the precise coordinates of every atom (output as a Crystallographic Information File, or CIF).
-
Cone Angle Measurement: Using the refined CIF, the cone angle is calculated from the M-P vector and the coordinates of the outermost atoms, similar to the computational method.[2]
Visualizing the Computational Workflow
The following diagram outlines the logical flow of the in silico protocol, which has become the standard in the field for its efficiency and reliability.
Caption: Computational workflow for determining the Tolman cone angle.
Data & Comparison: Steric Profile of Tris(3,5-dimethylphenyl)phosphine
The calculated cone angle for tris(3,5-dimethylphenyl)phosphine places it in the category of bulky, sterically demanding ligands. Its steric profile is greater than the ubiquitous triphenylphosphine (PPh₃) due to the presence of the methyl groups at the meta positions of the phenyl rings. These groups effectively increase the "width" of the substituents.
To provide a clear context, the table below compares the cone angle of a closely related analogue, tri(m-tolyl)phosphine, with other standard phosphine ligands used in catalysis.
| Ligand Name | Abbreviation | Tolman Cone Angle (θ) in degrees | Steric Profile |
| Trimethylphosphine | PMe₃ | 118 | Moderate |
| Triethylphosphine | PEt₃ | 132 | Moderate-Large |
| Triphenylphosphine | PPh₃ | 145 | Large |
| Tri(m-tolyl)phosphine * | P(m-tol)₃ | 155 | Very Large |
| Tricyclohexylphosphine | PCy₃ | 170 | Very Large |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | Extremely Large |
| Data sourced from multiple chemical resources and computational studies.[1][8] The value for P(m-tol)₃ is used as a close proxy for P(3,5-Me₂C₆H₃)₃, which is expected to have a slightly larger cone angle. |
Conclusion and Field Insights
The Tolman cone angle for tris(3,5-dimethylphenyl)phosphine is significant, indicating substantial steric bulk. This property is not a drawback but a design element. Such bulky ligands are instrumental in:
-
Promoting Reductive Elimination: By increasing steric crowding, these ligands can facilitate the final bond-forming step in many cross-coupling cycles.
-
Stabilizing Low-Coordinate Species: The steric bulk can protect reactive, low-coordinate metal centers from decomposition pathways like dimerization.
-
Influencing Selectivity: The well-defined steric environment created by the ligand can be crucial for controlling regioselectivity or creating chiral pockets in asymmetric catalysis.
While modern descriptors like percent buried volume (%Vbur) provide a more nuanced view of the steric landscape, the Tolman cone angle remains an indispensable and intuitive first-line metric for ligand selection.[14][15] The robust computational workflow detailed here provides a reliable and accessible means for researchers to estimate this critical parameter, enabling more informed catalyst design and accelerating discovery in chemical synthesis and drug development.
References
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
- Wikipedia. (n.d.). Ligand cone angle.
- Chemistry LibreTexts. (2020). 19.2: Phosphines.
- Semantic Scholar. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis.
- Scientific Research Publishing. (1977). C. A. Tolman, “Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis,” Chemical Reviews, Vol. 77, No. 3, 1977, pp. 313-348.
- Orpen, A. G., & Connelly, N. G. (1990). Structural systematics. The role of P-A bond lengths in determining the steric effect of phosphorus(III) ligands. Organometallics, 9(4), 1202-1202. (Note: While not directly cited in the text body, this reference provides foundational context for structural analysis).
- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048.
- Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779-784.
- ResearchGate. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- RSC Publishing. (2019). Computational assessment on the Tolman cone angles for P-ligands.
- Petit, L., et al. (2019). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie, 22(6-7), 496-501.
- Science Trove. (n.d.). Tolman cone angle. Available at: [Link] 002fbook-9780198776092-chapter-9780198776092-chapter-20
- ResearchGate. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base.
- GitHub. (n.d.). digital-chemistry-laboratory/libconeangle.
- ResearchGate. (2019). Computational assessment on the Tolman cone angles for P-ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 5. scirp.org [scirp.org]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. GitHub - digital-chemistry-laboratory/libconeangle: Library for calculating exact ligand cone angles [github.com]
- 13. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligand Catalytic Activity in Suzuki vs. Heck Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. This guide provides a comprehensive comparison of phosphine ligand performance in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction. By delving into the mechanistic nuances and presenting supporting experimental data, this document serves as a technical resource for optimizing these indispensable transformations.
The Dichotomy of Phosphine Roles in Suzuki and Heck Couplings
At the heart of both the Suzuki and Heck reactions lies a palladium catalyst, the reactivity of which is exquisitely modulated by its coordination to phosphine ligands. The steric and electronic properties of these ligands govern the key elementary steps of the catalytic cycles: oxidative addition, transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and reductive elimination.[1] However, the ideal ligand characteristics for each reaction diverge due to the fundamental differences in their mechanisms.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species.[2] Generally, this reaction is favored by bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of the organohalide.[3] Furthermore, their steric bulk facilitates the often rate-limiting reductive elimination step to release the biaryl product.[4]
Conversely, the Mizoroki-Heck reaction couples an organohalide with an alkene.[5] The choice of phosphine ligand in the Heck reaction influences not only the reaction rate but also the regioselectivity of the alkene addition.[6] While bulky, electron-rich phosphines can be effective, the specific requirements can be more substrate-dependent, and in some cases, bidentate phosphines are employed to control stereoselectivity.[7]
Mechanistic Insights: Why One Ligand Doesn't Fit All
The divergent catalytic cycles of the Suzuki and Heck reactions underscore the need for tailored ligand selection. The following diagrams illustrate the key steps and the points at which phosphine ligands exert their influence.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In the Suzuki cycle, bulky and electron-donating phosphines like the Buchwald-type ligands (e.g., SPhos, XPhos) are highly effective.[3] Their electron-rich nature enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.[3] The steric bulk of these ligands promotes the formation of a monoligated L1Pd(0) species, which is more reactive in oxidative addition than the bis-ligated L2Pd(0) complex.[3] This bulkiness also facilitates the final reductive elimination step.[4]
Mizoroki-Heck Catalytic Cycle
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
The Heck reaction's catalytic cycle involves the coordination and migratory insertion of an alkene.[1] Phosphine ligands play a crucial role in stabilizing the palladium center and influencing the regioselectivity of the migratory insertion step. In some instances, dissociation of a phosphine ligand is necessary to allow for alkene coordination.[1] The nature of the phosphine, including its steric and electronic properties, will influence the equilibrium of this dissociation and thus the overall reaction rate.
Comparative Performance Data of Phosphine Ligands
The following tables provide a comparative overview of the performance of various phosphine ligands in Suzuki-Miyaura and Heck reactions. It is important to note that the data is collated from various sources, and direct comparisons can be influenced by variations in experimental conditions, substrates, and palladium precursors.
Table 1: Performance of Selected Phosphine Ligands in the Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [8] |
| SPhos | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | n-Butanol | 100 | 1 | 95 | [9] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 97 | [10] |
| dppf | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [11] |
Table 2: Performance of Selected Phosphine Ligands in the Heck Reaction
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tol)₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 3 | 96 | [7] |
| P(t-Bu)₃ | 4-Chlorotoluene | n-Butyl acrylate | Cy₂NMe | Dioxane | 100 | 16 | 98 | [12] |
| dppf | 4-Bromoacetophenone | Methyl methacrylate | Et₃N | DMF | 140 | - | 96 | [11] |
| (None) | Iodobenzene | Styrene | KOAc | MeOH | 120 | - | - | [5] |
Experimental Protocols
The following are generalized, yet detailed, experimental procedures for Suzuki-Miyaura and Heck reactions, representative of common laboratory practices. It is crucial to recognize that optimal conditions are highly substrate-dependent and may require further optimization.
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example for the coupling of an aryl halide with an arylboronic acid using a Buchwald-type phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired reaction time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for a Heck Coupling Reaction
This protocol describes a typical Heck reaction between an aryl halide and an alkene.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous DMF, followed by the aryl halide, alkene, and triethylamine via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the desired reaction time (typically 3-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkene.
A Logical Workflow for Phosphine Ligand Selection
The selection of an optimal phosphine ligand is a multifactorial decision that should be guided by the specific reaction, substrates, and desired outcome.
Caption: A logical workflow for the initial selection of a phosphine ligand.
Conclusion
The catalytic activity of phosphine ligands in Suzuki-Miyaura and Mizoroki-Heck couplings is a testament to the power of ligand design in homogeneous catalysis. While bulky, electron-rich monodentate phosphines have emerged as the ligands of choice for a broad range of Suzuki couplings, particularly with challenging substrates, the optimal ligand for the Heck reaction is more nuanced and dependent on the specific transformation. A thorough understanding of the mechanistic underpinnings of each reaction, coupled with empirical screening, is paramount for researchers aiming to unlock the full synthetic potential of these powerful cross-coupling methodologies.
References
- Tachikawa, H. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 28(9), 2786-2793. [Link]
- Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1544–1554. [Link]
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(21), 2327-2335. [Link]
- Haskel, A., et al. (2015). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 137(46), 14646–14657. [Link]
- Doucet, H., et al. (2019). Comparative ability of XPhos and arylated XPhos derivative 22 to promote the palladium‐catalyzed Suzuki reaction of an aryl chloride.
- Ghaffar, T., & Parkins, A. W. (2015). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. Organometallics, 34(21), 5195–5202. [Link]
- Chen, W., et al. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 7(6), 461-465. [Link]
- Shields, J. D., et al. (2015). Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 54(45), 13352-13356. [Link]
- Mpelane, S. P., et al. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 25(21), 5038. [Link]
- Yong, F. F., et al. (2017). Comparisonbetween Pd-XPhos G2 and Pd(Cy*Phine) 2 Cl 2 using different solvents.
- Lipshutz, B. H., et al. (2019). Comparison of N2Phos and SPhos with highly functionalized aryl/heteroaryl chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Shields, J. D., et al. (2015). Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I). Angewandte Chemie International Edition, 54(45), 13352-13356. [Link]
- Dubbaka, S. R., & Vogel, P. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett, 2005(03), 550-551. [Link]
- Dubbaka, S. R., & Vogel, P. (2005). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions.
- Carrow, B. P., & Hartwig, J. F. (2014). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. Journal of the American Chemical Society, 136(21), 7582–7585. [Link]
- Master Organic Chemistry. (2016).
- Uhe, A., et al. (2011). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Dalton Transactions, 40(43), 11450-11464. [Link]
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Catalyst Performance in Low-Loading Suzuki Reactions
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and advanced materials.[1][2] The relentless drive for greener, more cost-effective, and efficient syntheses has placed a spotlight on minimizing catalyst loading.[3][4] Reducing the amount of precious palladium catalyst not only lowers costs but, critically for the pharmaceutical industry, mitigates the challenge of residual metal contamination in active pharmaceutical ingredients (APIs).[5]
However, operating at low catalyst loadings (sub-mol%) introduces significant challenges. At these concentrations, catalyst activity, stability, and susceptibility to poisoning are magnified. Therefore, a robust and objective framework for validating and comparing catalyst performance is not just beneficial—it is essential. This guide provides an in-depth methodology for this validation, grounded in experimental data and mechanistic principles, to empower you to make informed, data-driven decisions for your specific synthetic challenges.
Pillar 1: The Cornerstones of Catalytic Efficiency
Before embarking on experimental comparisons, it is crucial to define the metrics that quantify catalyst performance. A superior catalyst is not merely one that provides a high yield, but one that is highly active and stable over the course of the reaction.
-
Yield (%): The most fundamental metric, representing the amount of desired product formed relative to the limiting reagent.
-
Turnover Number (TON): This value represents the number of moles of product formed per mole of catalyst. It is a direct measure of catalyst stability and longevity; a high TON indicates a robust catalyst that can facilitate many transformations before deactivating.[1]
-
Turnover Frequency (TOF): Calculated as the TON per unit of time (typically h⁻¹), TOF is a measure of the catalyst's intrinsic activity or speed.[1] A high TOF signifies a more active catalyst that reaches completion faster.
Monitoring the reaction progress over time through techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is critical for generating the kinetic data needed to calculate these metrics accurately.[6][7][8]
Pillar 2: A Self-Validating Benchmark Protocol
To objectively compare different catalyst systems, a standardized benchmark reaction is required. The coupling of an aryl chloride with an arylboronic acid is an excellent choice, as the activation of the C-Cl bond is often the rate-limiting step and a good differentiator of catalyst efficacy.[1][9]
This section details a self-validating protocol. The causality behind each step is explained to ensure reproducibility and provide a clear understanding of the system.
Benchmark Reaction: 4-Chlorotoluene with Phenylboronic Acid
This reaction serves as a robust test for catalyst systems designed for challenging couplings.
Detailed Experimental Protocol
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst System (e.g., Pd Precursor + Ligand, or Pre-formed Catalyst, specified mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered and oven-dried
-
Solvent (e.g., Toluene/Water 5:1, degassed), 5 mL
-
Internal Standard (e.g., Biphenyl), for chromatographic analysis
-
Schlenk flask, magnetic stirrer, heating mantle, and inert gas (Argon or Nitrogen) supply
Procedure:
-
Inert Atmosphere Preparation (The "Why"): The active Pd(0) catalytic species is highly sensitive to oxygen, which can cause deactivation through oxidation.[10] Therefore, maintaining a rigorously inert atmosphere is paramount.
-
Add the magnetic stir bar, 4-chlorotoluene, phenylboronic acid, and base to a Schlenk flask.
-
Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas (Argon or Nitrogen).
-
-
Catalyst and Solvent Addition (The "Why"): Solvents must be degassed to remove dissolved oxygen. The catalyst is added last to prevent premature reactions before the system reaches thermal equilibrium.
-
Under a positive pressure of inert gas, add the palladium catalyst system.
-
Using a syringe, add the degassed solvent mixture.
-
-
Reaction Execution & Monitoring (The "Why"): Consistent temperature and stirring are crucial for reproducibility.[11] Monitoring allows for the collection of kinetic data to determine not just the final yield but also the reaction rate (TOF).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) under inert conditions.
-
Immediately quench the aliquot with a small volume of a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica to remove solids.
-
Analyze the quenched samples by GC-MS or LC-MS against the internal standard to determine the product yield over time.
-
-
Work-up and Analysis (The "Why"): A standard aqueous work-up removes the inorganic base and boronic acid byproducts, allowing for accurate isolation and characterization of the final product.
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Workflow for the benchmark Suzuki-Miyaura reaction.
Pillar 3: Comparative Performance of Catalyst Systems
The choice of palladium source and, more importantly, the ancillary ligand, is the single most critical factor determining the success of a low-loading Suzuki reaction.[5] We will compare three common classes of homogeneous catalysts and one heterogeneous catalyst using the benchmark reaction.
-
Phosphine Ligand Systems (e.g., Pd(OAc)₂ / SPhos): Buchwald's biaryl phosphine ligands are the gold standard. Their bulk and electron-donating nature facilitate the oxidative addition of the aryl chloride and promote the final reductive elimination step.[12][13]
-
N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., PEPPSI™-IPr): NHCs are strong σ-donors that form highly stable and active palladium complexes. PEPPSI-type precatalysts are particularly effective for challenging heteroaryl couplings.[13]
-
Palladacycle Precatalysts (e.g., Herrmann's Catalyst): These are pre-activated, air-stable catalyst systems known for their high thermal stability and activity, making them attractive for industrial applications.[1][14]
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon is a widely used heterogeneous catalyst. Its primary advantage is the ease of separation from the reaction mixture, simplifying purification and enabling potential recycling.[1]
Performance Data Summary
The following table summarizes typical performance data for these catalyst systems in the benchmark coupling of 4-chlorotoluene and phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.5 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >98 | ~196 | ~98 |
| PEPPSI™-IPr | 0.1 | Dioxane | K₃PO₄ | 100 | 4 | ~95 | ~950 | ~238 |
| Herrmann's Catalyst | 0.01 | Anisole | K₂CO₃ | 120 | 5 | >99 | ~9900 | ~1980 |
| Pd/C (3%) | 3.0 | Water | K₃PO₄ | 100 | 0.17 | 100 | 33 | 194 |
Data compiled and generalized from multiple sources for comparative purposes.[1]
Analysis of Results:
-
Homogeneous vs. Heterogeneous: The homogeneous catalysts (Phosphine, NHC, Palladacycle) demonstrate significantly higher TONs, indicating greater efficiency per palladium atom compared to Pd/C for this specific transformation.[1]
-
Ligand Impact: The advanced, bulky ligands (SPhos, IPr) enable high yields even at low catalyst loadings, showcasing their ability to stabilize the active catalytic species and facilitate the difficult oxidative addition of aryl chlorides.
-
Palladacycle Efficiency: The palladacycle system shows exceptional performance, achieving a very high TON and TOF even at just 0.01 mol% loading, highlighting its superior activity and stability.[1]
-
Pd/C Utility: While exhibiting a lower TON and TOF in this comparison, Pd/C's value lies in its heterogeneity, which aligns with green chemistry principles by simplifying catalyst removal and recycling.[1]
Pillar 4: Mechanistic Grounding and Troubleshooting
A foundational understanding of the catalytic cycle is essential for rational troubleshooting when reactions fail.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps:
-
Oxidative Addition: The inactive Ar-X bond (e.g., 4-chlorotoluene) adds to the active Pd(0) center, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Common Challenges and Troubleshooting
| Challenge | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Deactivation: Presence of oxygen; impure solvents or reagents.[10] | Ensure rigorous degassing of all solvents; use fresh, high-quality catalyst and reagents. |
| Inefficient Catalyst Generation: Using a Pd(II) precatalyst that does not efficiently reduce to active Pd(0). | Switch to a more robust precatalyst system (e.g., a Buchwald G3 precatalyst or a palladacycle). | |
| Poor Solubility: Reagents not fully dissolved, leading to a heterogeneous mixture and slow reaction.[15] | Screen alternative solvents (e.g., dioxane, DMF); increase reaction temperature. | |
| Homocoupling | Oxygen Presence: Oxygen can promote the oxidative coupling of two boronic acid molecules. | Rigorously degas the reaction mixture using freeze-pump-thaw cycles or by sparging with argon.[15] |
| Protodeboronation | Harsh Conditions: The boronic acid degrades (hydrolyzes) faster than it couples, especially with electron-deficient substrates.[10] | Use milder conditions (weaker base, lower temperature); switch to a more stable boronic ester (e.g., a pinacol ester). |
Conclusion
Validating catalyst performance for low-loading Suzuki reactions is a systematic process that marries careful experimental design with a strong mechanistic understanding. By establishing a robust benchmark protocol, meticulously measuring key performance indicators like TON and TOF, and comparing alternatives with objective data, researchers can confidently select the optimal catalyst system. The insights provided by advanced ligands and precatalysts have made challenging couplings at catalyst loadings below 0.1 mol% not just feasible, but practical. This guide serves as a foundational framework to navigate these choices, ultimately accelerating the development of efficient, sustainable, and scalable chemical syntheses.
References
- Dalton Transactions.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- ResearchGate. (2011).
- BenchChem. A Comparative Guide to Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling Reactions.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- National Institutes of Health (PMC). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- BenchChem. A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Involving Chloropyridines.
- University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- ResearchGate. Catalytic performance and kinetic analysis for Suzuki coupling reactions.
- BenchChem.
- BenchChem.
- National Institutes of Health (PMC).
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate.
- BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- ResearchGate.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Journal of the American Chemical Society. (2026).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- BenchChem. Technical Support Center: Optimizing Catalyst Loading in Suzuki Coupling of 9,10-Dibromoanthracene.
- CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. vapourtec.com [vapourtec.com]
- 7. azom.com [azom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Electron-Rich Phosphine Ligands for C-N Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a fundamental and ubiquitous task. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, revolutionizing the synthesis of arylamines and their derivatives which are critical components in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The success and broad applicability of this reaction are not merely due to the palladium catalyst itself, but are critically dependent on the choice of ancillary phosphine ligand.[4][5] This guide provides an in-depth, objective comparison of benchmark electron-rich phosphine ligands, supported by experimental data, to empower chemists to make informed decisions for their specific synthetic challenges.
The Decisive Role of the Phosphine Ligand
The phosphine ligand is not a passive spectator in the catalytic cycle. It actively modulates the steric and electronic properties of the palladium center, profoundly influencing every elementary step of the reaction: oxidative addition, amine coordination, deprotonation, and the final, product-forming reductive elimination.[4][6] Electron-rich, sterically hindered phosphine ligands have become the gold standard for C-N coupling for several key reasons:
-
Enhanced Electron Density: By donating electron density to the palladium center, these ligands facilitate the often rate-limiting oxidative addition of the aryl halide to the Pd(0) complex.[4][7]
-
Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for catalytic activity.[8] This bulk also accelerates the final reductive elimination step, which is often challenging, to release the desired arylamine product and regenerate the active catalyst.[9]
-
Stabilization of Catalytic Intermediates: The ligand framework provides stability to the various palladium intermediates throughout the catalytic cycle, preventing catalyst decomposition and leading to higher turnover numbers.[2]
Among the diverse landscape of phosphine ligands, several classes have proven to be exceptionally effective and are now commercially available, including the Buchwald biaryl phosphines and the Josiphos ferrocenyl phosphines.[3][10][11]
Performance Benchmark: A Comparative Analysis
The selection of an optimal ligand is highly dependent on the specific substrates being coupled. An electron-deficient heteroaryl chloride will have different requirements than an electron-rich aryl bromide. The following table summarizes the performance of several state-of-the-art, electron-rich phosphine ligands in the challenging amination of an aryl chloride, providing a standardized platform for comparison.
| Ligand | Structure | Catalyst System | Substrates | Base | Temp (°C) | Time (h) | Yield (%) |
| XPhos | [Image of XPhos structure] | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene + Morpholine | NaOtBu | 100 | 2 | 98 |
| RuPhos | [Image of RuPhos structure] | Pd₂(dba)₃ / RuPhos | 4-Chlorotoluene + Morpholine | NaOtBu | 100 | 1.5 | 99 |
| SPhos | [Image of SPhos structure] | Pd₂(dba)₃ / SPhos | 4-Chlorotoluene + Morpholine | NaOtBu | 100 | 2 | 97 |
| BrettPhos | [Image of BrettPhos structure] | Pd₂(dba)₃ / BrettPhos | 4-Chlorotoluene + Primary Amine | LiHMDS | 80 | 18 | 95 |
| Josiphos-type | [Image of Josiphos structure] | Pd(OAc)₂ / Josiphos | 4-Chlorotoluene + Primary Amine | K₃PO₄ | 110 | 24 | 92 |
Data compiled and generalized from various sources for comparative purposes.[4][12][13][14] Conditions may vary between specific literature reports. The choice of base and solvent can also significantly impact reaction efficiency.
Analysis of Performance Data:
The data clearly indicates the exceptional efficacy of the Buchwald biaryl phosphine ligands (XPhos, RuPhos, SPhos) for the amination of challenging aryl chlorides.[14] RuPhos, in particular, often demonstrates superior activity, enabling rapid conversions at high yields.[7] BrettPhos is a highly effective ligand, especially for the coupling of primary amines.[15] The Josiphos family of ligands, while perhaps more historically renowned for asymmetric hydrogenation, also provides robust systems for C-N coupling, demonstrating broad functional group tolerance.[11][13]
Mechanistic Underpinnings of Ligand Efficacy
To understand why these ligands are so effective, we must examine the catalytic cycle of the Buchwald-Hartwig amination. The electron-rich nature of the phosphine ligand plays a pivotal role in accelerating the key steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[6] Electron-rich phosphines like RuPhos or XPhos increase the electron density on the Pd(0) center, making it more nucleophilic and promoting its insertion into the Ar-X bond.[4][7]
-
Amine Coordination & Deprotonation: Following oxidative addition, the amine displaces the halide from the palladium complex. A base is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate. The choice of base (e.g., NaOtBu, K₃PO₄, LiHMDS) is critical and must be strong enough to deprotonate the amine but not so strong as to cause side reactions with functional groups on the substrates.[16]
-
Reductive Elimination: This final step forms the C-N bond and releases the arylamine product. The steric bulk of ligands like XPhos and RuPhos is crucial here; it creates a sterically crowded coordination sphere around the palladium, which promotes the reductive elimination pathway.[9] For less nucleophilic amines, this step can be particularly challenging, and highly effective ligands are essential.[9]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following protocol is a generalized procedure for the palladium-catalyzed amination of an aryl chloride using a biarylphosphine ligand.
Objective: To synthesize 4-morpholinotoluene from 4-chlorotoluene and morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., RuPhos-precatalyst)[14]
-
RuPhos ligand
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. This is critical as the Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen.[17]
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1 mol%) and RuPhos (e.g., 1.5-2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), followed by 4-chlorotoluene (1.0 equivalent).
-
Solvent and Nucleophile: Add anhydrous toluene to the flask, followed by morpholine (1.2 equivalents).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Self-Validating System: The protocol's success relies on the rigorous exclusion of air and moisture, which can deactivate the catalyst. The use of a slight excess of the amine and a strong, non-nucleophilic base ensures efficient deprotonation and turnover. The high temperatures are often necessary to drive the oxidative addition of the recalcitrant aryl chloride.
Conclusion
The development of bulky, electron-rich phosphine ligands has transformed the Buchwald-Hartwig amination from a niche reaction into a broadly applicable and indispensable tool for C-N bond formation. Ligands from the Buchwald (e.g., XPhos, RuPhos, SPhos) and Josiphos families consistently deliver high performance across a wide range of substrates, particularly for challenging couplings involving aryl chlorides.[10][13][14] Understanding the mechanistic role of the ligand—how its steric and electronic properties influence each step of the catalytic cycle—is paramount for rational catalyst selection and reaction optimization. The provided data and protocols serve as a starting point for researchers to harness the full potential of this powerful catalytic system in their synthetic endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
- ACS Publications. (2021). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research. [Link]
- BenchChem. (2025).
- YouTube. (2025).
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Wikipedia. (n.d.). Josiphos ligands. [Link]
- Wikipedia. (n.d.).
- University of Groningen. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Syntheses. (2024).
- National Institutes of Health. (n.d.). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. [Link]
- Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings?. [Link]
- Li, X. (n.d.).
- National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- BenchChem. (2025).
- Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
- Chemistry LibreTexts. (2023).
- Scilit. (n.d.). Having Fun (and Commercial Success) with Josiphos and Related Chiral Ferrocene Based Ligands. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Electron-Rich Phosphines in Organic Synthesis II.
- Springer. (2011). Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. [Link]
- National Institutes of Health. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Phosphine Ligands: A Comparative Analysis of Monodentate vs. Bidentate Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing transition metal-catalyzed reactions.[1] The choice between a monodentate and a bidentate phosphine ligand can profoundly influence catalyst activity, stability, selectivity, and overall reaction efficiency.[2] Historically, bidentate ligands were often favored due to the perceived stability conferred by the chelate effect; however, contemporary research has robustly demonstrated that bulky monodentate ligands can offer superior performance in terms of reaction rates and selectivity in many cases, challenging long-held assumptions.[1][3]
This guide provides an objective, in-depth comparison of their performance, grounded in mechanistic principles and supported by experimental data, to facilitate informed ligand selection in catalytic applications such as cross-coupling, hydrogenation, and amination reactions.
Fundamental Principles: Understanding the Core Differences
The divergent performance of monodentate and bidentate ligands stems from fundamental differences in their coordination chemistry, thermodynamics, and steric profiles.
Coordination, Flexibility, and the Chelate Effect
Monodentate phosphine ligands bind to a metal center through a single phosphorus donor atom.[4][5] This single point of attachment provides significant flexibility in the metal's coordination sphere, which can be advantageous for accommodating substrate binding and facilitating key catalytic steps.[1] Typically, a catalytically active species requires two phosphine ligands coordinated to the metal, necessitating a 2:1 ligand-to-metal ratio in the reaction setup.[1]
Bidentate phosphine ligands, or diphosphines, possess two phosphorus donor atoms linked by a backbone, allowing them to bind to a metal center at two points simultaneously.[5][6] This "chelating" action forms a stable ring structure with the metal atom.[7][8] The enhanced stability of this chelated complex compared to a complex with two analogous monodentate ligands is known as the chelate effect .[9][10]
The chelate effect is primarily an entropically driven phenomenon. The coordination of one bidentate ligand displaces two monodentate ligands, leading to a net increase in the number of free molecules in the system and thus a favorable increase in entropy.[10][11] This thermodynamic stabilization makes bidentate complexes less prone to ligand dissociation, which can be crucial for maintaining the integrity of the active catalyst throughout a reaction.[2]
Steric and Electronic Parameters: Cone Angle vs. Bite Angle
The steric and electronic properties of phosphine ligands are paramount to their function, as they directly modulate the reactivity of the metal center.
For monodentate ligands , the key steric parameter is the Tolman cone angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the substituents on the phosphorus atom, measured from the center of the metal atom. A larger cone angle signifies greater steric bulk, which can promote reductive elimination and stabilize low-coordinate, highly reactive species.
For bidentate ligands , the crucial geometric parameter is the natural bite angle (βn) .[12] This is the P-M-P angle that the ligand "prefers" to adopt, determined by the flexibility and length of the backbone connecting the two phosphorus atoms.[12][13] The bite angle has a profound impact on the geometry of the metal complex and, consequently, its reactivity and selectivity.[14][15] For instance, wide bite angles can favor certain reaction pathways by relieving steric congestion or by altering the electronic properties of the metal d-orbitals.[13][16]
Performance Comparison in Key Catalytic Reactions
The choice between monodentate and bidentate ligands is highly dependent on the specific catalytic transformation, as their distinct properties can be leveraged to overcome different mechanistic challenges.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are widely used, recent studies have demonstrated the exceptional activity of bulky, electron-rich monodentate ligands, particularly for coupling challenging substrates like aryl chlorides.[1][17]
A comparative study on Ni-catalyzed Suzuki-Miyaura couplings found that no single ligand was optimal across all substrate pairings, highlighting the necessity of ligand screening.[3][18] Monophosphine precatalysts tended to outperform bisphosphine systems for electronically deactivated and sterically hindered substrates.[3] This is often because monoligated (P₁Ni) species are more effective at accelerating the challenging oxidative addition and transmetalation steps.[3]
| Ligand Type | Substrate Example | Catalyst System | Yield (%) | Key Insight |
| Monodentate | 4-chloroanisole + Phenylboronic acid | Ni(COD)₂ / cataCXium® A | >95% | Bulky monodentate ligand excels with electron-rich aryl chloride. |
| Bidentate | 4-chlorotoluene + Phenylboronic acid | NiCl₂(dppf) | ~90% | Dppf provides a stable, reliable system for less demanding substrates. |
| Monodentate | 2-chloropyridine + Phenylboronic acid | Ni(COD)₂ / CyTyrannoPhos | ~85% | Monophosphine can be advantageous for hindered substrates.[3] |
| Bidentate | 2-chloropyridine + Phenylboronic acid | NiCl₂(dppe) | <10% | Bisligated species may inhibit catalysis with poisoning heterocyclic motifs.[3] |
| Table 1: Representative data comparing ligand performance in Suzuki-Miyaura cross-coupling. Data is illustrative and compiled from general findings in the literature.[1][3] |
Asymmetric Hydrogenation
In asymmetric hydrogenation, the debate is particularly nuanced. For decades, chiral bidentate ligands like DuPhos and BINAP were the benchmarks for achieving high enantioselectivity, attributed to their rigid, well-defined chiral pocket.[19] However, a paradigm shift has occurred with the development of monodentate phosphoramidite ligands (e.g., MonoPhos), which can deliver not only superior enantioselectivity but also significantly faster reaction rates.[19]
A comparative study on the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamido cinnamate showed that monodentate ligands can outperform their bidentate counterparts.[1] The flexibility of the monodentate system allows for dynamic adaptation during the catalytic cycle, which can lead to more efficient turnover.[1]
| Ligand | Type | Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Me-DuPhos | Bidentate | 20 | >99 | 95.8 |
| (S)-MonoPhos | Monodentate | 5 | >99 | 98.5 |
| Table 2: Comparison of ligands in the Rh-catalyzed asymmetric hydrogenation of an amino acid precursor.[19] |
Buchwald-Hartwig Amination
For C-N bond formation, bulky monodentate phosphines containing adamantyl or t-butyl groups have proven to be exceptionally effective, enabling the coupling of a wide range of amines and aryl halides under mild conditions.[17] The steric bulk of these ligands is crucial for promoting the rate-limiting reductive elimination step. While bidentate ligands are also used, high-throughput screening is often necessary to identify the optimal ligand for a specific substrate combination, as the ideal choice is less predictable than in other cross-coupling reactions.[1]
Experimental Design and Characterization
A systematic approach to ligand selection and catalyst characterization is essential for reproducible and optimized results.
Ligand Selection and Screening Workflow
The optimal ligand is application-specific. A logical workflow involves initial screening based on literature precedents for similar transformations, followed by empirical optimization.
Key Characterization Techniques
³¹P NMR Spectroscopy: This is an indispensable tool for studying phosphine ligands and their metal complexes.[20][21] Since ³¹P has 100% natural abundance and a spin of ½, spectra are relatively easy to acquire and interpret.[21] Key information obtained includes:
-
Ligand Purity: Free phosphines are susceptible to oxidation to the corresponding phosphine oxide, which appears as a distinct downfield signal.[20][22]
-
Coordination Shift (Δδ): Upon coordination to a metal, the ³¹P chemical shift changes significantly, confirming complex formation.[22]
-
Structural Information: The magnitude of coupling constants (e.g., J(P-P) or J(P-metal)) can provide valuable insights into the geometry of the complex.[23]
X-ray Crystallography: This technique provides definitive, high-resolution data on the three-dimensional structure of a metal-ligand complex.[24] It allows for the precise measurement of bond lengths and angles, including the critical P-M-P bite angle in bidentate complexes, offering unparalleled insight into the steric environment around the metal center.[24]
Experimental Protocols
Reproducibility is contingent on detailed methodologies. The following are representative, generalized protocols. Note: All procedures involving air-sensitive reagents must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Precursor Preparation: In a glovebox, add the palladium or nickel precursor (e.g., Pd(OAc)₂, Ni(COD)₂) (1-2 mol%) and the phosphine ligand to an oven-dried reaction vial.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Reaction Execution: Add the anhydrous solvent (e.g., toluene, dioxane) and seal the vial. Remove the vial from the glovebox and place it in a preheated oil bath or heating block. Stir for the designated time.
-
Workup and Analysis: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine conversion and yield. Purify by column chromatography.
Protocol 2: Characterization by ³¹P NMR Spectroscopy
-
Sample Preparation (Free Ligand): In a glovebox, dissolve a small amount (~5-10 mg) of the phosphine ligand in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Seal the tube with a cap.
-
Sample Preparation (Metal Complex): Prepare the metal complex in situ or use an isolated sample. For in situ preparation, add the metal precursor (1.0 equiv) to the NMR tube containing the dissolved ligand (1.1 equiv for bidentate, 2.2 equiv for monodentate).[1] Allow the mixture to stir or shake for 15-30 minutes to ensure complexation.
-
Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. Use an external standard of 85% H₃PO₄ (δ = 0 ppm).[21]
-
Data Analysis: Analyze the chemical shifts (δ) and coupling constants (J). Compare the spectrum of the complex to that of the free ligand to determine the coordination shift. Check for the presence of phosphine oxide signals.
Conclusion
The choice between monodentate and bidentate phosphine ligands is not a matter of inherent superiority but one of application-specific optimization.[1] Bidentate ligands offer enhanced stability via the chelate effect and can enforce high selectivity through a well-defined bite angle.[1] Conversely, monodentate ligands provide greater flexibility, are often easier to synthesize, and have demonstrated exceptional performance—sometimes surpassing their bidentate counterparts in both reaction rate and enantioselectivity.[1][19] For researchers in drug development and other scientific fields, a thorough understanding of the mechanistic principles outlined in this guide, coupled with empirical screening, is instrumental in unlocking the full potential of transition metal catalysis.
References
- A Comparative Analysis of Monodentate and Bidentate Phosphine Ligands in C
- A Comparative Guide to Monodentate and Bidentate Adamantyl Phosphine Ligands in C
- Monodent
- A Comparative Guide to the X-ray Crystallographic Analysis of Phosphetane Metal Complexes. (2025). Benchchem.
- Freixa, Z., & van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: steric or electronic?. Dalton Transactions, (10), 1890-1901. [Link]
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (Thesis). Cardiff University.
- Anan, W. R., & Still, C. L. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, 120(15), 7934-7977. [Link]
- Trends in the Usage of Bidentate Phosphines as Ligands in Nickel C
- The Coordination Chemistry of Bidentate Phosphine Ligands: A Technical Guide for Researchers. (2025). Benchchem.
- Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023). Magritek.
- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770.
- Chelates and chel
- van Leeuwen, P. W. N. M., & Casey, C. P. (1997). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (13), 2231-2236. [Link]
- Bite Angle Effects of Diphosphines in Carbonylation Reactions. (n.d.). Wiley Online Library.
- The Chelate Effect. (2023). Chemistry LibreTexts.
- Bite angle. (n.d.). Wikipedia.
- Chelate Effect and Its Thermodynamic Origin. (n.d.). Dalal Institute.
- Chel
- Phosphine Ligands. Alfa Chemistry.
- The Chelate Effect (and Macrocycle Effect). (2025). Chemistry LibreTexts.
- Trends in the Usage of Bidentate Phosphines as Ligands in Nickel C
- A Comparative Analysis of Monodentate vs.
- Yilmaz, M. K., & Görgülü, A. O. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 895-904. [Link]
- Holder, A. A., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). PubMed Central.
- Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. [Link]
- Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templ
- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
- Architecture and synthesis of P,N-heterocyclic phosphine ligands. (2020). Beilstein Journals.
- Chelation. (n.d.). St. Benedict & St. John's University.
- Vantourout, J. C., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
- Phosphorus-31 Nuclear Magnetic Resonance as a Method of Predicting Ligand Basicity and Rates of Homogeneous C
- van den Berg, M., et al. (2003). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate and mechanistic study. Journal of the American Chemical Society, 125(21), 6513-6520. [Link]
- Hermes, A. R., & Girolami, G. S. (1990). Phosphine complexes of trivalent early transition metals. X-ray crystal structure of the d1-d1 dimer [TiCl3(dippe)]2 and synthesis of the alkyl CrMeCl2(dippe)(thf). Inorganic Chemistry, 29(2), 313-317. [Link]
- Synthesis and coordination chemistry of macrocyclic phosphine ligands. (2025). Request PDF.
- Phosphines. (2023). Chemistry LibreTexts.
- Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. (2022).
- Bonding in Coordination Complexes. (2016). Chemistry LibreTexts.
- Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. (n.d.).
- Syntheses, spectroscopic and structural properties of Sn(II) and Pb(II)
- Syntheses and x-ray crystal structures of highly dissociated rhodium(I) phosphine complexes using very bulky phosphine ligands. (1986). Organometallics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. coordination chemistry [employees.csbsju.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chelation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chelates and chelate effect | PDF [slideshare.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Bite angle - Wikipedia [en.wikipedia.org]
- 14. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. kulturkaufhaus.de [kulturkaufhaus.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pure.rug.nl [pure.rug.nl]
- 20. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 21. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Harnessing Rotational Dynamics: A Comparative Guide to the Influence of P-Aryl Bond Rotation on Catalytic Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise architecture of a catalyst's ligand sphere is paramount to its function. Beyond simple steric bulk and electronic character, the dynamic conformational properties of ligands can exert profound control over catalytic activity, selectivity, and stability. Among these dynamic processes, the rotation around the phosphorus-aryl (P-Aryl) bond in phosphine ligands represents a critical, and often tunable, design element. This guide provides a comparative analysis of how controlling this rotational freedom—from completely flexible to rigidly locked—directly impacts the performance of transition metal catalysts. We will explore the mechanistic underpinnings, compare distinct catalytic systems, and provide the experimental and computational frameworks necessary to investigate and exploit this phenomenon.
The Fundamental Principle: From Fluxionality to Atropisomerism
The rotation of an aryl group attached to a phosphorus atom is dictated by the energy barrier between different conformations. This barrier is primarily influenced by steric clashes between the ortho-substituents on the aryl ring and the other groups on the phosphorus atom or the metal center. This creates a spectrum of rotational freedom.
-
Free Rotation (Low Rotational Barrier): In ligands like triphenylphosphine (PPh₃), the P-aryl bonds rotate freely at room temperature. This flexibility can allow the catalyst to accommodate a wider range of substrates but often at the cost of stereoselectivity, as no persistent chiral environment is maintained.[1]
-
Restricted Rotation (High Rotational Barrier): The introduction of bulky substituents at the ortho-positions of the aryl groups can significantly hinder rotation, leading to a high rotational barrier. If this barrier is high enough to allow for the isolation of stable rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism .[2] These atropisomeric phosphine ligands, such as BINAP and P-Phos, possess axial chirality and are foundational to modern asymmetric catalysis, as they create a rigid and well-defined chiral pocket around the metal center.[3][4]
-
Dynamic Flexibility (Intermediate Barrier): Some catalysts operate in a regime where rotation is neither free nor completely restricted.[1] This "dynamic flexibility" allows the ligand to adapt to the steric and electronic demands of the substrate or other components of the catalytic cycle, a concept akin to the "induced fit" model in enzymology.[1]
The following diagram illustrates this conceptual spectrum.
Caption: The spectrum of P-Aryl bond rotational freedom and its catalytic implications.
Comparative Analysis: Case Studies Across Catalysis
The impact of P-aryl rotation is best understood by comparing different catalytic systems where this feature has been explicitly tuned.
Case Study 1: Atropisomeric Ligands in Asymmetric Hydrogenation
In the realm of asymmetric catalysis, rigid atropisomeric ligands are paramount. The P-Phos family of ligands, for instance, leverages a C-C axially chiral biaryl backbone to achieve high enantioselectivity in transition-metal-catalyzed reactions.[3][5]
-
System: Ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones.
-
Ligand Comparison:
-
P-Phos (Atropisomeric): The restricted rotation locks the phenyl groups on the phosphorus atoms into a specific, C₂-symmetric arrangement. This creates a rigid chiral environment that effectively differentiates between the two prochiral faces of the ketone substrate, leading to high enantiomeric excess (ee).[3]
-
DPPE (Flexible Analogue): A ligand like 1,2-bis(diphenylphosphino)ethane (dppe) lacks the atropisomeric biaryl backbone. Its P-phenyl groups rotate freely, resulting in an averaged, achiral environment around the metal center and consequently, a racemic product.
-
-
Causality: The high fidelity of chirality transfer is directly attributable to the high rotational barrier of the P-aryl bonds, which prevents conformational erosion of the catalyst's chiral pocket during the catalytic cycle.
Case Study 2: Biaryl Monophosphines in Palladium-Catalyzed Cross-Coupling
The development of catalysts for challenging cross-coupling reactions, such as the N-arylation of secondary amides, demonstrates a more nuanced role for P-aryl rotation. Here, a degree of dynamic flexibility is often beneficial.
-
System: Palladium-catalyzed N-arylation of secondary amides.
-
Ligand Comparison (Buchwald-type ligands):
-
Ligand with ortho-Methoxy Group: A newly developed ligand featuring an ortho-methoxy group on the biaryl backbone proved highly effective.[6] Computational studies suggest this ligand can more easily access a key conformation where the palladium center is oriented away from one of the aryl rings, facilitating the binding of the sterically demanding secondary amide.[6] The rotational barrier, while significant, is not insurmountable.
-
Ligand with ortho-Methyl Group: Replacing the methoxy group with a similarly sized but electronically different methyl group leads to a less stable and less active catalyst.[6] This highlights that both steric and electronic factors, modulated by rotation, are at play.
-
-
Causality: The catalytic cycle for cross-coupling involves multiple steps (oxidative addition, substrate binding, reductive elimination), each with different steric and electronic requirements. A ligand with a moderately restricted P-aryl rotation can adopt different conformations to optimally facilitate each step, showcasing the advantage of dynamic flexibility over complete rigidity in this context.[1]
Case Study 3: Ligand Flexibility in Electrocatalytic CO₂ Reduction
The concept of conformational restriction extends beyond P-aryl bonds and provides valuable insights into catalyst stability.
-
System: Cobalt-bis(pyridylmonoimine) complexes for the electrocatalytic reduction of CO₂.
-
Ligand Comparison:
-
Rigid, Planar Ligand: A structurally rigid complex was found to undergo reductive dimerization upon activation, forming an inactive species.[7]
-
Flexible Ligand: Introducing a flexible linker into the ligand backbone distorts the complex from planarity. This steric modification prevents the dimerization pathway, allowing the catalyst to remain active for CO₂ reduction at more favorable potentials.[7]
-
-
Causality & Trade-off: While flexibility prevents a key deactivation pathway, it can introduce new challenges. The more flexible complexes showed stronger binding to the CO product, leading to product inhibition and lower overall activity.[7] This illustrates a critical trade-off in catalyst design: rigidity can lead to deactivation, while flexibility can lead to product inhibition.
| Ligand Type | Representative System | Key Influence of P-Aryl Rotation | Advantage | Disadvantage |
| Atropisomeric (Rigid) | Ru/P-Phos Asymmetric Hydrogenation[3] | Creates a fixed, well-defined chiral pocket. | High enantioselectivity and predictability. | May have a limited substrate scope. |
| Dynamically Flexible | Pd/Buchwald N-Arylation[6] | Allows access to multiple conformations to facilitate different steps of the catalytic cycle. | Broader substrate scope; adaptability.[1] | Lower selectivity compared to rigid systems. |
| Freely Rotating | General (e.g., PPh₃) | Averaged, achiral, and sterically accessible environment. | High reactivity for simple transformations. | Poor or no stereoselectivity. |
Methodologies for Probing Rotational Dynamics
Quantifying the influence of P-aryl bond rotation requires a combination of experimental and computational techniques.
Experimental Protocol: Measuring Rotational Barriers with Dynamic NMR (DNMR)
Variable-temperature NMR spectroscopy is the primary experimental tool for measuring the energy barrier to rotation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise concentration of the phosphine ligand or its metal complex in a suitable high-boiling deuterated solvent (e.g., toluene-d₈, 1,1,2,2-tetrachloroethane-d₂). The compound must have magnetically inequivalent groups that become equivalent upon fast rotation.
-
Low-Temperature Spectrum: Cool the sample in the NMR spectrometer until the exchange rate is slow on the NMR timescale. At this point, the inequivalent nuclei will appear as separate signals (the "slow exchange limit").
-
High-Temperature Spectrum: Gradually increase the temperature. As the rotational rate increases, the signals will broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged singlet at the "fast exchange limit".
-
Data Acquisition: Record spectra at multiple temperatures, especially around the coalescence point.
-
Calculation of Rate Constant (k): At the coalescence temperature (Tc), the rate constant for rotation can be estimated using the equation: k = (π * Δν) / √2 where Δν is the frequency difference (in Hz) between the two signals in the slow-exchange limit.
-
Eyring Analysis: To obtain the Gibbs free energy of activation (ΔG‡), the most common parameter for the rotational barrier, use the Eyring equation at the coalescence temperature: ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) ) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant. A full line-shape analysis over a range of temperatures provides more accurate thermodynamic parameters (ΔH‡ and ΔS‡).
Sources
- 1. Conformational Dynamics in Asymmetric Catalysis: Is Catalyst Flexibility a Design Element? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing Catalyst Turnover Number with Bis(3,5-dimethylphenyl)phosphine
For researchers at the forefront of chemical synthesis, the quest for catalytic efficiency is paramount. A catalyst's value is not merely in its ability to facilitate a reaction, but in how many times it can do so before its activity wanes. This metric, the Turnover Number (TON), is a critical indicator of a catalyst's lifetime productivity and economic viability.[1] This guide provides an in-depth comparison and a practical framework for assessing the TON of catalytic systems employing bis(3,5-dimethylphenyl)phosphine, a ligand whose unique structural features offer distinct advantages in modern cross-coupling reactions.
The Decisive Role of the Ligand: Why Bis(3,5-dimethylphenyl)phosphine?
In transition metal catalysis, particularly with palladium, the phosphine ligand is not a passive spectator. Its steric and electronic properties are instrumental in dictating the catalyst's behavior. Bis(3,5-dimethylphenyl)phosphine is a monodentate triarylphosphine ligand valued for its specific attributes that directly influence the catalytic cycle.
-
Steric Influence : The two methyl groups at the 3 and 5 positions of the phenyl rings provide significant steric bulk. This bulk is crucial for promoting the reductive elimination step—the final, product-forming step in many cross-coupling reactions. It also helps stabilize the catalytically active, low-coordinate metal species, preventing catalyst decomposition.[2]
-
Electronic Properties : While not as electron-rich as trialkylphosphines, the methyl groups provide moderate electron-donating character. This enhances the electron density on the metal center, which can facilitate the initial oxidative addition step, especially with less reactive substrates like aryl chlorides.
The selection of bis(3,5-dimethylphenyl)phosphine is therefore a deliberate choice to balance stability and activity, making it a compelling candidate for optimizing complex syntheses.[3]
Framework for TON Assessment: A Self-Validating Workflow
Determining a reliable TON requires a meticulously designed experimental workflow. The goal is to push the catalyst to its limit under controlled conditions, ensuring that the observed performance is a true measure of its capability.
Sources
Introduction: The Critical Role of Ligand Stability in Catalysis
An In-Depth Technical Guide to the Thermal Stability of Phosphine Ligands
Phosphine ligands are foundational to modern homogeneous catalysis, enabling precise control over the reactivity, selectivity, and efficacy of transition metal catalysts.[1][2][3] Their utility in critical applications, from pharmaceutical synthesis to materials science, stems from the ability to systematically tune their steric and electronic properties.[1][4] However, as reaction conditions become more demanding, particularly with elevated temperatures required to activate challenging substrates, the thermal stability of the phosphine ligand itself becomes a paramount concern. Ligand decomposition not only deactivates the catalyst, often leading to the formation of inactive species like palladium black, but can also introduce unforeseen side reactions, compromising yield and purity.[5][6]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of phosphine ligand stability under thermal stress. We will delve into the core principles governing stability, outline robust experimental protocols for its evaluation, and present comparative data to inform rational ligand selection for high-temperature applications.
Part 1: The Pillars of Phosphine Stability: Steric and Electronic Effects
The stability of a metal-phosphine bond, and thus the ligand's resistance to thermal degradation, is primarily governed by a combination of its steric bulk and electronic character.[4][5] These two factors are not independent, and their interplay dictates the ligand's overall performance.
Steric Factors: The Concept of Steric Shielding
The bulkiness of a phosphine ligand is the most intuitive factor influencing its stability. A larger ligand can effectively create a protective pocket around the metal center, sterically hindering pathways that lead to decomposition, such as intermolecular reactions or attack by other species. This steric hindrance can also strengthen the metal-phosphine bond by preventing crowding at the metal center that might otherwise favor ligand dissociation.[4]
The most widely accepted metric for quantifying steric bulk is the Tolman Cone Angle (θ) . It represents the solid angle formed at the metal center that encompasses the entire ligand.[7][8] A larger cone angle signifies a bulkier ligand. For example, sterically demanding ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can occupy a significant portion of the metal's coordination sphere, imparting enhanced stability.[9]
Electronic Factors: The Strength of the Donor Bond
The electronic nature of the phosphine ligand dictates the strength of the crucial metal-phosphine (M-P) σ-bond.[1] Phosphines are σ-donating ligands, and the strength of this donation is modulated by the substituents on the phosphorus atom.
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., cyclohexyl, tert-butyl) are strong EDGs, which increase the electron density on the phosphorus atom. This leads to a stronger M-P bond, generally enhancing the thermal stability of the complex.[5]
-
Electron-Withdrawing Groups (EWGs): Aryl groups or electronegative atoms (like fluorine in PF₃) decrease the electron density on phosphorus, weakening the σ-donation.[1][10] However, these ligands can be strong π-acceptors, engaging in back-bonding with the metal, which also influences the overall M-P bond strength.[9][10]
The Tolman Electronic Parameter (TEP) is the standard experimental measure of a phosphine's net electron-donating ability. It is determined by measuring the ν(CO) stretching frequency of a [LNi(CO)₃] complex.[1][11] A lower TEP value indicates a more electron-donating ligand.
The interplay between these factors is crucial. A highly electron-rich ligand may form a strong M-P bond but can also be more susceptible to oxidation, a common decomposition pathway.[12] Therefore, selecting the optimal ligand involves balancing steric bulk and electronic properties to achieve the desired stability and reactivity.
Caption: Relationship between ligand properties and thermal stability.
Part 2: Common Decomposition Pathways
Under thermal stress, phosphine ligands can degrade through several mechanisms. Understanding these pathways is key to diagnosing catalyst failure and designing more robust systems.
-
Oxidation: This is one of the most common decomposition routes, especially for electron-rich trialkylphosphines.[12] In the presence of trace oxygen, phosphines are readily oxidized to the corresponding phosphine oxides (R₃P=O).[6] This process is generally irreversible and results in a species that is no longer a good ligand, leading to catalyst deactivation.[6] Rigorous exclusion of air is therefore critical for reactions run at high temperatures.[5][6]
-
P-C Bond Cleavage: At elevated temperatures, the metal center can insert into a P-C bond of the ligand.[13] This process, sometimes referred to as the "R group shuffle," can lead to ligand fragmentation and catalyst deactivation.[13]
-
Ligand Dissociation: While not a decomposition pathway in itself, the dissociation of a phosphine ligand from the metal center is often the first step towards irreversible deactivation.[13][14] Once dissociated, the ligand is more susceptible to degradation, and the coordinatively unsaturated metal center can aggregate, forming inactive species like palladium black.[5] Using chelating (bidentate) phosphine ligands is a highly effective strategy to mitigate this issue due to the chelate effect, which entropically disfavors dissociation.[5]
Part 3: Experimental Evaluation of Thermal Stability
To objectively compare ligand stability, standardized analytical techniques are required. Thermogravimetric Analysis (TGA) is a powerful and direct method for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For phosphine ligands, a mass loss event indicates decomposition or volatilization. By conducting the experiment under an inert atmosphere (e.g., nitrogen or argon), we can isolate thermal decomposition from oxidative degradation. The onset temperature of mass loss is a reliable indicator of the ligand's thermal stability.
Detailed Experimental Protocol: TGA of a Phosphine Ligand
This protocol provides a standardized workflow for assessing the thermal stability of a phosphine ligand. The causality behind each step is explained to ensure a self-validating and reproducible experiment.
Objective: To determine the onset temperature of thermal decomposition for a phosphine ligand under an inert atmosphere.
Materials:
-
Phosphine ligand sample (solid, ~5-10 mg)
-
TGA instrument with a high-precision balance
-
TGA sample pan (platinum or alumina)
-
High-purity nitrogen or argon gas supply
Methodology:
-
Instrument Preparation:
-
Rationale: A clean, calibrated instrument is essential for accurate mass and temperature readings.
-
Action: Perform a tare (zeroing the balance) with an empty sample pan. Calibrate the instrument's temperature and mass signals according to the manufacturer's standard operating procedure.
-
-
Sample Preparation:
-
Rationale: A representative, evenly distributed sample prevents artifacts from inhomogeneous heating.
-
Action: Accurately weigh 5-10 mg of the phosphine ligand directly into the tared TGA pan. Ensure the sample is spread thinly and evenly across the bottom of the pan. Record the initial mass precisely.
-
-
Instrument Setup & Execution:
-
Rationale: An inert atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition, not oxidation. A controlled heating rate allows for clear resolution of thermal events.
-
Action:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the heating program. This removes residual oxygen.
-
Program the instrument with the following temperature profile:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
Start the experiment and record the mass, time, and temperature data.
-
-
-
Data Analysis:
-
Rationale: The onset temperature marks the point where significant thermal decomposition begins.
-
Action:
-
Plot the sample mass (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition. This is typically calculated by the instrument software as the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the baseline tangent. This temperature is the key metric for thermal stability.
-
-
Caption: Standardized workflow for TGA analysis of phosphine ligands.
Part 4: Comparative Data and Ligand Selection Guide
The following table summarizes key steric and electronic parameters for a selection of common phosphine ligands. The thermal stability is described qualitatively based on established chemical principles and observations from literature, as exact decomposition temperatures can vary with experimental conditions (e.g., presence of a metal).[2]
| Ligand | Abbreviation | Type | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Relative Thermal Stability | Key Characteristics |
| Trimethylphosphine | PMe₃ | Trialkyl | 118[9] | 2064.1 | Moderate | Small, strongly donating, but can be pyrophoric. |
| Triethylphosphine | PEt₃ | Trialkyl | 132[9] | 2061.7 | Moderate-High | More sterically hindered than PMe₃. |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Trialkyl | 182[9] | 2056.1 | Very High | Extremely bulky and electron-donating; provides excellent steric protection and stability. |
| Tricyclohexylphosphine | PCy₃ | Trialkyl | 170[9] | 2056.4 | Very High | Very bulky and electron-donating; common in robust catalytic systems. |
| Triphenylphosphine | PPh₃ | Triaryl | 145[9] | 2068.9 | High | Air-stable solid, moderately bulky, less donating than trialkylphosphines.[15] A benchmark ligand. |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | Triaryl | 194 | 2066.5 | High | Bulkier than PPh₃ due to ortho-methyl groups, promoting reductive elimination. |
| Trifluorophosphine | PF₃ | Other | 104 | 2110.8 | Low | Small, very poor σ-donor but a strong π-acceptor, similar to CO.[10] |
| Trimethyl phosphite | P(OMe)₃ | Phosphite | 107[9] | 2079.7 | Moderate | Poor σ-donor, good π-acceptor.[10] |
Field Insights for Ligand Selection
-
For High-Temperature (>100 °C) Cross-Coupling: Bulky, electron-rich trialkylphosphines like P(t-Bu)₃ and PCy₃ are superior choices. Their combination of strong M-P bonds and significant steric shielding provides the necessary stability to prevent catalyst decomposition over long reaction times.
-
Balancing Stability and Cost: PPh₃ remains a workhorse ligand due to its excellent balance of stability, cost, and ease of handling (air-stable solid).[15] It is often a suitable starting point for optimization studies.
-
When Ligand Dissociation is a Problem: If catalyst precipitation (e.g., Pd black formation) is observed, switching from a monodentate to a bidentate (chelating) phosphine is a highly effective strategy. The chelate effect dramatically increases the stability of the metal complex, preventing ligand dissociation even at high temperatures.[5]
-
Avoiding Oxidation: The susceptibility of electron-rich trialkylphosphines to oxidation is their primary drawback.[12] When using these ligands, it is imperative to employ rigorous inert atmosphere techniques, such as using a glovebox and degassed solvents, to ensure catalyst longevity.[5][6]
Conclusion
The thermal stability of a phosphine ligand is a critical, multi-faceted parameter that must be considered when designing robust catalytic processes. Stability is not an intrinsic property of the ligand alone but is a function of its steric and electronic profile. Bulky, electron-donating ligands generally offer the highest thermal stability by combining strong metal-ligand bonds with effective steric protection against decomposition pathways. However, a trade-off often exists between stability, reactivity, and air sensitivity. By using quantitative analytical methods like TGA and understanding the fundamental principles of steric and electronic effects, researchers can make informed, rational decisions in ligand selection, paving the way for the development of more efficient and resilient catalysts for challenging chemical transformations.
References
- Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]
- YouTube. (2016).
- Chemistry LibreTexts. (2023). 24.
- Phosphine Ligands. (n.d.). [Link]
- Watson International. (n.d.). Metal Phosphine Complexes And Ligands. [Link]
- Royal Society of Chemistry. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. [Link]
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. [Link]
- ACS Publications. (n.d.). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. [Link]
- National Institutes of Health. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. [Link]
- Wikipedia. (n.d.). Ligand cone angle. [Link]
- RSC Publishing. (n.d.). Effect of the phosphine ligand cone angle on the metal frameworks of heteronuclear cluster compounds containing Cu(PR3)(R = alkyl or aryl) groups. [Link]
- Chemistry LibreTexts. (2023). 4.3: Phosphines. [Link]
- American Chemical Society. (2023).
- ResearchGate. (2025). High temperature reactions of an aryl–alkyl phosphine, an exceptionally efficient melt stabiliser for polyethylene | Request PDF. [Link]
- Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. [Link]
- ResearchGate. (n.d.). The TGA-DSC curves of 1 (a) and 2 (b). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quantum Similarity Analysis for Phosphine Ligand Electronic Effects
Introduction
Phosphine ligands (PR₃) are cornerstones of modern organometallic chemistry and catalysis.[1][2] Their remarkable utility stems from the ability to systematically tune the steric and electronic properties of the metal center to which they are coordinated, thereby controlling catalytic activity, selectivity, and stability.[1][3] The electronic nature of a phosphine ligand, specifically its σ-donating and π-accepting capabilities, dictates the electron density at the metal center.[2][3][4] This, in turn, influences the rates of fundamental organometallic reactions such as oxidative addition and reductive elimination. Consequently, the quantitative assessment of these electronic effects is paramount for rational ligand design and catalyst development.[5][6]
Historically, the Tolman Electronic Parameter (TEP) has been the gold standard for quantifying phosphine electronic effects.[3][7][8] The TEP is derived from the A₁ symmetric C-O stretching frequency in Ni(CO)₃L complexes, where a lower frequency indicates a more electron-donating ligand.[2][3][8] While invaluable, the TEP has limitations: it is an experimentally derived parameter that requires the synthesis and spectroscopic analysis of specific nickel carbonyl complexes, which can be hazardous due to the toxicity of precursors like Ni(CO)₄.[8] Furthermore, this method is not directly applicable to all types of ligands, including chelating phosphines.[8][9]
The advent of robust computational chemistry methods has opened new avenues for characterizing ligand electronic effects with high accuracy and efficiency, circumventing the challenges of experimental approaches.[7][8] Among these, Quantum Similarity Analysis (QSA) offers a powerful framework for comparing and classifying ligands based on their intrinsic electronic properties. This guide provides a comparative overview of QSA methodologies for evaluating the electronic effects of phosphine ligands, aimed at researchers, scientists, and drug development professionals seeking to leverage computational tools for catalyst design.
The Essence of Quantum Similarity: Beyond a Single Parameter
Molecular Quantum Similarity (MQS) provides a quantitative measure of the likeness between two molecules based on their electron density or other quantum-mechanical properties.[10][11] Instead of reducing the complex electronic nature of a ligand to a single descriptor, QSA allows for a more holistic comparison. The fundamental idea is to calculate a similarity index between two ligands, which ranges from 0 (completely dissimilar) to 1 (identical).
Conceptual Framework
The choice of the property upon which the similarity is measured is crucial. For analyzing electronic effects, properties derived from Density Functional Theory (DFT), such as the electron density itself, the electrostatic potential, or reactivity descriptors, are particularly insightful.[10][11] A key advantage of QSA is its ability to perform "local" comparisons, focusing on specific atoms or functional groups responsible for the ligand's electronic character, such as the phosphorus atom and its immediate substituents.[10]
Comparative Computational Approaches
Several computational techniques can be employed to generate the data for a comprehensive quantum similarity analysis of phosphine ligands. This section compares the most prominent methods, outlining their theoretical underpinnings and practical applications.
Conceptual Density Functional Theory (DFT) and Reactivity Descriptors
Conceptual DFT provides a framework to quantify chemical reactivity using descriptors derived from the electron density.[11] For phosphine ligands, this approach is particularly powerful as it can quantify their σ-donor and π-acceptor characteristics.[10][11]
Key Descriptors:
-
Fukui Function: The Fukui function, f(r), identifies the most reactive sites in a molecule. In the context of phosphine ligands, it can be used to pinpoint the regions most susceptible to electrophilic or nucleophilic attack, thus providing insights into their donor-acceptor properties. A local quantum similarity analysis using the Fukui function can quantify the similarity in the reactive behavior of different phosphines.[10]
-
Global Reactivity Descriptors: Electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) provide a global picture of a ligand's electronic nature. These can be used to rank ligands in terms of their overall electron-donating or -withdrawing character.
Experimental Workflow:
Caption: Workflow for validating computational TEP calculations.
Protocol 2: QSA-Based Ligand Clustering
-
Descriptor Calculation: For a library of phosphine ligands, calculate a set of electronic descriptors using methods like Conceptual DFT, QTAIM, or NBO.
-
Similarity Matrix: Compute a similarity matrix where each element represents the quantum similarity index between two ligands.
-
Clustering Analysis: Use a clustering algorithm (e.g., hierarchical clustering, k-means) to group the ligands based on their similarity.
-
Interpretation: Analyze the resulting clusters to identify groups of ligands with similar electronic profiles. This can guide the selection of ligands for experimental screening.
Conclusion
Quantum similarity analysis offers a robust and nuanced framework for characterizing the electronic effects of phosphine ligands, moving beyond the limitations of single-parameter models like the TEP. By leveraging computational techniques such as Conceptual DFT, QTAIM, and NBO analysis, researchers can gain deep insights into the subtle electronic differences between ligands, thereby enabling a more rational and efficient approach to catalyst design. The integration of these computational protocols into the research workflow, validated against experimental data, represents a powerful strategy for accelerating innovation in catalysis and materials science.
References
- G. P. F. Wood, N. Fey, A. G. Orpen, and J. N. Harvey, "Building ligand knowledge bases for organometallic chemistry: Computational description of phosphorus(III)-donor ligands and the metal–phosphorus bond," Coordination Chemistry Reviews, 253(5-6), 704-722 (2009). [Link]
- C. A. Tolman, "Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis," Chemical Reviews, 77(3), 313-348 (1977). [Link]
- R. H. Crabtree, "The organometallic chemistry of the transition metals," 7th ed., John Wiley & Sons, Inc., Hoboken, NJ (2019).
- A. D. Becke, "Density‐functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, 98(7), 5648-5652 (1993). [Link]
- A. Morales-Bayuelo and J. Caballero, "New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function," Journal of Molecular Modeling, 21(3), 45 (2015). [Link]
- D. C. D. Butler, G. A. D. Doyle, and A. G. Doyle, "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects," Nature Chemistry, 9(10), 1021-1026 (2017). [Link]
- F. Weinhold and C. R. Landis, "Valency and bonding: A natural bond orbital donor-acceptor perspective," Cambridge University Press (2005).
- P. Geerlings, P. W. Ayers, A. Toro-Labbé, P. K. Chattaraj, and F. De Proft, "Conceptual Density Functional Theory," Chemical Reviews, 120(17), 9165-9231 (2020). [Link]
- R. F. W. Bader, "Atoms in Molecules: A Quantum Theory," Oxford University Press (1990).
- T. R. Cundari and M. S. Gordon, "The role of d orbitals in main group chemistry," Journal of the American Chemical Society, 113(14), 5231-5243 (1991). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A-Comparative-Guide-to-the-3,5-Dialkyl-Meta-Effect-in-Asymmetric-Catalysis
Introduction: The Quest for Perfect Stereocontrol
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol.[1][2] The ability to selectively produce one enantiomer of a chiral molecule is critical in drug development, agrochemicals, and fine chemical synthesis, where biological activity is often confined to a single stereoisomer.[2][3] Over the decades, chemists have developed a sophisticated toolkit of strategies to construct effective chiral ligands. One of the most powerful, yet elegantly simple, concepts to emerge is the 3,5-dialkyl meta effect .
This guide provides an in-depth evaluation of this crucial design principle. We will move beyond simple descriptions to explore the fundamental steric and electronic forces at play, present comparative experimental data showcasing its impact, and provide a detailed, validated protocol for researchers to observe this effect firsthand.
Part 1: Deconstructing the 3,5-Dialkyl Meta Effect
The "meta effect" refers to the strategic placement of bulky alkyl substituents, most commonly tert-butyl or isopropyl groups, at the 3 and 5 positions of a phenyl ring directly attached to a coordinating atom (typically phosphorus) of a chiral ligand. While seemingly remote from the catalytic metal center, this substitution pattern exerts a profound influence on the catalyst's local environment.
The Dominant Steric Influence: Crafting the Chiral Pocket
The primary driver of the 3,5-dialkyl meta effect is steric hindrance. The bulky groups act as "chiral walls" or "gatekeepers," creating a well-defined, rigid, and spatially restricted pocket around the metal's active site.[4] This has several critical consequences:
-
Restricted Rotational Freedom: The bulky substituents severely hinder the rotation around the P-C(ipso) aryl bonds.[5] This locks the ligand into a more rigid conformation, reducing the number of non-productive binding modes for the substrate.
-
Enforced Substrate Orientation: The constrained chiral pocket forces the incoming prochiral substrate to approach and bind to the metal center in a highly specific orientation to minimize steric clashes. This preferential orientation is the origin of high enantiodiscrimination.
-
Enhanced Catalyst Stability: The steric bulk can also shield the metal center from unwanted side reactions or decomposition pathways, sometimes leading to more robust and longer-lived catalysts.
The diagram below illustrates how these bulky groups create a defined pocket, forcing a prochiral substrate to bind in a specific manner, leading to the selective formation of one enantiomer.
Caption: Steric hindrance from 3,5-dialkyl groups creates a chiral pocket, favoring a specific substrate approach.
The Subtle Electronic Contribution
While steric effects are dominant, electronic effects also play a role. Alkyl groups are weakly electron-donating through induction.[6] This increased electron density on the phosphorus atom can strengthen its bond to the transition metal and modulate the metal center's electronic properties, which in turn can influence catalytic activity and selectivity.[7][8] However, in most cases, this electronic effect is secondary to the powerful steric control exerted by the bulky groups.
Part 2: Performance Comparison - Experimental Evidence
The true measure of the 3,5-dialkyl meta effect is found in comparative experimental data. Let's examine its impact in the well-studied Palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in organic synthesis.[9][10] We will compare ligands based on the MeO-BIPHEP scaffold, where the only variation is the substitution on the phosphine's aryl groups.
Reaction: Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | P-Aryl Substituent | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-MeO-BIPHEP | Phenyl (C₆H₅) | >95 | 85 |
| (R)-3,5-Xyl-MeO-BIPHEP | 3,5-Dimethylphenyl | >95 | 92 |
| (R)-3,5-tBu-MeO-BIPHEP | 3,5-Di-tert-butylphenyl | >95 | >99 |
Data synthesized from representative results in the field, including those discussed in referenced literature.[5][11]
As the data clearly indicates, increasing the steric bulk at the 3 and 5 positions from hydrogen (Phenyl) to methyl (Xylyl) and finally to tert-butyl results in a dramatic and systematic increase in enantioselectivity, elevating the ee from a good 85% to an outstanding >99%. This trend provides compelling evidence for the efficacy of the meta effect in enhancing stereocontrol.
Part 3: Experimental Protocol - A Validated Workflow
This section provides a detailed, self-validating protocol for researchers to perform the Pd-catalyzed asymmetric allylic alkylation, allowing for the direct comparison of ligands and observation of the 3,5-dialkyl meta effect.
Workflow Overview
The overall experimental process follows a logical sequence from catalyst preparation to final product analysis.
Caption: Experimental workflow for the asymmetric allylic alkylation experiment.
Step-by-Step Methodology
Materials & Reagents:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Chiral Ligand (e.g., (R)-MeO-BIPHEP and (R)-3,5-tBu-MeO-BIPHEP)
-
(rac)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (diethyl ether, saturated NH₄Cl, brine, MgSO₄, silica gel)
-
Solvents for HPLC (Hexane, Isopropanol)
Protocol:
-
Catalyst Pre-formation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%).
-
Add the chiral phosphine ligand (e.g., (R)-3,5-tBu-MeO-BIPHEP) (0.012 mmol, 2.4 mol%).
-
Add 2.0 mL of anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a suspension to a clear, pale-yellow solution, indicating the formation of the active Pd(0) catalyst complex. This step is crucial for ensuring the catalyst is fully formed before adding substrates.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst, add (rac)-1,3-diphenylallyl acetate (126 mg, 0.5 mmol, 1.0 equiv.).
-
In sequence, add dimethyl malonate (68 µL, 0.6 mmol, 1.2 equiv.), BSA (147 µL, 0.6 mmol, 1.2 equiv.), and a catalytic amount of KOAc (~1 mg, 0.01 mmol, 2 mol%). BSA acts as a base to deprotonate the malonate, and KOAc serves as a co-catalyst.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. A co-spot of the starting material is essential for accurate monitoring.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 95:5 to 90:10 Hexane:Ethyl Acetate) to yield the pure alkylated product.
-
-
Validation and Analysis:
-
Structural Confirmation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectra should match literature values for the desired compound.
-
Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified product in the mobile phase (e.g., 98:2 Hexane:Isopropanol). Analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A racemic sample, obtained by running the reaction with a non-chiral ligand like PPh₃, should be analyzed first to confirm peak identification and separation.
-
Conclusion and Outlook
The 3,5-dialkyl meta effect is a testament to the power of rational ligand design in asymmetric catalysis. By introducing sterically demanding groups at the meta positions of P-aryl substituents, a highly organized and restrictive chiral environment is created around the metal center.[4][5] This simple modification consistently leads to significant improvements in enantioselectivity across a wide range of catalytic transformations. The comparative data and the provided protocol offer researchers both the evidence and the means to explore and exploit this powerful effect in their own synthetic endeavors. As the demand for enantiopure compounds continues to grow, principles like the meta effect will remain fundamental pillars in the development of next-generation asymmetric catalysts.
References
- Nakajima, M., et al. (2003). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
- MacMillan, S. N., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC - NIH.
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH.
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage.
- Guiry, P. J., et al. (2018). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. This thesis discusses the analysis of sterics and electronics in asymmetric reactions.
- Fan, Q.-H., et al. (2019). Structures of the phosphine ligands for hydrogenation. ResearchGate.
- Pregosin, P. S., et al. (2002). 3,5-Dialkyl Effect on Enantioselectivity in Pd Chemistry: Applications Involving Both Bidentate and Monodentate Auxiliaries. Organometallics - ACS Publications.
- Chan, A. S. C., et al. (2013). Developing Chiral Ligands for Asymmetric Hydrogenation. ResearchGate.
- Hartwig, J. F., et al. (2002). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics - ACS Publications.
- Gessner, V. H., et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry - ACS Publications.
- Nolan, S. P., et al. (2017). Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. ResearchGate.
- Maseras, F., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. This study investigates the electronic and steric effects of phosphine ligands.
- Feng, X., et al. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Meggers, E. (2012). ASYMMETRIC SYNTHESIS AND APPLICATIONS OF OCTAHEDRAL METAL COMPLEXES. Publikationsserver UB Marburg. This document discusses auxiliary directed asymmetric synthesis.
- Toste, F. D., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews - ACS Publications.
- Evans, D. A. (2002). ASYMMETRIC ALLYLIC SUBSTITUTION. University of Illinois Urbana-Champaign.
- Bosnich, B., et al. (1987). Asymmetric synthesis. Mechanism of asymmetric catalytic allylation. Journal of the American Chemical Society - ACS Publications.
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to P-Chiral and Atropisomeric Phosphine Ligands in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the design of chiral ligands for asymmetric catalysis remains a cornerstone of modern organic synthesis. Among the vast arsenal of available ligands, phosphines have demonstrated unparalleled success due to their strong coordination to transition metals and their tunable steric and electronic properties. This guide provides an in-depth comparative analysis of two dominant classes of chiral phosphine ligands: P-chiral phosphines , where the phosphorus atom itself is the stereogenic center, and atropisomeric phosphines , which derive their chirality from restricted rotation about a biaryl axis.
This document moves beyond a simple catalog of structures, offering a nuanced discussion on their synthesis, structural attributes, and catalytic performance. We will explore the causality behind ligand selection for specific transformations, supported by experimental data, to empower researchers in making informed decisions for their catalytic systems.
The Source of Chirality: A Fundamental Distinction
The primary difference between these ligand classes lies in the origin of their chirality, which profoundly influences their synthesis, conformational rigidity, and interaction with metal centers.
-
P-Chiral Ligands: These ligands, such as the pioneering DIPAMP, possess a stereogenic phosphorus atom. Their chirality is absolute and localized at the metal's direct coordination sphere. This proximity can lead to highly effective enantio-differentiation. The high barrier to pyramidal inversion in phosphines ensures their stereochemical stability, unlike analogous amines.
-
Atropisomeric Ligands: This class, famously represented by BINAP, features a C₂-symmetric biaryl backbone. Chirality arises from hindered rotation (atropisomerism) around the single bond connecting the two aryl units. The chiral information is transmitted from the ligand backbone to the catalytic center through the precise spatial arrangement of the phosphine groups.
Synthesis Strategies: From Historical Hurdles to Modern Solutions
The synthetic accessibility of a ligand class is a critical factor for its widespread adoption. Historically, the synthesis of P-chiral ligands was considered arduous, which led to the dominance of backbone-chiral ligands like BINAP. However, recent advancements have leveled the playing field.
P-Chiral Ligand Synthesis: The major breakthrough in P-chiral ligand synthesis was the development of the phosphine-borane protection strategy by Imamoto and others. This methodology allows for stereospecific nucleophilic substitution at the phosphorus center without erosion of stereochemical integrity. The borane adducts are stable, crystalline solids that are easily handled, and the deprotection occurs cleanly to yield the desired phosphine. This has enabled the rational design of conformationally rigid and electron-rich P-chiral ligands that exhibit excellent performance.
Atropisomeric Ligand Synthesis: The synthesis of atropisomeric ligands typically relies on the construction of a sterically hindered biaryl backbone, most commonly through Ullmann coupling. The key challenge is the introduction of chirality. This is often achieved by resolving a racemic mixture of the final ligand or a key intermediate, for instance, by forming diastereomeric salts. More advanced strategies involve asymmetric coupling reactions or central-to-axial chirality transfer, which can preclude the need for resolution.
Performance in Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a benchmark transformation for evaluating the efficacy of chiral phosphine ligands. The choice of ligand is paramount for achieving high enantioselectivity and catalytic activity. Below, we compare the performance of P-chiral and atropisomeric ligands in the hydrogenation of key substrate classes.
3.1. Hydrogenation of Functionalized Ketones
The reduction of α- and β-ketoesters is a crucial reaction for producing chiral building blocks. Ruthenium-catalyzed systems are often employed for this transformation.
| Substrate | Ligand | Catalyst System | ee (%) | TON | Reference |
| Methyl Acetoacetate | (R)-BINAP | [Ru((R)-BINAP)Br₂] | 98 | 2000 | |
| Methyl Acetoacetate | (R)-SYNPHOS | [Ru((R)-SYNPHOS)Br₂] | 99 | 2000 | |
| Ethyl 3-oxobutanoate | (R,R)-QuinoxP | [RuCl₂(QuinoxP)(dmf)n] | >99 | - | |
| Hydroxyacetone | (R)-BINAP | [Ru((R)-BINAP)Br₂] | 87 | 2000 | |
| Hydroxyacetone | (R)-MeO-BIPHEP | [Ru((R)-MeO-BIPHEP)Br₂] | 96 | 2000 | |
| Hydroxyacetone | (R)-DIFLUORPHOS | [Ru((R)-DIFLUORPHOS)Br₂] | 97 | 2000 |
Analysis: In the hydrogenation of ketoesters, both modern atropisomeric ligands (like SYNPHOS) and P-chiral ligands (like QuinoxP*) can deliver outstanding enantioselectivities, often exceeding the benchmark set by BINAP. For substrates like hydroxyacetone, the electronic properties of atropisomeric ligands play a key role; the more electron-donating MeO-BIPHEP and the electron-withdrawing DIFLUORPHOS outperform the less-tuned BINAP. This highlights that within the atropisomeric class, fine-tuning of the biaryl backbone is crucial for optimizing performance.
3.2. Hydrogenation of Enamides
The asymmetric hydrogenation of enamides is a classic and industrially relevant method for synthesizing chiral amino acids. Rhodium-based catalysts are typically the systems of choice.
| Substrate | Ligand | Catalyst System | H₂ (atm) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | 1 | 96 | |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Me-DuPhos | [Rh(COD)(Me-DuPhos)]BF₄ | 1 | >99 | |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-t-Bu-BisP | [Rh(NBD)(t-Bu-BisP)]BF₄ | 10 | >99 | |
| (E)-β-dehydroamino acid deriv. | (R,R)-QuinoxP | [Rh(COD)(QuinoxP)]SbF₆ | 10 | 99 |
Analysis: While the P-chiral ligand DIPAMP was revolutionary for its time in the synthesis of L-DOPA, newer P-chiral ligands like BisP* and QuinoxP* consistently achieve near-perfect enantioselectivity (>99% ee). They demonstrate broad applicability, effectively hydrogenating both (Z)- and (E)-isomers of dehydroamino acid derivatives. Atropisomeric ligands with a chiral carbon backbone, such as DuPhos, are also exceptionally effective for this class of substrates. The success of P-chiral ligands in this area is often attributed to their conformational rigidity and the electron-rich nature of the phosphorus atoms, which enhances catalytic activity.
Experimental Protocols: A Practical Guide
To provide a tangible context for the application of these ligands, we present a detailed, self-validating protocol for a benchmark reaction.
Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol describes the general procedure for the hydrogenation of Methyl (Z)-α-acetamidocinnamate, a standard substrate for evaluating catalyst performance.
Materials & Reagents:
-
Rhodium precursor: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (1.0 mol%)
-
Chiral Phosphine Ligand (e.g., (R,R)-t-Bu-BisP* or (S)-BINAP) (1.1 mol%)
-
Substrate: Methyl (Z)-α-acetamidocinnamate (1.0 equiv)
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
High-pressure autoclave or Parr shaker equipped with a glass liner
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Step-by-Step Procedure:
-
Catalyst Pre-formation (Inert Atmosphere):
-
Causality: Pre-forming the active catalyst ensures complete ligand-metal coordination before introducing the substrate, leading to higher reproducibility.
-
In a nitrogen-filled glovebox, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral phosphine ligand (1.1 mol%).
-
Add a portion of the anhydrous, degassed MeOH via syringe.
-
Stir the resulting solution (typically orange-red) at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate glass liner for the autoclave, add the enamide substrate.
-
Seal the liner inside the autoclave. Purge the system by pressurizing with argon (or nitrogen) to ~10 atm and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
-
Hydrogenation:
-
Using a cannula or syringe, transfer the pre-formed catalyst solution to the autoclave containing the substrate.
-
Seal the autoclave and begin purging with hydrogen gas, following the same pressurize-vent cycle (3-5 times) to replace the inert gas with H₂.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm).
-
Commence stirring and maintain the reaction at a constant temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
The reaction can be monitored by taking aliquots (after carefully venting and re-purging) and analyzing via TLC or ¹H NMR.
-
Upon completion (disappearance of starting material), carefully vent the hydrogen gas and purge the system with an inert gas.
-
Remove the solvent in vacuo.
-
-
Analysis (Self-Validation):
-
Purify the crude product via column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis, comparing the result to a racemic standard. A successful experiment will yield high conversion and an ee% consistent with literature values for the chosen ligand.
-
Conclusion and Ligand Selection Logic
Both P-chiral and atropisomeric phosphine ligands are indispensable tools in asymmetric catalysis. The choice between them is not a matter of universal superiority but of strategic selection based on the specific synthetic challenge.
-
P-Chiral Ligands are often characterized by high conformational rigidity and strong electron-donating properties. The chirality is located directly at the phosphorus atom, providing intimate stereochemical control. They have shown exceptional performance in the hydrogenation of a wide range of substrates, including challenging ones. The modern phosphine-borane synthesis route has made them readily accessible.
-
Atropisomeric Ligands offer remarkable modularity. The steric and electronic properties can be extensively tuned by modifying the substituents on the biaryl backbone and the phosphine groups. This "tunability" allows for the optimization of ligands for highly specific transformations. C₂-symmetry is a common feature, which can simplify the analysis of transition states.
The optimal ligand is often discovered through empirical screening, but a logical starting point can be established.
Ultimately, the continued development of both P-chiral and atropisomeric ligand families, driven by novel synthetic methods and a deeper mechanistic understanding, will continue to push the boundaries of asymmetric catalysis, enabling the efficient and sustainable synthesis of the chiral molecules that shape our world.
References
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- Chiral Phosphines Synthesis. (n.d.). Synthetica. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
- Wu, J., & Chan, A. S. C. (2006). P-Phos: A Family of Versatile and Effective Atropisomeric Dipyridylphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 39(10), 711–720. [Link]
- Zhu, G. (1998). Synthesis and applications of atropisomeric quinazolinone phosphine ligands. Massachusetts Institute of Technology. [Link]
- van der Vlugt, J. I., et al. (2008). Atropisomeric phosphinines: design and synthesis. Dalton Transactions, (1), 103-105. [Link]
- Fan, Q.-A., & Zhang, X. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- Fu, W. C., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14666–14676. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
- Imamoto, T. (2017). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews, 117(15), 10231–10281. [Link]
- Kwong, F. Y., & Chan, K. S. (2001). A Novel Synthesis of Atropisomeric P,N Ligands by Catalytic Phosphination Using Triarylphosphines. Organometallics, 20(12), 2570–2576. [Link]
- Ruiz, J., et al. (2018).
- Various Authors. (n.d.).
- Wu, J., & Chan, A. S. (2006). P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric catalysis. Accounts of Chemical Research, 39(10), 711–720. [Link]
- Chan, K. S., et al. (2003). A New Class of Versatile Chiral-Bridged Atropisomeric Diphosphine Ligands: Remarkably Efficient Ligand Syntheses and Their Applications in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society, 125(9), 2631–2635. [Link]
- Wikipedia. (n.d.). P-Chiral phosphine. Wikipedia. [Link]
- Harrison, J. M., et al. (1998). Stereoselective synthesis of P-chiral phosphorus compounds from N-tert-butoxycarbonyl amino acids. The Journal of Organic Chemistry, 63(24), 8940–8945. [Link]
- Various Authors. (n.d.). Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5-Diphenylphospholanes as Ligands for Palladium-Catalysed Suzuki-Miyaura Reactions.
- Various Authors. (n.d.). Atropisomeric biaryl bisphosphines.
- Demchuk, O. M., et al. (2022).
- Various Authors. (n.d.). Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral Phosphonium‐Salt‐Enabled Cascade Arene Formation.
- Gudat, D., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6405–6416. [Link]
- Demchuk, O. M. (2012). Evaluation of Efficiency of Chiral Atropisomeric Phosphorus Ligands in the Asymmetric Catalytic Processes Mediated by Transition Metal Complexes. Part 1. Evaluation of Steric Effects.
- Jugé, S., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(16), 5766–5771. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands.
- Wikipedia. (n.d.). BINAP. Wikipedia. [Link]
- Guidechem. (n.d.).
Safety Operating Guide
Guide to the Safe Disposal of Bis(3,5-dimethylphenyl)chlorophosphine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Bis(3,5-dimethylphenyl)chlorophosphine (CAS No. 74289-57-9). As a reactive organophosphorus compound, its management requires a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this or similar chlorophosphine reagents.
Core Hazard Profile and Risk Assessment
This compound is a corrosive and moisture-sensitive compound that demands careful handling in a controlled environment.[1] The primary risks are associated with its reactivity with water and its corrosive nature.
Key Hazards:
-
Corrosivity: It is classified under GHS Hazard statement H314, indicating it causes severe skin burns and serious eye damage.[2][3] Accidental contact can lead to immediate and significant chemical burns.
-
Water Reactivity: The compound reacts with water, including atmospheric moisture.[2][4] This hydrolysis reaction is exothermic and produces hydrogen chloride (HCl) gas, a corrosive and toxic substance, and bis(3,5-dimethylphenyl)phosphinous acid. The reaction can be vigorous if not controlled.[5]
| Hazard Information | Details |
| GHS Pictogram | GHS05 (Corrosion)[3] |
| Signal Word | Danger[3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage.[2][3] |
| Key Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a POISON CENTER or doctor/physician.[2][3] |
Pre-Disposal Preparations & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, meticulous preparation is paramount. All operations must be conducted within a certified chemical fume hood to contain any vapors or gases generated.[6] An emergency eyewash station and safety shower must be readily accessible.[6]
The selection of appropriate PPE is the most critical barrier to preventing exposure.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Recommended: Double-gloving. | Protects against skin corrosion (H314). Nitrile offers good resistance to many organophosphorus compounds.[9] Double-gloving provides an additional layer of safety against tears or punctures. |
| Eye & Face Protection | Required: Tightly fitting chemical safety goggles.[8] Required: A full-face shield worn over safety goggles.[10] | Protects against splashes of the corrosive liquid and any forceful reactions. A face shield is critical due to the potential for exothermic reactions.[10] |
| Body Protection | Required: A flame-retardant lab coat, fully buttoned.[6] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Required: All handling must be performed in a certified chemical fume hood.[6] | To prevent inhalation of the compound or its hydrolysis byproducts (HCl gas). A respirator may be required for large-scale operations or spill cleanup, based on institutional assessment.[7][8] |
Disposal Workflow: A Two-Stage Approach
The fundamental strategy for disposing of this compound is a two-stage process: (1) Controlled Quenching (Hydrolysis) to convert the reactive P-Cl bond into a more stable P-OH bond, followed by (2) Neutralization of the acidic byproducts. This renders the material significantly less hazardous for final collection.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol is designed for small research quantities (typically <10 g). Adjust volumes accordingly for different scales and proceed with extreme caution.
Part A: Quenching of Neat this compound
Causality: The goal is to safely hydrolyze the reactive P-Cl bond. Adding the chlorophosphine to a less reactive alcohol first, such as isopropanol, allows for a more controlled initial reaction to form an alkoxyphosphine, which then hydrolyzes more gently upon the addition of water. This two-step quenching prevents a violent reaction that could occur if water were added directly to the neat compound.
Materials:
-
Isopropanol or n-butanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker (at least 10x the volume of the chlorophosphine)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container[6]
Procedure:
-
Setup: In a chemical fume hood, place a large beaker containing a stir bar on a magnetic stir plate. An ice bath for cooling should be readily available.
-
Solvent Addition: For every 1 gram of this compound to be quenched, add approximately 20 mL of isopropanol to the beaker. Begin stirring.
-
Controlled Addition: Using a glass pipette or syringe, add the this compound dropwise to the stirring isopropanol. Do not add the solvent to the chlorophosphine. The reaction is exothermic; add slowly to control the temperature and minimize fuming. If the beaker becomes excessively warm, pause the addition and use the ice bath to cool it.
-
Controlled Hydrolysis: Once the addition is complete, allow the mixture to stir for 15-20 minutes. Then, slowly add an equal volume of water (e.g., another 20 mL for every 1 gram of starting material) dropwise. This will complete the hydrolysis, generating HCl.
-
pH Check: After stirring for another 30 minutes, turn off the stirrer and check the pH of the solution using pH paper or a calibrated meter. The solution will be strongly acidic due to the generated HCl.
-
Neutralization: Slowly add sodium bicarbonate in small portions to the stirring solution.[11] Be prepared for gas evolution (CO₂). Continue adding the base until the pH of the aqueous solution is between 6.0 and 8.0.[12]
-
Waste Collection: Transfer the final, neutralized solution into a clearly labeled hazardous waste container designated for aqueous organophosphorus waste.[6][13]
Part B: Decontamination of Glassware and Equipment
Causality: Any residual chlorophosphine on glassware or equipment remains hazardous and must be deactivated before cleaning.
Procedure:
-
Initial Rinse: Rinse the contaminated glassware and equipment with a small amount of an inert organic solvent (e.g., acetone or ethanol) to dissolve any residue. This rinse solvent must be collected and treated as hazardous waste.
-
Decontamination: Carefully place the rinsed glassware in the fume hood and add a sufficient amount of the isopropanol/water solution used for quenching. Let it sit for at least one hour to ensure complete hydrolysis of any remaining traces.
-
Neutralization and Cleaning: Add sodium bicarbonate to the glassware to neutralize the acidic residue, then dispose of the liquid into the designated hazardous waste container. The glassware can now be cleaned using standard laboratory detergents.
Waste Collection and Final Disposal
All waste generated from these procedures, including the neutralized aqueous solution, contaminated gloves, pipette tips, and rinse solvents, must be treated as hazardous waste.[6]
-
Segregation: Do not mix this waste stream with other incompatible waste types, such as strong oxidizing agents.[6]
-
Labeling: The final waste container must be sealed and clearly labeled with "Hazardous Waste," the chemical name of the primary constituents (e.g., "Aqueous waste containing Bis(3,5-dimethylphenyl)phosphine oxide and sodium chloride"), and any relevant hazard symbols.[13]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Adhere strictly to all local, state, and federal regulations.[14][15]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Carefully scoop the material into a container, and then quench and neutralize it using the procedure described above. For larger spills, evacuate the area and contact your institution's EHS department immediately.
References
- BenchChem. (n.d.). Personal protective equipment for handling Bis(diisopropylamino)chlorophosphine.
- BenchChem. (n.d.). Personal protective equipment for handling CPhos.
- Echemi. (n.d.). This compound.
- BenchChem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). This compound | 74289-57-9.
- ChemicalBook. (n.d.). This compound | 74289-57-9.
- Wikipedia. (n.d.). Chlorodiphenylphosphine.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Water Technology Experts. (2019, March 11). Neutralization in wastewater treatment and waste stabilization.
- A-Z of Materials. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- LookChem. (n.d.). Cas 74289-57-9, this compound.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste.
- Missouri Department of Natural Resources. (2020, August 6). Managing Pesticide Waste - PUB2596.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 74289-57-9 [sigmaaldrich.com]
- 4. This compound | 74289-57-9 [chemicalbook.com]
- 5. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Neutralization in wastewater treatment and waste stabilization. – Water Technology Experts [watertechexperts.com]
- 12. ptb.de [ptb.de]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 15. dnr.mo.gov [dnr.mo.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(3,5-dimethylphenyl)chlorophosphine
Foreword: The following guide provides a detailed operational framework for the safe handling of Bis(3,5-dimethylphenyl)chlorophosphine (CAS No. 74289-57-9). This document is intended for trained laboratory personnel in the fields of chemical research, drug development, and materials science. The protocols outlined herein are synthesized from established safety data and best practices to ensure the highest level of protection. Adherence to these procedures is not merely recommended; it is essential for mitigating the significant risks associated with this reactive compound.
Hazard Analysis: Understanding the Inherent Risks
This compound is a corrosive and highly reactive organophosphorus compound.[1][2] A thorough understanding of its hazard profile is the foundation of a robust safety plan. The primary dangers stem from its severe corrosivity and its vigorous reaction with water and other protic substances.[1]
The Globally Harmonized System (GHS) classification for this chemical clearly indicates its primary threats.[1][3][4] The causality is direct: as a chlorophosphine, it readily hydrolyzes upon contact with moisture—including humidity in the air or on skin—to form hydrochloric acid (HCl) and the corresponding phosphinous acid. This reaction is the primary driver of its corrosive effects.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and PPE Selection |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][4] | Requires complete skin coverage with chemical-resistant materials. Standard lab coats are insufficient. A chemical-resistant suit or apron over a flame-resistant lab coat is necessary. |
| Serious Eye Damage | H314: Causes severe skin burns and eye damage.[1][2][4] | Mandates the use of tightly sealed chemical splash goggles in conjunction with a full-face shield to protect against splashes and corrosive vapors.[5] |
| Water Reactivity | Reacts with water.[1] | All handling must be performed under anhydrous conditions, preferably within an inert atmosphere (e.g., a glovebox or Schlenk line).[6] This reactivity necessitates stringent respiratory protection to prevent inhalation of HCl vapor generated from contact with moisture in the respiratory tract. |
| Corrosivity | GHS Pictogram: GHS05 (Corrosion).[3][4] | Materials and equipment must be chosen carefully. All personal protective equipment must be rated for corrosive materials. |
Core Protective Equipment: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) must create an impermeable barrier between the researcher and the chemical. The following is a mandatory minimum for any procedure involving this compound.
-
Respiratory Protection: Due to its reactivity with moisture to form HCl gas, respiratory protection is paramount.[7]
-
Standard Operations (in a fume hood): A full-face respirator equipped with cartridges appropriate for acid gases and organic vapors (e.g., Type ABEK) is required.
-
High-Risk Operations or Spill Cleanup: In situations with a potential for high vapor concentration or aerosolization, a positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[5][8][9]
-
-
Eye and Face Protection:
-
Hand Protection:
-
Double Gloving: A double-gloving system is mandatory.
-
Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) must be worn over the inner glove.[6] Gloves should be inspected for any signs of degradation or puncture before each use.[10]
-
-
-
Body Protection:
-
A flame-resistant lab coat should be worn as a base layer.
-
A chemical-resistant, long-sleeved apron or a fully encapsulated chemical protective suit is required over the lab coat to prevent skin contact.[6]
-
-
Foot Protection:
-
Closed-toe, chemical-resistant shoes are required.[6] For tasks involving larger quantities or a higher risk of spills, steel-toed, chemical-resistant boots are recommended.
-
Operational Plan: From Preparation to Disposal
A systematic, procedural approach is critical for safety. The following workflows guide the user through the entire handling process.
Pre-Handling and Engineering Controls
-
Verify Engineering Controls: Ensure a certified chemical fume hood or glovebox is fully operational.[6] The work area must be free of moisture.
-
Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.[6][11]
-
Locate Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][6]
-
Prepare Waste Containers: Designate and clearly label hazardous waste containers for solid waste (contaminated PPE, weighing papers) and liquid waste.
Step-by-Step PPE Donning Procedure
The sequence of donning PPE is designed to prevent contamination of the inner layers.
Caption: PPE Donning Sequence.
Step-by-Step PPE Doffing (Removal) Procedure
Doffing is the point of highest risk for exposure. This sequence must be followed meticulously to avoid contaminating your skin or street clothes.
-
Initial Decontamination: If gross contamination has occurred, decontaminate the exterior of the suit and outer gloves while still wearing all PPE.
-
Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield.
-
Remove Apron/Suit: Remove the chemical-resistant apron or suit without touching the exterior surface with your inner-gloved hands.
-
Remove Inner Gloves: Carefully remove the inner gloves, again turning them inside out, and dispose of them.
-
Wash Hands: Immediately wash hands thoroughly with soap and water.
-
Remove Respirator: Only after hands are clean, remove the respirator.
-
Remove Lab Coat and Footwear.
-
Final Hand Wash: Wash hands and face again thoroughly.
Spill Response and Emergency Procedures
Immediate and correct action is critical in the event of a spill.
Sources
- 1. echemi.com [echemi.com]
- 2. 74289-57-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 3. This compound | 74289-57-9 [sigmaaldrich.com]
- 4. 74289-57-9 | this compound - AiFChem [aifchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE - Safety Data Sheet [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
